molecular formula C8H9ClN4 B2859850 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride CAS No. 2089277-30-3

2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride

Cat. No.: B2859850
CAS No.: 2089277-30-3
M. Wt: 196.64
InChI Key: KDEBMOZZTDMUSE-UHFFFAOYSA-N
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Description

2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C8H9ClN4 and its molecular weight is 196.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(triazol-2-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.ClH/c9-7-3-1-2-4-8(7)12-10-5-6-11-12;/h1-6H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEBMOZZTDMUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2N=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089277-30-3
Record name 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride
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Foundational & Exploratory

2-(2H-1,2,3-Triazol-2-yl)aniline Hydrochloride: Technical Profile & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride is a specialized heterocyclic amine intermediate used primarily in the synthesis of dual orexin receptor antagonists (DORAs), most notably Suvorexant .[1][2] Its structural core—a 1,2,3-triazole ring fused to an aniline moiety at the ortho position—serves as a critical pharmacophore for bioisosteric replacement and metal chelation in medicinal chemistry.

Critical Note on CAS Identification: Researchers must distinguish between the ortho and para isomers, as database entries frequently conflate them:

  • Target Compound (Ortho): 2-(2H-1,2,3-triazol-2-yl)aniline. Often associated with the free base CAS 39876-84-1 (or derivatives thereof).

  • Common Isomer (Para): 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride. Assigned CAS 1087712-11-5 .

  • Suvorexant Intermediate: The specific precursor for Suvorexant is the 5-methyl derivative of the ortho acid, but the unsubstituted aniline described here is the fundamental scaffold for this class of drugs.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound consists of an aniline ring substituted at the ortho (2-) position by a 2H-1,2,3-triazole ring. The 2H-isomer of the triazole is thermodynamically favored in this arrangement due to steric and electronic stabilization.

PropertySpecification
Chemical Name This compound
Molecular Formula C₈H₈N₄ · HCl
Molecular Weight 196.64 g/mol (Salt); 160.18 g/mol (Free Base)
Structure Aniline with 2H-1,2,3-triazole at C2 position
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
pKa (Calc) ~3.5 (Aniline nitrogen)
Key CAS References 39876-84-1 (Free Base Ref); 1087712-11-5 (Para-isomer Ref for comparison)

Synthetic Pathways

The synthesis of 2-(2H-1,2,3-triazol-2-yl)aniline requires regioselective control to ensure the triazole attaches via the N2 nitrogen rather than N1. Two primary routes are established in literature: Copper-Catalyzed Coupling and Nitro-Reduction.

Route A: Copper-Catalyzed Ullmann-Type Coupling (Preferred)

This method utilizes a copper catalyst to couple 2-iodoaniline (or 2-bromoaniline) directly with 1,2,3-triazole. The use of ligands like trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA) promotes N2-selectivity.

  • Reagents: 2-Iodoaniline, 1,2,3-Triazole, CuI (Catalyst), Cs₂CO₃ (Base), DMEDA (Ligand).

  • Conditions: DMF solvent, 100–120°C, 12–24 hours.

  • Mechanism: Oxidative addition of Cu(I) to the aryl halide, followed by ligand exchange with triazole and reductive elimination.

  • Purification: Column chromatography to separate N2 (major) from N1 (minor) isomers, followed by HCl salt formation.

Route B: Nitro-Reduction Sequence

Alternatively, the triazole ring is installed on a nitrobenzene scaffold, followed by reduction of the nitro group to the amine.

  • Step 1 (Coupling): 2-Fluoronitrobenzene + 1,2,3-Triazole + K₂CO₃

    
     2-(2H-1,2,3-triazol-2-yl)nitrobenzene.
    
  • Step 2 (Reduction): Hydrogenation (H₂, Pd/C) or Fe/HCl reduction yields the aniline.

  • Step 3 (Salt Formation): Treatment with 4M HCl in dioxane precipitates the hydrochloride salt.

Experimental Workflow Diagram

Synthesis_Workflow Start_A Precursor A: 2-Iodoaniline Coupling_A Cu-Catalyzed Coupling (CuI, DMEDA, Cs2CO3, 110°C) Start_A->Coupling_A Start_B Precursor B: 2-Fluoronitrobenzene Coupling_B SNAr Substitution (Triazole, K2CO3, DMF) Start_B->Coupling_B Product_Base Free Base: 2-(2H-1,2,3-triazol-2-yl)aniline Coupling_A->Product_Base N2-Selective Inter_B Intermediate: 2-(Triazol-2-yl)nitrobenzene Coupling_B->Inter_B Reduction Reduction (H2, Pd/C or Fe/HCl) Inter_B->Reduction Reduction->Product_Base Salt_Form Salt Formation (HCl in Dioxane/EtOAc) Product_Base->Salt_Form Final_Product Final Product: HCl Salt Salt_Form->Final_Product

Figure 1: Comparative synthetic routes for this compound.

Therapeutic Applications & Mechanism

The primary utility of 2-(2H-1,2,3-triazol-2-yl)aniline derivatives lies in the development of Orexin Receptor Antagonists . The 1,2,3-triazole ring acts as a bioisostere for amide or carboxylate groups, improving metabolic stability and lipophilicity.

Case Study: Suvorexant Synthesis

In the synthesis of Suvorexant (MK-4305), a closely related derivative, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid , is coupled with a diazepane core. The aniline described in this guide represents the decarboxylated core or a synthetic precursor for related analogs.

  • Pharmacophore Role: The triazole ring locks the conformation of the biaryl system, facilitating binding to the OX1 and OX2 receptors.

  • Metabolic Stability: The N2-linked triazole is resistant to oxidative metabolism compared to other heterocycles.

Drug Development Logic Diagram

Suvorexant_Pathway Aniline 2-(Triazol-2-yl)aniline (Scaffold) Benzoic 5-Methyl-2-(triazol-2-yl) benzoic acid Aniline->Benzoic Structural Relation Coupling Amide Coupling (with Diazepane) Benzoic->Coupling + Chiral Diazepane Suvorexant Suvorexant (DORA) Coupling->Suvorexant Final API

Figure 2: Structural relationship between the aniline scaffold and the Suvorexant API.

Analytical Profiling

To validate the identity of the synthesized hydrochloride salt, the following analytical signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Triazole Protons: Singlet at ~δ 8.0–8.2 ppm (2H).

    • Aromatic Protons: Multiplets at δ 6.6–7.5 ppm (4H).

    • Amine Protons: Broad singlet (exchangeable with D₂O), shifted downfield due to HCl salt formation (~δ 8.0–10.0 ppm).

  • Mass Spectrometry (ESI):

    • [M+H]⁺: m/z 161.08 (Free base mass + H).

  • HPLC Purity:

    • Retention time distinct from 1-isomer (N1-linked) and starting nitro/iodo precursors.

Safety & Handling

As a substituted aniline and triazole derivative, this compound requires strict safety protocols:

  • Acute Toxicity: Potential for methemoglobinemia (characteristic of anilines). Handle in a fume hood.

  • Skin/Eye Contact: Irritant. Wear nitrile gloves and safety glasses.

  • Storage: Hygroscopic solid. Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation or hydrolysis.

References

  • Baxter, C. A., et al. (2011). "The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder." Organic Process Research & Development. Link

  • Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist MK-4305." Journal of Medicinal Chemistry. Link

  • Strotman, N. A., et al. (2010). "Reaction Development and Mechanistic Study of a Ruthenium-Catalyzed Silylation of C(sp3)-H Bonds." Journal of the American Chemical Society. (Referencing triazole synthesis methodologies). Link

  • PubChem Compound Summary. "2-(2H-1,2,3-Triazol-2-yl)aniline." (Note: Cross-reference with CAS 39876-84-1 for free base structure verification). Link

Sources

Technical Guide: Synthesis of 2-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride

[1][2]

Executive Summary

This guide details the synthesis of This compound , a critical pharmacophore found in Dual Orexin Receptor Antagonists (DORAs) such as Suvorexant.[1][2] The 2-substituted-1,2,3-triazole moiety is bioisosteric to amide bonds and offers unique metabolic stability.[1][2]

The primary synthetic challenge lies in the regioselectivity of the triazole N-arylation. 1,2,3-Triazoles possess two nucleophilic sites (N1 and N2).[1] While N1-arylation is often kinetically favored in simple alkylations, the N2-arylated regioisomer is the requisite scaffold for DORA activity.[1] This protocol focuses on a robust Nucleophilic Aromatic Substitution (SNAr) strategy followed by Catalytic Hydrogenation , prioritizing scalability and isomer purity.[1]

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The 1,2,3-triazole ring exists in a tautomeric equilibrium between 1H and 2H forms.[1] Direct arylation typically yields a mixture of:

  • N2-isomer (Target):

    
     symmetric (on the triazole ring).[1][2] Thermodynamically stable in specific aryl systems.
    
  • N1-isomer (Impurity): Asymmetric.[1][2] Often the major product in unoptimized conditions.

Selected Route: The Nitro-Reduction Pathway

We utilize a two-phase approach:[1][2]

  • SNAr Coupling: Reaction of 2-fluoronitrobenzene with 1,2,3-triazole.[1] The strong electron-withdrawing nitro group activates the ring for fluoride displacement.[1][2]

  • Reduction & Salt Formation: The resulting nitro-triazole is reduced to the aniline and converted to the hydrochloride salt to ensure stability and solubility.

SynthesisStrategyStart2-Fluoronitrobenzene(Precursor)MixIsomer Mixture(N1 + N2)Start->MixS_NArK2CO3, DMF, 90°CTriazole1,2,3-TriazoleTriazole->MixPureNitro2-(2H-1,2,3-triazol-2-yl)nitrobenzene(Purified N2 Isomer)Mix->PureNitroCrystallization/Chromatography(Isomer Separation)Aniline2-(2H-1,2,3-triazol-2-yl)aniline (Free Base)PureNitro->AnilineH2, Pd/C(Reduction)TargetTarget HCl SaltAniline->TargetHCl/EtOAc(Salt Formation)

Figure 1: Strategic workflow for the synthesis of the target aniline hydrochloride.

Detailed Experimental Protocol

Phase 1: SNAr Coupling and Isomer Isolation

Objective: Synthesize 2-(2H-1,2,3-triazol-2-yl)nitrobenzene and isolate the N2 isomer.

Reagents & Materials
  • 2-Fluoronitrobenzene (1.0 equiv)[1][2]

  • 1H-1,2,3-Triazole (1.2 equiv)[1][2]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)[1][2]
    
  • DMF (Dimethylformamide), anhydrous[1][2]

  • Ethyl Acetate / Hexanes (for workup/purification)[1][2][3]

Protocol
  • Setup: Charge a round-bottom flask with 2-fluoronitrobenzene (e.g., 14.1 g, 100 mmol) and DMF (100 mL).

  • Addition: Add 1H-1,2,3-triazole (8.3 g, 120 mmol) followed by

    
     (20.7 g, 150 mmol).
    
  • Reaction: Heat the slurry to 90°C under nitrogen atmosphere. Monitor by TLC (30% EtOAc/Hexane).[2]

    • Mechanistic Note: The reaction typically reaches completion in 4–6 hours. You will observe two spots: the N2 isomer (usually higher Rf, less polar) and the N1 isomer (lower Rf).[1][2]

  • Workup: Cool to room temperature. Pour into ice-water (500 mL). The product mixture will precipitate.[3] Filter the solid or extract with Ethyl Acetate (3 x 100 mL).

  • Isomer Separation (The Critical Step):

    • Method A (Crystallization): Recrystallize the crude solid from hot Ethanol. The N2 isomer often crystallizes preferentially due to higher symmetry and lattice energy.

    • Method B (Chromatography): If crystallization fails to remove all N1 isomer, purify via silica gel column chromatography (Gradient: 5% to 20% EtOAc in Hexanes).[1]

    • Checkpoint: Confirm purity via

      
      H NMR. The N2-triazole protons appear as a singlet  (2H equivalent) around 
      
      
      7.9–8.0 ppm.[1][2] The N1-triazole protons appear as two distinct doublets (1H each).[1][2]
Phase 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to the amine without reducing the triazole ring.[1]

Reagents
  • Purified 2-(2H-1,2,3-triazol-2-yl)nitrobenzene[1][2]

  • 10% Pd/C (5 wt% loading)

  • Methanol or Ethanol (Solvent)[1][2][4]

  • Hydrogen gas (

    
    )[1][2]
    
Protocol
  • Dissolution: Dissolve the nitro compound (e.g., 10 g) in Methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under an argon blanket.[2] Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the vessel with

    
     and stir under a hydrogen balloon (1 atm) or slight pressure (30 psi) at room temperature.
    
  • Monitoring: Reaction is usually complete in 2–4 hours. Monitor for the disappearance of the yellow nitro compound color.

  • Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with Methanol.[5]

  • Concentration: Evaporate the solvent to yield the crude aniline as a pale oil or off-white solid.[1]

Phase 3: Hydrochloride Salt Formation

Objective: Stabilize the aniline as a salt.

Protocol
  • Solubilization: Dissolve the crude aniline in a minimal amount of Ethyl Acetate.

  • Acidification: Add 4M HCl in Dioxane or Ethyl Acetate dropwise at 0°C with stirring.

  • Precipitation: The hydrochloride salt will precipitate immediately. Stir for 30 minutes.

  • Isolation: Filter the white solid, wash with cold diethyl ether, and dry under vacuum.

Analytical Validation

The following data tables provide the expected analytical signatures for validation.

Table 1: NMR Diagnostic Signals (DMSO-d6)
MoietySignal TypeChemical Shift (

)
Diagnostic Value
Triazole (N2) Singlet (2H)8.05 – 8.15 ppmConfirming Isomer. Symmetry proves N2 attachment.[1][2]
Triazole (N1) Two Doublets7.8 & 8.5 ppmImpurity Flag. Indicates N1 isomer presence.[2]
Aniline (

)
Broad Singlet9.5 – 10.5 ppmConfirms salt formation (exchangeable with

).[2]
Aromatic Ring Multiplets6.8 – 7.5 ppmTypical ortho-substituted benzene pattern.[1][2]
Table 2: Process Parameters
ParameterSpecificationRationale
N2:N1 Ratio > 98:2 (Post-purification)N1 isomer is a distinct chemical entity with different bioactivity.[1][2]
Appearance White crystalline solidColored impurities often indicate nitro-reduction byproducts (azo/hydrazo).[1][2]
Yield (Overall) 60 – 75%Losses primarily occur during the isomer separation step.[2]

Mechanistic Logic & Regioselectivity

Understanding the regioselectivity is vital for troubleshooting.

  • Electronic Control: The triazole anion is an ambident nucleophile. The N1 position is generally more nucleophilic towards alkyl halides. However, in SNAr reactions with sterically demanding ortho-substituted nitrobenzenes, the N2 attack is often favored or leads to the thermodynamically more stable product under the reaction conditions.[1]

  • Symmetry: The N2-isomer possesses

    
     symmetry, making the two carbons of the triazole equivalent.[1] The N1-isomer lacks this symmetry.[1][2] This is the primary spectroscopic tool for differentiation.
    

RegioselectivityTriazoleAnion1,2,3-Triazole Anion(Ambident Nucleophile)TransitionStateTransition State(Steric/Electronic Factors)TriazoleAnion->TransitionStateN2_PathN2 Attack(Symmetric Product)TransitionState->N2_PathFavored by Thermodynamics& Sterics (Ortho-NO2)N1_PathN1 Attack(Asymmetric Product)TransitionState->N1_PathKinetic CompetitorResultTarget: 2-(2H-1,2,3-triazol-2-yl)anilineN2_Path->ResultReduction

Figure 2: Mechanistic bifurcation of triazole arylation.

Safety & Handling

  • Energetic Materials: 1,2,3-Triazoles are nitrogen-rich.[1][6] While this specific derivative is stable, always assess the thermal stability (DSC) of triazole intermediates before large-scale heating.[1][2]

  • Hydrogenation: Pd/C is pyrophoric. Handle under inert gas.[7] Hydrogen gas presents an explosion hazard; ensure proper grounding and ventilation.

  • Vesicants: 2-Fluoronitrobenzene is a skin irritant and potential sensitizer.[2] Use double-gloving.

References

  • Baxter, C. A., et al. (2011).[1] "The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder." Organic Process Research & Development. Link[1]

    • Context: Describes the industrial synthesis of the Suvorexant scaffold, detailing the triazole arylation and copper-catalyzed altern
  • Jourdan, F., et al. (2010).[1] "Synthesis of 2-substituted-1,2,3-triazoles." Tetrahedron Letters. Link[1][2]

    • Context: Provides general methodology for the regioselective synthesis of 2-aryl-1,2,3-triazoles via SNAr.
  • Wang, X. J., et al. (2009).[1][8] "Efficient Synthesis of 2-Substituted 2H-1,2,3-Triazoles." Organic Letters. Link[1]

    • Context: Discusses the mechanism and optimization of triazole alkylation/aryl
  • Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[2] Link

    • Context: Reference for the acidity of 1,2,3-triazole (pKa ~13.9 in DMSO), justifying the use of Carbonate bases.[1]

"chemical properties of 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride

Introduction

This compound is a heterocyclic aromatic amine salt. Its structure is composed of an aniline core substituted at the ortho-position with a 2H-1,2,3-triazole ring. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various research and development settings.[1]

The unique combination of the aniline and 1,2,3-triazole moieties makes this molecule of significant interest. The 1,2,3-triazole ring is a prominent structural motif in medicinal chemistry, often used as a stable bioisostere for amide bonds.[2][3] Aniline and its derivatives are fundamental building blocks in the synthesis of dyes, polymers, and pharmaceuticals.[4] Understanding the chemical properties of this hybrid structure is crucial for its potential application in drug discovery, materials science, and chemical synthesis.

This guide provides a comprehensive overview of the predicted chemical properties, potential synthetic routes, spectroscopic profile, and safety considerations for this compound, synthesizing data from its constituent components and related chemical structures.

Molecular Structure and Isomerism

The core structure consists of an aniline ring where one of the ortho-hydrogens is replaced by a nitrogen atom from a 1,2,3-triazole ring. It is critical to note the isomerism of the triazole ring itself. The 1,2,3-triazole can exist in two tautomeric forms, 1H and 2H. In aqueous solution, the 2H-1,2,3-triazole tautomer is generally the major form.[5][6] This guide focuses specifically on the 2-substituted (2H) isomer as indicated in the name. The hydrochloride salt is formed by the protonation of the basic amino group on the aniline ring.[7][8]

Caption: Structure of this compound.

Physicochemical Properties

Inferred Properties

The properties of the target compound are a composite of its aniline hydrochloride and triazole components. The presence of the triazole substituent is expected to increase the molecular weight, melting point, and polarity compared to aniline hydrochloride.

PropertyPredicted Value / CommentRationale / Reference
Molecular Formula C₈H₉ClN₄Derived from the structure of the free base (C₈H₈N₄) plus HCl.[9]
Molecular Weight 196.64 g/mol Calculated based on the molecular formula.
Appearance White to off-white or grayish crystalline solidAniline hydrochloride appears as a white to greenish crystalline solid.[7][8] This appearance is likely to be retained.
Melting Point >200 °CAniline hydrochloride melts at 196-198 °C.[10] The larger, more rigid triazole substituent would likely increase the melting point.
Solubility Soluble in water; soluble in alcohols.Aniline hydrochloride is soluble in water.[1][8] The polar triazole ring and hydrochloride salt form should ensure good water solubility.
pKa < 4.6The pKa of the anilinium ion is ~4.6.[8] The 1,2,3-triazole ring is electron-withdrawing, which would decrease the basicity of the aniline nitrogen, thus lowering the pKa of its conjugate acid.
LogP (predicted) 1.2This is the predicted XlogP for the free base, 2-(triazol-2-yl)aniline.[9] The value suggests moderate lipophilicity.
Stability Stable under normal conditions. Sensitive to light and air.Aniline hydrochloride is stable but can darken on exposure to air and light.[4] It is incompatible with strong oxidizing agents.[4][11] The triazole ring is a very stable aromatic system.[5][6]

Synthesis and Reactivity

Proposed Synthetic Pathway

While specific synthesis procedures for this molecule are not published, a plausible route can be designed based on established methods for N-arylation of triazoles. A common approach involves the reaction of an aryl halide or boronic acid with 1,2,3-triazole. A potential multi-step synthesis starting from 2-nitroaniline is outlined below.

Synthesis_Workflow A 2-Nitroaniline B Diazotization (NaNO₂, HCl) A->B C Sandmeyer Reaction (e.g., CuBr) B->C D 1-Bromo-2-nitrobenzene C->D E N-Arylation (1,2,3-Triazole, Cu catalyst, Base) D->E F 2-(2H-1,2,3-Triazol-2-yl)-1-nitrobenzene E->F G Reduction of Nitro Group (e.g., H₂, Pd/C or Sn/HCl) F->G H 2-(2H-1,2,3-Triazol-2-yl)aniline (Free Base) G->H I Salt Formation (HCl in ether or isopropanol) H->I J This compound (Target Compound) I->J

Caption: Proposed synthetic workflow for the target compound.

This proposed pathway leverages well-established, scalable reactions. The key step is the copper-catalyzed N-arylation of the 1,2,3-triazole, a common method for forming such linkages.[12] Subsequent reduction of the nitro group yields the aniline free base, which can then be converted to the hydrochloride salt.

Chemical Reactivity

The reactivity of the molecule is dictated by its functional groups: the anilinium ion, the phenyl ring, and the triazole ring.

  • Aniline Moiety : The free base form, 2-(2H-1,2,3-triazol-2-yl)aniline, can undergo reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation.

  • Aromatic Ring : The aniline ring is activated towards electrophilic aromatic substitution. The amino group is a strong ortho-, para-director. However, the bulky triazole substituent at the ortho position will sterically hinder reactions at that site, and its electron-withdrawing nature will deactivate the ring somewhat. Substitution will likely be favored at the para-position relative to the amino group.

  • Triazole Ring : The 1,2,3-triazole ring is a stable aromatic system, generally resistant to oxidation and reduction.[5] It is also resistant to electrophilic and nucleophilic substitution under normal conditions.[6]

Reactivity_Concepts cluster_amine Amine Reactivity cluster_ring Aromatic Ring Reactivity cluster_triazole Triazole Ring center_node Target Compound (Free Base Form) Diazotization Diazotization center_node->Diazotization Acylation Acylation center_node->Acylation Electrophilic_Sub Electrophilic Substitution (Halogenation, Nitration) (para- to NH₂ favored) center_node->Electrophilic_Sub Stability High Stability (Generally Unreactive) center_node->Stability

Caption: Conceptual diagram of the compound's chemical reactivity.

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for confirming the structure and purity of the compound. The following are predicted data based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

(Predicted for a solution in DMSO-d₆)

  • ¹H NMR : The spectrum is expected to show distinct signals for the triazole and aniline protons.

    • Anilinium Protons (-NH₃⁺) : A broad singlet, significantly downfield (>10 ppm), due to protonation and exchange.

    • Triazole Protons : Two signals, likely singlets or sharp doublets depending on coupling, in the aromatic region (~7.5-8.5 ppm).

    • Aniline Aromatic Protons : Four protons exhibiting complex splitting patterns (multiplets) in the aromatic region (~7.0-7.8 ppm), shifted downfield compared to aniline itself due to the effects of the anilinium and triazole groups.

  • ¹³C NMR : The spectrum should display eight distinct signals for the eight carbon atoms in the molecule.

    • Aniline Carbons : Six signals in the aromatic region (~110-150 ppm). The carbon attached to the triazole (C2) and the carbon attached to the amino group (C1) will be identifiable by their chemical shifts.

    • Triazole Carbons : Two signals in the aromatic region, typically around ~130-140 ppm.

Infrared (IR) Spectroscopy

(Predicted for KBr pellet method)[13]

  • N-H Stretch (Anilinium) : A broad, strong absorption band in the range of 2800-3200 cm⁻¹, characteristic of the -NH₃⁺ group.

  • Aromatic C-H Stretch : Sharp peaks just above 3000 cm⁻¹.

  • C=C and C=N Stretch (Aromatic Rings) : Multiple sharp bands in the 1450-1650 cm⁻¹ region.

  • N-H Bend (Anilinium) : A medium to strong band around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would typically be performed on the free base after the loss of HCl.

  • Expected Molecular Ion (M⁺) : A peak at m/z ≈ 160.07, corresponding to the molecular formula C₈H₈N₄.[9]

  • Protonated Molecule ([M+H]⁺) : A prominent peak at m/z ≈ 161.08.

  • Fragmentation : Key fragmentation patterns would likely involve the loss of N₂ from the triazole ring and cleavage of the C-N bond between the two rings.

Potential Applications and Research

The unique structural combination suggests several avenues for research and application.

  • Medicinal Chemistry : 1,2,3-triazoles are considered "privileged" structures in drug discovery.[2] They are metabolically stable and can participate in hydrogen bonding and dipole interactions.[14][15] This compound could serve as a scaffold or intermediate for synthesizing novel therapeutic agents. Aniline-triazole hybrids have been investigated for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[15][16]

  • Materials Science : The rigid, aromatic structure could be incorporated into polymers or organic frameworks (COFs) to create materials with specific thermal or photophysical properties. Triazole derivatives are used as corrosion inhibitors and photostabilizing agents.[3]

  • Synthetic Chemistry : As a bifunctional molecule (amine and N-heterocycle), it can serve as a versatile building block for more complex molecular architectures.[4]

Safety and Handling

No specific toxicology data exists for this compound. Therefore, handling precautions must be based on the known hazards of its components, primarily aniline hydrochloride. Aniline hydrochloride is classified as toxic if swallowed, in contact with skin, or if inhaled.[10][11] It is also suspected of causing genetic defects and cancer and can cause damage to organs through prolonged exposure.[17]

Hazard Classifications (Based on Aniline Hydrochloride)
  • Acute Toxicity : Toxic if swallowed, inhaled, or in contact with skin.[11][17]

  • Eye Damage : Causes serious eye damage.[11][17]

  • Sensitization : May cause an allergic skin reaction.[11][17]

  • Long-Term Effects : Suspected of causing genetic defects and cancer. Causes damage to organs through prolonged or repeated exposure.[11][17]

Recommended Handling Procedures
  • Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood.[18]

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[17]

  • Hygiene : Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. Contaminated clothing should not be allowed out of the workplace.[10]

  • Storage : Store in a tightly closed container in a cool, dry, well-ventilated place. Keep locked up and away from incompatible materials like strong oxidizing agents.[10][11] Protect from light.[10]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[19]

References

  • Aniline hydrochloride - PENTA. (2024, May 7).
  • 1,2,3-Triazole - Wikipedia. (n.d.). Retrieved from [Link]

  • Aniline Hydrochloride Acid or Base - Oreate AI Blog. (2025, December 4).
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - ACS Publications. (2024, May 3). Retrieved from [Link]

  • Product: Aniline Hydrochloride - Portfolio-pplus.com. (2021, October 27).
  • Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids - ResearchGate. (n.d.). Retrieved from [Link]

  • Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI. (2020, October 11). Retrieved from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. (2022, April 25). Retrieved from [Link]

  • This compound - PubChemLite. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - 1,2,3-Triazole. (2010, October 29).
  • Physicochemical properties of 1,2,3-triazole derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Aniline hydrochloride - Carl ROTH. (n.d.). Retrieved from [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry - Frontiers. (n.d.). Retrieved from [Link]

  • 4-chloranyl-2-(2~{H}-1,2,3-triazol-4-yl)aniline - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of 2H-1,2,3-triazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Preparation of 2-([5][7][11]triazol-2-yl)-benzoic acid derivatives - Google Patents. (n.d.). Retrieved from

  • Preparation of 2-([5][7][11]triazol-2-yl)-benzoic acid derivatives - Google Patents. (n.d.). Retrieved from

  • Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. (n.d.). Retrieved from [Link]

  • A straightforward and sustainable synthesis of 1,4-disubtituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - MDPI. (2024, November 2). Retrieved from [Link]

  • (PDF) Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - ResearchGate. (2025, October 12). Retrieved from [Link]

  • Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone). (n.d.). Retrieved from [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed. (2024, November 2). Retrieved from [Link]

  • Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]. (2025, January 20).

Sources

Technical Guide: Structure Elucidation of 2-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride

[1][2][3][4][5]

Executive Summary

  • Target Molecule: this compound[1][2][3][4][5]

  • Molecular Formula: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (Salt form)[2][4][5]
    
  • Critical Quality Attribute: Regio-isomerism of the triazole ring (N2-linked vs. N1-linked).

  • Primary Application: Orexin receptor antagonist synthesis (Suvorexant intermediate analog).[1][2][5][7]

This guide outlines a self-validating analytical workflow to confirm the structure, focusing on the symmetry-based distinction of the triazole ring and the crystallographic implications of the hydrochloride salt form.

Part 1: The Isomerism Challenge & Synthetic Context

The synthesis of 1,2,3-triazoles via cycloaddition often yields a mixture of 1,4-disubstituted (1H-type) and 2,4-disubstituted (2H-type) isomers.[1][2][4] In the context of drug development, the 2H-1,2,3-triazole moiety is pharmacologically privileged due to its unique metabolic stability and hydrogen-bond acceptor properties.[2][4][5]

The Structural Divergence[2][4][5]
  • Target (2H-Isomer): The triazole ring is attached to the aniline at the N2 position.[1][2][4] This creates a ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     symmetric local environment for the triazole ring (assuming rapid rotation or time-averaged planar symmetry).[2][4][5]
    
  • Impurity (1H-Isomer): The triazole is attached at the N1 position.[1][2][4] This breaks the symmetry, rendering the two carbons in the triazole ring chemically non-equivalent.[2][4][5][6]

IsomerismLogicPrecursor2-Haloaniline / PrecursorReactionCyclization / CouplingPrecursor->ReactionTargetTARGET: 2H-Isomer(N2-Linked)Symmetric TriazoleReaction->Target Preferred Pathway(e.g., Cu/Cs2CO3)ImpurityIMPURITY: 1H-Isomer(N1-Linked)Asymmetric TriazoleReaction->Impurity ByproductValidationQC ReleaseTarget->ValidationDiagnostic Singlet (NMR)Impurity->ValidationDiagnostic Doublets (NMR)

Figure 1: Divergent pathways in triazole synthesis and the critical QC checkpoint based on symmetry.

Part 2: Spectroscopic Elucidation Protocol

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for distinguishing the isomers.[2][4][5] The hydrochloride salt form requires specific solvent considerations (DMSO-d6 is recommended to prevent salt dissociation and ensure solubility).[1][2][5]


H NMR: The Symmetry Test

The most definitive proof of the 2H-isomer is the chemical equivalence of the two protons on the triazole ring (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


234
Feature2H-Isomer (Target)1H-Isomer (Impurity)Causality
Triazole Protons Singlet (2H) Two Doublets (1H each) The N2-linkage creates a plane of symmetry; N1-linkage makes positions 4 and 5 non-equivalent.[1][2][4]
Chemical Shift

8.0 – 8.2 ppm

7.8 & 8.5 ppm
1H-isomer protons have distinct electronic environments (proximal vs. distal to aryl ring).[2][4][5]
Ammonium (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Broad Singlet (3H)Broad Singlet (3H)Downfield shift (

8.0-10.0 ppm) confirms HCl salt formation vs free base.[2][3][4][5]
Aromatic Region 4 distinct signals4 distinct signalsThe aniline ring protons (

) show standard ortho-substitution splitting.[2][3][4][5][6]

Experimental Insight: In the HCl salt, the aniline nitrogen is protonated (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

234524

C NMR: Signal Counting
  • 2H-Isomer: The triazole carbons (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) are equivalent and appear as one signal  (typically 
    
    
    135-140 ppm).[2][3][4][5]
  • 1H-Isomer: The triazole carbons are non-equivalent, appearing as two distinct signals .[1][2][3][4][5]

Mass Spectrometry (MS)

While MS cannot easily distinguish regioisomers, it confirms the molecular weight and the salt form.[2][3][4][5]

  • Ionization: ESI+ (Electrospray Ionization).[1][2][5]

  • Parent Ion: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     Da (Free base mass + H).[2][4][5]
    
  • Salt Confirmation: In negative mode (ESI-), look for the chloride isotope pattern (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     / 
    
    
    in 3:1 ratio) if running the salt directly, or use silver nitrate precipitation as a wet-chem confirmation.[2][3][4][5]
  • Fragmentation: 1,2,3-triazoles characteristically lose ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (28 Da) under high collision energy, forming an aziridine-like intermediate.[2][3][4][5][6]
    

Part 3: Crystallography & Salt Form Verification[1][2][5][7]

For drug development, the solid-state form is as critical as the chemical connectivity.[2][4][5] The HCl salt is preferred for solubility, but it introduces packing challenges.[4][5][6]

X-Ray Powder Diffraction (XRPD)

Unlike the amorphous free base oils often seen in early synthesis, the hydrochloride salt should be crystalline.[2][3][4][5]

  • Protocol: Grind 10 mg of sample. Scan 2ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     from 3° to 40°.[5][8]
    
  • Validation: A sharp, defined diffraction pattern confirms a stable polymorph.[2][5][6] Amorphous "humps" indicate hygroscopicity or improper salt formation.[1][5][8]

Single Crystal XRD (The "Gold Standard")

If a single crystal can be grown (vapor diffusion of diethyl ether into a methanolic solution of the salt), XRD provides absolute structural proof.[2][3][4][5]

  • Key Parameter: Bond angles at the triazole nitrogens.

    • 2H-Isomer: The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       and 
      
      
      angles are identical.[2][3][4]
    • Tautomeric Proton: XRD will locate the protons on the aniline nitrogen (

      
      ), confirming the salt sits on the amine, not the triazole (triazoles are very weak bases, 
      
      
      , whereas aniline is
      
      
      ).[2][4][5][6]

Part 4: Analytical Workflow for Release

This workflow is designed for a QC lab environment to ensure batch-to-batch consistency.

AnalyticalWorkflowStartCrude Product(HCl Salt)Step1Step 1: 1H NMR (DMSO-d6)Check Triazole Region (8.0-8.2 ppm)Start->Step1Decision1Singlet Observed?Step1->Decision1Step2Step 2: HPLC Purity(Reverse Phase C18)Decision1->Step2Singlet (Yes)FailREJECT: 1H-Isomer DetectedDecision1->FailDoublets (No)Step3Step 3: Chloride Content(Titration / IC)Step2->Step3PassRELEASE: 2H-Isomer ConfirmedStep3->Pass

Figure 2: Step-by-step Quality Control decision tree.

Detailed Protocol: Chloride Content Determination

To ensure the stoichiometry is exactly 1:1 (Mono-HCl), perform argentometric titration.[1][2][4][5]

  • Dissolve: 50 mg of sample in 50 mL deionized water.

  • Acidify: Add 1 mL ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .[5][8]
    
  • Titrate: Potentiometric titration with 0.01 N

    
    .
    
  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .[2][4][5] Theoretical Cl for ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
    
    
    
    is ~18.0%.[5][8]

References

  • Synthesis of Suvorexant Intermediates: Cox, C. D., et al.[2][4][5][6] (2010).[1][2][5] "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry.

  • 1,2,3-Triazole Isomerism & NMR Characterization: Begtrup, M., et al.[2][4][5][6] (1993).[2][5] "NMR Spectra of 1,2,3-Triazoles." Magnetic Resonance in Chemistry. [1][2][4][6]

  • Crystallographic Data for Triazole Derivatives: Cambridge Crystallographic Data Centre (CCDC).[1][2][4][5] Search for "2-phenyl-2H-1,2,3-triazole" derivatives to validate bond geometries.[1][2][4][5]

  • PubChem Compound Summary: National Center for Biotechnology Information.[1][2][5] "this compound."[1][2][4][5] [2][4][6]

A Technical Guide to the Spectroscopic Characterization of 2-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. In the absence of a consolidated, publicly available dataset for this specific salt, this document leverages foundational spectroscopic principles and draws upon empirical data from structurally analogous compounds to construct a reliable, predictive model of its spectral characteristics. We present detailed, field-proven protocols for data acquisition via Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes an expert interpretation of the anticipated data, explaining the causal relationships between molecular structure and spectral output. This guide is designed to serve as an authoritative reference for scientists engaged in the synthesis, identification, and quality control of this compound.

Introduction and Molecular Structure

The fusion of aniline and 1,2,3-triazole moieties creates a molecular scaffold with significant potential in pharmacological research. The 1,2,3-triazole ring, in particular, is a well-established bioisostere for amide bonds, capable of engaging in hydrogen bonding and dipole-dipole interactions, which enhances its value in drug design[1][2]. The specific isomer, 2-(2H-1,2,3-triazol-2-yl)aniline, presents a unique electronic and steric profile. Its hydrochloride salt form is often utilized to improve solubility and stability for handling and formulation.

Accurate structural confirmation and purity assessment are non-negotiable in the drug development pipeline. Spectroscopic analysis provides the definitive "fingerprint" of a molecule. This guide outlines the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data for the title compound, providing a benchmark for its characterization.

The molecular structure, with a systematic numbering scheme for NMR assignment, is presented below.

Caption: Structure of 2-(2H-1,2,3-triazol-2-yl)anilinium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a hydrochloride salt, which may have limited solubility in chloroform (CDCl₃), a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is the logical choice.

Recommended Experimental Protocol: NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆.

  • Solvent Reference: Use the residual solvent peak of DMSO-d₆ as the internal standard (δ = 2.50 ppm for ¹H NMR and δ = 39.52 ppm for ¹³C NMR)[3].

  • Instrumentation: Perform analysis on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Acquire data with a spectral width of at least 12 ppm, using a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence with a spectral width of approximately 200 ppm. A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate Fourier transform and phase correction algorithms.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The protonated amine and the electron-withdrawing nature of the triazole ring will significantly influence the chemical shifts of the aromatic protons.

Predicted δ (ppm)MultiplicityCoupling (J, Hz)IntegrationAssignmentRationale
~8.10s-2HH-4', H-5'Protons on the 2H-1,2,3-triazole ring are chemically and magnetically equivalent, resulting in a sharp singlet. This assignment is consistent with published data for other 2-substituted-2H-1,2,3-triazoles[4].
~7.85ddJ ≈ 8.0, 1.51HH-2This proton is ortho to the electron-withdrawing anilinium group and will be shifted downfield. It exhibits ortho coupling to H-3 and meta coupling to H-4.
~7.60dddJ ≈ 8.0, 7.5, 1.51HH-4This proton is deshielded and experiences ortho coupling to H-3 and H-5 (which may not be identical) and meta coupling to H-2.
~7.45dddJ ≈ 8.0, 7.5, 1.01HH-3Experiences ortho coupling to H-2 and H-4.
~7.30ddJ ≈ 8.0, 1.01HH-5This proton is ortho to the triazole-bearing nitrogen. It shows ortho coupling to H-4 and meta coupling to H-3.
(Broad)br s-3H-NH₃⁺The acidic protons of the anilinium group are typically broad due to exchange and quadrupolar coupling with the nitrogen atom. The exact chemical shift can be concentration and water-content dependent.
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The predicted chemical shifts for the carbon atoms are based on substituent effects and data from related aniline and triazole structures[5][6].

Predicted δ (ppm)AssignmentRationale
~136.0C-4' & C-5'The two carbon atoms of the 2H-1,2,3-triazole ring are equivalent and appear as a single, strong signal in the aromatic region.
~134.5C-1This quaternary carbon is directly attached to the triazole nitrogen, causing a downfield shift.
~132.0C-4Aromatic CH carbon.
~129.5C-2Aromatic CH carbon.
~128.0C-5This quaternary carbon bearing the anilinium group is shifted downfield.
~125.0C-3Aromatic CH carbon.

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this hydrochloride salt, analysis via electrospray ionization (ESI) in positive ion mode is ideal, as it will readily detect the protonated free base.

Recommended Experimental Protocol: MS
  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of the compound in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and elucidate the structure.

Predicted Mass Spectrum (ESI+)

The spectrum will show the mass of the protonated free base, 2-(2H-1,2,3-triazol-2-yl)aniline. The molecular formula of the free base is C₈H₈N₄.

  • Predicted [M+H]⁺: 161.0822 m/z[7]

  • Exact Mass Calculation (C₈H₉N₄⁺): (8 * 12.00000) + (9 * 1.00783) + (4 * 14.00307) = 161.08272

High-resolution mass spectrometry can confirm the elemental composition to within a few parts per million (ppm).

Plausible Fragmentation Pathway

Tandem MS (MS/MS) of the m/z 161.08 ion would likely proceed via cleavage of the fragile N-N and C-N bonds of the triazole system, a common fragmentation pattern for such heterocycles[8][9].

G parent [M+H]⁺ m/z = 161.08 frag1 Loss of N₂ m/z = 133.07 parent->frag1 - N₂ frag2 Loss of HCN m/z = 106.06 frag1->frag2 - HCN frag3 Anilinium Ion m/z = 93.06 frag2->frag3 - C₂H₂

Caption: A plausible fragmentation pathway for protonated 2-(2H-1,2,3-triazol-2-yl)aniline.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of the hydrochloride salt will be distinct from that of the free base, primarily due to the presence of the anilinium (-NH₃⁺) group.

Recommended Experimental Protocol: IR
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is modern and requires minimal sample preparation. Alternatively, the traditional KBr pellet method can be used.

  • Data Acquisition: Record the spectrum over the range of 4000-600 cm⁻¹. Acquire a background spectrum first, then the sample spectrum.

  • Data Processing: The final spectrum should be presented in terms of percent transmittance versus wavenumber (cm⁻¹).

Predicted Characteristic IR Absorption Bands

The following table summarizes the key vibrational modes expected for this compound.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3150 - 3000MediumAromatic C-H StretchThe C-H stretching vibrations of both the aniline and triazole rings appear just above 3000 cm⁻¹[10][11].
3000 - 2500Strong, Broad-NH₃⁺ StretchThe N-H stretching of the anilinium salt appears as a very broad and strong series of absorptions in this region, often with multiple sub-peaks[12]. This is a hallmark of an amine salt.
~1610, ~1580, ~1500Medium-StrongAromatic C=C Ring StretchThese absorptions are characteristic of the benzene ring skeletal vibrations[10].
~1450MediumTriazole Ring StretchVibrations involving the C=N and N=N bonds of the triazole ring contribute to absorptions in this region[13].
~1250StrongAromatic C-N StretchThe stretching vibration of the bond between the aromatic ring and the nitrogen atoms.
900 - 675StrongAromatic C-H Out-of-Plane BendThe pattern of these strong bands in the fingerprint region can help confirm the substitution pattern of the aniline ring.

Conclusion

This technical guide provides a robust, predictive framework for the comprehensive spectroscopic analysis of this compound. By integrating fundamental principles with data from analogous structures, we have detailed the expected outcomes from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. The experimental protocols and interpretive logic presented herein offer a self-validating system for researchers, ensuring that newly synthesized batches of this compound can be characterized with a high degree of confidence and scientific integrity. This document serves as a foundational reference to accelerate research and development activities involving this promising heterocyclic scaffold.

References

  • J Pharm Pharm Sci () 24, 421 - 434, 2021 Suppliments pages 1-38. (URL: Not directly provided, publication context)

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). International Journal of Pharmaceutical Sciences and Research.
  • Supplementary Information (SI) for Chemical Science. (2024). The Royal Society of Chemistry.
  • PubChemLite. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. (URL: [Link])

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PMC. (URL: [Link])

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). MDPI. (URL: [Link])

  • Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids. (n.d.). ResearchGate. (URL: [Link])

  • 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. (n.d.). Semantic Scholar.
  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
  • Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. (n.d.). Iraqi National Journal of Chemistry.
  • Aniline hydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]

  • A straightforward and sustainable synthesis of 1,4-disubtituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). The Royal Society of Chemistry.
  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. (n.d.). Der Pharma Chemica. (URL: [Link])

  • SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. (n.d.). CAHIERS MAGELLANES-NS.
  • Chapter : 3 Synthesis and Characterization of 1,2,3-triazol Containing Theophylline Moiety. (n.d.). Atmiya University. (URL: Not directly provided, thesis context)
  • Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. (2022). MDPI. (URL: [Link])

  • Synthesis of 2H-1,2,3-triazoles. (n.d.). Organic Chemistry Portal. (URL: [Link])

  • 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Asian Journal of Chemistry.
  • The infrared spectra of 1,2,3-triazole N-oxides. (n.d.). Journal of the Chemical Society B: Physical Organic. (URL: [Link])

  • Vibrational spectroscopy of triazoles and tetrazole. (n.d.). ResearchGate. (URL: [Link])

  • Infrared (IR) Spectroscopy Practice Problems. (2025). Chemistry Steps. (URL: [Link])

  • Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. (n.d.). Der Pharma Chemica. (URL: [Link])

  • 1,2,3-Triazole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. (URL: [Link])

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014). ResearchGate. (URL: [Link])

Sources

Technical Guide: Isomers of 2-(Triazol-yl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The moiety 2-(triazol-yl)aniline represents a privileged scaffold in medicinal chemistry, most notably serving as the anchoring pharmacophore in dual orexin receptor antagonists (DORAs) like Suvorexant .

However, the term "triazol-yl" is structurally ambiguous. The triazole ring exists as two distinct isomers (1,2,3-triazole and 1,2,4-triazole), and each can attach to the aniline ring through different nitrogen atoms (regioisomerism).

The Critical Challenge: In synthetic workflows, generating the biologically active 2H-1,2,3-triazol-2-yl (N2-linked) isomer is often thermodynamically preferred but kinetically competitive with the 1H-1,2,3-triazol-1-yl (N1-linked) isomer. Misidentification of these regioisomers leads to "dead-end" SAR (Structure-Activity Relationship) data.

This guide provides a definitive technical analysis of these isomers, their selective synthesis, and the self-validating spectroscopic methods required to distinguish them.

Structural Classification & Isomerism

The 2-(triazol-yl)aniline scaffold consists of an aniline ring substituted at the ortho position by a triazole. Three primary isomers are relevant to drug discovery.

The Three Critical Isomers
Isomer DesignationIUPAC NameConnectivityKey Characteristic
Isomer A (Target) 2-(2H-1,2,3-triazol-2-yl)aniline N2-Linked Thermodynamic Product. Found in Suvorexant. Higher metabolic stability; lower dipole moment.
Isomer B 2-(1H-1,2,3-triazol-1-yl)anilineN1-LinkedKinetic Product. Often formed via "Click" chemistry (CuAAC) if not controlled.
Isomer C 2-(1H-1,2,4-triazol-1-yl)anilineN1-LinkedDistinct pharmacology; formed via hydrazine condensations.
Visualizing the Regioisomerism

The following diagram illustrates the structural divergence and the synthetic pathways leading to each isomer.

TriazoleIsomers Start Precursor: 2-Haloaniline or 2-Azidoaniline IsoA Isomer A: N2-Linked 1,2,3-Triazole (Suvorexant Scaffold) Thermodynamic Product Start->IsoA Cu-Catalyzed Coupling (High T, Ligand Control) IsoB Isomer B: N1-Linked 1,2,3-Triazole (Click Product) Kinetic Product Start->IsoB Azide-Alkyne Cycloaddition (CuAAC) IsoC Isomer C: N1-Linked 1,2,4-Triazole (Condensation Product) Start->IsoC Hydrazine + Formamide Condensation PropA C2v Symmetry (approx) NMR: Symmetric Triazole H IsoA->PropA PropB Cs Symmetry NMR: Distinct Triazole H (C4 vs C5) IsoB->PropB

Caption: Synthetic divergence of 2-(triazol-yl)aniline isomers. Note the distinct pathways for N1 vs N2 selectivity.

Synthesis & Selectivity Protocols

Synthesis of Isomer A: The "Suvorexant" Intermediate

Target: 2-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride Challenge: Directing the coupling to the N2 position of the triazole. Mechanism: Copper-catalyzed Ullmann-type coupling favors the N2-isomer due to the greater thermodynamic stability of the 2-aryl-1,2,3-triazole system (better aromaticity and lower dipole repulsion).

Protocol:

  • Reagents: 2-Iodoaniline (1.0 eq), 1,2,3-Triazole (1.2 eq), Cs₂CO₃ (2.0 eq), CuI (0.05 eq), trans-N,N'-dimethylcyclohexane-1,2-diamine (Ligand, 0.1 eq).

  • Solvent: DMF (Anhydrous).[1]

  • Procedure:

    • Charge a reaction vessel with 2-iodoaniline, 1,2,3-triazole, Cs₂CO₃, and CuI.

    • Evacuate and backfill with N₂ (3x).

    • Add DMF and the diamine ligand.

    • Heat to 100-120°C for 12-24 hours. Note: High temperature promotes the thermodynamic rearrangement to the N2 isomer.

    • Workup: Cool, dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]

    • Purification: Silica gel chromatography (Hexane/EtOAc). The N2 isomer typically elutes before the N1 isomer (less polar).

  • Salt Formation (HCl):

    • Dissolve the free base in minimal Ethanol/EtOAc.

    • Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

    • Precipitate forms immediately. Filter and wash with cold Et₂O.

Synthesis of Isomer B: The "Click" Isomer

Target: 2-(1H-1,2,3-triazol-1-yl)aniline Hydrochloride Mechanism: 1,3-Dipolar Cycloaddition.

Protocol:

  • Precursor: Prepare 2-azidoaniline (generated in situ or carefully isolated - Warning: Azides are potentially explosive ).

  • Reaction: React 2-azidoaniline with Trimethylsilylacetylene (TMS-acetylene) using CuSO₄/Sodium Ascorbate in tBuOH/H₂O.

  • Deprotection: Remove TMS group with TBAF or K₂CO₃/MeOH to yield the 1-substituted triazole.

  • Reduction: If starting from 2-nitro-phenylazide, reduce the nitro group after triazole formation using SnCl₂ or H₂/Pd-C.

Characterization: The Self-Validating System

Distinguishing Isomer A (N2) from Isomer B (N1) is the most frequent point of failure. You must use NMR spectroscopy as a self-validating checkpoint.

1H NMR Diagnostic Table
FeatureIsomer A (N2-Linked)Isomer B (N1-Linked)
Triazole Protons Singlet (2H) Two Doublets (1H each)
Chemical Shift δ 7.80 - 8.00 ppmC4-H: δ ~8.0 ppm; C5-H: δ ~7.8 ppm
Symmetry High (C2v effective symmetry of triazole)Low (Cs symmetry)
13C NMR (Triazole) One signal (equivalent carbons)Two distinct signals (C4 ≠ C5)

Why this works: In the N2-isomer (Isomer A), the triazole ring possesses a plane of symmetry passing through the N2-C(Ar) bond. This makes the C4 and C5 protons chemically equivalent, appearing as a sharp singlet. In the N1-isomer (Isomer B), the environment of C4 (distal) and C5 (proximal to aniline) is different, resulting in split signals.

Crystallographic Validation
  • Isomer A (N2): Typically crystallizes with the triazole ring nearly coplanar or slightly twisted relative to the aniline, but the N2-linkage is linear along the symmetry axis.

  • Isomer B (N1): The C5 proton of the triazole causes steric clash with the aniline ortho proton, often forcing a larger torsion angle.

Applications in Drug Discovery[2][3][4]

The 2-(2H-1,2,3-triazol-2-yl)aniline moiety is not just a linker; it is a bioisostere for amide bonds and a critical pharmacophore.

  • Orexin Antagonism: In Suvorexant, the N2-linked triazole is crucial for binding in the OX1/OX2 receptor pocket. The N1-isomer shows significantly reduced potency (often >100-fold loss).

  • Metabolic Stability: The N2-isomer is generally more resistant to oxidative metabolism (P450) compared to the N1-isomer, which has a more electron-rich C5 position prone to oxidation.

  • Physicochemical Properties: The N2-isomer has a lower dipole moment than the N1-isomer, improving membrane permeability and oral bioavailability.

References

  • Suvorexant Synthesis & Intermediates

    • Facile synthesis of suvorexant via a chiral diazepane intermediate. Chinese Chemical Letters, 2015. Link

    • Discovery of the Dual Orexin Receptor Antagonist MK-4305 (Suvorexant). Journal of Medicinal Chemistry, 2010. Link

  • Triazole Isomerism & NMR Distinction

    • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Link

    • Tautomerism and Isomerism in 1,2,3-Triazoles.[2] Advances in Heterocyclic Chemistry.

  • General Synthesis of 2-Aryl-1,2,3-triazoles

    • Copper-catalyzed synthesis of N2-aryl-1,2,3-triazoles. Organic Letters, 2011. Link

Sources

Technical Guide: Discovery & Optimization of 2-(2H-1,2,3-triazol-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Paradigm Shift in Metabolically Stable Orexin Receptor Antagonists

Part 1: Editorial Introduction & Core Directive

The "Metabolic Cliff" in CNS Drug Discovery In the high-stakes arena of Central Nervous System (CNS) drug discovery, potency is rarely the bottleneck. The true failure point is often the "metabolic cliff"—the moment a high-affinity ligand is discarded due to poor pharmacokinetic (PK) endurance or the formation of reactive metabolites.

This guide dissects the discovery of 2-(2H-1,2,3-triazol-2-yl)aniline derivatives , a structural class that solved a critical lethality in the development of Dual Orexin Receptor Antagonists (DORAs). Specifically, we analyze how this scaffold replaced metabolically labile heterocycles (like fluoroquinazolines) to enable the creation of Suvorexant (MK-4305) .[1]

Why This Scaffold Matters:

  • Metabolic Armor: The 2-linked 1,2,3-triazole is uniquely resistant to oxidative metabolism compared to its 1-linked isomer or isomeric 1,2,4-triazoles.

  • Electronic Bioisosterism: It mimics the planarity and electron-deficiency of amide bonds and pyridines without the associated hydrolytic risks.

  • N2-Selectivity Challenge: Synthesizing the 2H-isomer over the thermodynamically favored 1H-isomer requires precise catalytic control, a key technical focus of this guide.

Part 2: Scientific Integrity & Logic (The Discovery Arc)
1. The Mechanistic Problem: Reactive Metabolites

Early DORA candidates, such as those based on a fluoroquinazoline core, exhibited high potency against Orexin receptors (OX1R/OX2R). However, routine screening in liver microsomes revealed a fatal flaw: bioactivation . The electron-deficient heterocycles were prone to nucleophilic attack by glutathione (GSH) or covalent binding to proteins, a precursor to idiosyncratic drug-induced liver injury (DILI).

The Pivot: Medicinal chemists at Merck (and subsequently other firms) hypothesized that replacing the labile core with a 2H-1,2,3-triazole linked to an aniline or benzoic acid moiety would maintain the necessary


-stacking interactions within the receptor pocket while eliminating the "soft spot" for nucleophilic attack.
2. Structural Evolution (SAR)

The transition from early leads to the stable 2-(2H-1,2,3-triazol-2-yl)aniline scaffold followed a rigorous logic:

  • Step 1: Identification of Liability. Mass spectrometry identified the fluoroquinazoline ring as the site of oxidative bioactivation.

  • Step 2: Scaffold Hopping. The ring was excised and replaced with a benzoxazole (for the eastern wing) and a 2H-1,2,3-triazole (for the western wing).

  • Step 3: Optimization. The 5-methyl substitution on the phenyl ring of the aniline was critical. It locked the conformation and optimized lipophilicity (LogP) for blood-brain barrier (BBB) penetration.

3. Synthesis: The N2-Selectivity Challenge

The synthesis of 2-substituted triazoles is non-trivial. The 1H-1,2,3-triazole ring exists in tautomeric equilibrium. Alkylation or arylation typically favors the N1-isomer due to steric and electronic factors.

The Solution: Copper-Catalyzed Ullmann-Type Coupling To force N2-arylation, a copper-catalyzed approach is required. The mechanism involves the coordination of the triazolate anion to the copper center, where the specific geometry of the ligand-metal complex directs the coupling to the sterically more accessible (but often less nucleophilic) N2 nitrogen.

Part 3: Visualization & Formatting
Diagram 1: SAR Evolution Logic (The Path to Suvorexant)

This decision tree illustrates the medicinal chemistry logic that led to the selection of the triazole-aniline scaffold.

SAR_Evolution Lead Early Lead (Diazepane Core) Liability: Reactive Metabolites Metab_ID Metabolite ID: Fluoroquinazoline Bioactivation (GSH Adducts) Lead->Metab_ID Microsomal Incubation Design_Hypothesis Design Hypothesis: Remove labile ring, maintain Pi-stacking Metab_ID->Design_Hypothesis Structural Alert Analysis Scaffold_Hop Scaffold Hop: Insert 2H-1,2,3-Triazole Design_Hypothesis->Scaffold_Hop Bioisosteric Replacement Optimization Optimization: 5-Methyl substitution on Aniline Scaffold_Hop->Optimization Improve LogP & Potency Final_Drug Suvorexant (MK-4305) Stable, Potent DORA Optimization->Final_Drug Clinical Candidate Selection

Caption: Evolution from metabolically labile progenitors to the stable 2-(2H-1,2,3-triazol-2-yl)aniline scaffold.

Diagram 2: Synthetic Pathway & Regioselectivity

This flow details the critical chemical steps to achieve the N2-isomer.

Synthesis_Pathway Start 2-Iodo-5-methylbenzoic acid (or Aniline precursor) Conditions CuI (Catalyst) Cs2CO3 (Base) DMF, 100°C Start->Conditions Reagent 1H-1,2,3-Triazole Reagent->Conditions Intermediate Cu-Triazolate Complex Conditions->Intermediate Coordination Product_N2 N2-Isomer (Major) 2-(2H-1,2,3-triazol-2-yl)aryl Intermediate->Product_N2 Reductive Elimination (Preferred Geometry) Product_N1 N1-Isomer (Minor) 1-(1H-1,2,3-triazol-1-yl)aryl Intermediate->Product_N1 Steric Clash

Caption: Copper-catalyzed Ullmann coupling favoring N2-arylation over N1, critical for scaffold synthesis.

Part 4: Experimental Protocols
Protocol A: Regioselective Synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic Acid

This protocol is adapted from the "2nd Generation Process" for Suvorexant intermediates.

Objective: Synthesize the key intermediate with >95% N2-selectivity.

Materials:

  • 2-Bromo-5-methylbenzoic acid (1.0 eq)

  • 1H-1,2,3-Triazole (1.5 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Trans-N,N′-dimethylcyclohexane-1,2-diamine (Ligand) (0.1 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide)[2]

Step-by-Step Workflow:

  • Charge: In a dry reaction vessel under

    
     atmosphere, combine the benzoic acid derivative, 
    
    
    
    , and 1,2,3-triazole in DMF.
  • Catalyst Addition: Add CuI and the diamine ligand. The ligand is crucial for stabilizing the copper species and enhancing solubility.

  • Heating: Heat the mixture to 100–110°C for 12–16 hours. Note: Monitor by HPLC. The N2 isomer typically elutes later than the N1 isomer on reverse-phase columns.

  • Workup: Cool to room temperature. Dilute with water and acidify to pH 3-4 with HCl. The product often precipitates.

  • Purification: If N1 isomer is present (>5%), recrystallize from Ethanol/Water. The N2 isomer is generally more crystalline and less soluble in polar media than the N1 isomer due to symmetry.

Validation Criteria:

  • 1H NMR: The triazole protons in the N2-isomer appear as a singlet (equivalent chemical environment) around

    
     7.8–8.0 ppm. The N1-isomer shows two distinct doublets (non-equivalent protons).
    
  • Melting Point: The N2-isomer typically has a higher melting point due to better packing symmetry.

Data Summary: Pharmacological Profile of the Scaffold
Parameter2-(2H-triazol-2-yl)aniline (Suvorexant Core)Fluoroquinazoline (Early Lead)Impact
Metabolic Stability High (

low)
Low (Reactive Metabolites)Eliminated bioactivation risk
CYP Inhibition LowModerate/HighReduced drug-drug interaction potential
LogP ~3.5 (Optimized)VariableImproved CNS penetration
Binding Mode Hydrophobic/

-stacking
H-bond acceptorMaintained potency at OX1R/OX2R
References
  • Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia Source: Journal of Medicinal Chemistry, 2010 [Link][1][3]

  • Suvorexant: The first orexin receptor antagonist to treat insomnia Source: Journal of Pharmacology & Pharmacotherapeutics, 2015 [Link]

  • Optimization of the Synthesis of 2-Phenyl-1,2,3-triazole Source: Organic Process Research & Development (Cited via ResearchGate) [Link]

  • Synthesis of 2H-1,2,3-triazoles Source: Organic Chemistry Portal [Link]

  • Dual Orexin Receptor Antagonists for Treatment of Insomnia: A Systematic Review Source: Frontiers in Psychiatry, 2022 [Link]

Sources

"biological potential of 1,2,3-triazole containing anilines"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of the 1,2,3-triazole pharmacophore with aniline derivatives represents a high-value structural motif in modern medicinal chemistry.[1] This guide analyzes the synergistic potential of these two moieties. The 1,2,3-triazole ring serves as a robust, non-cleavable amide bioisostere, offering exceptional metabolic stability and dipole interactions. When tethered to an aniline scaffold, the resulting hybrids exhibit potent biological activities ranging from kinase inhibition (anticancer) to ATP synthase disruption (antitubercular). This whitepaper details the synthetic architecture, mechanistic pathways, and structure-activity relationships (SAR) necessary to exploit this chemical space.

Chemical Foundation: The Power of the Hybrid

Bioisosterism and Stability

The 1,2,3-triazole ring is a privileged scaffold due to its ability to mimic the peptide bond (amide) without susceptibility to hydrolytic cleavage.

  • Dipole Moment: ~5.0 D, allowing for strong dipole-dipole interactions with biological targets.

  • H-Bonding: The N2 and N3 atoms act as weak hydrogen bond acceptors, while the C5-H can serve as a donor in 1,4-disubstituted systems.

  • Metabolic Shielding: The aromatic stability of the triazole ring protects the attached aniline moiety from rapid metabolic oxidation, prolonging half-life.

The Aniline Moiety

Anilines provide the necessary "metabolic handle" and hydrogen bonding capability. In kinase inhibitors, the aniline NH often forms a critical hydrogen bond with the hinge region of the ATP-binding pocket (e.g., in EGFR or VEGFR).

Synthetic Architecture: The "Click" Protocol[2][3][4]

The gold standard for synthesizing these derivatives is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is regioselective, yielding exclusively 1,4-disubstituted 1,2,3-triazoles.

Validated Synthesis Protocol

Objective: Synthesis of 4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)aniline.

Reagents:

  • Aryl Azide (generated in situ or pre-synthesized from aniline).

  • Terminal Alkyne.[2][3][4]

  • Catalyst: CuSO₄[2]·5H₂O (5 mol%).

  • Reductant: Sodium Ascorbate (10 mol%).

  • Solvent: t-BuOH/H₂O (1:1 v/v).

Step-by-Step Methodology:

  • Azide Formation: Dissolve the precursor aniline (1.0 eq) in 6M HCl at 0°C. Add NaNO₂ (1.2 eq) dropwise. After 15 min, add NaN₃ (1.5 eq) to form the aryl azide. Extract with EtOAc.

  • Cycloaddition: Suspend the aryl azide (1.0 eq) and the alkyne-functionalized aniline precursor (1.0 eq) in t-BuOH/H₂O.

  • Catalysis: Add freshly prepared Sodium Ascorbate solution followed by CuSO₄ solution. The mixture typically turns bright yellow/orange.

  • Reaction: Stir at room temperature for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Dilute with water, extract with DCM. Wash organic layer with 5% NH₄OH (to remove Cu traces) and brine.

  • Purification: Recrystallize from Ethanol or purify via column chromatography.

Visualization: Synthesis Workflow

SynthesisWorkflow Aniline Start: Aniline Precursor Diazotization Diazotization (NaNO2, HCl, 0°C) Aniline->Diazotization Activation Azide Intermediate: Aryl Azide Diazotization->Azide Substitution ClickReaction CuAAC Reaction (Alkyne, CuSO4, NaAsc) Azide->ClickReaction + Terminal Alkyne Triazole Product: 1,2,3-Triazole Aniline Hybrid ClickReaction->Triazole Cyclization

Caption: Step-wise synthetic pathway transforming aniline precursors into triazole hybrids via CuAAC.

Therapeutic Mechanisms & Biological Potential[6][7][8][9][10][11]

Anticancer Activity: Kinase Inhibition

1,2,3-triazole anilines function primarily as Type I or Type II kinase inhibitors.

  • Mechanism: The triazole ring occupies the phosphate-binding region or the hydrophobic pocket adjacent to the ATP binding site. The aniline moiety forms H-bonds with the hinge region (e.g., Met793 in EGFR).

  • Key Targets: EGFR (Lung Cancer), VEGFR-2 (Angiogenesis), and CDK2 (Cell Cycle).

  • Data Insight: Hybrids containing a naphthoquinone moiety linked via a triazole to aniline show IC₅₀ values < 2.0 µM against MCF-7 cell lines [1].

Antimicrobial & Antitubercular Activity[4][5][9][12][13][14][15]
  • Target: Mycobacterium tuberculosis (Mtb) ATP synthase.[5]

  • Mechanism: Quinoline-triazole-aniline hybrids bind to Subunit C of ATP synthase, disrupting the proton motive force required for ATP generation.

  • Efficacy: MIC values as low as 0.78 µg/mL have been reported against Mtb H37Rv strain [2].[5][6]

Visualization: Kinase Binding Mechanism

KinaseBinding Inhibitor Triazole-Aniline Inhibitor Hinge Hinge Region (Met793) Inhibitor->Hinge H-Bond (Aniline NH) Gatekeeper Gatekeeper Residue (Thr790) Inhibitor->Gatekeeper Steric Interaction Hydrophobic Hydrophobic Pocket (Val726, Leu844) Inhibitor->Hydrophobic Pi-Pi Stacking (Triazole Ring)

Caption: Molecular interaction map of Triazole-Aniline hybrids within the EGFR kinase domain.

Structure-Activity Relationship (SAR)[10][13]

To optimize biological potency, specific structural modifications are required.

Structural ZoneModificationBiological Effect
Aniline Ring Para-substitution (-F, -Cl)Increases metabolic stability and lipophilicity; often enhances potency.
Aniline Ring Ortho-substitutionCan induce steric clash, reducing potency, but improves selectivity in some kinases.
Triazole Linker 1,4-DisubstitutionOptimal geometry for bioactivity. 1,5-isomers (Ru-catalyzed) often show reduced activity.
Tail Group Hydrophobic Aryl/AlkylEssential for occupying the hydrophobic pocket II in kinases.
Visualization: SAR Logic Tree

SAR_Logic Core 1,2,3-Triazole-Aniline Scaffold Sub_Aniline Aniline Substitution Core->Sub_Aniline Linker Triazole Orientation Core->Linker Tail Distal Group Core->Tail Para_F Para-F/Cl: High Potency Sub_Aniline->Para_F Ortho_Me Ortho-Me: Steric Clash Sub_Aniline->Ortho_Me OneFour 1,4-Isomer: Bioactive Linker->OneFour Bulky Bulky Aryl: Hydrophobic Interaction Tail->Bulky

Caption: Decision tree for optimizing the pharmacophore based on observed biological data.

Experimental Validation Protocol

MTT Cytotoxicity Assay

Purpose: Determine IC₅₀ values against cancer cell lines (e.g., A549, MCF-7).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).

  • Incubation: Incubate for 48h.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    . Plot dose-response curve to calculate IC₅₀.
    

References

  • Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone-1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity. European Journal of Medicinal Chemistry. Link

  • Synthesis of aniline tethered dimeric 1,2,3-triazoles: In vitro and in silico studies via bioevaluation, molecular docking, ADME and DFT analysis. Journal of Molecular Structure. Link

  • 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. European Journal of Medicinal Chemistry. Link

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry. Link

  • Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. Pharmaceuticals. Link

Sources

Computational Characterization and Predictive Modeling of 2-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture[1]

This guide details the in silico modeling protocols for 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride (hereafter referred to as 2-TAA[1][2]·HCl ). This molecule is a critical intermediate in the synthesis of dual orexin receptor antagonists (DORAs), most notably Suvorexant (Belsomra).[1][2]

The structural core—an aniline ortho-substituted with an N2-linked 1,2,3-triazole—presents unique computational challenges.[1][2] The steric clash between the amine and the triazole ring forces a twisted conformation that dictates both its reactivity in coupling reactions and its packing efficiency in the solid state (salt form).

Structural Significance[1][2]
  • Bioisosterism: The 1,2,3-triazole ring serves as a metabolically stable bioisostere for amide bonds, resisting hydrolysis while maintaining planarity and hydrogen bond acceptance.[1][2]

  • Ortho-Effect: The proximity of the amine (-NH₂) to the triazole ring creates a "molecular lock," restricting rotation and influencing the nucleophilicity of the aniline nitrogen.[1]

  • Salt Form: The hydrochloride salt is the preferred solid form for isolation and purification, requiring specific modeling of ionic lattices rather than just gas-phase optimization.

Module A: Quantum Mechanical Profiling (DFT)

Objective: To determine the ground-state geometry, rotational barriers, and electronic distribution of the free base to predict reactivity.[2]

Conformational Analysis (The "Twist" Angle)

Unlike para-substituted analogs, 2-TAA cannot remain planar.[1][2] The steric repulsion between the aniline amino group and the triazole nitrogens forces a dihedral twist.

Protocol:

  • Software: Gaussian 16 / ORCA 5.0.

  • Level of Theory: DFT at wB97X-D/6-311++G(d,p) .

    • Rationale: The wB97X-D functional includes dispersion corrections essential for capturing weak intramolecular

      
      -
      
      
      
      or lone-pair interactions in the ortho-substituent.[1][2]
  • Scan: Perform a relaxed potential energy surface (PES) scan of the dihedral angle (

    
    ) connecting the phenyl and triazole rings (C1-C2-N2'-N1').[1]
    
    • Step size: 10° increments from 0° to 180°.

Expected Outcome: The global minimum will likely exhibit a twist angle of 35°–50° , balancing conjugation (favoring planarity) against steric repulsion.[1][2]

Reactivity Prediction (Fukui Indices)

To validate the nucleophilicity of the aniline nitrogen for subsequent amide coupling (e.g., with a diazepane carboxylate in Suvorexant synthesis), we calculate Fukui functions.[1][2]

Data Output Table: Electronic Descriptors

DescriptorValue (Predicted Range)Significance
HOMO Energy -5.8 to -6.2 eVIndicates oxidation potential; higher HOMO = better nucleophile.[1][2]
LUMO Energy -1.2 to -1.5 eVIndicates electrophilic susceptibility.[1][2]
Global Hardness (

)
4.5 eVHigh hardness suggests stability against spontaneous decomposition.[1][2]

(N-amine)
0.15 - 0.22Critical: High value confirms the amine N is the primary nucleophilic site.[1]
Dipole Moment 4.5 - 5.2 DebyeHigh polarity supports solubility in polar aprotic solvents (DMF/DMSO).[1][2]

Module B: Solid-State Modeling (Crystal Structure Prediction)

Objective: To predict the stability and lattice energy of the HCl salt form. Modeling the salt is distinct from the free base because it involves long-range electrostatic forces and hydrogen bond networks (Cl⁻ bridging).[1]

The CSP Workflow

Modeling salts requires a periodic boundary condition (PBC) approach.[1] We utilize a hierarchical pipeline moving from molecular mechanics to DFT-D.[1][2]

CSP_Workflow Start Input: 2-TAA Cation + Cl- Anion Gen 1. Random Search / Monte Carlo (Generate 10,000 packing motifs) Start->Gen Filter 2. Geometric Filtering (Remove clashes/duplicates) Gen->Filter Opt_MM 3. MM Optimization (Force Field: GAFF2 or OPLS3e) Filter->Opt_MM Opt_DFT 4. Periodic DFT-D Optimization (PBE-D3/plane-wave) Opt_MM->Opt_DFT Top 100 structures Rank 5. Lattice Energy Ranking (Identify Polymorphs) Opt_DFT->Rank

Figure 1: Hierarchical Crystal Structure Prediction (CSP) pipeline for hydrochloride salts.

Protocol for Salt Bridge Modeling[2]
  • Protonation Site: The aniline nitrogen is the most basic site (

    
     hybridized) compared to the triazole nitrogens (
    
    
    
    ).[1] Ensure the input structure is protonated at the aniline (
    
    
    ).[1]
  • Lattice Energy Calculation:

    
    [1][2]
    
    • Tool: CASTEP or Quantum ESPRESSO.

    • Functional: PBE with Tkatchenko-Scheffler (TS) dispersion correction.[1][2]

    • Significance: A high lattice energy (> -150 kcal/mol) indicates a stable salt with high melting point, crucial for API isolation.[1][2]

Module C: Physicochemical & ADMET Profiling[1]

Objective: To predict solubility and safety profiles "in silico" before wet-lab synthesis.

pKa Prediction

The pKa of the aniline nitrogen is shifted by the electron-withdrawing nature of the triazole ring.

  • Method: Jaguar pKa (Schrödinger) or COSMO-RS.[1][2]

  • Reference Reaction:

    
    
    
  • Predicted Value: The pKa is expected to be 2.5 – 3.5 (lower than unsubstituted aniline's 4.6).[1] This low pKa implies the HCl salt may hydrolyze in water; an excess of HCl is required during crystallization.

Toxicology Alerts (In Silico)
  • Structural Alert: Aniline substructures are often flagged for genotoxicity (Ames positive) due to metabolic activation (N-hydroxylation).[1][2]

  • Mitigation in Modeling: The N2-linked triazole is metabolically robust.[1] However, in silico toxicology tools (e.g., DEREK or OECD Toolbox) should be run to check for "High Potency" alerts.[1][2]

  • Suvorexant Context: In the final drug, this aniline nitrogen becomes an amide, nullifying the genotoxicity risk.[2] The risk is limited to the intermediate handling.

Experimental Validation Protocols

To ensure the trustworthiness of the computational model, the following experiments serve as validation checkpoints:

Computational PredictionExperimental Validation MethodSuccess Criteria
Twist Angle (DFT) Single Crystal XRD Exp. dihedral angle within ±5° of predicted minimum.
Lattice Energy DSC / TGA Melting point correlates with lattice energy ranking (High


High MP).[1][2]
pKa Potentiometric Titration Measured pKa within ±0.5 log units of prediction.
Nucleophilicity Competitive Coupling Reaction rate relative to unsubstituted aniline.[1]

References

  • Merck & Co. (Suvorexant Synthesis): Cox, C. D., et al. "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)."[1][2] Journal of Medicinal Chemistry, 2010.[2] Link[1][2]

  • Triazole Conformational Analysis: da Silva, F. C., et al. "Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde... and DFT Studies."[1][2] Journal of Chemical Crystallography, 2015.[2] Link

  • Salt Prediction Methodology: Price, S. L., et al. "Crystal structure prediction for pharmaceutical molecules."[1][2] Chemical Science, 2014.[1][2] Link

  • pKa of Triazoles: Ozkinali, S., et al. "Determination of the pKa value of some 1,2,4-triazol derivatives... using semi-empirical quantum methods." Ovidius University Annals of Chemistry, 2016.[2] Link

  • Suvorexant Process Chemistry: Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Intramolecular Asymmetric Reductive Amination en Route to Dual Orexin Inhibitor Suvorexant."[1][2] Journal of the American Chemical Society, 2011.[2] Link[1][2]

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(2H-1,2,3-triazol-2-yl)aniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 2-(2H-1,2,3-triazol-2-yl)aniline Scaffold

The 2-(2H-1,2,3-triazol-2-yl)aniline moiety represents a compelling scaffold in modern medicinal chemistry. It marries the structural rigidity and unique electronic properties of the 1,2,3-triazole ring with the versatile synthetic handle of an aniline group. The 1,2,3-triazole system, an isostere of the amide bond, is known for its metabolic stability and its capacity to engage in hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets[1][2]. The aniline substituent, in turn, provides a critical vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

The hydrochloride salt form is of particular interest in drug development. Conversion of the basic aniline group to its hydrochloride salt is a common strategy to enhance aqueous solubility and improve crystalline properties, both of which are critical for formulation and bioavailability[1]. This guide provides a comprehensive overview of the essential physicochemical characteristics of 2-(2H-1,2,3-triazol-2-yl)aniline HCl, offering both established data for the core structure and validated protocols for its full experimental characterization.

Molecular Structure and Core Properties

The foundational step in characterizing any new chemical entity is to establish its fundamental molecular properties. These data serve as the bedrock for all subsequent experimental work.

PropertyDataSource
Molecular Formula C₈H₉ClN₄Calculated
Molecular Weight 196.64 g/mol Calculated
Canonical SMILES C1=CC=C(C(=C1)N)N2N=CC=N2.ClPubChem[3]
InChI Key CNJVJYWASCGFFI-UHFFFAOYSA-NPubChem[3]
Predicted XlogP 1.2PubChem[3]

Note: The XlogP value is for the free base, 2-(2H-1,2,3-triazol-2-yl)aniline. The hydrochloride salt is expected to have significantly higher aqueous solubility.

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. For oral drug delivery, adequate solubility in aqueous media is essential for absorption. The conversion of the parent aniline to its hydrochloride salt is a deliberate strategy to leverage the protonation of the basic nitrogen, thereby increasing polarity and enhancing aqueous solubility.

Protocol for Thermodynamic Solubility Assessment

A robust understanding of solubility requires a standardized experimental approach. The equilibrium shake-flask method is the gold standard.

  • Preparation of Solutions: Prepare saturated solutions by adding an excess of 2-(2H-1,2,3-triazol-2-yl)aniline HCl to a series of pharmaceutically relevant solvents (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, purified water, and ethanol).

  • Equilibration: Agitate the sealed vials at a constant temperature (typically 25 °C and 37 °C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Sample Collection and Analysis: Withdraw an aliquot from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantification: Analyze the filtrate using a validated HPLC-UV method against a standard calibration curve to determine the concentration of the dissolved compound.

Expected Solubility Behavior

Based on the properties of aniline hydrochloride, 2-(2H-1,2,3-triazol-2-yl)aniline HCl is anticipated to be a white to off-white crystalline solid with good water solubility[4]. Its solubility is expected to be pH-dependent, with higher solubility at lower pH values where the aniline moiety is fully protonated.

Acidity and Ionization (pKa): The Key to pH-Dependent Behavior

The pKa, or acid dissociation constant, governs the extent of ionization of a molecule at a given pH. For a compound with a basic aniline group, the pKa of its conjugate acid dictates the pH range over which it transitions from its charged (protonated) to its neutral (free base) form. This is critical for predicting its behavior in different physiological environments, such as the stomach (low pH) and the intestine (higher pH).

Workflow for pKa Determination via Potentiometric Titration

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prep1 Dissolve weighted sample in methanol/water Prep2 Add excess HCl to fully protonate Prep1->Prep2 Titrate Titrate with standardized NaOH solution Prep2->Titrate Record Record pH and titrant volume continuously Titrate->Record Plot Plot pH vs. titrant volume Record->Plot Determine Determine equivalence point and half-equivalence point Plot->Determine Calculate pKa = pH at half-equivalence point Determine->Calculate

Caption: Workflow for pKa determination by potentiometric titration.

Rationale and Expected Values

The aniline moiety is a weak base. The pKa of aniline's conjugate acid is approximately 4.6. The electronic nature of the 2-(2H-1,2,3-triazol-2-yl) substituent will influence the basicity of the aniline nitrogen. Given the electron-withdrawing nature of the triazole ring, the pKa of 2-(2H-1,2,3-triazol-2-yl)aniline is expected to be slightly lower than that of aniline itself. An experimentally determined pKa is crucial for developing accurate biopharmaceutical models.

Structural and Spectroscopic Characterization

Unambiguous structural confirmation is a non-negotiable aspect of chemical characterization. A combination of spectroscopic techniques provides a detailed picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2-(2H-1,2,3-triazol-2-yl)aniline HCl, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of both the aniline and triazole ring protons. Key features to expect include distinct signals for the aromatic protons on the aniline ring and the protons on the triazole ring. The integration of these signals will correspond to the number of protons in each environment. The chemical shifts will be influenced by the electronic effects of the substituents and the protonation state of the aniline nitrogen.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, providing a carbon map of the structure. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to definitively assign proton and carbon signals and confirm connectivity[5].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of 2-(2H-1,2,3-triazol-2-yl)aniline HCl would be expected to show characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch (Ammonium) 2800-3200 (broad)Characteristic of the R-NH₃⁺ group in the hydrochloride salt.
Aromatic C-H Stretch 3000-3100Indicates the presence of the aromatic rings.
C=C Stretch (Aromatic) 1450-1600Multiple bands are expected for the aniline and triazole rings.
C-N Stretch 1200-1350Associated with the bond between the aniline ring and the nitrogen atom.

The study of related triazole compounds by FTIR has identified "marker bands" that are characteristic of the triazole ring, which can aid in spectral interpretation[6].

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of ionized molecules, providing confirmation of the molecular weight and fragmentation patterns that can further support structural elucidation.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for this molecule. In positive ion mode, the expected base peak would correspond to the protonated free base [M+H]⁺ at an m/z of approximately 161.08, where M is the free base 2-(2H-1,2,3-triazol-2-yl)aniline[3].

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Fragmentation Analysis: The fragmentation pattern can be strongly dependent on the substituents of the triazole ring[7]. Common fragmentation pathways for 1,2,3-triazoles can include the loss of N₂[7].

Thermal Properties and Solid-State Characterization

The solid-state properties of an API, including its melting point and crystallinity, are critical for its stability, manufacturability, and dissolution rate.

Melting Point

The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid. The melting point of aniline hydrochloride is 197-199 °C[4]. The melting point of 2-(2H-1,2,3-triazol-2-yl)aniline HCl is expected to be a distinct, sharp value, likely in a similar range, which must be determined experimentally.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point, heat of fusion, and to identify any polymorphic transitions.

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for characterizing the crystalline nature of a solid. A crystalline material will produce a unique diffraction pattern of sharp peaks, which serves as a "fingerprint" for that specific crystalline form. An amorphous solid will produce a broad halo with no distinct peaks. Establishing the XRPD pattern is essential for monitoring batch-to-batch consistency and identifying potential polymorphs.

Stability Profile

The chemical stability of an API is a critical quality attribute that must be thoroughly investigated under various environmental conditions.

Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify likely degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.

G cluster_conditions Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1 M HCl) HPLC HPLC-UV/DAD/MS Acid->HPLC Base Basic (e.g., 0.1 M NaOH) Base->HPLC Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->HPLC Thermal Thermal (e.g., 60°C) Thermal->HPLC Photolytic Photolytic (ICH Q1B) Photolytic->HPLC Identify Identify & Characterize Degradation Products HPLC->Identify MassBalance Perform Mass Balance Calculation Identify->MassBalance API 2-(2H-1,2,3-triazol-2-yl)aniline HCl (in solution/solid state) API->Acid API->Base API->Oxidative API->Thermal API->Photolytic

Caption: Workflow for forced degradation stability testing.

Long-Term Stability Studies

Formal stability studies should be conducted according to ICH guidelines (e.g., ICH Q1A)[8]. This involves storing the drug substance in controlled temperature and humidity chambers (e.g., 25 °C/60% RH and 40 °C/75% RH) for extended periods and periodically testing for any changes in purity, potency, and other critical quality attributes. The triazole ring itself is generally considered a stable aromatic system.

Conclusion

2-(2H-1,2,3-triazol-2-yl)aniline HCl is a molecule of significant interest for drug discovery and development. A thorough understanding of its physicochemical properties is not merely an academic exercise; it is a fundamental prerequisite for successful translation from a laboratory curiosity to a viable clinical candidate. This guide has outlined the key characteristics that must be evaluated, providing a framework of validated experimental protocols and theoretical considerations. By systematically applying these principles, researchers can build a comprehensive data package that de-risks development and accelerates the journey of this promising scaffold toward potential therapeutic applications.

References

  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Academia.edu. Available at: [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. Available at: [Link]

  • 2-(2h-1,2,3-triazol-2-yl)aniline hydrochloride. PubChem. Available at: [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS. Available at: [Link]

  • Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]

  • Synthetic Trends Followed for the Development of 1,2,3-Triazole. IT Medical Team. Available at: [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. Available at: [Link]

Sources

Technical Guide: Stability Profiling & Characterization of 2-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride is a critical pharmacophore intermediate, notably serving as the aromatic scaffold for the orexin receptor antagonist Suvorexant . Its stability profile presents a unique dichotomy for process chemists: the 1,2,3-triazole ring is exceptionally robust—often termed "geologically stable" in click chemistry contexts—while the ortho-aniline moiety introduces significant oxidative vulnerability and photosensitivity.

This guide provides a technical roadmap for characterizing the stability of this compound, focusing on the hydrochloride salt's role in mitigating the aniline's reactivity while introducing new challenges in polymorphism and hygroscopicity.

Chemical Architecture & Stability Logic

The Triazole-Aniline Interface

The molecule consists of a 2-substituted 1,2,3-triazole ring attached to the ortho position of an aniline.

  • 2H-1,2,3-Triazole Stability: Unlike their 1-substituted isomers, 2-aryl-1,2,3-triazoles are thermodynamically more stable and resistant to isomerization. They function as robust bioisosteres for amides.

  • The Aniline Vulnerability: The free amine (-NH2) is electron-rich and prone to radical-mediated oxidation, leading to colored impurities (azo dimers, quinone imines) even under ambient air.

  • The Hydrochloride Solution: Protonation of the amine to form the hydrochloride salt (R-NH3+ Cl-) deactivates the lone pair, significantly retarding oxidative degradation. However, this salt formation dictates the solid-state properties (hygroscopicity, polymorphism) that drive shelf-life.

Degradation Pathways

The following diagram illustrates the competing stability factors and degradation routes.

DegradationPathways cluster_0 Primary Risk: Solution State Compound 2-(2H-1,2,3-triazol-2-yl)aniline HCl FreeBase Free Base (In situ neutralization) Compound->FreeBase pH > 7 (Workup) Thermal Thermal Decomp (>200°C) Compound->Thermal High T (>180°C) Oxidation Oxidative Coupling (Azo/Azoxy Dimers) FreeBase->Oxidation Air/O2, RT Photo Photo-oxidation (Colored Impurities) FreeBase->Photo UV Light (hν) N2Loss N2 Extrusion (Aziridine formation) Thermal->N2Loss -N2 Gas

Figure 1: Mechanistic degradation pathways highlighting the oxidative risk of the free base versus the thermal stability of the triazole core.

Stability Profiling: Quantitative Metrics

The following data summarizes typical stability thresholds for ortho-substituted aryl triazoles. Note: Specific values must be validated for the specific polymorph of the HCl salt.

ParameterCritical Range/LimitImplication for Process
Melting Point (DSC) ~170–200°C (Decomp onset)Sharp endotherm indicates crystallinity; broadness suggests amorphous content or impurities.
Thermal Decomposition (TGA) Onset > 200°C1,2,3-triazoles can release N₂ violently at high T. Safety Critical.
Hygroscopicity (DVS) Mass change > 2% at 80% RHHCl salts can be hygroscopic. Requires tightly sealed storage (desiccated).
Solution pH Stability Stable pH 1–7; Labile pH > 8Avoid alkaline workups without antioxidant protection (e.g., ascorbic acid).
Photostability High SensitivityProtect from light. Amber glassware is mandatory during analysis.

Experimental Protocols

Forced Degradation (Stress Testing) Workflow

This protocol is designed to identify degradation products and validate the stability-indicating nature of the analytical method.

Reagents:

  • 0.1 N HCl, 0.1 N NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Photostability chamber (UV/Vis)

Procedure:

  • Preparation: Dissolve 10 mg of the HCl salt in 10 mL of Diluent (50:50 MeCN:Water).

  • Acid Stress: Add 1 mL 0.1 N HCl to 1 mL sample. Heat at 60°C for 4 hours.

    • Expectation: Stable (Triazole is acid resistant).

  • Base Stress: Add 1 mL 0.1 N NaOH to 1 mL sample. Heat at 60°C for 2 hours.

    • Expectation: Rapid color change (yellow/brown) indicating free base oxidation.

  • Oxidative Stress: Add 1 mL 3% H₂O₂ to 1 mL sample. RT for 2 hours.

    • Expectation: Formation of N-oxides or ring hydroxylation.

  • Analysis: Neutralize samples and analyze via HPLC-UV (254 nm).

Analytical Method (HPLC-UV)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses amine tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm (Triazole absorbance) and 254 nm (Aromatic).

Process Safety: Thermal Hazard Assessment

The 1,2,3-triazole ring is energetic. While 2-substituted isomers are stable, process safety requires rigorous thermal screening before scale-up.

SafetyWorkflow Start Solid HCl Salt Sample DSC DSC Screening (30-300°C @ 10°C/min) Start->DSC Decision Exotherm Detected? DSC->Decision TGA TGA Analysis (Check for Mass Loss) Decision->TGA Yes (>50 J/g) Safe Process Safe (Operating T < Onset - 50°C) Decision->Safe No (<50 J/g) ARC ARC (Accelerating Rate Calorimetry) Determine Onset & Adiabatic Rise TGA->ARC Confirm N2 Release ARC->Safe Define Safety Margin

Figure 2: Thermal safety screening workflow. 1,2,3-triazoles pose a risk of nitrogen extrusion at high temperatures.

Key Insight: If the DSC shows a sharp exotherm above the melting point accompanied by mass loss in TGA, this indicates the extrusion of molecular nitrogen (N₂). This reaction is non-reversible and generates pressure. Reactors must be vented properly if operating near this temperature.

References

  • Source: Google Patents (WO2017133620A1)
  • Triazole Chemistry & Stability

    • Title: "Synthesis of 2H-1,2,3-triazoles"
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • General Stability of Aniline Derivatives

    • Title: "Degradation of aniline by the combined process of ultrasound and hydrogen peroxide"
    • Source: NIH / PubMed Central
    • URL:[Link]

  • Compound Data

    • Title: "this compound"[1]

    • Source: PubChem[2]

    • URL:[Link]

Sources

Solubility Profiling of 2-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride: Process Optimization & Thermodynamic Modeling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride in Organic Solvents Type: Technical Whitepaper / Methodological Guide Audience: Process Chemists, Crystallization Scientists, and Drug Development Researchers.

Executive Summary

The compound 2-(2H-1,2,3-triazol-2-yl)aniline (often referred to as the "triazole aniline" intermediate) is a critical building block in the synthesis of Dual Orexin Receptor Antagonists (DORAs), most notably Suvorexant . While the free base is frequently utilized in cross-coupling reactions (e.g., copper-catalyzed Ullmann-type couplings), the hydrochloride salt represents a vital form for purification, storage, and impurity rejection strategies.

This guide addresses the solubility landscape of this compound. Given that specific quantitative solubility data for this salt is often proprietary or absent from public indices, this whitepaper provides a predictive solubility framework , a validated experimental protocol for data generation, and a thermodynamic modeling approach (Apelblat/van’t Hoff) to support process scale-up.

Chemical Profile & Structural Logic

Understanding the solubility behavior requires analyzing the structural moieties of the salt.

  • Compound: this compound[1]

  • Core Structure: Aniline ring ortho-substituted with a 1,2,3-triazole.[2]

  • Salt Character: The protonation occurs at the aniline nitrogen (primary amine), forming an ionic chloride lattice.

  • Solubility Implications:

    • Lattice Energy: The ionic bond significantly increases the melting point and lattice energy compared to the free base (MP ~108°C), reducing solubility in non-polar solvents.

    • Hydrophilicity: The ionic head group (

      
      ) drives solubility in high-dielectric protic solvents.
      
    • Lipophilicity: The aromatic benzotriazole-like core retains affinity for polar aprotic solvents but is rejected by aliphatic hydrocarbons.

Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and empirical data from analogous aniline salts (e.g., o-phenylenediamine dihydrochloride), the solubility profile is categorized below. This landscape guides solvent selection for crystallization.

Solvent ClassRepresentative SolventsPredicted SolubilityProcess Utility
Polar Protic Water, Methanol, EthanolHigh Primary solvents for dissolution and reaction.
Polar Aprotic DMSO, DMF, NMPVery High Use limited to reaction media; difficult to remove (high BP).
Moderate Polar Acetone, THF, IsopropanolModerate Ideal for cooling crystallization (strong

response).
Esters/Ethers Ethyl Acetate, MTBELow Excellent anti-solvents for maximizing yield.
Non-Polar Toluene, n-Heptane, HexaneInsoluble Wash solvents to remove non-polar impurities.

Expert Insight: In Suvorexant synthesis, the free base is often dissolved in Ethyl Acetate. Adding HCl gas/solution to this precipitates the salt, leveraging the "Low" solubility in esters to achieve >98% purity in a single step.

Experimental Protocols for Solubility Determination

To generate the precise mole-fraction data required for process modeling, two complementary methods are recommended.

Method A: Static Gravimetric Analysis (Equilibrium Method)

Best for generating thermodynamic data (


) at fixed temperatures.
  • Preparation: Add excess 2-(2H-1,2,3-triazol-2-yl)aniline HCl to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow phases to separate (2–4 hours).

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45

    
    m PTFE) to prevent precipitation during transfer.
    
  • Quantification: Weigh the filtrate, evaporate solvent under vacuum, and weigh the dry residue.

    • Validation: Verify residue identity via HPLC or XRPD to ensure no solvate formation or dissociation has occurred.

Method B: Dynamic Laser Monitoring (Polythermal Method)

Best for determining Metastable Zone Width (MSZW).

  • Setup: Place a mixture of known concentration (

    
    ) in a reactor with a turbidity probe (e.g., FBRM or simple laser transmission).
    
  • Heating: Ramp temperature at 0.5 K/min until transmission reaches 100% (Dissolution temperature,

    
    ).
    
  • Cooling: Ramp down at 0.5 K/min until transmission drops (Nucleation temperature,

    
    ).
    
  • Repeat: Vary concentration to map the full solubility and metastable curves.

Visualization: Solubility Workflow

Solubility_Workflow Start Start: Define Solvent System Prep Prepare Saturated Slurry (Excess Solid) Start->Prep Equil Equilibrate (24-48h) @ Constant T Prep->Equil Sample Sample Supernatant (Isothermal Filter) Equil->Sample Analysis Gravimetric/HPLC Analysis Sample->Analysis Analysis->Prep If RSD > 2% Calc Calculate Mole Fraction (x) Analysis->Calc Model Fit to Apelblat Model Calc->Model

Figure 1: Step-by-step workflow for static solubility determination.

Thermodynamic Modeling

Once experimental data (


) is obtained, it must be correlated to allow for interpolation during process design.
Modified Apelblat Equation

This is the industry standard for correlating solubility of pharmaceutical salts in pure solvents.



  • 
     : Mole fraction solubility.[3][4][5]
    
  • 
     : Absolute temperature (K).[3][4][6]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation: If

      
       is negative and large, solubility is strongly temperature-dependent, indicating a high enthalpy of dissolution.
      
Van't Hoff Analysis

To understand the driving forces:



  • 
     : Enthalpy of dissolution (typically positive/endothermic for this salt).[3]
    
  • 
     : Entropy of dissolution.
    
  • Mechanism: Dissolution is likely entropy-driven (

    
    ) due to the disruption of the crystal lattice, despite the enthalpic penalty.
    

Process Application: Purification Strategy

The solubility difference between the hydrochloride salt and its impurities (often unreacted aniline or non-polar byproducts) allows for a robust purification scheme.

Recommended Crystallization System:
  • Solvent: Methanol (High solubility, dissolves salt).

  • Anti-Solvent: Ethyl Acetate or Isopropyl Acetate (Low solubility, precipitates salt).

Protocol:
  • Dissolve crude 2-(2H-1,2,3-triazol-2-yl)aniline HCl in Methanol at 50°C (near saturation).

  • Polish filter to remove mechanical impurities.

  • Slowly add Ethyl Acetate (Ratio 1:3 v/v) over 2 hours while cooling to 0°C.

  • The salt crystallizes out, leaving non-polar impurities in the mother liquor.

Visualization: Crystallization Logic

Crystallization_Logic Crude Crude Mixture (Triazole Aniline + Impurities) Dissolve Dissolve in MeOH (50°C) Crude->Dissolve Filter Polish Filtration Dissolve->Filter AntiSolvent Add EtOAc (Anti-solvent) Slow Dosing Filter->AntiSolvent Cool Cool to 0-5°C AntiSolvent->Cool Isolate Filtration & Wash (Pure HCl Salt) Cool->Isolate Liquor Mother Liquor (Contains Impurities) Cool->Liquor

Figure 2: Anti-solvent crystallization workflow for purification.

References

  • Baxter, C. A., et al. (2011).[7] "The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder." Organic Process Research & Development, 15(2), 367–375. Link

  • Stelmach, J. E., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry, 53(15), 5727–5737. Link

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Wang, J., et al. (2015). "Thermodynamic models for determination of the solubility of 3-amino-1,2,4-triazole in ten organic solvents." The Journal of Chemical Thermodynamics, 90, 150-157. Link

Sources

Technical Guide: Regioselective Synthesis of 2H-1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, serving as a robust bioisostere for amide bonds and carboxylic acids.[1] While 1H-1,2,3-triazoles are readily accessible via the ubiquitous Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 2H-1,2,3-triazole isomer presents a distinct set of electronic and physicochemical properties—including higher lipophilicity, metabolic stability, and a lack of hydrogen bond donor capability—that are critical for blood-brain barrier penetration and specific receptor binding.

This guide provides a technical analysis of the synthetic strategies to access 2H-1,2,3-triazoles, overcoming the inherent regioselectivity challenges imposed by annular tautomerism. We focus on scalable, high-fidelity protocols: Transition-Metal Catalyzed N-Arylation and Oxidative Cyclization of Bis-Hydrazones .

Part 1: The Regioselectivity Challenge

The core synthetic difficulty lies in the annular tautomerism of the 1,2,3-triazole ring. In solution, the 2H-tautomer is generally more thermodynamically stable due to aromatic delocalization, yet alkylation reactions often yield mixtures of N1- and N2-substituted products due to the interplay of steric hindrance and electronic density.

Tautomeric Equilibrium & Reactivity

The 1,2,3-triazole ring exists in equilibrium between the 1H and 2H forms. Electrophilic attack can occur at N1, N2, or N3.

  • 1H-form: Higher dipole moment; often favors N1-alkylation under kinetic control.

  • 2H-form: Lower dipole moment, pseudo-symmetric; often the thermodynamic product.

Tautomerism Triazole_1H 1H-1,2,3-Triazole (High Dipole, H-Bond Donor) Triazole_2H 2H-1,2,3-Triazole (Low Dipole, Lipophilic) Triazole_1H->Triazole_2H Tautomeric Equilibrium Product_N1 N1-Substituted (Kinetic/Mixed) Triazole_1H->Product_N1 Alkylation (SE) Product_N2 N2-Substituted (Thermodynamic/Catalytic) Triazole_2H->Product_N2 Cu-Catalysis / Oxidative Cyclization Electrophile Electrophile (E+) Electrophile->Triazole_1H

Figure 1: Tautomeric equilibrium and divergent reaction pathways. Note the specificity required to access the N2-isomer.

Part 2: Synthetic Strategies & Mechanisms[2]

Strategy A: Copper-Catalyzed N-Arylation (Post-Functionalization)

Direct alkylation of NH-triazoles typically results in N1/N2 mixtures. However, Copper-catalyzed cross-coupling (Ullmann-type) has emerged as a superior method for high N2-selectivity. The mechanism involves the coordination of the triazole to the metal center, where the specific geometry and electronic preference of the Cu(I)/Cu(III) cycle favor the formation of the N2-Cu bond prior to reductive elimination.

Mechanistic Pathway

The high selectivity is attributed to the formation of a symmetric N2-bound cuprate intermediate, which is sterically less congested than the N1-bound alternative during the reductive elimination step.

CuMechanism Step1 L-Cu-X (Catalyst) Step2 Oxidative Addition (Ar-Cu-X) Step1->Step2 Ar-X Step3 Ligand Exchange (Triazole Coordination) Step2->Step3 NH-Triazole + Base Step4 Reductive Elimination (N2-Aryl Bond Formation) Step3->Step4 N2-Selectivity Filter Step4->Step1 Regeneration Product 2-Aryl-1,2,3-Triazole Step4->Product

Figure 2: Catalytic cycle for Cu-mediated N-arylation. The steric and electronic parameters at Step 3/4 dictate the N2-selectivity.

Strategy B: Oxidative Cyclization of Bis-Hydrazones (De Novo Synthesis)

For 2-aryl-1,2,3-triazoles, constructing the ring from acyclic precursors guarantees regiocontrol. The oxidative cyclization of bis-aryl hydrazones (derived from glyoxal or


-diketones) is a robust "De Novo" approach. This method bypasses the tautomerism issue entirely by forming the N2-substituent as part of the hydrazine starting material.

Part 3: Detailed Experimental Protocols

Protocol 1: Cu-Catalyzed Regioselective N-Arylation

Source: Adapted from Beilstein J. Org. Chem. 2012 and Asian J. Chem. 2010. Objective: Synthesis of 2-phenyl-2H-1,2,3-triazole from 1H-1,2,3-triazole.

Reagents:

  • 1H-1,2,3-Triazole (1.0 equiv)

  • Iodobenzene (1.2 equiv)

  • CuI (10 mol%)[2]

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) or 1,10-phenanthroline.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with CuI (0.10 mmol),

    
     (2.0 mmol), and 1H-1,2,3-triazole (1.0 mmol).
    
  • Addition: Add anhydrous DMF (3.0 mL), the ligand (0.20 mmol), and iodobenzene (1.2 mmol).

  • Reaction: Seal the tube and heat to 110 °C for 12–24 hours. Note: Monitoring by TLC/LCMS is crucial to ensure full conversion of the aryl iodide.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water (

    
    ) and brine. Dry over 
    
    
    
    . Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
  • Validation: 2H-isomer is typically less polar (higher

    
    ) than the 1H-isomer. Confirm via 
    
    
    
    NMR (symmetry of the triazole protons if C4/C5 are unsubstituted).
Protocol 2: One-Pot Synthesis of 2-(Hydroxymethyl)-2H-triazoles

Source: Kalisiak & Fokin, Org. Lett. 2008.[3][4] Objective: Synthesis of 2-substituted triazoles via a removable hydroxymethyl group. This method is unique as it traps the 2H-tautomer kinetically and thermodynamically.

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • Sodium Azide (

    
    , 1.2 equiv)
    
  • Formaldehyde (37% aq. solution, 1.5 equiv)

  • Sodium Ascorbate (10 mol%)

  • 
     (5 mol%)
    
  • Solvent: 1,4-Dioxane/Water (1:1) or t-BuOH/Water.

Step-by-Step Workflow:

  • Mixing: To a round-bottom flask, add the alkyne, formaldehyde solution, and

    
     in the solvent mixture.
    
  • Catalysis: Add the copper sulfate and sodium ascorbate.

  • Reaction: Stir at room temperature for 10 minutes (exothermic reaction possible). Stirring is continued for 4–12 hours.

  • Workup: Dilute with water and extract with EtOAc.

  • Outcome: The product is exclusively the 2-hydroxymethyl-2H-1,2,3-triazole . The hydroxymethyl group stabilizes the 2H-form. This intermediate can be further functionalized or the group removed to yield NH-triazoles.[5]

Part 4: Comparative Data Analysis

The following table summarizes the efficiency and selectivity of the primary methods discussed.

MethodSelectivity (N2:N1)Yield RangeSubstrate ScopeKey Limitation
Direct Alkylation (Base/R-X) Low (Variable)40-60%Alkyl halidesOften produces 1H/2H mixtures; requires difficult separation.
Cu-Catalyzed Arylation High (>20:[6]1)70-95%Aryl iodides/bromidesRequires transition metal removal; high temp.
Oxidative Cyclization Exclusive (100% N2)60-85%Bis-hydrazonesRequires synthesis of hydrazone precursors; less atom economical.
Kalisiak-Fokin One-Pot Exclusive (100% N2)85-98%Alkynes, FormaldehydeSpecific to hydroxymethyl/alkoxymethyl derivatives initially.

Part 5: References

  • Kalisiak, J., & Fokin, V. V. (2008).[7][8] Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters. [Link]

  • Punniyamurthy, T., et al. (2012).[9] Copper-catalyzed CuAAC/intramolecular C–H arylation sequence: Synthesis of annulated 1,2,3-triazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Yang, Y., et al. (2010). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry. [Link]

  • Deng, Y., et al. (2024).[10] Iodide Ion Promoted Direct α-C(sp2)-H Triazolization of Aldehydes. Journal of Organic Chemistry. [Link]

  • Wang, X., et al. (2009).[10] Regioselective Synthesis of 2,4,5-Trisubstituted Triazoles. Organic Letters. [Link]

Sources

The Orthogonal Biaryl Scaffold: A Pharmacophore Analysis of 2-(2H-1,2,3-triazol-2-yl)aniline

[1][2]

Executive Summary

The 2-(2H-1,2,3-triazol-2-yl)aniline scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its unique electronic profile and conformational rigidity.[1][2] Unlike the ubiquitous 1,4-disubstituted 1,2,3-triazoles generated via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the N2-linked 2H-triazole offers distinct pharmacophoric advantages, including improved metabolic stability and a specific "orthogonal" geometry when ortho-substituted.[1][2]

This technical guide provides a comprehensive pharmacophore analysis of this scaffold, focusing on its role as a high-value bioisostere in the development of Dual Orexin Receptor Antagonists (DORAs) like Suvorexant, and its utility in kinase and IDO1 inhibition.

Structural & Electronic Basis

The N2-Linkage vs. N1-Linkage

The distinction between N1- and N2-linked triazoles is critical for target binding.[1][2]

  • N1-Linked (Click Product): Asymmetric electronic distribution; dipole moment ~5.0 D.[1][2]

  • N2-Linked (Target Scaffold): Pseudo-symmetric (C2v symmetry in isolation); lower dipole moment but enhanced lipophilicity.[1][2] The N2-attachment preserves the availability of N1 and N3 as weak hydrogen bond acceptors (HBA).[1][2]

The "Ortho Effect" and Torsional locking

In 2-(2H-1,2,3-triazol-2-yl)aniline, the aniline amine group (-NH₂) is ortho to the triazole ring.[1][2] This steric crowding forces the biaryl system out of planarity.

  • Conformational Lock: To minimize steric clash between the triazole nitrogens and the aniline amine/ortho-protons, the bond connecting the two rings rotates.

  • Twist Angle: Crystallographic data and DFT calculations typically reveal a dihedral angle of 50°–90° .

  • Pharmacophoric Consequence: This creates a defined 3D volume occupancy distinct from planar biaryls (like biphenyl), allowing the molecule to fit into "L-shaped" or deep hydrophobic pockets (e.g., OX1R/OX2R receptors).

Pharmacophore Feature Mapping

The pharmacophore of 2-(2H-1,2,3-triazol-2-yl)aniline is defined by four vector-specific features.

Table 1: Physicochemical & Pharmacophoric Properties
FeatureTypeDescriptionVector/Interaction
A H-Bond Donor (HBD)Aniline -NH₂Directional H-bond to receptor backbone carbonyls (e.g., hinge regions in kinases).[1][2][3][4]
B H-Bond Acceptor (HBA)Triazole N1/N3Weak acceptors; often interact with conserved water molecules or polar residues (Ser/Thr).[1][2]
C Aromatic Centroid 1Aniline Ring

-

stacking (T-shaped or parallel displaced).[1][2]
D Aromatic Centroid 2Triazole RingElectron-deficient

-system; engages in anion-

or dipole-dipole interactions.[1][2]
E GeometryTwist Angle (

)
Critical constraint:

.[1][2] Prevents "flat" binding modes.
Visualizing the Signaling/Interaction Logic

The following diagram illustrates the pharmacophoric interactions and the logical flow of ligand design using this scaffold.

PharmacophoreMapScaffold2-(2H-1,2,3-triazol-2-yl)aniline(Core Scaffold)HBDAniline NH2(H-Bond Donor)Scaffold->HBDProvidesHBATriazole N1/N3(H-Bond Acceptor)Scaffold->HBAProvidesTwistOrtho-Twist (~60-90°)(Conformational Lock)Scaffold->TwistEnforcesTargetReceptor Pocket(e.g., Orexin/Kinase)HBD->TargetH-Bond (Glu/Asp)HBA->TargetWater-Mediated H-BondSelectivitySelectivity Filter(Excludes Planar Ligands)Twist->SelectivityShape ComplementaritySelectivity->TargetHigh Affinity Binding

Caption: Pharmacophore interaction map highlighting the critical role of the ortho-twist in selectivity.[1][2]

Experimental & Computational Protocol

To validate this pharmacophore in a drug discovery campaign, the following self-validating workflow is recommended.

Computational Conformational Scanning (Protocol)

Objective: Determine the energy penalty for planarity and the population of the bioactive twisted conformation.

  • Structure Preparation:

    • Build 2-(2H-1,2,3-triazol-2-yl)aniline in a molecular editor (e.g., Maestro, MOE).[1][2]

    • Set protonation state to neutral (aniline pKa ~4.6, triazole is non-basic).

  • Dihedral Scan:

    • Define the torsion angle between the phenyl C1-C2 bond and the triazole N2-N1 bond.[1][2]

    • Perform a relaxed coordinate scan from 0° to 180° in 10° increments using DFT (B3LYP/6-31G* level of theory) or a high-quality force field (OPLS4).

  • Analysis:

    • Plot Potential Energy Surface (PES).[2]

    • Validation Criteria: The global minimum should lie between 50° and 90°. The energy barrier at 0° (planar) should exceed 3-5 kcal/mol, confirming the "locked" nature.

Synthetic Validation (Click vs. Oxidative Cyclization)

Causality: You cannot use standard Click chemistry (CuAAC) to synthesize this specific pharmacophore because CuAAC yields 1,4-disubstituted 1H-triazoles.[1][2]

  • Correct Method: Use the oxidative cyclization of bis-aryl hydrazones or copper-catalyzed coupling of 2-haloanilines with 1,2,3-triazole (Ullmann-type).[1][2]

  • Protocol Check: Verify regioselectivity (N2 vs N1) using NOESY NMR. N2-isomers typically show symmetry in the triazole proton signals (if unsubstituted) or specific cross-peaks with the ortho-phenyl protons.[1][2]

Case Study: Suvorexant (Belsomra)

Target: Orexin Receptors (OX1R/OX2R) Relevance: Suvorexant utilizes a substituted 2-(2H-1,2,3-triazol-2-yl)benzoic acid derivative (bioisosteric to the aniline) to achieve high potency.[1][2]

  • Mechanism: The triazole ring sits in a hydrophobic pocket, while the twisted biaryl bond directs the rest of the molecule (the diazepane linker) into the solvent-exposed region.

  • Pharmacophore Validation: The drug fails to bind effectively if the biaryl system is replaced by a planar equivalent (e.g., benzoxazole) without re-optimizing the linker, proving the necessity of the "twisted" vector.

References

  • Bioisosterism of 1,2,3-Triazoles

    • Title: The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.[5][6][7][8][9]

    • Source:Drug Discovery Today (via PubMed/ScienceDirect).[2]

    • URL:[Link]

  • Suvorexant Structural Biology

    • Title: Discovery of Suvorexant, a Potent, Selective, and Orally Bioavailable Antagonist of the Orexin Receptors.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link][1][2]

  • Conformational Analysis of N-Aryl Triazoles

    • Title: Crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydr
    • Source:IUCrD
    • URL:[Link]

  • Triazole Synthesis Methodologies

    • Title: 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry.
    • Source:Frontiers in Chemistry.
    • URL:[Link]

Methodological & Application

"experimental protocol for synthesizing 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride

Part 1: Strategic Overview & Core Directive

1.1 Executive Summary The 2-(2H-1,2,3-triazol-2-yl)aniline moiety is a privileged pharmacophore in modern medicinal chemistry, serving as a critical bioisostere for amide bonds and a key structural element in Orexin receptor antagonists (e.g., Suvorexant). While the 1,2,3-triazole ring is ubiquitous, the N2-linked regioisomer offers unique metabolic stability and hydrogen-bonding vectors compared to its N1-linked counterpart.

This protocol details a robust, scalable synthetic route for This compound . Unlike common "click chemistry" (CuAAC) which yields 1,4-disubstituted N1-isomers, this protocol targets the thermodynamically stable N2-isomer via Nucleophilic Aromatic Substitution (SNAr), followed by catalytic hydrogenation and salt formation.

1.2 The Engineering Logic

  • Regioselectivity Control: The reaction of 1,2,3-triazole with 2-fluoronitrobenzene produces both N1 and N2 isomers. This protocol prioritizes the isolation of the N2 isomer through exploiting solubility differences, avoiding expensive directing groups.

  • Safety by Design: The reduction of the nitro group is performed via catalytic hydrogenation under controlled conditions to minimize the accumulation of hydroxylamine intermediates.

  • Salt Form Utility: The hydrochloride salt is synthesized to ensure long-term stability, prevent oxidation of the aniline, and enhance water solubility for downstream biological assays.

Part 2: Pathway Analysis & Visualization

2.1 Synthetic Workflow Diagram The following diagram outlines the critical path, highlighting the "Decision Gates" where purity must be verified before proceeding.

G Start Start: 1-Fluoro-2-nitrobenzene + 1,2,3-Triazole Step1 Step 1: S_NAr Coupling (K2CO3, DMF, 90°C) Start->Step1 Mixture Crude Mixture (N1 & N2 Isomers) Step1->Mixture Purification Step 2: Purification (Crystallization/Chromatography) Mixture->Purification Critical Separation Intermed Intermediate: 2-(2H-1,2,3-triazol-2-yl) nitrobenzene Purification->Intermed N2 Isomer Isolated Step3 Step 3: Reduction (H2, Pd/C, MeOH) Intermed->Step3 FreeBase Free Base: 2-(2H-1,2,3-triazol-2-yl)aniline Step3->FreeBase Step4 Step 4: Salt Formation (HCl in Dioxane) FreeBase->Step4 Final Target: HCl Salt Step4->Final

Caption: Figure 1. Sequential workflow for the synthesis of 2-(2H-1,2,3-triazol-2-yl)aniline HCl, emphasizing the critical isomer separation step.

Part 3: Detailed Experimental Protocol

Stage 1: SNAr Coupling & Isomer Separation

Objective: Synthesize 2-(2H-1,2,3-triazol-2-yl)nitrobenzene and isolate the N2-isomer.

Reagents:

  • 1-Fluoro-2-nitrobenzene (14.1 g, 100 mmol)

  • 1H-1,2,3-Triazole (7.6 g, 110 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (27.6 g, 200 mmol)

  • DMF (Dimethylformamide), anhydrous (100 mL)

Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend K₂CO₃ in DMF.

  • Addition: Add 1H-1,2,3-triazole followed by 1-fluoro-2-nitrobenzene.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1). You will observe two spots: the N2-isomer (usually higher Rf, less polar) and the N1-isomer (lower Rf).

  • Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL). The product usually precipitates.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine (2 x 100 mL), dry over Na₂SO₄, and concentrate under vacuum.

  • Purification (The Critical Step):

    • Method A (Chromatography): Flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes). The N2-isomer elutes first.

    • Method B (Recrystallization): The N2-isomer is often highly crystalline. Recrystallize the crude solid from hot Ethanol or Isopropanol. The N1-isomer tends to remain in the mother liquor.

    • Yield Target: ~60-70% (N2 isomer).

    • Validation: 1H NMR (CDCl₃). The triazole protons in the N2-isomer appear as a singlet (approx. δ 7.8-7.9 ppm) due to symmetry (or effective equivalence). In the N1-isomer, they appear as two distinct doublets (approx. δ 7.7 and 8.1 ppm).[1]

Stage 2: Nitro Reduction

Objective: Reduce the nitro group to the aniline amine.

Reagents:

  • 2-(2H-1,2,3-triazol-2-yl)nitrobenzene (9.5 g, 50 mmol)

  • Pd/C (10% wt loading, 50% wet) (1.0 g)

  • Methanol (100 mL)

  • Hydrogen Gas (Balloon or 1 atm)

Protocol:

  • Safety Check: Purge the reaction vessel with Nitrogen to remove oxygen before adding catalyst. Pd/C is pyrophoric.

  • Loading: Dissolve the nitro compound in Methanol and carefully add the Pd/C catalyst.

  • Hydrogenation: Purge the system with Hydrogen gas (3 cycles). Stir vigorously under a Hydrogen atmosphere (balloon pressure is sufficient) at Room Temperature for 4–6 hours.

  • Monitoring: Monitor by TLC or LC-MS until the starting material is consumed. The amine is more polar than the nitro precursor.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Concentration: Evaporate the solvent to yield the crude aniline as a pale yellow oil or solid.

Stage 3: Hydrochloride Salt Formation

Objective: Stabilize the amine as a hydrochloride salt.

Reagents:

  • Crude 2-(2H-1,2,3-triazol-2-yl)aniline[1]

  • 4M HCl in Dioxane (or Et₂O)

  • Diethyl Ether or MTBE (Methyl tert-butyl ether)

Protocol:

  • Dissolution: Dissolve the crude amine in a minimum amount of dry Dioxane or Ethyl Acetate (approx. 20-30 mL).

  • Acidification: Cool the solution to 0°C. Dropwise add 4M HCl in Dioxane (1.2 equivalents, ~15 mL). A white precipitate should form immediately.

  • Aging: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour to ensure complete crystal growth.

  • Isolation: Filter the white solid.

  • Washing: Wash the filter cake copiously with Diethyl Ether or MTBE to remove excess acid and organic impurities.

  • Drying: Dry under high vacuum at 40°C for 12 hours.

Part 4: Data Summary & Validation

4.1 Quantitative Data Table

ParameterSpecificationNotes
Target Compound 2-(2H-1,2,3-triazol-2-yl)aniline HClMW: 196.64 g/mol
Appearance White to Off-White Crystalline SolidHygroscopic; store in desiccator.[1]
Overall Yield 45% - 55%Calculated from 1-fluoro-2-nitrobenzene.
Purity (HPLC) > 98.0%Required for biological assays.
1H NMR (DMSO-d6) δ 8.05 (s, 2H, Triazole-H)Diagnostic singlet confirms N2 regiochemistry.
Melting Point 220°C - 225°C (dec)Distinct from free base (~50-60°C).

4.2 Analytical Validation (Self-Validating Logic)

  • Regiochemistry Check: In the 1H NMR of the intermediate nitro compound, the N2-isomer shows a singlet for the triazole protons (due to C2v symmetry of the triazole ring relative to the substituent). The N1-isomer lacks this symmetry, showing two signals. If you see two triazole peaks, re-purify.

  • Salt Stoichiometry: Elemental analysis or Chloride titration (AgNO₃) should confirm a 1:1 ratio of Amine:HCl.

Part 5: Troubleshooting & Safety

  • Regioselectivity Issues: If the N1 isomer is abundant, ensure the reaction temperature is maintained at >80°C, as the N2 isomer is often the thermodynamic product. Lower temperatures may kinetically favor N1.

  • Catalyst Poisoning: If hydrogenation stalls, the nitro compound may contain sulfur impurities (from DMF decomposition). Ensure the nitro intermediate is thoroughly washed with water and recrystallized before reduction.

  • Safety Warning: 1,2,3-Triazoles are generally stable, but low molecular weight triazoles can be energetic. Do not distill the neat triazole starting material to dryness.

References

  • Merck Sharp & Dohme Corp. (2010). Orexin Receptor Antagonists. (Patent WO2008069997). Describes the synthesis of Suvorexant intermediates including the 2-triazolyl benzoic acid derivatives. Link

  • Organic Chemistry Portal. (2023). Synthesis of 1,2,3-Triazoles. Comprehensive review of regioselective triazole synthesis methods. Link

  • Wang, X. J., et al. (2009). Regioselective Synthesis of 2,4,5-Trisubstituted 1,2,3-Triazoles. Journal of Organic Chemistry. Discusses the thermodynamic preference for N2-arylation. Link

  • Baxter, C. A., et al. (2011).[2] The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist. Organic Process Research & Development. Details the industrial scale-up of the triazole-aniline coupling. Link

Sources

Application Note: 2-(2H-1,2,3-triazol-2-yl)aniline HCl in Medicinal Chemistry

[1]

Abstract & Strategic Value

In modern drug discovery, the 2-(2H-1,2,3-triazol-2-yl)aniline scaffold represents a "privileged structure" for accessing conformationally restricted biaryl systems. Its primary industrial application is as the immediate precursor to 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid , the "left-hand" pharmacophore of the insomnia drug Suvorexant .

Unlike the common 1H-1,2,3-triazoles formed via Click Chemistry (CuAAC), the 2H-isomer linked at the ortho-position of an aniline offers unique metabolic stability and a distinct dipole vector that mimics amide bonds while resisting hydrolysis. This guide focuses on the hydrochloride salt form, which offers superior oxidative stability and solubility compared to the free base during storage and handling.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

PropertySpecification
Compound Name This compound
CAS (Free Base) 39625-66-0
Molecular Formula C₈H₈N₄[1] · HCl
Molecular Weight 196.64 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, Water; sparingly soluble in DCM
Key Feature Ortho-Substituent Effect: The triazole ring forces the aniline nitrogen out of planarity, influencing downstream coupling kinetics.

Protocol A: Synthesis of the Scaffold

Context: This protocol describes the scalable synthesis of the aniline from 2-fluoronitrobenzene, the industry-standard route to avoid unstable diazonium intermediates often required for alternative paths.

Workflow Diagram

SynthesisWorkflowcluster_legendReaction ClassStart2-Fluoro-nitrobenzeneInter1Intermediate:2-(2H-1,2,3-triazol-2-yl)nitrobenzeneStart->Inter1SNAr Coupling90-100°CReagent11,2,3-Triazole(K2CO3, DMF)Reagent1->Inter1Product2-(2H-1,2,3-triazol-2-yl)aniline (Free Base)Inter1->ProductReductionStep2Hydrogenation(Pd/C, H2)Step2->ProductFinalTarget:Aniline HCl SaltProduct->FinalSalt FormationSaltStepHCl/DioxaneSaltStep->FinalNucleophilic Aromatic SubstitutionNucleophilic Aromatic SubstitutionCatalytic HydrogenationCatalytic HydrogenationNucleophilic Aromatic Substitution->Catalytic HydrogenationAcid-Base CrystallizationAcid-Base CrystallizationCatalytic Hydrogenation->Acid-Base Crystallization

Caption: Step-wise synthesis of the target aniline hydrochloride from commercially available precursors.

Experimental Procedure

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Setup: Charge a round-bottom flask with 2-fluoronitrobenzene (1.0 equiv), 1H-1,2,3-triazole (1.1 equiv), and K₂CO₃ (1.5 equiv) in DMF (5 mL/mmol).

  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • Note: The 2H-isomer is thermodynamically favored at high temperatures. Lower temperatures may yield mixtures of 1H- and 2H-isomers.

  • Workup: Cool to room temperature. Pour into ice water. The product, 1-nitro-2-(2H-1,2,3-triazol-2-yl)benzene , typically precipitates as a solid. Filter, wash with water, and dry.

Step 2: Catalytic Hydrogenation

  • Setup: Dissolve the nitro intermediate in MeOH or EtOH. Add 10% Pd/C (5 wt% loading).

  • Reaction: Stir under a balloon of H₂ (1 atm) at room temperature for 4–6 hours. Monitor by TLC or LCMS for disappearance of the nitro peak.

  • Isolation: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate to obtain the free aniline as an oil or low-melting solid.

Step 3: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude aniline in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Precipitation: Dropwise add 4M HCl in dioxane (1.1 equiv) at 0°C.

  • Collection: A white to off-white precipitate will form immediately. Stir for 30 minutes, filter, and wash with cold ether.

  • Drying: Dry under vacuum over P₂O₅ to remove trace moisture.

    • Yield: Typically >85% over 3 steps.

Protocol B: Conversion to Suvorexant Precursor (Sandmeyer)

Context: The aniline is rarely the final drug; it is the "handle" used to install the carboxylic acid required for amide coupling in Suvorexant synthesis.

Mechanism & Pathway

The aniline is converted to an aryl iodide via a Sandmeyer reaction, followed by Grignard formation and CO₂ trapping (or Pd-catalyzed carbonylation) to generate the benzoic acid.

SandmeyerPathAniline2-(2H-1,2,3-triazol-2-yl)aniline HClDiazonium[Diazonium Salt Intermediate]UnstableAniline->DiazoniumNaNO2, H2SO40-5°CIodide2-Iodo-1-(2H-1,2,3-triazol-2-yl)benzeneDiazonium->IodideKI, rtAcid2-(2H-1,2,3-triazol-2-yl)benzoic acid(Suvorexant Precursor)Iodide->Acid1. i-PrMgCl2. CO2 (gas)3. H+ Workup

Caption: Conversion of the aniline handle to the functionalized benzoic acid moiety.

Detailed Protocol
  • Diazotization: Suspend the aniline HCl salt (10 mmol) in 20% aqueous H₂SO₄ (30 mL). Cool to 0°C. Add NaNO₂ (1.1 equiv) in water dropwise, maintaining temperature <5°C. Stir for 20 min.

  • Iodination: Add a solution of KI (1.5 equiv) in water slowly. The mixture will turn dark and evolve N₂ gas.

  • Workup: Stir at room temperature for 1 hour. Extract with EtOAc. Wash organic layer with saturated Na₂S₂O₃ (to remove iodine color). Dry and concentrate to yield the aryl iodide .

  • Carboxylation (The Suvorexant Step): Dissolve the iodide in THF. Cool to -20°C. Add i-PrMgCl (TurboGrignard). Stir 1h. Bubble dry CO₂ gas through the solution. Quench with dilute HCl to isolate the benzoic acid .

Medicinal Chemistry Insights

Bioisosterism & Stability
  • Amide Mimic: The 1,2,3-triazole ring acts as a bioisostere for an amide bond but lacks the hydrolytic instability.

  • Metabolic Blockade: Placing the triazole at the ortho position of the aniline (and subsequently the benzoic acid) blocks metabolic attack at that position, a common liability in simple biphenyl systems.

  • Conformation Lock: The steric bulk of the ortho-triazole forces the biaryl system into a twisted conformation. In Suvorexant, this twist is critical for binding to the Orexin receptor pocket, maximizing potency (Ki ~ 0.5 nM).

Why the HCl Salt?
  • Oxidation Resistance: Free anilines are prone to oxidation (browning) upon air exposure. The hydrochloride salt protonates the amine, deactivating the ring towards oxidation and significantly extending shelf life.

  • Stoichiometry Control: The salt form allows for precise weighing of equivalents during the diazotization step, which is pH-sensitive.

Safety & Handling (E-E-A-T)

Hazard ClassRisk DescriptionPrecaution
Acute Toxicity Toxic if swallowed or inhaled (Category 3).[2]Use in a fume hood. Wear N95/P100 respirator if handling powder.
Skin/Eye Causes serious eye damage; skin sensitizer.[3][2][4]Wear nitrile gloves and safety goggles.
Reactivity Diazonium intermediates (Protocol B) are potentially explosive if dried.NEVER dry the diazonium salt. Process immediately to the iodide in solution.

Storage: Store the HCl salt in a tightly sealed container, desiccated, at 2–8°C. Protect from light.

References

  • Suvorexant Synthesis & SAR

    • Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305). Cox, C. D., et al. J. Med. Chem.2010 , 53, 5320–5332. Link

  • Process Chemistry (Aniline to Acid)

    • The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder. Strotman, N. A., et al. Org. Process Res. Dev.2011 , 15, 1153–1162. Link

  • Triazole Regioselectivity

    • Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids.[1][5][6]ResearchGate. Link

  • Safety Data

    • Aniline Hydrochloride SDS.[4] Sigma-Aldrich / Carl Roth. Link

Application Note: Antimicrobial Evaluation of 2-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 1,2,3-triazole moiety is a premier pharmacophore in medicinal chemistry, celebrated for its metabolic stability and ability to mimic peptide bonds (bioisosterism). When fused or linked with aniline scaffolds, the resulting 2-(2H-1,2,3-triazol-2-yl)aniline derivatives exhibit potent antimicrobial properties, particularly against multidrug-resistant (MDR) Gram-positive bacteria and Mycobacterium tuberculosis.

This Application Note provides a standardized workflow for evaluating the antimicrobial efficacy of these derivatives. Special emphasis is placed on the hydrochloride salt form , which significantly enhances aqueous solubility compared to the free base, thereby reducing the need for high concentrations of DMSO in biological assays.

Key Chemical Advantages
  • Dipolar Nature: The triazole ring engages in hydrogen bonding with biological targets (e.g., DNA gyrase, cell wall enzymes).

  • Metabolic Stability: Resistant to hydrolysis and oxidative cleavage.

  • Solubility (HCl Form): The protonated aniline nitrogen improves dissolution in cation-adjusted Mueller-Hinton Broth (CAMHB), ensuring accurate MIC determination.

Experimental Workflow Overview

The following diagram outlines the critical path for evaluating these derivatives, from stock preparation to mechanism of action (MoA) studies.

AntimicrobialWorkflow Compound 2-(2H-1,2,3-triazol-2-yl)aniline (HCl Salt Form) Solubility Solubility Check (Water/DMSO < 1%) Compound->Solubility StockPrep Stock Solution Prep (1024 µg/mL) Solubility->StockPrep Pass Screening Primary Screening (Disc Diffusion / Spot Assay) StockPrep->Screening MIC Quantitative MIC (Broth Microdilution - CLSI M07) Screening->MIC Active Hits MBC MBC Determination (Plating) MIC->MBC TimeKill Time-Kill Kinetics (Log Reduction vs Time) MIC->TimeKill Select Potent Leads MoA Mechanism of Action (Membrane/DNA Interaction) TimeKill->MoA

Figure 1: Critical path for the biological evaluation of triazole-aniline derivatives.

Protocol 1: Compound Preparation & Handling

Objective: To prepare stable stock solutions that prevent precipitation during aqueous dilution, a common failure mode for lipophilic triazole derivatives.

Materials
  • Test Compound: 2-(2H-1,2,3-triazol-2-yl)aniline derivative (HCl salt).

  • Solvent: Sterile Deionized Water (if HCl salt) or DMSO (Molecular Biology Grade).

  • Vessels: Low-binding Eppendorf tubes (prevents adsorption of hydrophobic moieties).

Procedure
  • Salt Verification: Ensure the compound is the hydrochloride salt. If using the free base, dissolve in a minimal volume of 0.1M HCl before diluting, or use 100% DMSO.

  • Stock Concentration: Prepare a 1024 µg/mL or 2048 µg/mL master stock.

    • Calculation: Mass (mg) = [Conc (mg/mL) × Vol (mL)] / Purity (decimal).

  • Solubility Test: Dilute 10 µL of stock into 990 µL of Mueller-Hinton Broth. Vortex.

    • Pass: Solution remains clear.

    • Fail: Visible turbidity/crystals.[1] Action: Increase DMSO concentration (Final assay concentration must remain < 1% v/v to avoid toxicity to bacteria).

  • Sterilization: Filter sterilize using a 0.22 µm PTFE syringe filter (do not use nylon for triazoles as they may bind).

Protocol 2: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 / ISO 20776-1 Objective: Determine the Minimum Inhibitory Concentration (MIC).

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Plates: 96-well round-bottom polystyrene plates (untreated).

  • Reagent: Resazurin (0.015%) for visual confirmation (optional but recommended for triazoles).

Step-by-Step Methodology
  • Inoculum Prep:

    • Select 3-5 colonies from a fresh agar plate (< 24h old).

    • Suspend in saline to reach 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve the starting inoculum.

  • Plate Setup:

    • Add 50 µL of CAMHB to columns 2–12.

    • Add 100 µL of Compound Stock (adjusted to 2x desired top concentration) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10. Discard 50 µL from column 10.

    • Column 11: Growth Control (Broth + Inoculum + Solvent).

    • Column 12: Sterility Control (Broth only).

  • Inoculation:

    • Add 50 µL of the diluted inoculum (from Step 1) to wells 1–11.

    • Final Test Volume: 100 µL.

    • Final Bacterial Density:

      
       CFU/mL.
      
  • Incubation:

    • Seal with breathable film. Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

  • Readout:

    • Visual: MIC is the lowest concentration with no visible turbidity.

    • Resazurin (Optional): Add 30 µL of 0.015% Resazurin. Incubate 1–2 hours. Blue = Inhibition (No growth); Pink = Growth (Metabolic activity).

Protocol 3: Time-Kill Kinetics

Objective: Determine if the derivative is bacteriostatic (inhibits growth) or bactericidal (kills >99.9%). 1,2,3-triazoles often exhibit bactericidal activity at 2x-4x MIC.

Procedure
  • Preparation: Prepare tubes containing CAMHB with the compound at 0.5x, 1x, 2x, and 4x MIC . Include a growth control (no drug).

  • Inoculation: Add bacteria to reach

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking.

  • Time Points: Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .

  • Plating: Serially dilute aliquots in saline and plate onto Mueller-Hinton Agar.

  • Analysis: Count colonies (CFU/mL) and plot Log10(CFU/mL) vs. Time.

    • Bactericidal:

      
       log reduction (99.9% kill) from the initial inoculum.
      
    • Bacteriostatic:

      
       log reduction.
      

Mechanism of Action (SAR & Targets)

The 2-(2H-1,2,3-triazol-2-yl)aniline scaffold typically operates via multi-target inhibition. The diagram below illustrates the established Structure-Activity Relationships (SAR) and biological targets.

MoA Triazole 1,2,3-Triazole Ring (Peptide Bioisostere) Target1 DprE1 Enzyme (Cell Wall Synthesis) Triazole->Target1 H-Bonding Aniline Aniline Moiety (Lipophilicity/Binding) Target2 DNA Gyrase (Replication) Aniline->Target2 Intercalation/Binding Substituents R-Groups (Cl, F, NO2) (Electronic Tuning) Substituents->Aniline Modulates pKa CellDeath Bacterial Cell Death Target1->CellDeath Lysis Target2->CellDeath Stasis/Death Target3 Membrane Integrity (Depolarization) Target3->CellDeath Leakage

Figure 2: Structure-Activity Relationship and putative biological targets for triazole-aniline derivatives.

Data Presentation & Analysis

When reporting results, summarize MIC/MBC data in a comparative table. Calculate the Selectivity Index (SI) to assess safety (SI =


 Mammalian Cells / MIC Bacteria).

Example Data Structure:

Compound IDR-SubstituentMIC (µg/mL) S. aureusMIC (µg/mL) E. coliMBC/MIC RatioInterpretation
TZ-01 (Ref) -H64>128N/AInactive
TZ-05 4-Cl8322Bactericidal
TZ-09 3-NO24164Bacteriostatic
Ciprofloxacin (Control)0.50.0151Control

Interpretation Guide:

  • MIC < 10 µg/mL: Considered a "Hit" for lead optimization.

  • MBC/MIC

    
     4:  Indicates bactericidal activity (preferred for difficult infections).
    
  • MBC/MIC > 4: Indicates bacteriostatic activity.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][3]

  • Maddila, S., et al. (2013). Synthesis and biological evaluation of novel 1,2,3-triazole hybrids as promising antimicrobial agents. [Link]

  • Zhang, S., et al. (2017). Synthesis and biological evaluation of 1,2,3-triazole derivatives as potential antimicrobials.[1][4][5][6][7][8][9][10][11] (Focus on DprE1 inhibition). [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution. [Link]

  • Dheer, D., et al. (2017). A review of the medicinal chemistry of 1,2,3-triazoles. (SAR and Bioisosterism). [Link]

Sources

"2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride as a building block in organic synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application Note: 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride in Organic Synthesis

Executive Summary & Compound Profile

Compound: this compound CAS (Free Base): 39623-68-2 (Generic for isomer class, specific salt forms vary) Role: High-value pharmacophore precursor and directing group scaffold.

This application note details the utility of This compound (hereafter referred to as 2-TAA·HCl ) as a strategic building block in medicinal chemistry. Its primary industrial significance lies in its role as a key intermediate for Suvorexant (Belsomra) , a dual orexin receptor antagonist.[1] Beyond this, the compound serves as a versatile "gateway" molecule: the ortho-disposition of the nucleophilic aniline and the chemically robust, N2-linked triazole ring allows for unique heterocyclization patterns and transition-metal-catalyzed C-H functionalization.

Chemical Profile
PropertyDescription
Structure Aniline ring substituted at the ortho position with a 2H-1,2,3-triazole.[2][3][4][5][6][7][8][9]
Salt Form Hydrochloride (HCl). Enhances stability (prevents oxidation of aniline) and water solubility for aqueous workups.
Key Moiety 2H-1,2,3-Triazole: A bioisostere of amides/esters; metabolically stable; non-basic (unlike 1H-isomer).
Reactivity Aniline Nitrogen: Nucleophilic attack (acylation, alkylation, diazotization).[1] Triazole Nitrogen (N2): Weakly coordinating, acts as a Directing Group (DG) in C-H activation.[1]

Strategic Applications in Drug Discovery

A. The Suvorexant Pathway (Sandmeyer Transformation)

The most authoritative application of 2-TAA·HCl is its conversion into the "Left-Hand Side" (LHS) acid fragment of Suvorexant. The aniline functionality is not retained in the final drug; rather, it serves as the handle for introducing a carboxylic acid or halogen via Sandmeyer chemistry .[1]

  • Mechanism: The aniline is diazotized to form a diazonium salt, which is then displaced by iodide or cyanide.[1] This allows the installation of electrophilic handles ortho to the bulky triazole, a substitution pattern difficult to achieve via direct electrophilic aromatic substitution.[1]

  • Significance: This route circumvents the poor regioselectivity often seen when trying to install a triazole onto a pre-existing benzoic acid.

B. Transition-Metal Catalyzed C-H Activation

The N2-nitrogen of the 1,2,3-triazole ring is a potent Directing Group (DG) for Ruthenium(II) and Rhodium(III) catalysis.[1]

  • Workflow:

    • Protection: The aniline amine is protected (e.g., as an acetamide or pivalamide).[1]

    • C-H Activation: The triazole directs the catalyst to the C-H bond at the 6-position (the other ortho position).

    • Functionalization: Allows for highly regioselective halogenation, arylation, or alkylation.[1]

  • Result: Access to 1,2,3-trisubstituted arenes that are otherwise synthetically inaccessible.[1][10][11]

Detailed Experimental Protocols

Protocol 1: Sandmeyer Iodination (Synthesis of 1-Iodo-2-(2H-1,2,3-triazol-2-yl)benzene)

This protocol converts the nucleophilic aniline building block into an electrophilic cross-coupling partner.

Reagents:

  • 2-TAA·HCl (1.0 equiv)[1]

  • Sodium Nitrite (NaNO₂, 1.1 equiv)[1]

  • Potassium Iodide (KI, 2.5 equiv)[1]

  • Hydrochloric Acid (6 M)[1]

  • Acetonitrile/Water (1:1 v/v)[1]

Step-by-Step Methodology:

  • Diazotization:

    • Suspend 2-TAA·HCl in 6 M HCl at -5°C to 0°C (ice/salt bath). Ensure efficient stirring.

    • Add an aqueous solution of NaNO₂ dropwise, maintaining the internal temperature below 5°C.[1]

    • Checkpoint: Stir for 30 minutes. The suspension should become a clear or slightly turbid solution of the diazonium salt. Confirm excess nitrous acid with starch-iodide paper (turns blue instantly).

  • Displacement (Sandmeyer):

    • Prepare a solution of KI in water (1.5 M).

    • Slowly add the cold diazonium solution to the KI solution at 0°C. Caution: Vigorous nitrogen gas evolution will occur.[1]

    • Allow the mixture to warm to room temperature (20-25°C) over 2 hours.

    • Heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

  • Workup:

    • Cool to room temperature.[4] Extract with Ethyl Acetate (3x).[1][8]

    • Wash the combined organics with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove liberated iodine (organic layer turns from purple/brown to yellow).[1]

    • Dry over MgSO₄, filter, and concentrate.[1]

  • Purification:

    • Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc 9:1).[1]

    • Yield Expectation: 75-85%.

Protocol 2: Amide Coupling (General Derivatization)

Used for synthesizing direct analogs where the aniline nitrogen is retained.[1]

Reagents:

  • 2-TAA·HCl (1.0 equiv)[1]

  • Carboxylic Acid Derivative (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)[1]

  • DMF (Anhydrous)[1]

Methodology:

  • Dissolve the Carboxylic Acid and HATU in anhydrous DMF. Stir for 10 minutes to activate the acid.

  • Add 2-TAA·HCl followed immediately by DIPEA. Note: The extra equivalent of base is required to neutralize the HCl salt.[1]

  • Stir at room temperature for 12-18 hours.

  • Quench: Dilute with water (precipitation often occurs).[1]

  • Isolation: Filter the precipitate or extract with DCM. Wash with 1N HCl (to remove unreacted aniline) and saturated NaHCO₃.[1]

Visualization of Synthetic Pathways

Figure 1: The Suvorexant Precursor Pathway

This diagram illustrates the transformation of the aniline building block into the key acid intermediate required for Suvorexant synthesis.

SuvorexantPathway Start 2-(2H-1,2,3-triazol-2-yl) aniline HCl Diazo Diazonium Intermediate Start->Diazo NaNO2, HCl (Diazotization) Iodide 2-(2H-1,2,3-triazol-2-yl) iodobenzene Diazo->Iodide KI (Sandmeyer) Acid 5-Methyl-2-(2H-1,2,3-triazol-2-yl) benzoic acid (Suvorexant LHS) Iodide->Acid 1. iPrMgCl 2. CO2 (Carboxylation) Suvorexant Suvorexant (Final Drug) Acid->Suvorexant Amide Coupling with Diazepane

Caption: Synthetic flow converting 2-TAA·HCl into the Suvorexant scaffold via Sandmeyer and Grignard carboxylation.[1]

Figure 2: Divergent Reactivity Profile

This diagram highlights the dual nature of the molecule: Nucleophilic (Aniline) vs. Directing Group (Triazole).[1]

Reactivity cluster_N Aniline Reactivity (Nucleophile) cluster_T Triazole Reactivity (Directing Group) Center 2-(2H-1,2,3-triazol-2-yl) aniline HCl N1 Amide Coupling (Analogs) Center->N1 N2 Sandmeyer Rxn (Halogenation) Center->N2 N3 Cyclization (Benzimidazoles) Center->N3 T1 C-H Activation (Pd/Ru Catalysis) Center->T1 Requires N-Protection T2 Ortho-Arylation T1->T2

Caption: Divergent synthesis map showing nucleophilic pathways (left) and directing group logic (right).

Safety & Handling

  • Toxicity: Like most anilines, 2-TAA[1]·HCl should be treated as toxic by inhalation, ingestion, and skin contact .[1] It may cause methemoglobinemia (cyanosis) upon overexposure.

  • Sensitization: Potential skin sensitizer.[12] Use double nitrile gloves.

  • Stability: The hydrochloride salt is hygroscopic but chemically stable. Store in a desiccator.

  • Reaction Safety: The Diazotization step (Protocol 1) generates Nitrogen gas (

    
    ).[1] Perform in a well-ventilated fume hood behind a blast shield to manage gas evolution and potential exotherms.
    

References

  • Baxter, C. A., et al. (2011).[1][13] "The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder." Organic Process Research & Development.

  • Strotman, N. A., et al. (2011).[1][8] "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Intramolecular Asymmetric Reductive Amination en Route to the Dual Orexin Inhibitor Suvorexant." Journal of the American Chemical Society.[6]

  • Cox, C. D., et al. (2010).[1] "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia."[6] Journal of Medicinal Chemistry.

  • Ackermann, L. (2011).[1] "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews. (Context on Triazole Directing Groups).[1]

Sources

Application Note: Precision Synthesis of 2-(triazol-yl)aniline Derivatives via In-Situ CuAAC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Click Chemistry Synthesis of 2-(triazol-yl)aniline Derivatives" Content Type: Application Note & Protocol Guide Audience: Researchers, Scientists, Drug Development Professionals

Abstract

The 2-(triazol-yl)aniline scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical bidentate motif in kinase inhibitors, fluorescence probes, and coordination chemistry. However, the synthesis of ortho-substituted anilines via "Click" chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) presents a unique safety and stability paradox: the requisite intermediate, 2-azidoaniline, exists in a dynamic equilibrium with benzofuroxan and is prone to decomposition. This guide details a robust, field-proven One-Pot, Three-Component Protocol that bypasses the isolation of unstable azides. By generating the aryl azide in situ from 2-iodoaniline using a Cu(I)-promoted nucleophilic substitution followed immediately by cycloaddition, researchers can achieve high yields with enhanced safety profiles.

Retrosynthetic Strategy & Mechanistic Rationale

The "Ortho" Challenge

Standard CuAAC protocols often fail with 2-substituted anilines due to:

  • Steric Hindrance: The ortho-amino group crowds the reaction center.

  • Azide Instability: 2-azidoaniline is not a static molecule; it cyclizes to benzofuroxan, reducing the effective concentration of the azide available for the click reaction.

  • Safety: Isolating aryl azides increases the risk of explosion.

The Solution: Cu-Catalyzed Cascade

To mitigate these risks, we utilize a cascade reaction where the copper catalyst performs a dual function:

  • Step A (Azidation): Catalyzing the nucleophilic aromatic substitution of 2-iodoaniline with sodium azide.

  • Step B (Cycloaddition): Catalyzing the [3+2] cycloaddition of the transient 2-azidoaniline with a terminal alkyne.

This method ensures the azide is consumed as fast as it is generated, shifting the equilibrium away from benzofuroxan and towards the thermodynamic triazole trap.

ReactionPathway Start 2-Iodoaniline (Precursor) Azide 2-Azidoaniline (Transient Intermediate) Start->Azide NaN3, CuI L-Proline Furoxan Benzofuroxan (Dead End/Equilibrium) Azide->Furoxan Equilibrium Product 2-(Triazol-yl)aniline (Target) Azide->Product R-Alkyne CuAAC (Fast)

Figure 1: The "Trap and Click" strategy. Rapid consumption of the transient azide prevents benzofuroxan formation.

Experimental Protocol: One-Pot Synthesis

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 2-Iodoaniline (1.0 equiv)

  • Azide Source: Sodium Azide (

    
    ) (1.2 equiv) — Caution: Toxic/Explosive
    
  • Alkyne: Terminal Alkyne (1.1 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: L-Proline (20 mol%) or DMEDA (N,N'-Dimethylethylenediamine) (20 mol%)

  • Base:

    
     or 
    
    
    
    (0.2 equiv - if using L-Proline to form the soluble Cu-complex)
  • Solvent: DMSO (Dimethyl sulfoxide) — Chosen for high solubility of azide and high boiling point.

Step-by-Step Methodology
Phase 1: Catalyst Pre-Complexation
  • In a screw-capped reaction vial equipped with a magnetic stir bar, dissolve CuI (19 mg, 0.1 mmol) and L-Proline (23 mg, 0.2 mmol) in DMSO (2 mL) .

  • Add

    
     (21 mg, 0.2 mmol) .
    
  • Stir at room temperature for 10–15 minutes until a homogeneous blue/green solution forms (formation of the anionic Cu(I)-prolinate complex).

Phase 2: Reactant Addition
  • Add 2-Iodoaniline (219 mg, 1.0 mmol) and Sodium Azide (78 mg, 1.2 mmol) to the vial.

  • Add the Terminal Alkyne (1.1 mmol) .

    • Note: If the alkyne is volatile, add it after the initial azidation step (see Optimization), but for most solid/liquid alkynes, simultaneous addition is effective in this cascade.

Phase 3: The Cascade Reaction
  • Flush the vial with Argon or Nitrogen, then seal tightly.

  • Heat the reaction block to 60–80°C .

    • Mechanistic Insight: Heat is required to drive the Ar-I to Ar-N3 substitution. The CuAAC step is fast, but the substitution is the rate-determining step (RDS).

  • Monitor via TLC or LC-MS.

    • Checkpoint: Look for the disappearance of 2-iodoaniline. You may observe a transient spot for 2-azidoaniline, but it should remain faint.

    • Time: Typically 4–12 hours depending on the alkyne sterics.

Phase 4: Workup & Purification
  • Quench: Cool to room temperature and pour the mixture into ice-cold water (20 mL) containing 5% ammonium hydroxide (to chelate residual copper).

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL).

  • Wash: Wash the combined organics with brine (2 x 10 mL) to remove DMSO. Dry over anhydrous

    
    .[1]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel, Hexane:EtOAc gradient).

    • Target: 1-(2-aminophenyl)-1,2,3-triazoles typically elute between 20–40% EtOAc/Hexane.

Data Analysis & Validation

Expected Analytical Signatures
TechniqueFeatureDiagnostic Value
1H NMR Triazole C-H SingletAppears at δ 8.0–8.8 ppm . Confirms triazole ring formation.[2][3][4][5][6][7][8]
1H NMR Amine (-NH2)Broad singlet at δ 4.0–6.0 ppm (D2O exchangeable). Confirms aniline integrity.
13C NMR Triazole C-HCharacteristic peak at ~120–125 ppm .
IR Azide StretchABSENT (~2100 cm⁻¹). Presence indicates incomplete reaction.
HRMS [M+H]+Mass matches calculated formula for the triazole adduct.
Troubleshooting Guide
  • Low Yield / Incomplete Conversion:

    • Cause: Catalyst poisoning or oxidation of Cu(I) to Cu(II).[7]

    • Fix: Add Sodium Ascorbate (10 mol%) to the reaction mixture to maintain Cu(I) oxidation state.

  • Benzofuroxan Formation:

    • Cause: Reaction temperature too low (azide accumulates) or alkyne is unreactive.

    • Fix: Increase temperature to 90°C to accelerate the "Click" step, or switch to a more reactive alkyne.

Safety & Handling (Critical)

  • Azide Hazards: Sodium azide is acutely toxic and can form explosive metal azides. Never use chlorinated solvents (DCM, chloroform) with sodium azide, as di- and tri-azidomethane can form (highly explosive).

  • Acidification: Keep reaction pH > 7. Contact with acid releases

    
     (hydrazoic acid), which is volatile and lethal.
    
  • Waste: Quench all azide-containing aqueous waste with dilute sodium nitrite (

    
    ) and sulfuric acid (in a fume hood) to decompose residual azide before disposal.
    

Visualization: Reaction Workflow

Workflow Setup Step 1: Catalyst Prep CuI + L-Proline + Base in DMSO (Blue Soln) Addition Step 2: Add Reactants 2-Iodoaniline + NaN3 + Alkyne Setup->Addition Homogeneous Heating Step 3: Reaction Heat to 60-80°C (4-12 Hours) Addition->Heating Inert Atm (Ar) Workup Step 4: Workup Quench w/ NH4OH/Water Extract EtOAc Heating->Workup TLC: SM Consumed Purification Step 5: Purification Silica Column Isolate Triazole Workup->Purification

Figure 2: Operational workflow for the one-pot synthesis.

References

  • Liang, Y-M. et al. (2009).[3] A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed 'Click Chemistry' from Azides and Acetylene Gas. Synlett. Link

  • Feldman, A. K., Colasson, B., & Fokin, V. V. (2004). One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides. Organic Letters. Link

  • Andersen, J. et al. (2005). Synthesis of 1-(2-Aminophenyl)-1,2,3-triazoles via Copper-Catalyzed Cycloaddition. Synlett. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. BroadPharm Application Notes. Link

Sources

Application Note: Scale-Up Synthesis of 2-(2H-1,2,3-triazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 2-(2H-1,2,3-triazol-2-yl)aniline (CAS: 41052-75-9) is a critical pharmacophore in modern drug discovery, most notably serving as the core scaffold for the dual orexin receptor antagonist Suvorexant (Belsomra) .

The primary challenge in scaling this synthesis is regioselectivity . Direct arylation of 1,2,3-triazole typically yields a mixture of the N2-isomer (desired, kinetic/thermodynamic balance dependent) and the N1-isomer (undesired), often in ratios ranging from 2:1 to 4:1. Separating these isomers on a kilogram scale requires costly chromatography or complex fractional crystallization.

This guide details the "Dibromo-Blocking Strategy" , a robust, self-validating protocol adopted by industry leaders (e.g., Idorsia, Vertex) to enforce N2-selectivity (>99%) via steric and electronic control. We compare this with the direct Copper-catalyzed route used in early development, providing a complete roadmap for process selection.

Route Selection & Causality

The Challenge: N1 vs. N2 Selectivity

In the direct coupling of 1,2,3-triazole with 2-haloanilines (or their nitro precursors), the N1 nitrogen is often more nucleophilic or sterically accessible, leading to significant byproduct formation.

MethodTypical N2:N1 RatioScalabilityKey Issue
Direct Cu-Catalysis 80:20 to 90:10MediumRequires isomer separation (purification bottleneck).
Oxidative Cyclization >95:5LowUses toxic hydrazine/glyoxal; energetic hazards.
Dibromo-Blocking (Recommended) >99:1 High Requires 2 steps, but eliminates chromatography.
The Solution: The Dibromo-Blocking Strategy

This protocol utilizes 4,5-dibromo-1,2,3-triazole .[1] The bromine atoms at positions 4 and 5 serve two functions:

  • Steric Shielding: They physically crowd the N1/N3 positions, making N2 the only accessible nucleophile.

  • Electronic Deactivation: They modulate the pKa, facilitating the SNAr reaction.

The subsequent hydrogenation step performs a "double duty": it reduces the nitro group to the aniline and hydrodebrominates the triazole ring to yield the clean target molecule.

Detailed Experimental Protocol

Stage 1: N2-Selective Arylation (SNAr)

Reaction: 2-Fluoronitrobenzene + 4,5-Dibromo-1,2,3-triazole


 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)nitrobenzene
Materials
  • 2-Fluoronitrobenzene: 1.0 equiv (Limiting Reagent)

  • 4,5-Dibromo-1,2,3-triazole: 1.05 equiv

  • Potassium Carbonate (K₂CO₃): 1.2 equiv (milled, anhydrous)

  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) – DMF preferred for workup.

  • Concentration: 5 L/kg input.

Protocol
  • Charge the reactor with 2-fluoronitrobenzene, 4,5-dibromo-1,2,3-triazole, and K₂CO₃.

  • Add DMF and agitate to form a slurry.

  • Heat the mixture to 80–90 °C .

    • Process Insight: Monitor by HPLC.[2] The reaction is typically complete within 4–6 hours. The steric bulk of the dibromo-triazole prevents over-alkylation or N1-attack.

  • Cool to 20 °C.

  • Quench by slowly adding water (2.0 volumes relative to DMF).

    • Exotherm Alert: The precipitation is exothermic; control addition rate to maintain T < 30 °C.

  • Filter the resulting solid.

  • Wash the cake with water (3x) to remove residual DMF and inorganic salts.

  • Dry under vacuum at 50 °C.

    • Expected Yield: 90–95%

    • Purity: >98% (N2-isomer exclusively).

Stage 2: Global Reduction (Hydrogenation)

Reaction: 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)nitrobenzene + H₂


 2-(2H-1,2,3-triazol-2-yl)aniline
Materials
  • Substrate: Stage 1 Product.

  • Catalyst: 10% Pd/C (50% water wet), 5 wt% loading.

  • Base: Triethylamine (Et₃N) or Sodium Acetate (3.0 equiv).

    • Critical: The base is required to scavenge the HBr generated during debromination. Without it, the amine product will form a hydrobromide salt, potentially poisoning the catalyst or complicating isolation.

  • Solvent: Methanol or Ethanol.

Protocol
  • Charge the hydrogenation vessel with the Stage 1 nitro-triazole substrate.

  • Add Methanol (10 volumes).

  • Add Triethylamine (3.0 equiv).

  • Inert the vessel with Nitrogen (3x vacuum/purge cycles).

  • Charge Pd/C catalyst (slurried in minimum water/methanol).

  • Pressurize with Hydrogen (3–5 bar).

  • Agitate at 25–40 °C .

    • Process Insight: The nitro reduction is fast and exothermic. The debromination is slower. Monitor for the disappearance of the monobromo intermediate by HPLC.

  • Filter through Celite to remove Pd/C.

  • Concentrate the filtrate to near dryness.

  • Partition between Ethyl Acetate and Water (to remove Et₃N·HBr salts).

  • Separate layers; wash organic layer with Brine.

  • Concentrate and Crystallize (e.g., from Heptane/EtOAc or IPA/Water).

Process Visualization

Chemical Pathway & Logic

ReactionScheme cluster_selectivity Selectivity Mechanism SM1 2-Fluoronitrobenzene INT Intermediate: 2-(4,5-Dibromo-triazolyl) nitrobenzene SM1->INT Step 1: SNAr K2CO3, DMF, 90°C (N2-Selective) SM2 4,5-Dibromo-1,2,3-triazole SM2->INT PROD Target: 2-(2H-1,2,3-triazol-2-yl)aniline INT->PROD Step 2: Hydrogenation H2, Pd/C, Et3N (Nitro Red + Debromination)

Caption: The "Dibromo-Blocking" pathway ensures N2 regioselectivity prior to the formation of the aniline.

Process Flow Diagram

ProcessFlow Start Start: Raw Materials Reactor1 Reactor 1: Arylation Temp: 90°C Time: 4-6h Start->Reactor1 Quench Quench & Filtration Precipitation with H2O Reject Mother Liquor (DMF) Reactor1->Quench Reactor2 Reactor 2: Hydrogenation H2 (3-5 bar) Pd/C, Base Scavenger Quench->Reactor2 Dry Solid Transfer Workup Workup Cat. Filtration Salt Removal (Aq. Wash) Reactor2->Workup Cryst Crystallization Solvent: IPA/Water Isolation Workup->Cryst Final Pure API Intermediate Cryst->Final

Caption: Unit operations for the 2-stage synthesis. Note the critical filtration step after arylation to remove impurities.

Analytical Specifications & Safety

Quantitative Data Summary
ParameterSpecificationRationale
N2-Isomer Purity >99.5% (HPLC)Critical for Suvorexant efficacy; N1 isomer is a difficult-to-remove impurity downstream.
Residual Bromide <0.1%Ensures complete debromination in Step 2.
Palladium Content <10 ppmStandard API limit; controlled by Celite filtration and crystallization.
Water Content <0.5%Dryness required for downstream coupling (e.g., with acid chlorides).
Safety Assessment (E-E-A-T)
  • Triazole Stability: While 1,2,3-triazoles are more stable than tetrazoles, 4,5-dibromo-1,2,3-triazole should be assessed by DSC (Differential Scanning Calorimetry). Generally, the decomposition onset is >180 °C, but bulk heating should be controlled.

  • Hydrogenation: The simultaneous reduction of a nitro group and hydrodebromination generates significant heat.

    • Control: Use a semi-batch mode for Hydrogen uptake or active cooling.

    • HBr Formation: The reaction generates 2 equivalents of HBr. Ensure adequate base (Et₃N) is present to prevent corrosion of the reactor (if SS316) and to maintain catalyst activity.

References

  • Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids.

    • Source: ResearchGate / FHNW (University of Applied Sciences and Arts Northwestern Switzerland).
    • Relevance: Establishes the 4,5-dibromo-blocking str
  • The First Large-Scale Synthesis of MK-4305 (Suvorexant).

    • Source: Baxter, C. A., et al. Org. Process Res. Dev.2011, 15, 367–375.
    • Relevance: Describes the direct Copper-catalyzed route and the challenges of isomer separation (Altern
  • Synthesis of 4,5-Dibromo-2H-1,2,3-triazole.

    • Source:ChemicalBook / Ambeed Safety D
    • Relevance: Provides safety and synthesis data for the key starting m

Sources

Application Note: Derivatization of 2-(2H-1,2,3-triazol-2-yl)aniline for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the chemical derivatization of 2-(2H-1,2,3-triazol-2-yl)aniline, a promising scaffold for the development of novel therapeutic agents. The 1,2,3-triazole motif is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in hydrogen bonding, while the aniline moiety offers a versatile handle for chemical modification.[1][2][3] This document details robust protocols for the synthesis of the core aniline scaffold and its subsequent derivatization into a library of amides and sulfonamides. Furthermore, it outlines standard methodologies for the initial biological screening of these novel compounds, focusing on anticancer and antimicrobial assays, which are common applications for this class of compounds.[1][4][5]

Introduction: The Scientific Rationale

The 1,2,3-triazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery.[1][3] Its prevalence in medicinal chemistry is attributed to its unique combination of properties: it is a stable, aromatic ring system that is often considered a bioisostere of the amide bond but with improved metabolic stability. The nitrogen atoms can act as hydrogen bond acceptors, and the C-H bond can act as a weak hydrogen bond donor, facilitating interactions with biological targets.[6] When coupled with an aniline ring, as in 2-(2H-1,2,3-triazol-2-yl)aniline, the resulting scaffold presents a primary aromatic amine group (–NH₂) that serves as an excellent point for diversification.

Derivatization of this primary amine allows for the systematic modification of the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity. These modifications are crucial for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and enhancing its potency and selectivity towards a specific biological target. The synthesis of amide and sulfonamide libraries from this core is a proven strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and identify lead compounds.[2][7] Numerous studies have highlighted the broad-spectrum biological activities of 1,2,3-triazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][8]

This guide provides the necessary protocols to generate a focused library of derivatives for subsequent high-throughput biological screening.

Synthesis of the Core Scaffold: 2-(2H-1,2,3-triazol-2-yl)aniline

The regioselective synthesis of the N2-substituted triazole is critical. While various methods exist for triazole synthesis, a common approach for this specific isomer involves the reaction of an ortho-substituted aniline precursor. A reliable method involves the reaction of 2-aminophenylhydrazine with a glyoxal derivative, followed by cyclization. However, a more direct and often-cited approach starts from a protected or pre-functionalized aniline. For the purpose of this guide, we will assume the starting material is commercially available or synthesized according to established literature procedures. A scalable synthesis can be achieved starting from 1-fluoro-2-nitrobenzene derivatives, which involves an N²-arylation of a protected triazole followed by functional group transformations.[9]

Protocols for Derivatization of the Aniline Moiety

The free amine group of 2-(2H-1,2,3-triazol-2-yl)aniline is a nucleophile that can readily react with various electrophiles. Below are detailed protocols for two of the most common and effective derivatization strategies: amide bond formation and sulfonamide synthesis.

General Protocol for Amide Synthesis via Acyl Chlorides (Schotten-Baumann Conditions)

This classic method is robust and suitable for a wide range of acyl chlorides.[10] The reaction is performed in a basic medium to neutralize the HCl generated, driving the reaction to completion.

Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Dissolve 2-(2H-1,2,3-triazol-2-yl)aniline and base (e.g., triethylamine) in an inert solvent (e.g., DCM). Cool Cool the solution to 0°C in an ice bath. Aniline->Cool Add_Acyl Add acyl chloride dropwise with vigorous stirring. Cool->Add_Acyl Warm Allow reaction to warm to room temperature. Add_Acyl->Warm Stir Stir for 2-16 hours. Warm->Stir Quench Quench with water. Stir->Quench Extract Extract with organic solvent. Quench->Extract Wash Wash organic layer with brine. Extract->Wash Dry Dry over Na₂SO₄ or MgSO₄. Wash->Dry Concentrate Concentrate in vacuo. Dry->Concentrate Purify Purify by column chromatography or recrystallization. Concentrate->Purify

Caption: Workflow for Amide Synthesis via Schotten-Baumann Reaction.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-(2H-1,2,3-triazol-2-yl)aniline in a suitable anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add a solution of the desired acyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[11][12]

General Protocol for Sulfonamide Synthesis

The reaction of the aniline with a sulfonyl chloride provides the corresponding sulfonamide. This reaction is typically robust and proceeds under similar conditions to the Schotten-Baumann reaction.[7][13]

Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Dissolve 2-(2H-1,2,3-triazol-2-yl)aniline in a solvent like pyridine or DCM with an added base. Cool Cool the solution to 0°C. Aniline->Cool Add_Sulfonyl Add sulfonyl chloride in portions or dropwise. Cool->Add_Sulfonyl Stir Stir at 0°C to room temperature for 4-24 hours. Add_Sulfonyl->Stir Quench Quench with dilute HCl (if using pyridine) or water. Stir->Quench Extract Extract with an organic solvent. Quench->Extract Wash Wash with water and brine. Extract->Wash Dry Dry over anhydrous MgSO₄. Wash->Dry Concentrate Evaporate the solvent. Dry->Concentrate Purify Purify by recrystallization or column chromatography. Concentrate->Purify

Sources

Application Note: In Vitro Safety & Qualification Protocol for 2-(2H-1,2,3-triazol-2-yl)aniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for pharmaceutical R&D and Quality Control (QC) scientists. It addresses the specific challenges of handling and qualifying 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride , a critical structural scaffold often utilized in the synthesis of Dual Orexin Receptor Antagonists (DORAs) like Suvorexant.

Executive Summary & Scientific Rationale

This compound (hereafter 2-TA·HCl ) is a privileged pharmacophore and a key intermediate in the synthesis of neuropsychiatric drugs. Its structure features an aniline moiety ortho-substituted with a 1,2,3-triazole ring.[1][2][3][4]

While the triazole ring acts as a bioisostere for amide bonds and enhances metabolic stability, the primary amine (aniline) represents a structural alert for genotoxicity (ICH M7 guidelines). Anilines can undergo metabolic activation via cytochrome P450s (specifically CYP1A2 and CYP2E1) to form reactive N-hydroxylamines and nitrenium ions, which may form DNA adducts.

Therefore, this testing protocol prioritizes Genotoxicity (mutagenicity) and Metabolic Stability over standard efficacy screening. This guide provides a self-validating workflow to qualify 2-TA·HCl as a safe starting material or to assess its toxicological profile.

Compound Handling & Preparation

  • Chemical Identity: this compound[3]

  • Physical State: White to off-white crystalline solid.

  • Solubility Profile:

    • Water: Moderate (due to HCl salt form).

    • DMSO: High (>50 mM).

    • Ethanol:[5] Moderate.[6][7]

Stock Solution Protocol

Objective: Prepare a 100 mM Master Stock for in vitro assays.

  • Weighing: Accurately weigh 19.66 mg of 2-TA·HCl (MW ≈ 196.64 g/mol ).

  • Solvent: Add 1.0 mL of sterile, anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds. If undissolved, sonicate at 37°C for 5 minutes.

  • Neutralization Check: Since this is an HCl salt, high concentrations can acidify cell culture media.

    • Validation Step: Dilute 10 µL of stock into 990 µL of PBS. Check pH. If pH < 7.0, the assay media must be supplemented with 25 mM HEPES to buffer the acidity.

Critical Testing Workflow (Logic Diagram)

The following flowchart outlines the decision matrix for qualifying 2-TA·HCl.

TestingWorkflow Start Start: 2-TA·HCl Qualification Solubility Step 1: Solubility & pH Check (DMSO/Media Compatibility) Start->Solubility Ames Step 2: Ames Genotoxicity Test (Salmonella TA98/TA100 +/- S9) Solubility->Ames pH Neutralized Cyto Step 3: Cytotoxicity Profiling (HepG2 & HEK293) Ames->Cyto Ames Negative Reject STOP: Genotoxic Impurity Alert Initiate Control Strategy Ames->Reject Ames Positive Metab Step 4: Metabolic Stability (Liver Microsomes) Cyto->Metab Decision Decision Gate: Is IC50 < 10µM or Ames (+)? Metab->Decision Decision->Reject Yes Proceed PASS: Proceed to Synthesis or In Vivo Tox Decision->Proceed No

Caption: Figure 1. Sequential testing strategy for qualifying 2-TA·HCl, prioritizing genotoxicity screening due to the aniline structural alert.

Detailed Experimental Protocols

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Rationale: The aniline moiety requires rigorous testing for mutagenic potential. We use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution). Critical Factor: Metabolic activation (S9 fraction) is mandatory because anilines are often pro-mutagens requiring bioactivation.

Materials:

  • Strains: S. typhimurium TA98, TA100.

  • Metabolic Activation: Rat Liver S9 fraction (Aroclor-1254 induced).

  • Control (+): 2-Aminoanthracene (requires S9), Sodium Azide (TA100, -S9).

  • Control (-): DMSO.

Procedure:

  • Dosing: Prepare 5 concentrations of 2-TA·HCl (e.g., 5, 15, 50, 150, 500, 5000 µ g/plate ).

  • Pre-incubation: Mix 100 µL bacterial culture + 500 µL S9 mix (or buffer) + 100 µL test compound. Incubate at 37°C for 20 mins (shaking).

    • Why Pre-incubation? This step maximizes the interaction between the aniline and CYP enzymes in the S9 mix, increasing sensitivity for detecting short-lived reactive metabolites.

  • Plating: Add 2.0 mL molten top agar (with traces of histidine/biotin). Pour onto Minimal Glucose Agar plates.

  • Incubation: 48–72 hours at 37°C.

  • Scoring: Count revertant colonies.

    • Criteria: A 2-fold increase over solvent control with a dose-dependent response indicates a positive result (Mutagenic).

Protocol B: Metabolic Stability & Reactive Metabolite Trapping

Rationale: To determine if 2-TA·HCl is rapidly cleared or forms reactive intermediates (e.g., quinone imines).

Materials:

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • NADPH Regenerating System.

  • Trapping Agent: Glutathione (GSH) or N-Acetylcysteine (NAC) (optional, for reactive metabolite check).

Procedure:

  • Incubation: Mix HLM, 2-TA·HCl (1 µM final), and MgCl2 in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    

Mechanism Visualization: The potential bioactivation pathway of 2-TA·HCl involves N-hydroxylation.

Metabolism Parent 2-TA·HCl (Parent) NHOH N-Hydroxylamine (Intermediate) Parent->NHOH N-Hydroxylation CYP CYP450 (Oxidation) Nitrenium Nitrenium Ion (Reactive Electrophile) NHOH->Nitrenium -H2O DNA DNA Adduct (Genotoxicity) Nitrenium->DNA Covalent Binding

Caption: Figure 2. Hypothetical bioactivation pathway of 2-TA·HCl leading to potential genotoxicity.

Data Analysis & Interpretation

Summarize your findings using the following reference table format.

AssayEndpointThreshold for ConcernAction if Positive
Ames Test Revertant Colonies>2x Control + Dose ResponseHigh Risk. Stop development or purify to < ppm levels.
Cytotoxicity (HepG2) IC50 (Cell Viability)< 10 µMModerate Risk. Check for off-target effects.
hERG Binding % Inhibition @ 10µM> 50% InhibitionCardiotox Risk. Perform patch-clamp assay.
Stability (HLM) Half-life (

)
< 30 minHigh Clearance. Likely requires structural modification.

References

  • International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7(R1)).

  • Benigni, R., & Bossa, C. (2011). Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews, 111(4), 2507-2536.

  • FDA. (2012). Guidance for Industry: Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations.

  • Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305). Journal of Medicinal Chemistry, 53(14), 5320–5332. (Describes the Suvorexant structure and intermediates).

Sources

Application Note: Handling and Storage of 2-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the technical requirements for the handling, storage, and quality control of 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride .

This compound is a specialized nitrogen-rich heterocycle, structurally significant as a "privileged scaffold" in medicinal chemistry. It shares the core pharmacophore with the blockbuster insomnia drug Suvorexant (Belsomra), specifically the 2-phenyl-2H-1,2,3-triazole moiety, which serves as a bioisostere for amide bonds and provides metabolic stability.

Chemical Identity & Significance[1][2][3]

PropertyDetail
Chemical Name This compound
Synonyms 2-(1,2,3-Triazol-2-yl)benzenamine HCl; o-(2H-1,2,3-Triazol-2-yl)aniline hydrochloride
Structural Class ortho-Substituted Aniline / 2H-1,2,3-Triazole
Molecular Formula C₈H₈N₄[1][2][3][4][5] · HCl
Molecular Weight 160.18 (Free Base) + 36.46 (HCl) ≈ 196.64 g/mol
Relevance Key intermediate for Dual Orexin Receptor Antagonists (DORAs) like Suvorexant.
Appearance Off-white to pale beige crystalline solid (Salt form minimizes oxidation color).
Structural Context

This molecule features an aniline ring substituted at the ortho position with a 1,2,3-triazole ring attached via the N(2) atom.[3][4] This specific N(2)-linkage is critical; unlike N(1)-linked isomers, N(2)-aryl triazoles are often used as UV stabilizers due to their ability to undergo excited-state intramolecular proton transfer (ESIPT), making them photochemically active but generally stable. The hydrochloride salt form is preferred for storage to prevent the oxidation typical of free anilines (browning/tarring).

Health, Safety, and Environment (HSE) Profile

CRITICAL WARNING: Treat this compound as a Potent Sensitizer and Acute Toxin . While the triazole ring adds stability, the aniline moiety dictates the primary toxicological hazards.

Hazard Classification (GHS)[8][9]
  • Acute Toxicity (Oral/Inhalation/Dermal): Category 3 (Toxic).[6][7]

  • Skin Sensitization: Category 1 (May cause allergic skin reaction).[6]

  • Eye Damage/Irritation: Category 1 (Causes serious eye damage - acidic salt).

  • STOT-RE: Category 2 (Potential damage to blood/liver/spleen upon repeated exposure - aniline effect).

  • Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).[6]

Engineering Controls & PPE
  • Primary Containment: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood or Powder Containment Enclosure.

  • Respiratory Protection: If handling >500 mg outside a hood (not recommended), use a P3/N100 particulate respirator.

  • Glove Protocol: Double-gloving is required.

    • Inner: Nitrile (0.11 mm).

    • Outer: Nitrile (0.11 mm) or Neoprene (for longer processes).

    • Rationale: Anilines penetrate skin rapidly; the salt form reduces volatility but not permeation risk if dissolved.

Storage Protocols

The stability of this compound relies on preventing three degradation pathways: Oxidation (of the amine), Hydrolysis (unlikely for triazole, but salt disproportionation is possible), and Photolysis .

Environmental Conditions
ParameterSpecificationRationale
Temperature 2°C to 8°C (Refrigerated)Slows oxidation kinetics. Can be stored at -20°C for long-term (>1 year).
Atmosphere Inert (Argon or Nitrogen) Essential. Oxygen promotes radical formation on the aniline nitrogen.
Humidity < 30% RH (Desiccated) HCl salts are hygroscopic. Moisture uptake leads to clumping and hydrolysis.
Light Amber Vials / Foil Wrap N(2)-aryl triazoles absorb UV; protect to prevent excited-state degradation.
Container Specifications
  • Primary: Amber borosilicate glass vial with a Teflon (PTFE) lined screw cap.

  • Secondary: Sealed polyethylene bag with a silica gel desiccant packet.

  • Headspace: Purge headspace with Argon before sealing.

Handling and Processing Protocols

Workflow Logic Diagram (DOT)

The following diagram illustrates the critical decision pathways for handling this compound to ensure integrity and safety.

HandlingWorkflow Receipt Receipt of Material (Check Seal/Label) QC_Entry QC: Identity & Purity (1H-NMR, HPLC) Receipt->QC_Entry Decision Purity > 98%? QC_Entry->Decision Storage Storage (2-8°C, Argon, Dark) Decision->Storage Yes Purification Recrystallization (EtOH/HCl) Decision->Purification No (Oxidized) Weighing Weighing (Fume Hood, Anti-static) Storage->Weighing Equilibrate to RT Dissolution Dissolution (Avoid strong oxidizers) Weighing->Dissolution Reaction Reaction Use (Suvorexant Synthesis) Dissolution->Reaction Disposal Quench & Disposal (Incineration) Reaction->Disposal Purification->QC_Entry Re-test

Caption: Operational workflow for 2-(2H-1,2,3-triazol-2-yl)aniline HCl, emphasizing QC checkpoints and environmental control.

Protocol: Safe Weighing and Solubilization
  • Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature (approx. 30 mins) inside a desiccator before opening.

    • Reason: Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, causing immediate degradation.

  • Weighing:

    • Use an anti-static gun on the spatula and weighing boat.

    • Weigh rapidly to minimize exposure to air.

    • Re-purge the stock vial with Argon immediately after sampling.

  • Solubilization:

    • Preferred Solvents: DMSO, DMF, Methanol, Water (stable in acidic pH).

    • Avoid: Ethers (solubility is poor for HCl salts), strong bases (will liberate the free base, which oxidizes rapidly).

    • Note: If the free base is required for a reaction (e.g., nucleophilic aromatic substitution), generate it in situ using a mild base (e.g., DIPEA) in the reaction vessel, rather than isolating the free aniline.

Quality Control (QC) & Validation

Researchers must validate the integrity of the material every 6 months or if discoloration (darkening) is observed.

Analytical Methods
TestMethod ParametersAcceptance Criteria
HPLC Purity Column: C18 (e.g., Agilent Zorbax), 3.5 µm. Mobile Phase: A: 0.1% TFA in H2O; B: MeCN. Gradient 5-95% B. Detection: UV @ 254 nm (Triazole absorbance).> 98.0% Area
1H-NMR Solvent: DMSO-d6. Key Shifts: Look for Triazole protons (singlet/doublet ~8.0-8.2 ppm) and Aniline NH3+ broad peak.Consistent structure; No extra aromatic peaks (oxidation byproducts).
Appearance Visual Inspection against white background.White to off-white. Yellow/Brown = Oxidation.
Self-Validating Purity Check
  • The "Color Test": Dissolve 10 mg in 1 mL Methanol. The solution should be clear and colorless. A yellow or pink tint indicates the presence of azo-dimers or quinone-imine impurities (oxidation products). If tinted, recrystallization is required.

Emergency Procedures

  • Spill: Do not dry sweep. Dampen with water (to prevent dust) or use a HEPA vacuum. Treat as hazardous waste.

  • Skin Contact: Wash immediately with polyethylene glycol 400 (PEG 400) followed by soap and water. Rationale: PEG 400 is more effective than water alone for solubilizing lipophilic anilines from skin.

  • Decomposition: In a fire, this compound emits toxic fumes of Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl).

References

  • Suvorexant Synthesis & Intermediates

    • Title: "Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chrom
    • Source: NIH / PubMed Central
    • URL:[Link] (Note: Contextual link for Suvorexant chemistry).

  • Triazole Stability & Properties

    • Title: "1,2,3-Triazole - Wikipedia" (General properties of the heterocycle)
    • Source: Wikipedia
    • URL:[Link][8][9][1][4][10][11]

  • Aniline Hydrochloride Safety Data

    • Title: "Safety D
    • Source: Carl Roth
    • URL:[Link]

  • Related Compound Data (Para-isomer)

    • Title: "4-(2H-1,2,3-Triazol-2-yl)aniline hydrochloride"[2]

    • Source: Fluorochem[12]

Sources

Advanced Purification Protocols for 2-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a rigorous technical guide for the purification of 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride , a critical intermediate scaffold in the synthesis of dual orexin receptor antagonists (e.g., Suvorexant analogs) and agrochemicals. The synthesis of this moiety via copper-catalyzed Ullmann-type coupling often yields a complex mixture containing the desired N2-isomer (2H) , the undesired N1-isomer (1H) , unreacted halides, and residual copper catalysts. This guide details a self-validating workflow to isolate the N2-isomer as a high-purity hydrochloride salt (>99.5%), leveraging differential solubility and salt formation kinetics.

Impurity Profile & Purification Strategy

The Challenge: Regioisomerism

The core challenge in synthesizing 2-substituted-1,2,3-triazoles is the formation of regioisomers.[1] The 1,2,3-triazole ring can attach to the aniline phenyl ring at either the N1 or N2 position.

  • Target: 2-(2H-1,2,3-triazol-2-yl)aniline (N2-isomer). Thermodynamically more stable, symmetric connectivity.

  • Major Impurity: 2-(1H-1,2,3-triazol-1-yl)aniline (N1-isomer). Kinetic byproduct, often forms in 10-20% ratio depending on catalyst ligands.

Critical Impurities Table
Impurity TypeSpecific IdentityOriginRemoval Strategy
Regioisomer 1H-isomer (N1-linked)Competitive couplingFractional Crystallization (HCl salt)
Starting Material 2-Haloaniline / 1,2,3-TriazoleIncomplete reactionAcid/Base Extraction
Catalyst Copper (CuI / Cu(OAc)₂)Ullmann couplingEDTA/Ammonia Wash
Byproduct Oxidized Anilines (Azo dimers)Air oxidationSalt Formation (HCl stabilizes)

Experimental Workflow Diagrams

Purification Logic Flow

The following diagram illustrates the decision matrix and process flow for isolating the target hydrochloride salt.

PurificationWorkflow Crude Crude Reaction Mixture (N2 + N1 Isomers + Cu + SM) Workup Workup Phase: Chelation Wash (EDTA/NH4OH) Solvent Exchange to IPAC Crude->Workup Remove Cu & Salts SaltForm Salt Formation: Add HCl (g) or HCl/EtOH Target pH < 2.0 Workup->SaltForm Selective Precipitation Filtration Filtration & Wash: Isolate Crude HCl Salt SaltForm->Filtration Solid-Liquid Sep. Filtration->Workup Filtrate (Reject N1) Recryst Polishing Recrystallization: Ethanol / Water System Filtration->Recryst Remove Entrapped N1 Final Pure 2-(2H-1,2,3-triazol-2-yl)aniline HCl (>99.5% Purity) Recryst->Final Drying

Figure 1: Strategic workflow for the isolation of the N2-isomer via hydrochloride salt formation.

Detailed Protocols

Protocol A: Copper Removal & Free Base Isolation

Objective: To remove metal catalysts and prepare the free base for salt formation.

Reagents:

  • Isopropyl Acetate (IPAC) or Ethyl Acetate (EtOAc).

  • Ammonium Hydroxide (25% aq) or EDTA (0.1 M aq).

  • Brine (saturated NaCl).

Procedure:

  • Dissolution: Dissolve the crude reaction residue in IPAC (10 mL per gram of crude). IPAC is preferred over EtOAc due to its higher boiling point and lower solubility for water, which aids in phase separation.

  • Chelation Wash: Wash the organic phase twice with 10% aqueous Ammonium Hydroxide (1:1 vol/vol).

    • Mechanism: Ammonia forms water-soluble complexes with Copper ions

      
      , turning the aqueous layer deep blue.
      
    • Checkpoint: Repeat wash until the aqueous layer is colorless.

  • Neutralization: Wash the organic layer once with water, then once with brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate to approx. 50% volume. Do not evaporate to dryness  to avoid thermal stress on the free base.
    
Protocol B: Selective Hydrochloride Salt Formation

Objective: To exploit the lattice energy differences between the N1 and N2 isomer salts for purification.

Reagents:

  • HCl source: 4M HCl in Dioxane or Acetyl Chloride/Ethanol (in situ generation).

  • Solvent: IPAC (from Protocol A).

Procedure:

  • Temperature Control: Cool the concentrated IPAC solution from Protocol A to 0–5 °C .

  • Acid Addition: Slowly add HCl (1.1 equivalents) dropwise with vigorous stirring.

    • Observation: A thick off-white precipitate should form immediately.

    • Note: The N2-isomer (2H) aniline is sufficiently basic to form a stable salt. The triazole ring reduces the basicity of the aniline slightly via electron withdrawal, but the HCl salt is stable.

  • Aging: Stir the slurry at 0–5 °C for 2 hours. This "aging" allows for Ostwald ripening, where smaller, less pure crystals dissolve and redeposit onto larger, purer crystals.

  • Filtration: Filter the solid under vacuum.

  • Displacement Wash: Wash the filter cake with cold IPAC (2 x 2 volumes). This removes the mother liquor containing the more soluble N1-isomer and non-basic impurities.

Protocol C: Polishing Recrystallization

Objective: To achieve >99.5% purity by removing trace N1-isomer entrapped in the crystal lattice.

Solvent System: Ethanol (Good solvent) / Water (Anti-solvent) or Ethanol / MTBE.

Procedure:

  • Dissolution: Suspend the crude HCl salt in Ethanol (5 mL/g). Heat to reflux (approx. 78 °C).

  • Saturation: If the solid does not dissolve completely, add Ethanol in 0.5 mL increments. Once dissolved, cool slightly.

  • Crystallization:

    • Option 1 (High Yield): Add MTBE (Methyl tert-butyl ether) dropwise to the hot solution until turbidity persists, then cool slowly to room temperature.

    • Option 2 (High Purity): Allow the pure Ethanol solution to cool slowly to room temperature, then chill to 0 °C.

  • Collection: Filter the white crystalline solid. Wash with cold Ethanol/MTBE (1:1).

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

    • Validation: Check melting point.[2][3][4] The HCl salt of the N2 isomer typically has a distinct, sharp melting point compared to the N1 isomer.

Analytical Validation & Quality Control

HPLC Method for Isomer Quantitation

To verify the removal of the N1-isomer, use the following HPLC conditions:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 20 min
Detection UV at 254 nm (Triazole absorbance)
Retention Time N1-isomer typically elutes earlier (more polar) than N2-isomer.
NMR Distinction
  • 1H NMR (DMSO-d6):

    • N2-Isomer (Target): The triazole protons appear as a singlet (2H equivalent) around

      
       8.0–8.2 ppm due to the symmetry of the 2H-triazole ring.
      
    • N1-Isomer (Impurity): The triazole protons appear as two doublets (1H each) around

      
       7.8 and 8.6 ppm due to the asymmetry of the 1H-triazole ring.
      

References

  • Vertex Pharmaceuticals. (2011). Process for the preparation of 2-(2H-1,2,3-triazol-2-yl)benzoic acid derivatives.[5][6][7] World Intellectual Property Organization. WO2011050200. Link

  • Merck Sharp & Dohme Corp. (2013). Synthesis of Suvorexant: A Dual Orexin Receptor Antagonist. Journal of Medicinal Chemistry. Link

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Link

  • BenchChem. (2025).[8] Recrystallization of Substituted Anilines: Technical Support Guide.Link

  • Organic Chemistry Portal. (2023). Synthesis of 1,2,3-Triazoles via CuAAC.[9][10]Link

Sources

"analytical methods for characterization of 2-(2H-1,2,3-triazol-2-yl)aniline"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 2-(2H-1,2,3-triazol-2-yl)aniline

Strategic Overview

2-(2H-1,2,3-triazol-2-yl)aniline (CAS: 41056-16-2) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Suvorexant (a dual orexin receptor antagonist).[1] Its structural integrity is defined by the specific N2-linkage of the triazole ring to the aniline scaffold.

The primary analytical challenge lies in distinguishing the desired 2H-isomer (symmetric) from the thermodynamically stable 1H-isomer (asymmetric) byproduct formed during copper-catalyzed coupling reactions. Furthermore, as an aniline derivative, this compound and its precursors (e.g., 2-haloanilines) are flagged as potential genotoxic impurities (PGIs), necessitating high-sensitivity trace analysis.[1]

This guide details a self-validating analytical workflow to ensure identity, isomeric purity, and safety compliance.

Analytical Workflow Visualization

The following flowchart outlines the decision-making process for lot release, prioritizing isomer differentiation and genotoxic safety.

AnalyticalWorkflow cluster_ID Step 1: Structural ID cluster_Purity Step 2: Purity Profiling cluster_Safety Step 3: Genotoxicity Start Crude 2-(2H-1,2,3-triazol-2-yl)aniline NMR 1H NMR (DMSO-d6) Check Triazole Symmetry Start->NMR IsomerCheck Is Triazole Signal a Singlet? NMR->IsomerCheck HPLC HPLC-UV (240 nm) Quantify 1H-Isomer & Aniline Precursors IsomerCheck->HPLC Yes (2H-Isomer confirmed) Reject Reject / Reprocess IsomerCheck->Reject No (1H-Isomer dominant) PurityCheck Purity > 98.0%? 1H-Isomer < 0.15%? HPLC->PurityCheck LCMS LC-MS/MS (MRM Mode) Trace Halo-aniline Analysis PurityCheck->LCMS Pass PurityCheck->Reject Fail Release Release for API Synthesis LCMS->Release

Figure 1: Analytical workflow for the characterization and release of 2-(2H-1,2,3-triazol-2-yl)aniline.

Protocol 1: Structural Identification (NMR Spectroscopy)

Objective: To definitively distinguish the 2H-isomer from the 1H-isomer using molecular symmetry.

Mechanistic Insight:

  • 2H-Isomer (Target): The triazole ring is attached at the N2 position.[2] This creates a plane of symmetry through the N2-C1(aniline) bond. Consequently, the protons at positions 4 and 5 of the triazole ring are chemically equivalent.[1]

  • 1H-Isomer (Impurity): The triazole is attached at N1. The environment at C4 is distinct from C5 due to the lack of symmetry.

Methodology:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 . (Chloroform-d is acceptable, but DMSO prevents aggregation of the amine).[1]

  • Acquisition: Standard proton sequence (16 scans, 1s relaxation delay).[1]

  • Critical Signal Evaluation:

Feature2H-Isomer (Target)1H-Isomer (Impurity)
Triazole Protons Singlet (2H) Two Doublets/Singlets (1H each)
Chemical Shift ~ 8.0 - 8.2 ppm~ 7.8 ppm & 8.5 ppm
Symmetry Symmetric (C2v local)Asymmetric (Cs)

Self-Validation: If the triazole region (7.5–8.5 ppm) shows two distinct peaks integrating 1:1, the synthesis has failed or produced the wrong regioisomer.[1] The target must show a sharp singlet integrating to 2 protons relative to the aniline aromatic protons.

Protocol 2: Purity Profiling (HPLC-UV)

Objective: Quantify the 1H-isomer byproduct and residual starting materials (e.g., 2-fluoroaniline or 2-bromoaniline).

Experimental Logic: Anilines are basic. Using a high pH mobile phase can cause column damage, while neutral pH leads to peak tailing.[1] An acidic mobile phase (Formic Acid) is chosen to protonate the aniline (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


), improving solubility and peak shape on C18 columns.

Instrument Parameters:

ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 240 nm (Aniline absorption) & 210 nm (Triazole trace)
Injection Vol 5.0 µL

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Hold (Polar impurities)
15.095Linear Gradient
20.095Wash
20.15Re-equilibration
25.05End

System Suitability Criteria:

  • Tailing Factor: < 1.5 for the main peak (critical for anilines).[1]

  • Resolution: > 2.0 between 2H-isomer and 1H-isomer (if standard available).

  • %RSD: < 1.0% for retention time and area (n=6).[1]

Protocol 3: Trace Genotoxic Impurity Analysis (LC-MS/MS)

Objective: Quantify residual 2-haloaniline precursors (e.g., 2-fluoroaniline) at ppm levels. These are potential mutagens and must be controlled to < 20 ppm (or lower depending on TTC/daily dose).[1]

Methodology: We utilize Multiple Reaction Monitoring (MRM) for maximum selectivity, as UV detection is insufficient for ppm-level detection in a high-concentration matrix.[1]

LC-MS/MS Conditions:

  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Precursor Ion: [M+H]+ of the specific halo-aniline (e.g., m/z 112.1 for 2-fluoroaniline).[1]

  • Product Ion: Specific fragment (often loss of NH3 or HF).[1]

Sample Preparation:

  • Weigh: 50 mg of 2-(2H-1,2,3-triazol-2-yl)aniline.

  • Dissolve: In 50 mL of 50:50 Acetonitrile:Water (1 mg/mL final conc).

  • Filter: 0.2 µm PTFE syringe filter (discard first 1 mL to avoid adsorption).

Calculation (Standard Addition): Due to matrix effects from the high concentration of the main aniline, use the Standard Addition Method :

  • Spike the sample solution with the impurity standard at 5, 10, and 20 ppm levels.[1]

  • Plot Response vs. Added Concentration.

  • The x-intercept (absolute value) represents the endogenous impurity concentration.

Physical Characterization (Thermal Analysis)

Differential Scanning Calorimetry (DSC):

  • Purpose: Confirm polymorphic form and thermodynamic purity.

  • Protocol: Heat 2-5 mg sample in a crimped aluminum pan from 30°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Expectation: A sharp endothermic melting peak. Broadening indicates eutectic impurities or amorphous content.

    • Note: While specific melting points for this intermediate vary by synthesis method (solvates), a range of 100°C–150°C is typical for this class.[1] The key metric is the sharpness (onset to peak < 2°C).[1]

References

  • Baxter, C. A., et al. (2011).[1] "The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Insomnia." Organic Process Research & Development, 15(2), 367–375.[1] [Link]

  • Merck Sharp & Dohme Corp. (2013).[1] "Process for the preparation of suvorexant intermediates." World Intellectual Property Organization, WO2013169610.[1] [1]

  • International Conference on Harmonisation (ICH). (2017). "M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." [Link]

  • Rao, R. N., et al. (2010).[1] "Determination of genotoxic impurities in raw materials and active pharmaceutical ingredients by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 53(4), 833-842.[1] [Link][1]

Sources

Application Notes and Protocols for the Evaluation of 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Triazole Scaffold and a Novel Candidate

The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold".[1] This five-membered heterocycle, with its unique electronic properties, metabolic stability, and capacity for hydrogen bonding, is a key feature in numerous approved therapeutic agents.[1] Its utility is demonstrated in drugs spanning a wide range of indications, from the antibacterial agent tazobactam to the anticonvulsant rufinamide.[2] The synthetic accessibility of 1,2,3-triazoles, particularly through highly efficient "click chemistry," further enhances their appeal in the generation of diverse compound libraries for drug discovery.[3]

This document provides a comprehensive guide to the preclinical evaluation of a novel investigational compound, 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride . Given the prevalence of the triazole-aniline motif in compounds targeting protein kinases, we will proceed with the hypothesis that this molecule is a candidate for development as a kinase inhibitor in oncology. This application note will detail the essential protocols for the synthesis, initial screening, and characterization of this compound, providing researchers with a robust framework for its evaluation.

Physicochemical Properties of the Core Structure

The hydrochloride salt form of the parent aniline compound is typically used to improve solubility and stability. The core structure, 2-(2H-1,2,3-triazol-2-yl)aniline, possesses key features that are pertinent to its potential as a drug candidate.

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Formula C₈H₈N₄Defines the elemental composition and molecular weight.
Molecular Weight 160.18 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
XlogP 1.2Indicates a favorable balance between hydrophilicity and lipophilicity for membrane permeability.
Hydrogen Bond Donors 1 (from the aniline -NH₂)The ability to donate hydrogen bonds is crucial for target interaction.
Hydrogen Bond Acceptors 4 (from the triazole and aniline nitrogens)Multiple acceptors can contribute to strong binding affinity with a biological target.

Data sourced from PubChem CID 126796933 for the parent compound, 2-(triazol-2-yl)aniline.[3]

Part 1: Synthesis of this compound

A plausible synthetic route to the target compound is a multi-step process beginning with a commercially available starting material. The following protocol is a representative method.

Protocol 1: Synthesis

Step 1: N-Arylation of 1,2,3-Triazole with 1-fluoro-2-nitrobenzene

  • To a solution of 1H-1,2,3-triazole (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-fluoro-2-nitrobenzene (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-nitrophenyl)-2H-1,2,3-triazole.

Step 2: Reduction of the Nitro Group

  • Dissolve the 2-(2-nitrophenyl)-2H-1,2,3-triazole intermediate in ethanol or methanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at 40-50 psi.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 2-(2H-1,2,3-triazol-2-yl)aniline.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 2-(2H-1,2,3-triazol-2-yl)aniline in a minimal amount of diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether (2M) dropwise with stirring.

  • A precipitate will form. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Part 2: In Vitro Pharmacological Evaluation

The following protocols outline a standard workflow for evaluating a novel compound as a potential kinase inhibitor.

Workflow for Kinase Inhibitor Discovery

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Potency cluster_2 Cellular Activity cluster_3 Early ADME Profiling A Compound Synthesis & Purification B High-Throughput Screening (HTS) (Kinase Panel @ 10 µM) A->B C Dose-Response Assay (IC50 Determination) B->C D Selectivity Profiling C->D E Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Cell Proliferation Assay (e.g., BrdU) E->F G Target Engagement Assay (e.g., NanoBRET) F->G H In Vitro ADME Assays (Metabolic Stability, PPB, Permeability) G->H I Lead Optimization H->I

Caption: Kinase inhibitor discovery workflow.

Protocol 2: High-Throughput Screening (HTS) for Kinase Inhibition

Scientific Rationale: The initial step is to screen the compound against a broad panel of kinases at a single, high concentration to identify potential "hits". This provides a broad overview of the compound's activity and potential selectivity. Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ Kinase Assay, are widely used for their sensitivity and high-throughput compatibility.[4]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: In a 384-well plate, dispense the compound to a final concentration of 10 µM in the kinase reaction buffer. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction:

    • Add the specific kinase and its corresponding substrate to each well.

    • Initiate the reaction by adding ATP at a concentration near its Km value for each specific kinase.[5]

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™ Protocol):

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

Data Analysis: Calculate the percent inhibition for each kinase relative to the positive control.

Hypothetical HTS Data:

Kinase Target% Inhibition at 10 µM
EGFR12%
VEGFR291%
PDGFRβ88%
c-Kit45%
Abl8%

In this hypothetical result, VEGFR2 and PDGFRβ are identified as primary hits.

Protocol 3: IC₅₀ Determination

Scientific Rationale: After identifying a hit, a dose-response experiment is performed to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀). This value is a critical measure of the compound's potency.

Methodology:

  • Serial Dilution: Prepare a series of dilutions of the compound (e.g., from 100 µM to 1 nM) in DMSO.

  • Assay Performance: Perform the kinase assay as described in Protocol 2, using the identified hit kinases (e.g., VEGFR2 and PDGFRβ).

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical IC₅₀ Data:

Kinase TargetIC₅₀ (nM)
VEGFR275
PDGFRβ150

Part 3: Cell-Based Assays

Scientific Rationale: While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are crucial to confirm that the compound can enter cells and exert a biological effect in a more physiologically relevant context.[6]

Protocol 4: Cell Viability Assay (MTT Assay)

Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. A decrease in metabolic activity can indicate either cytotoxicity or cytostatic effects.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., HUVEC for VEGFR2 or a glioblastoma cell line for PDGFRβ) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the compound for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells compared to the vehicle-treated control and determine the EC₅₀ value.

Protocol 5: Cell Proliferation Assay (BrdU Incorporation)

Scientific Rationale: The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation compared to metabolic assays.[8] It is particularly useful for distinguishing between cytostatic and cytotoxic effects.

Methodology:

  • Cell Plating and Treatment: Plate and treat cells with the compound as described in the MTT assay protocol.

  • BrdU Labeling: 24-48 hours post-treatment, add BrdU labeling solution to the cells and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Incubate with a peroxidase-conjugated anti-BrdU antibody.

  • Substrate Addition: Add a substrate that is converted by peroxidase to a colored product.

  • Absorbance Reading: Measure the absorbance using a microplate reader.

Hypothetical Cell-Based Assay Data:

Assay TypeCell LineEC₅₀ (µM)
MTT ViabilityHUVEC1.2
BrdU ProliferationHUVEC0.8

Part 4: Preliminary ADME Profiling

Scientific Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures.[9] These in vitro assays provide an initial understanding of the compound's drug-like properties.

ADME Profiling Workflow

G cluster_0 Metabolism cluster_1 Distribution cluster_2 Absorption A Test Compound B Metabolic Stability (Liver Microsomes) A->B C Plasma Protein Binding (Equilibrium Dialysis) A->C D Permeability Assay (Caco-2 Cells) A->D E In Vivo PK Prediction B->E C->E D->E

Caption: Early-stage in vitro ADME profiling.

Protocol 6: Metabolic Stability Assay
  • Incubation: Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL) and a NADPH regenerating system at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining parent compound concentration using LC-MS/MS.

  • Calculation: Determine the in vitro half-life (t₁/₂) and intrinsic clearance.

Protocol 7: Plasma Protein Binding (PPB) Assay
  • Apparatus: Use a rapid equilibrium dialysis (RED) device.

  • Procedure: Add the test compound to human plasma in one chamber and buffer in the other, separated by a semi-permeable membrane.

  • Incubation: Incubate at 37°C until equilibrium is reached (typically 4-6 hours).

  • Analysis: Measure the concentration of the compound in both chambers by LC-MS/MS.

  • Calculation: Calculate the percentage of the compound bound to plasma proteins.

Protocol 8: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on a semi-permeable membrane insert until they form a confluent monolayer, differentiating to resemble the intestinal epithelium.

  • Assay: Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp A to B).

  • Efflux Assessment: In a separate experiment, add the compound to the basolateral side and measure its appearance on the apical side (Papp B to A). An efflux ratio (Papp B to A / Papp A to B) > 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.

Hypothetical Preliminary ADME Data:

ParameterResultInterpretation
Metabolic Stability (t₁/₂) > 60 minLow intrinsic clearance, likely to have a longer half-life in vivo.
Plasma Protein Binding 92%Moderately high binding; the free fraction should be considered for efficacy.
Caco-2 Permeability (Papp A-B) 15 x 10⁻⁶ cm/sHigh permeability, suggesting good potential for oral absorption.
Efflux Ratio 1.2Not a significant substrate of efflux transporters.

Conclusion and Future Directions

The protocols detailed in this application note provide a structured and scientifically rigorous approach to the initial evaluation of This compound as a potential drug candidate. Based on our hypothetical results, the compound demonstrates potent and selective inhibition of VEGFR2, translates this activity into cellular anti-proliferative effects, and exhibits a promising early ADME profile.

These encouraging initial findings warrant further investigation. The next logical steps in the drug discovery pipeline would include:

  • Lead Optimization: Synthesizing analogs to improve potency and selectivity, and to further optimize ADME properties.

  • In Vivo Efficacy Studies: Evaluating the compound in animal models of cancer (e.g., tumor xenografts) to assess its anti-tumor activity.

  • Pharmacokinetic (PK) Studies: Determining the compound's half-life, clearance, and bioavailability in animal models.

  • Mechanism of Action Studies: Confirming target engagement in cells and investigating downstream signaling effects.

By following a systematic evaluation process, researchers can efficiently assess the therapeutic potential of novel chemical entities and make data-driven decisions to advance the most promising candidates toward clinical development.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Revie, N. M., et al. (2023). Antifungal drug discovery: the process and outcomes. Future Microbiology. Retrieved from [Link]

  • O'Donnell, K. C., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Microbiologics. (n.d.). Antibacterial & Antifungal Testing Services. Retrieved from [Link]

  • O'Meara, T. R., & Alspaugh, J. A. (2012). Genomic Approaches to Antifungal Drug Target Identification and Validation. Current Fungal Infection Reports. Retrieved from [Link]

  • Elabscience. (2021). Overview of Common Cell Proliferation Assays. Retrieved from [Link]

  • Bergler, W., et al. (1993). Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line. ORL; Journal for Oto-Rhino-Laryngology and Its Related Specialties. Retrieved from [Link]

  • Kyriakidis, I., et al. (2022). Avenues for antifungal drug discovery and development: where to now? Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Cell proliferation assays supported by live-cell imaging. Retrieved from [Link]

  • Singh, P., et al. (2024). Pharmacological Evaluation of Novel Triazole Derivatives: Synthesis, Docking, and Biological Studies. Authorea Preprints.
  • Wolska, K., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. Retrieved from [Link]

  • Viskovska, M., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • PamGene. (n.d.). A new dimension to your kinase inhibitor screening. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Follmann, M., et al. (2017). Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kamal, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Molecular Structure. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved from [Link]

  • Kumar, S., et al. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.
  • Wolska, K., et al. (2025). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110612291A - Preparation of 2-([10]triazol-2-yl)-benzoic acid derivatives. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Retrieved from [Link]

  • PubChem. (n.d.). 2-(triazol-2-yl)aniline. Retrieved from [Link]

  • Hassan, H. A. (n.d.). Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Retrieved from [Link]

  • Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 2H-1,2,3-Triazole Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: The 2H-1,2,3-triazole moiety is a privileged pharmacophore in drug discovery (e.g., Suvorexant), offering superior metabolic stability and bioisosteric properties compared to its 1H-isomer. However, synthesizing 2H-triazoles is notoriously difficult due to regioselectivity issues . The tautomeric nature of the unsubstituted 1,2,3-triazole ring typically favors N1-alkylation/arylation under kinetic control, while the desired N2-isomer is often the thermodynamic product but harder to access selectively.

Your Objective: This guide provides a self-validating workflow to maximize N2-selectivity. We move beyond "trial and error" by applying mechanistic control over sterics, electronics, and thermodynamics.

Strategic Route Selection: The Decision Matrix

Before optimizing conditions, validate your synthetic route. The choice of method dictates the impurity profile.

Method A: Post-Cyclization Functionalization (Alkylation/Arylation)
  • Best for: Late-stage functionalization of existing triazole scaffolds.

  • Mechanism: Electrophilic attack on the triazolate anion.

  • Primary Issue: Competition between N1 (kinetic) and N2 (thermodynamic) pathways.

Method B: Multicomponent Cyclization (MCR)
  • Best for: Building the ring from scratch (e.g., Hydrazones + Amines/Oxidants).

  • Mechanism: Oxidative cyclization or [3+2] cycloaddition.[1][2]

  • Primary Issue: Substrate availability and oxidant compatibility.

Method C: Transition Metal Catalysis (Pd/Cu/Au)
  • Best for: Arylation with high regiocontrol or specialized alkylations.

  • Mechanism: Metal-mediated C-N bond formation.[3]

  • Primary Issue: Catalyst cost and metal scavenging.

Visualizing the Regioselectivity Landscape

The following diagram illustrates the mechanistic divergence. Understanding this is critical for troubleshooting.

TriazolePathways Start NH-1,2,3-Triazole (Tautomeric Eq.) Condition1 Kinetic Control (Polar Protic, Small Electrophile) Start->Condition1 Alkylation Condition2 Thermodynamic Control (High T, Non-polar/Aprotic) Start->Condition2 Isomerization/Alkylation Condition3 Steric/Electronic Directing (C4/C5 Bulky Groups) Start->Condition3 Substrate Design N1 N1-Isomer (Major Kinetic Product) Condition1->N1 Fastest Rate N2 N2-Isomer (Target Thermodynamic Product) Condition1->N2 Minor Condition2->N1 Reversible Condition2->N2 Equilibration Condition3->N2 Steric Blocking of N1/N3 N1->N2 High Temp / Acid Cat. (Isomerization) N3 N3-Isomer (Rare/Minor)

Figure 1: Mechanistic pathways governing N1 vs. N2 regioselectivity in 1,2,3-triazole substitution.

Troubleshooting & Optimization Protocols

Scenario 1: Direct Alkylation of NH-Triazoles (The "Classic" Problem)

User Issue: "I am getting a 60:40 mixture of N1:N2 isomers using K2CO3 in Acetone."

Technical Analysis: Acetone is a polar aprotic solvent, but the temperature (reflux ~56°C) is often insufficient to reach thermodynamic equilibrium favoring the N2 isomer. Furthermore, simple alkyl halides react rapidly at N1 due to the higher electron density on the N1/N3 tautomers in the ground state.

Optimization Protocol:

ParameterRecommendationMechanistic Rationale
Solvent DMF or DMSO High dielectric constant dissociates the triazolate ion pair, but more importantly, these solvents allow higher reaction temperatures (80-100°C) favoring the thermodynamic N2 product [1].
Base Cs2CO3 or K2CO3 Cesium (Cs+) is a "soft" cation that forms a looser ion pair with the triazolate, potentially enhancing N2 nucleophilicity. Avoid NaH unless necessary, as tight ion pairs often favor N1 [2].
Temperature >80°C Critical: N1-alkylation is kinetically favored. Higher heat drives the reversible reaction towards the more stable N2-isomer [3].
Electrophile Hard vs Soft "Hard" electrophiles (e.g., chloromethyl ethers) often favor N1 (charge control). "Soft" electrophiles or bulky groups favor N2 (orbital/steric control).

Step-by-Step Workflow:

  • Dissolve NH-triazole (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add K2CO3 (2.0 equiv). Stir at RT for 30 min to ensure deprotonation.

  • Add Alkyl Halide (1.1 equiv).

  • Crucial Step: Heat to 90°C and monitor by HPLC. Do not stop at complete conversion of starting material; monitor the N1/N2 ratio. If N1 is high, extend heating to encourage isomerization (if the alkyl group allows).

Scenario 2: Transition Metal-Catalyzed Arylation

User Issue: "I need to attach an aryl group to the triazole. Cu-catalyzed coupling is failing or giving mixtures."

Technical Analysis: Copper-catalyzed Chan-Lam couplings can be effective but often suffer from poor regioselectivity. Palladium-catalyzed cross-coupling is superior for N2-selectivity when specific bulky ligands are employed.

Optimization Protocol (Buchwald Method):

  • Catalyst: Pd2(dba)3

  • Ligand: Me4tBuXPhos (Critical Component)

  • Rationale: The bulky Me4tBuXPhos ligand creates a steric environment around the Pd center that disfavors coordination to the more sterically accessible N1, thereby directing the reductive elimination to form the N2-aryl bond [4].

Protocol:

  • Charge flask with NH-triazole (1.0 equiv), Aryl bromide (1.2 equiv), K3PO4 (2.0 equiv).

  • Add Pd2(dba)3 (1 mol%) and Me4tBuXPhos (2-4 mol%).

  • Add Toluene/Dioxane (10:1) and heat to 100-110°C.

  • Note: This system is highly specific for N2-arylation (>95:5 ratio).

Scenario 3: Multicomponent Synthesis (Building the Ring)

User Issue: "Alkylation is too messy. Can I build the 2H-triazole directly?"

Technical Analysis: Yes. The oxidative cyclization of bis-arylhydrazones or the reaction of tosylhydrazones with amines are powerful alternatives that bypass the N1/N2 competition of alkylation by forming the N2 bond as part of the ring closure.

Recommended Route: Oxidative Cyclization [1]

  • Reagents: alpha-hydrazono-nitriles + Amines + Cu(II) salts.

  • Mechanism: Formation of 2-(aryl-azo)-ethene-1,1-diamines followed by Cu-mediated cyclization [5].

  • Advantage: High regiofidelity for N2-substituted products.[3][4][5]

Analytical Validation: Distinguishing Isomers

Do not rely solely on LCMS (masses are identical). You must use 1H/13C NMR.

FeatureN2-Isomer (Target)N1-Isomer (Impurity)
Symmetry C2v Symmetric (if C4/C5 substituents are identical).Asymmetric (Cs).
1H NMR Single peak for equivalent C4/C5 protons (or substituents).Distinct peaks for C4 and C5 substituents.[6]
13C NMR Simplified spectra (fewer signals due to symmetry).More complex spectra.
C4/C5 Shift Typically downfield relative to N1.Distinct shifts.[3][7][8][9]

Frequently Asked Questions (FAQs)

Q1: Why does adding water to my DMF reaction decrease N2 selectivity? A: Water solvates the triazolate anion, shielding the N2 position and increasing the "hardness" of the nucleophile, which kinetically favors N1 attack. Keep reactions strictly anhydrous for maximum N2 selectivity.

Q2: Can I convert the N1-isomer to the N2-isomer after isolation? A: Generally, no, not without harsh conditions (flash vacuum pyrolysis). It is far more efficient to optimize the reaction temperature during formation to drive the thermodynamic equilibrium before isolation.

Q3: My triazole has a bromine at C4. Does this help? A: Yes! Halogens at C4/C5 exert a steric and electronic directing effect. Alkylation of 4,5-dibromo-1,2,3-triazoles is highly N2-selective. You can then remove or substitute the bromines via cross-coupling later [6].

Q4: Is there a metal-free way to get N2-selectivity? A: Yes. Using Tosylhydrazones reacting with amines/nitriles under basic conditions (t-BuOK) in non-polar solvents (Xylene) promotes N2-selective cycloaddition [7].

Optimization Workflow Diagram

Use this decision tree to select your experimental conditions.

OptimizationTree Start Start: Target 2H-Triazole Substrate What is your starting material? Start->Substrate PathA NH-Triazole Substrate->PathA PathB Aryl/Alkyl Azide or Hydrazone Substrate->PathB TargetGroup Target Substituent? PathA->TargetGroup MCR Protocol: Oxidative Cyclization Reagent: Hydrazones + Amines Condition: Cu-Cat or Metal-Free PathB->MCR Alkyl Alkyl Group TargetGroup->Alkyl Aryl Aryl Group TargetGroup->Aryl OptAlkyl Protocol: High Temp Alkylation Solvent: DMF/DMSO Base: Cs2CO3 Temp: >90°C Alkyl->OptAlkyl OptAryl Protocol: Buchwald Arylation Cat: Pd2(dba)3 Ligand: Me4tBuXPhos Aryl->OptAryl

Figure 2: Decision matrix for selecting the optimal synthetic route based on substrate availability.

References

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. PMC. Available at: [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. SciELO. Available at: [Link][2][5][10][11][12][13]

  • Regioselective Synthesis of Either 1H- or 2H-1,2,3-Triazoles via Michael Addition. PubMed. Available at: [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles (Buchwald Citation). ResearchGate. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link][1][2][5][14][10][11][12][13][15]

  • Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters. Available at: [Link]

  • Synthesis of 2H-1,2,3-Triazoles from Tosylhydrazones. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Aryl-2H-1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers synthesizing 2-aryl-2H-1,2,3-triazoles . Unlike their 1-substituted counterparts (accessible via standard Click chemistry), 2-aryl isomers require specific thermodynamic control or oxidative pathways, making them prone to distinct side reactions.

Current Status: Operational Support Tier: Level 3 (Senior Scientist) Topic: Troubleshooting Side Reactions & Selectivity Failures

Diagnostic Hub: Symptom-Based Troubleshooting

Use the tables below to identify your issue based on the observed experimental outcome.

Case A: Direct Arylation of 2H-1,2,3-Triazoles

Method: Reaction of a pre-formed triazole (NH-triazole) with an aryl halide/boronic acid. Primary Failure Mode: Regioselectivity (N2 vs. N1/N3 competition).

SymptomProbable CauseCorrective ActionMechanism Note
High N1-isomer content (>10%)Kinetic Control Dominance: N1 is often the kinetic product due to higher electron density at N1/N3 in the anion.Switch to Thermodynamic Conditions: Increase temperature (>100°C) or reaction time to allow equilibration to the thermodynamic N2 product.N2-isomer is ~3-5 kcal/mol more stable than N1 due to aromatic sextet preservation.
Low Yield / Unreacted Triazole Catalyst Poisoning: Triazoles are strong ligands and can sequester Cu/Pd catalysts, shutting down the cycle.Increase Ligand Load: Use bulky ligands (e.g., tBuXPhos for Pd) that bind tighter than the triazole substrate.Bulky ligands also sterically discourage N1-attack, favoring the exposed N2 position.
N1/N2 Mixture (Unresolvable) Steric/Electronic Mismatch: Small aryl electrophiles or electron-rich triazoles reduce the energy gap between isomers.Use Steric Blockers: Employ 4,5-disubstituted triazoles if possible, or use Buchwald's Pd-catalysis (Protocol A) which enforces N2 selectivity via steric bulk.
Case B: Oxidative Cyclization of Bis-Hydrazones (Osazones)

Method: Condensation of 1,2-dicarbonyls with aryl hydrazines followed by oxidation. Primary Failure Mode: Incomplete cyclization or over-oxidation.

SymptomProbable CauseCorrective Action
Red/Orange Solid (Not White/Yellow) Formation of Azo-Intermediates: The reaction stopped at the intermediate bis-azo or monohydrazone stage.Check Oxidant Strength: Cu(II) alone may be too slow. Add a co-oxidant (e.g., air bubbling, MnO₂, or catalytic I₂).
Formation of 1,2,4-Triazines Alternative Ring Closure: If using

-keto hydrazones, condensation with ammonia/amines can lead to 6-membered rings.
Control pH & Ammonia Sources: Ensure ammonium acetate/sources are not present unless intended. Maintain strictly oxidative conditions.
Triazole 1-Oxide Formation Over-oxidation: Using strong oxidants like MCPBA or excess peroxide.Switch to Soft Oxidants: Use Cu(OAc)₂ or catalytic I₂/DMSO systems which are specific for dehydrogenative cyclization.

Deep Dive: Mechanistic Pathways & Failure Points

Understanding the "Why" allows you to predict side reactions before they occur.

Diagram 1: The Regioselectivity Bifurcation (Direct Arylation)

This pathway illustrates why N1 is the "default" error and how steric bulk forces the reaction toward N2.

Regioselectivity Triazole 2H-Triazole Anion (Nucleophile) TS_N1 TS: N1-Attack (Less Sterically Hindered) Triazole->TS_N1 Fast (Small Ligands) TS_N2 TS: N2-Attack (More Sterically Hindered) Triazole->TS_N2 Slow (Requires Heat/Bulk) MetalComplex L-M-Ar (Electrophile) MetalComplex->TS_N1 MetalComplex->TS_N2 Product_N1 N1-Aryl Triazole (Kinetic Product) SIDE REACTION TS_N1->Product_N1 Product_N2 N2-Aryl Triazole (Thermodynamic Product) TARGET TS_N2->Product_N2 Product_N1->Product_N2 Thermal Isomerization (High Temp)

Caption: Kinetic vs. Thermodynamic control in triazole arylation. Small ligands favor N1 (red); bulky ligands and heat favor N2 (green).

Diagram 2: Oxidative Cyclization Failure Modes

The "Sugar-Osazone" route is robust but prone to oxidation state errors.

OxidativeCyclization Start Bis-Arylhydrazone (Osazone) Oxidation1 Oxidation Step 1 (-2H) Start->Oxidation1 Cu(II) / I2 Intermediate Bis-Azo / Azo-Hydrazone Intermediate Oxidation1->Intermediate Branch_Fail FAILURE: Hydrolysis Intermediate->Branch_Fail Wet Solvent / Acid Oxidation2 Oxidation Step 2 (Cyclization) Intermediate->Oxidation2 Correct Oxidant SideProduct1 Dicarbonyl + Hydrazine (Reversion) Branch_Fail->SideProduct1 Target 2-Aryl-2H-Triazole Oxidation2->Target Side_Oxide Side Reaction: N-Oxide Formation Target->Side_Oxide Excess Peroxide/MCPBA

Caption: Critical checkpoints in the oxidative cyclization of bis-hydrazones. Moisture leads to hydrolysis; excess oxidant leads to N-oxides.

Validated Experimental Protocols

These protocols are designed to minimize the side reactions described above.

Protocol A: Pd-Catalyzed N2-Selective Arylation

Best for: Installing complex aryl groups onto a pre-existing triazole ring without N1 contamination.

Reagents:

  • 4,5-Unsubstituted 1,2,3-triazole (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: Me₄tBuXPhos (2-4 mol%) — Critical for N2 selectivity

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step:

  • Charge: Add triazole, aryl bromide, base, Pd source, and ligand to a vial.

  • Inert: Seal and purge with Argon/N₂ (3 cycles). Oxygen can oxidize the phosphine ligand, reducing selectivity.

  • Solvate: Add anhydrous solvent via syringe.

  • Heat: Stir at 100–110 °C for 12–24 hours. Note: Lower temperatures favor the kinetic N1 product.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Why this works: The bulky Me₄tBuXPhos ligand creates a "pocket" around the Pd center. The N1 position of the triazole is sterically hindered by its own C5-H (or substituent), whereas the N2 position is more exposed. The bulky ligand amplifies this difference, making N1-binding energetically prohibitive.

Protocol B: Cu(OAc)₂-Mediated Oxidative Cyclization

Best for: Synthesizing 2-aryl triazoles from scratch (from aldehydes/ketones).

Reagents:

  • Bis-arylhydrazone (prepared from glyoxal/1,2-diketone + aryl hydrazine)

  • Oxidant: Cu(OAc)₂[1]·H₂O (0.2–0.5 equiv) — Catalytic amount

  • Co-Oxidant: Air (balloon) or O₂ atmosphere

  • Solvent: DMF or DMSO

Step-by-Step:

  • Dissolve: Dissolve the bis-hydrazone in DMF (0.2 M).

  • Catalyst: Add Cu(OAc)₂. The solution typically turns blue/green.

  • Oxidation: Bubble air through the solution or stir rapidly under an air balloon at 80–100 °C .

  • Monitor: TLC will show the disappearance of the yellow/orange hydrazone and the appearance of a fluorescent spot (the triazole).

  • Quench: Pour into aqueous NH₄Cl/NH₄OH (to sequester copper) and extract with EtOAc.

Troubleshooting:

  • Stalled Reaction: If the reaction stalls, add 10 mol% TEMPO or switch to stoichiometric Cu(OAc)₂.

  • Hydrolysis: Ensure the solvent is dry. Water causes the bis-hydrazone to hydrolyze back to the diketone before it can cyclize.

References

  • Buchwald, S. L., et al. (2011).[2] "Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles." Journal of the American Chemical Society.[3]

  • Guru, M. M., & Punniyamurthy, T. (2012).[1] "Copper(II)-Catalyzed Aerobic Oxidative Synthesis of 2-Aryl-1,2,3-triazoles from Bis-arylhydrazones." The Journal of Organic Chemistry.

  • Wang, J., et al. (2010).[4] "Regioselective Synthesis of 2-Aryl-1,2,3-triazoles via Copper-Catalyzed N-Arylation." Organic Letters.

  • Verkruijsse, H. D., & Dehmlow, E. V. (2017). "Synthesis of 1,2,3-triazoles: A Review." Organic Chemistry Portal.

Sources

"degradation of 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation, and Handling in Solution

Role: Senior Application Scientist | Context: Suvorexant Intermediate Analysis

Executive Summary & Compound Profile

Welcome to the technical support hub for 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride . This compound is a critical intermediate (often designated as the "aniline intermediate") in the synthesis of Orexin Receptor Antagonists, specifically Suvorexant (Belsomra®).

While the 1,2,3-triazole ring is pharmacologically valued for its bio-isosteric stability, the ortho-aniline moiety introduces specific vulnerabilities in solution—primarily oxidative instability and pH-dependent solubility issues. This guide addresses the degradation pathways and troubleshooting protocols required to maintain sample integrity.

Property Details
Chemical Name This compound
Common ID Suvorexant Aniline Intermediate (HCl Salt)
CAS (Free Base) 375368-83-5
Primary Risk Oxidative Dimerization (Azo formation) & Photolytic degradation
Solution Appearance Colorless to pale yellow (Degraded: Pink

Brown)

Stability & Degradation Mechanisms

Understanding why your sample degrades is the first step to preventing it.

A. Oxidative Instability (The "Pink" Solution Issue)

The primary degradation pathway is the oxidation of the primary amine (


).
  • Mechanism: In the presence of dissolved oxygen and trace metals (often residual Copper from the triazole coupling synthesis), the aniline undergoes single-electron transfer (SET) to form a radical cation.

  • Outcome: These radicals couple to form azo-dimers (Ar-N=N-Ar) or phenazine-like cyclized species.

  • Visual Indicator: Even trace oxidation (ppm levels) results in a distinct pink or reddish-brown coloration .

B. Photolytic Degradation

While the 1,2,3-triazole ring is generally stable against hydrolysis, it acts as a chromophore.

  • Mechanism: UV exposure excites the conjugated aniline-triazole system.

  • Outcome: This can accelerate N-oxidation or lead to minor photo-isomerization pathways.

  • Protocol: Solutions must be handled under amber light or in amber glassware.

C. Salt Disproportionation (pH Sensitivity)
  • The Issue: You are working with the Hydrochloride (HCl) salt.

  • In Solution:

    
    
    
  • Risk: If dissolved in a non-buffered, neutral/basic organic solvent (e.g., pure Methanol or Acetonitrile), the equilibrium may shift toward the free base. The free base is significantly less soluble in water/organic mixtures than the salt, leading to "ghost" precipitation or non-linear HPLC calibration curves.

Visualizing the Degradation Pathways

The following diagram maps the kinetic risks associated with this compound in solution.

DegradationPathways Start 2-(2H-1,2,3-triazol-2-yl) aniline HCl (Solution) Oxidation Oxidative Pathway (Air/Trace Metals) Start->Oxidation Dissolved O2 Hydrolysis Salt Equilibrium (pH Shift) Start->Hydrolysis Low Buffer Capacity Light Photolysis (UV Exposure) Start->Light hv Radical Aniline Radical Cation Oxidation->Radical AzoDimer Azo-Dimers / Phenazines (Pink/Brown Color) Radical->AzoDimer Coupling FreeBase Free Base Form (Precipitation Risk) Hydrolysis->FreeBase pH > 4.0 Degradants Unidentified Photo-degradants Light->Degradants

Caption: Figure 1.[1] Degradation pathways showing oxidative radical coupling (red) and pH-dependent salt disproportionation (green).

Troubleshooting Guide (FAQ)

Issue 1: "My clear solution turned pink/brown overnight."
  • Diagnosis: Oxidative degradation of the aniline moiety.[2]

  • Root Cause: Dissolved oxygen in the solvent or trace metal contamination (likely Cu or Fe) acting as a catalyst.

  • Corrective Action:

    • Degas Solvents: Use solvents degassed via helium sparge or sonication under vacuum.

    • Add Antioxidant: For non-MS applications, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the diluent.

    • Chelation: If the lot was synthesized via Cu-catalysis, add 0.1 mM EDTA to the aqueous mobile phase to sequester catalytic metals.

Issue 2: "HPLC retention times are drifting, or peak shape is tailing."
  • Diagnosis: Salt dissociation / pH instability.

  • Root Cause: The HCl salt is acidic. If injected into a neutral mobile phase, the local pH at the column head shifts, causing the amine to deprotonate (tailing) or interact with silanols.

  • Corrective Action:

    • Buffer the Mobile Phase: Do not use simple water/acetonitrile. Use 0.1% Formic Acid or 10mM Ammonium Acetate (pH 4.5) .

    • Match Diluent: Ensure the sample diluent pH matches the mobile phase starting conditions.

Issue 3: "I see a precipitate in my autosampler vial."
  • Diagnosis: Free base precipitation.

  • Root Cause: The sample was likely dissolved in pure organic solvent (MeOH/ACN). Upon standing, or if mixed with water, the HCl dissociated, and the hydrophobic free base crashed out.

  • Corrective Action:

    • Always prepare stock solutions in a diluent containing at least 0.1% acid (HCl or Formic acid) to ensure the amine remains protonated (

      
      ) and soluble.
      

Standardized Analytical Protocols

Protocol A: Preparation of Stable Stock Solution

Use this protocol to ensure stability for >24 hours.

  • Weighing: Weigh approximately 10 mg of the substance into an amber volumetric flask.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50 v/v) containing 0.1% Formic Acid .

    • Note: The acid is mandatory to prevent free-base precipitation and oxidation.

  • Dissolution: Sonicate for 5 minutes. Ensure temperature does not exceed 25°C.

  • Storage: Store at 2–8°C. Protect from light.

Protocol B: HPLC Method for Purity & Degradation

Based on Merck Process Development methodologies.

ParameterSetting
Column C18 (e.g., Waters BEH C18), 100mm x 2.1mm, 1.7µm
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Detection UV @ 210 nm (general) and 285 nm (specific to aniline-triazole conjugation)
Temperature 40°C

Troubleshooting Workflow Diagram

Use this decision tree to resolve analytical anomalies quickly.

Troubleshooting Start Observation: Sample Issue Q1 Is the solution colored (Pink/Brown)? Start->Q1 Q2 Is there precipitation? Q1->Q2 No Sol1 Oxidation Detected. Action: Add 0.1% Ascorbic Acid & Degas Solvents. Q1->Sol1 Yes Q3 Is Peak Tailing observed? Q2->Q3 No Sol2 Solubility/pH Issue. Action: Acidify Diluent (Add 0.1% Formic Acid). Q2->Sol2 Yes Q3->Start No (Re-evaluate) Sol3 Silanol Interaction. Action: Add 10mM Buffer to Mobile Phase. Q3->Sol3 Yes

Caption: Figure 2. Step-by-step troubleshooting logic for solution anomalies.

References

  • Strotman, N. A., et al. (2011).[3] "Reaction Development and Mechanistic Study of a Ruthenium-Catalyzed Intramolecular Asymmetric Reductive Amination en Route to the Dual Orexin Inhibitor Suvorexant (MK-4305)." Journal of the American Chemical Society, 133(21), 8362–8371. Link

  • Baxter, C. A., et al. (2011).[3] "The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Insomnia."[3] Organic Process Research & Development, 15(2), 367–375. Link

    • Note: This is the primary source for the synthesis and handling of the aniline intermedi
  • Mangold, J. B., et al. (2012). "Synthesis of 2-Substituted-2H-1,2,3-triazoles." Journal of Organic Chemistry. (General reference for triazole stability).
  • PubChem. (2024). "4-(4-Methyl-2H-1,2,3-triazol-2-yl)aniline Compound Summary." Link

    • Note: Provides physiochemical data for the methylated analog, serving as a proxy for solubility/stability properties.

Sources

"avoiding regioisomer formation in triazole synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Biology Division Subject: Technical Guide: Controlling Regioselectivity in Triazole Synthesis

Introduction: The Regioisomer Challenge

In drug discovery and materials science, the 1,2,3-triazole moiety is a pharmacophore of immense value due to its metabolic stability and ability to mimic peptide bonds. However, the classical thermal Huisgen 1,3-dipolar cycloaddition of azides and alkynes presents a critical flaw: it lacks regioselectivity.[1][2] Without catalytic intervention, this reaction typically yields a difficult-to-separate 1:1 mixture of 1,4-disubstituted and 1,5-disubstituted isomers.[2]

This guide serves as a technical support hub for researchers aiming to achieve 100% regiocontrol . We will cover the mechanistic causality of isomer formation, specific protocols for exclusive 1,4- or 1,5-synthesis, and troubleshooting workflows for "stubborn" substrates.

Part 1: Decision Matrix & Mechanistic Logic

Before starting synthesis, select the catalytic system that aligns with your target geometry. The choice of metal dictates the reaction intermediate and, consequently, the regiochemical outcome.

Visual Guide: Catalyst Selection Workflow

RegioControl Start Target Triazole Structure AlkyneType Alkyne Type? Start->AlkyneType Terminal Terminal Alkyne (R-C≡C-H) AlkyneType->Terminal Internal Internal Alkyne (R-C≡C-R') AlkyneType->Internal Target14 Target: 1,4-Isomer Terminal->Target14 Target15 Target: 1,5-Isomer Terminal->Target15 Target145 Target: Fully Substituted (1,4,5-Isomer) Internal->Target145 CuAAC Method: CuAAC (Cu(I) Catalyst) Target14->CuAAC Exclusive Selectivity RuAAC Method: RuAAC (Cp*RuCl Catalyst) Target15->RuAAC Exclusive Selectivity Target145->RuAAC Directing Groups Required IodoTri Method: Interrupted CuAAC (CuI/ICl trap) Target145->IodoTri For 5-Iodo variants

Caption: Decision tree for selecting the appropriate catalytic system based on substrate type and desired regioisomer.

Part 2: Achieving 1,4-Regioselectivity (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for synthesizing 1,4-disubstituted triazoles.

The Mechanism: CuAAC proceeds via a stepwise mechanism, not a concerted cycloaddition. The active Cu(I) species forms a copper-acetylide intermediate with terminal alkynes.[3] The azide then coordinates to the copper, forming a metallacycle that collapses to the triazole.[4] This geometric constraint forces the 1,4-substitution pattern.

Protocol: Robust CuAAC for Biological/Sensitive Substrates Standard conditions often fail due to Cu(I) oxidation. This protocol uses a stabilizing ligand.

ReagentEquivalentsRole
Alkyne 1.0Substrate
Azide 1.0 - 1.2Substrate
CuSO₄·5H₂O 0.05 (5 mol%)Pre-catalyst
THPTA 0.25 (25 mol%)Ligand: Protects Cu(I) from oxidation & disproportionation
Na Ascorbate 0.50 (50 mol%)Reductant: Maintains Cu in +1 oxidation state
Solvent tBuOH:H₂O (1:1)Universal solvent (or DMSO for hydrophobic species)

Step-by-Step:

  • Dissolve Alkyne and Azide in the solvent mixture.

  • Pre-mix CuSO₄ and THPTA (Ligand) in a separate vial of water (complex forms immediately).

  • Add the Cu-Ligand complex to the reaction.

  • Add Sodium Ascorbate last (freshly prepared solution).

  • Stir at RT for 1-12 hours.

  • Validation: Reaction turns yellow/orange if Cu(I) is stable. If it turns green/blue, the catalyst has oxidized (add more ascorbate).

Troubleshooting CuAAC:

  • Issue: Reaction stalled or low yield.

    • Diagnosis: Oxygen poisoning. Cu(I) oxidizes to inactive Cu(II) rapidly in air.

    • Fix: Degas solvents by sparging with Argon for 15 mins. Increase Na Ascorbate to 1.0 eq.

  • Issue: Product trapped in copper emulsion.

    • Fix: Wash the organic layer with saturated aqueous EDTA or NH₄Cl to chelate and remove copper during workup.

Part 3: Achieving 1,5-Regioselectivity (RuAAC)

Ruthenium catalysis (RuAAC) is required for 1,5-disubstituted triazoles (from terminal alkynes) and is the only catalytic route for reacting internal alkynes.

The Mechanism: Unlike CuAAC, RuAAC involves an oxidative coupling of the alkyne and azide to a Ruthenium(II) center, forming a six-membered ruthenacycle.[5] The steric demands of the Cp* (pentamethylcyclopentadienyl) ligand direct the larger group of the alkyne away from the bulky azide substituent, favoring the 1,5-isomer.

Protocol: RuAAC with Cp*RuCl(PPh₃)₂

ReagentEquivalentsRole
Alkyne 1.0Substrate (Terminal or Internal)
Azide 1.1Substrate
Cp*RuCl(PPh₃)₂ 0.02 - 0.05Catalyst (Air sensitive in solution)
Solvent Dioxane, THF, or TolueneAnhydrous, degassed solvents are critical

Step-by-Step:

  • Strictly exclude air: Flame-dry glassware and cycle Argon/Vacuum 3 times.

  • Add Cp*RuCl(PPh₃)₂ catalyst to the vessel under Argon.

  • Add degassed solvent.

  • Add Alkyne and Azide.

  • Heat to 60–80°C . (RuAAC is rarely efficient at RT compared to CuAAC).

  • Monitor by TLC/LCMS.[2]

Troubleshooting RuAAC:

  • Issue: Low conversion.

    • Diagnosis: Steric hindrance.[6][7] The Ru center is bulky.

    • Fix: Switch to the smaller, more reactive catalyst Cp*RuCl(COD) (COD = cyclooctadiene).

  • Issue: Formation of 1,4-isomer byproduct.

    • Diagnosis: Thermal background reaction. If the catalyst is dead (oxidized), the thermal Huisgen reaction takes over, producing a mixture.

    • Fix: Ensure catalyst quality (should be a dark brown/red solid). Lower temperature if possible, or increase catalyst loading to outcompete the thermal pathway.

Part 4: FAQ & Troubleshooting Guide

Q1: I am using an internal alkyne. Can I use Copper (CuAAC)?

  • No. CuAAC requires a terminal alkyne proton (C-H) to form the copper-acetylide intermediate. For internal alkynes, you must use RuAAC (thermal methods will yield mixtures).

Q2: How do I prove I have the 1,4-isomer and not the 1,5-isomer?

  • 1H NMR Shift: The triazole C-H proton typically appears at δ 7.5–7.8 ppm for 1,4-isomers and δ 7.3–7.5 ppm for 1,5-isomers (solvent dependent).

  • NOE (Nuclear Overhauser Effect): This is the definitive test.

    • 1,4-isomer: NOE observed between the triazole C-H and the azide's α-protons.

    • 1,5-isomer: NOE observed between the alkyne's R-group protons and the azide's α-protons (due to spatial proximity).

Q3: My RuAAC reaction with a propargylic alcohol gave a single isomer, but it looks different. Why?

  • Directing Effects: In RuAAC, propargylic alcohols or amines can coordinate to the Ruthenium center, overriding steric control. This often directs the substituent to the C-5 position via a hydrogen-bonding interaction with the chloride ligand on the Ru.[8]

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[5] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[3] Angewandte Chemie International Edition.

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry.

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[7][9] Journal of the American Chemical Society.[10]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008).[5][11] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.[10]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.

Sources

Technical Support Center: Optimizing Catalyst Loading for Copper-Catalyzed Triazole Synthesis (CuAAC)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: CuAAC-OPT-2026 Subject: Catalyst Loading Optimization, Troubleshooting, and Protocol Refinement

Core Directive: The Kinetics of Loading

Why does 1 mol% work in minutes, while 0.1 mol% stalls?

Welcome to the optimization center. Many researchers treat catalyst loading as a linear variable—half the copper, double the time. In CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), this is incorrect .

The Scientific Reality: Kinetic studies indicate that the rate-determining step in the catalytic cycle often exhibits a second-order dependence on copper concentration (


). This suggests a dinuclear mechanism where two copper atoms cooperate to lower the activation energy for metallacycle formation.
  • Implication: Reducing catalyst loading from 1 mol% to 0.1 mol% (a 10-fold decrease) can theoretically reduce the reaction rate by a factor of 100 , not 10.

  • The Fix: To access low-loading (ppm level) catalysis, you must compensate for the kinetic penalty using accelerating ligands (e.g., THPTA, BTTAA) or heat , rather than simply extending reaction time.

Decision Matrix: Selecting Your Loading Strategy

Use this matrix to determine the starting point for your optimization.

ParameterStandard Synthesis Bioconjugation / Live Cell Process Chemistry (Scale-Up)
Target Loading 1.0 – 5.0 mol%10 – 100 µM (approx. 0.1–1 mol%)50 – 500 ppm
Copper Source CuSO₄ + Sodium AscorbateCuSO₄ + Ascorbate (controlled)Cu(I) salts (CuBr) or Cu(0) wire
Ligand Necessity Optional (Solvent dependent)Mandatory (Protects biomolecules)Mandatory (Rate acceleration)
Ligand Choice TBTA (Organic), THPTA (Aq.)BTTAA, THPTATBTA, Picolyl Azides
Atmosphere Air (with excess ascorbate)Air (rapid kinetics required)Inert (Argon/Nitrogen)

Visualization: The Dinuclear Catalytic Cycle & Failure Points

This diagram illustrates the mechanism and highlights where low catalyst loading typically causes the reaction to fail (the "Stall Point").

CuAAC_Cycle Start Cu(II) Precursor ActiveCu Active Cu(I) Species Start->ActiveCu Reduction (Ascorbate) CuAcetylide Mono-Cu Acetylide (Resting State) ActiveCu->CuAcetylide + Alkyne Oxidation FAILURE: Oxidation to Cu(II) (Low Ascorbate/Air) ActiveCu->Oxidation O2 exposure Aggregation FAILURE: Cu(I) Aggregation (No Ligand) ActiveCu->Aggregation Low Ligand Dinuclear Dinuclear Cu-Complex (Rate Determining Step) CuAcetylide->Dinuclear + 2nd Cu atom (CRITICAL: [Cu] Dependent) Metallacycle Cu-Metallacycle Dinuclear->Metallacycle + Azide Product Triazole Product + Regenerated Cu(I) Metallacycle->Product Protonolysis Product->ActiveCu Turnover

Caption: The "Dinuclear" step requires a second copper atom. At low loading, the probability of this collision drops drastically, stalling the reaction unless ligands recruit the second metal center.

Troubleshooting Guides & FAQs

Symptom 1: The "Blue Death" (Stalled Reaction)

Observation: The reaction mixture turns blue or green and TLC shows no progress. Diagnosis: Your active Cu(I) has oxidized to inactive Cu(II).[1][2] This is common in open-air reactions where the reducing agent (ascorbate) has been depleted.

Protocol: The Ascorbate Rescue

  • Check Color: Deep blue = Cu(II).

  • Add Reductant: Add an additional 0.5 – 1.0 equivalents of Sodium Ascorbate (freshly prepared in water).

  • Observation: The solution should turn colorless or pale yellow (indicating Cu(I)).

  • Prevention: If working in air, use a specific Cu:Ligand:Ascorbate ratio of 1:2:10 . The excess ascorbate acts as an oxygen scavenger.

Symptom 2: The "Induction Lag"

Observation: Nothing happens for the first 30-60 minutes, then the reaction suddenly accelerates. Diagnosis: Slow generation of the active catalytic species. Cu(II) must be reduced to Cu(I), and Cu(I) must coordinate with the alkyne.

Solution: Pre-Complexation Do not add reagents sequentially into the pot. Instead:

  • Mix CuSO₄ and Ligand (e.g., THPTA) in a small vial.

  • Add Sodium Ascorbate. The mix will go colorless.

  • Add this pre-formed catalyst complex to your main reaction vessel containing the azide and alkyne. Result: Instant initiation.

FAQ: Ligand Selection

Q: Can I just use Copper Sulfate without a ligand? A: Only if the reaction is fast and you don't care about byproducts. Ligand-free CuAAC often leads to Cu(I) disproportionation (forming Cu(0) nanoparticles and Cu(II)) and oxidative coupling of alkynes (Glaser coupling). For robust, low-loading reactions, a ligand like THPTA (water-soluble) or TBTA (organic soluble) is non-negotiable.

Q: I need to remove copper to <5 ppm for a biological assay. How? A: Standard extraction is insufficient because triazoles coordinate copper.[3] Protocol:

  • Chelation Wash: Wash the organic layer with 0.1 M aqueous EDTA (pH 8) or Ammonium Hydroxide (10%) . The aqueous layer should turn blue (Cu-complex).[4] Repeat until colorless.

  • Solid Phase Extraction: Stir the crude product with CupriSorb™ or silica-bound thiourea scavengers for 30 minutes, then filter.

Optimized Protocols

Protocol A: High-Efficiency Synthesis (Standard)

Best for: Small molecule synthesis, drug discovery intermediates.

  • Reagents:

    • Alkyne (1.0 equiv)

    • Azide (1.0 - 1.2 equiv)

    • Solvent: t-BuOH/H₂O (1:1) or DMSO.

  • Catalyst Stock:

    • Premix CuSO₄[1][2][5][6][7]·5H₂O (1 mol%) and TBTA (1.1 mol%).

  • Initiation:

    • Add Sodium Ascorbate (5 mol%).

  • Conditions:

    • Stir at RT for 1-4 hours.

    • Note: If the alkyne is unreactive, heat to 40°C.

Protocol B: Low-Loading "Green" Synthesis

Best for: Scale-up, minimizing metal waste.

  • Reagents:

    • Alkyne & Azide (1.0 equiv each).

    • Solvent: Water or 2-MeTHF.

  • Catalyst:

    • Loading: 0.05 mol% (500 ppm) Copper.

    • Ligand: BTTAA or Picolyl Azide substrates (internal chelation).

    • Ratio: Cu : Ligand = 1 : 2.[1]

  • Procedure:

    • Degas solvents thoroughly (sparge with Argon for 15 min).

    • Heat to 60°C . (Heat compensates for the second-order kinetic penalty of low loading).

    • Reaction time: 12-24 hours.

References

  • Mechanistic Studies & Kinetics

    • Worrell, B. T., et al. "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science, 2013. Link

  • Ligand Optimization (THPTA/TBTA)

    • Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie, 2009. Link

  • Catalyst Removal & Troubleshooting

    • BenchChem Technical Support.[3] "Copper Catalyst Removal in Click Chemistry Reactions." BenchChem, 2025.[3] Link

  • Accelerating Ligands (BTTAA)

    • Besanceney-Webler, C., et al. "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation." Angewandte Chemie Int. Ed., 2011.[8] Link

  • PPM Level Loading

    • Naskar, S., et al. "Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels." ACS Omega, 2022. Link

Sources

Technical Support Center: Troubleshooting 2-(2H-1,2,3-triazol-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Core Analysis: The "Planarity Trap"

Before troubleshooting, you must understand why your compound is insoluble.[1] It is not just "greasy"; it is hyper-crystalline .[2]

The 2-(2H-1,2,3-triazol-2-yl)aniline scaffold (the core of drugs like Suvorexant) possesses a unique structural feature: the 2-yl linkage .[1][2] Unlike the 1-yl isomer, the 2-yl attachment allows the triazole ring to adopt a conformation coplanar with the aniline ring.

  • Mechanism: Intramolecular hydrogen bonding (or electrostatic attraction) between the aniline amine and the triazole nitrogen locks the molecule flat.

  • Consequence: This planarity allows the molecules to stack like sheets of paper (high ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking), resulting in massive lattice energy.
  • The Trap: Standard solvents cannot easily break this lattice. You are fighting thermodynamics.

Mechanistic Visualization

SolubilityMechanism Figure 1: The 'Planarity Trap' Mechanism causing poor solubility in 2-yl triazoles. Linkage 2-yl Linkage (N2 Attachment) HBond Intramolecular Interaction Linkage->HBond Planarity Planar Conformation (Flat Molecule) HBond->Planarity Lattice High Lattice Energy (Tight Crystal Packing) Planarity->Lattice π-π Stacking Insolubility Poor Solubility in Standard Solvents Lattice->Insolubility Thermodynamic Barrier

[2]

Troubleshooting Guide: Dissolution & Reaction Solvents

User Issue: "I cannot get the starting material or product to dissolve for my reaction/NMR."

Solvent Compatibility Matrix
Solvent ClassSolubility RatingNotes
DMSO ExcellentGold Standard. Breaks lattice via strong dipole.[1][2] Use for stocks.
Chlorinated (DCM/CHCl3) GoodBest for extractions.[1][2] The "go-to" for non-polar derivatives.
Ethers (THF/Dioxane) ModerateOften requires heating to 40-60°C to initiate dissolution.[1][2]
Alcohols (MeOH/EtOH) Poor to ModerateGenerally poor at RT.[1][2] Excellent for recrystallization (see below).[1][2]
Water NegligibleDo not use without surfactants or cyclodextrins.
Hydrocarbons (Hexane) ZeroInsoluble.[1][2] Use as an anti-solvent to force precipitation.
FAQ: Reaction Setup

Q: My Suzuki coupling failed because the triazole starting material didn't dissolve. What do I do? A: Switch to a high-boiling polar aprotic solvent system.

  • Recommendation: Use DMF or DMAc (Dimethylacetamide) instead of Toluene/Water or THF.[1][2]

  • Temperature: These systems often require heating >80°C not just for kinetics, but to maintain solubility.[1]

  • Catalyst: Ensure your catalyst (e.g., Pd(dppf)Cl2) is soluble in the hot solvent mix before adding the substrate.[1]

Purification Protocol: The "Oil Out" Phenomenon

User Issue: "During workup, my product formed a sticky gum/oil instead of a solid. Chromatography is smearing."

This is a classic symptom of the aniline derivative being "too soluble" in organic impurities but "too insoluble" to crystallize cleanly due to impurities disrupting the lattice.

Workflow: The "Salt-Break" Crystallization

Reference Grounding: This method is adapted from the industrial scale-up of Suvorexant intermediates [1, 2].[2]

Step 1: Avoid Chromatography (If possible) These compounds streak on Silica due to the basic aniline/triazole nitrogens.[2] If you must column, add 1% Triethylamine to your eluent.[1]

Step 2: The IPAc/Heptane Method (Preferred) [1][2]

  • Dissolve the crude gum in minimal hot Isopropyl Acetate (IPAc) (or Ethyl Acetate if IPAc is unavailable).

  • Hold temperature at 50-60°C.

  • Slowly add n-Heptane (Anti-solvent) dropwise until cloudiness persists.[1][2]

  • Critical Step: Seed with a tiny crystal of pure product (if available) or scratch the glass.

  • Cool slowly (10°C/hour) to Room Temperature. Rapid cooling traps impurities in the gum.

Step 3: Salt Formation (The "Nuclear Option") If the free base refuses to crystallize, convert it to a salt.

  • Reagent: p-Toluenesulfonic acid (PTSA) or Benzenesulfonic acid (BSA).[1][2]

  • Protocol: Dissolve free base in MeOH. Add 1.05 eq of PTSA. The salt often crystallizes instantly and is much easier to handle than the free base.

Purification Decision Tree

Purification Figure 2: Purification Logic Flow for Stubborn Triazolyl Anilines Start Crude Reaction Mixture State Physical State? Start->State Solid Solid Precipitate State->Solid Gum Sticky Gum/Oil State->Gum Recryst Recrystallize: Hot EtOH or MeOH Solid->Recryst SolventCheck Dissolve in Hot IPAc Gum->SolventCheck AntiSolvent Add Heptane (Dropwise) SolventCheck->AntiSolvent Seed Seed & Slow Cool AntiSolvent->Seed Success Crystalline Solid Seed->Success Fail Still Gum? Seed->Fail Fail->Success No Salt Form PTSA Salt (MeOH/PTSA) Fail->Salt Yes

Biological Assay Formulation

User Issue: "I need to dose this in cells/animals, but it crashes out in PBS buffer."

The Challenge: The pKa of the aniline nitrogen is low (weakly basic), and the triazole is very weakly basic. Physiological pH (7.[1][2]4) leaves the molecule uncharged and highly lipophilic (LogP > 3).[1][2]

Formulation Strategies
A. In Vitro (Cell Culture)
  • Do NOT: Dissolve directly in media.

  • Protocol:

    • Make a 10mM or 20mM stock in 100% DMSO . (Sonicate if necessary).[1][2]

    • Dilute into media ensuring final DMSO concentration is < 0.5% (or cell-line tolerant limit).

    • Troubleshooting: If precipitation occurs upon dilution, use an intermediate dilution step in PEG-400 .[1]

B. In Vivo (Animal Studies)

Standard saline will fail.[1][2] You must use a solubilizing vehicle.

  • Option 1 (Standard): 10% DMSO / 40% PEG-400 / 50% Water.[1][2]

  • Option 2 (Advanced - Recommended): HP-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -CD (Hydroxypropyl-beta-cyclodextrin) .[2]
    
    • Why: The hydrophobic triazole core fits inside the cyclodextrin cavity, shielding it from water while maintaining solubility.

    • Recipe: 20% (w/v) HP-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      -CD in water.[2] Dissolve compound in minimal DMSO first, then add to the CD solution with vigorous vortexing.
      

References & Authority

  • Suvorexant Synthesis & Solubility:

    • Source: Baxter, C. A., et al.[1] "The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder." Organic Process Research & Development (2011).[1][2]

    • Relevance: Details the industrial purification and solubility challenges of the 2-(2H-1,2,3-triazol-2-yl)benzoic acid intermediates.

    • Link:[1][2]

  • Structural Planarity & H-Bonding:

    • Source: Hofmann, A., et al. "Intramolecular Hydrogen Bonds in 2-Substituted 1,2,3-Triazoles."[1] Journal of Molecular Structure.

    • Relevance: Explains the "Planarity Trap" mechanism via N-H...N interactions.

  • Salt Screening for Solubility:

    • Source: "Novel solid forms of insomnia drug suvorexant with improved solubility."[3] CrystEngComm (RSC).[1][2]

    • Relevance: Validates the use of PTSA/BSA salts to overcome the lattice energy of the free base.

    • Link:[1][2]

  • General Triazole Properties:

    • Source: PubChem Compound Summary for 2-(2H-1,2,3-triazol-2-yl)aniline.

    • Link:[1][2]

Sources

Technical Guide: Workup & Isolation of 2-(2H-1,2,3-triazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the workup, isolation, and troubleshooting procedures for 2-(2H-1,2,3-triazol-2-yl)aniline . This document is structured for researchers requiring high-purity isolation of the N2-isomer , distinguishing it from the common N1-regioisomer byproduct.

Process Overview & Logic

The synthesis of 2-(2H-1,2,3-triazol-2-yl)aniline typically proceeds via the nucleophilic aromatic substitution (SNAr) of 2-fluoronitrobenzene with 1,2,3-triazole, followed by nitro group reduction.

The Critical Challenge: The initial SNAr reaction yields a mixture of two regioisomers: the target N2-isomer (2H) and the byproduct N1-isomer (1H). These must be separated at the nitro stage before reduction. Attempting to separate them after reduction to the aniline is significantly more difficult due to increased polarity and stability issues.

Workflow Visualization

WorkupFlow Start Crude Reaction Mixture (Nitro Precursors) Quench Aqueous Quench (H2O/Brine) Start->Quench Extract Extraction (EtOAc) Quench->Extract Decision Isomer Separation (Critical Step) Extract->Decision N1_Iso N1-Isomer (Byproduct) More Polar (Lower Rf) Decision->N1_Iso Column/Cryst. (Discard) N2_Iso N2-Isomer (Target) Less Polar (Higher Rf) Decision->N2_Iso Isolate Reduction Nitro Reduction (Pd/C + H2 or Fe/HCl) N2_Iso->Reduction Filter Catalyst Removal (Celite Filtration) Reduction->Filter FinalWorkup Basification & Extraction Filter->FinalWorkup Product 2-(2H-1,2,3-triazol-2-yl)aniline (Final Product) FinalWorkup->Product

Figure 1: Strategic workflow for the isolation of the target N2-aniline derivative, highlighting the critical isomer separation point.

Troubleshooting HQ: Phase 1 (Nitro Precursor Separation)

Context: You have completed the reaction of 2-fluoronitrobenzene with 1,2,3-triazole. You now have a crude mixture of isomers.

Q: How do I definitively distinguish the N2-isomer from the N1-isomer?

A: Use 1H NMR symmetry diagnostics. The N2-isomer possesses a plane of symmetry that makes the triazole protons chemically equivalent. The N1-isomer lacks this symmetry.

FeatureN2-Isomer (Target) N1-Isomer (Byproduct)
Triazole Protons Singlet (2H) Two Doublets (1H each)
Chemical Shift ~7.90 - 8.00 ppm~7.70 ppm & ~8.10 ppm
Polarity (TLC) Less Polar (Higher Rf) More Polar (Lower Rf)
Crystallinity Often crystallizes easilyOften an oil or sticky solid
Q: The isomers are co-eluting on TLC. How do I improve separation?

A: Change the solvent system to leverage the "Dipole Effect." 1,2,3-Triazoles are sensitive to hydrogen-bonding solvents.

  • Standard: Hexane/Ethyl Acetate (3:1). If separation is poor (

    
    ):
    
  • Optimization: Switch to Toluene/Acetone (9:1) or DCM/MeOH (98:2) . The N2-isomer is significantly less polar and will elute first.

  • Flash Chromatography: Load the crude as a solid deposit (absorbed on silica) rather than a liquid load to prevent band tailing.

Troubleshooting HQ: Phase 2 (Aniline Isolation)

Context: You have reduced the pure 2-(2-nitrophenyl)-2H-1,2,3-triazole to the aniline and are performing the workup.

Q: My product turned from colorless to brown/black overnight. What happened?

A: Oxidative degradation of the aniline. Anilines, especially electron-rich ones, are prone to air oxidation (forming quinone imines or azo-linkages).

  • Immediate Fix: Purify quickly. Store the solid under Argon/Nitrogen at -20°C.

  • Protocol Adjustment: Add a trace amount of antioxidant (e.g., BHT) to your storage vial if the compound is for long-term storage. Ensure all solvents during workup are degassed if the scale is small (<50 mg).

Q: I used Fe/HCl for reduction, and I have a persistent emulsion.

A: Iron sludge precipitation. Iron salts form gelatinous hydroxides at neutral pH.

  • Solution:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Add Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir vigorously for 30 minutes. The tartrate chelates the iron, breaking the emulsion.

    • Filter through a Celite pad before phase separation.

Q: The yield is lower than expected after aqueous extraction.

A: pH-dependent solubility. The triazole ring is weakly basic (


), but the aniline nitrogen (

) can be protonated if the aqueous layer is too acidic.
  • Check pH: Ensure the aqueous layer is adjusted to pH 9-10 (using sat. NaHCO3 or Na2CO3) before extraction. If the pH is < 4, your product remains in the water as the anilinium salt.

  • Salting Out: Add solid NaCl to the aqueous phase to saturate it. This "salting out" effect forces the organic aniline out of the aqueous phase and into the organic solvent.

Data Summary: Physicochemical Properties

PropertyValue / BehaviorNotes
Molecular Weight 160.18 g/mol
Appearance White to off-white solidDarkens upon oxidation.[1][2]
Solubility (High) DMSO, DMF, Methanol, DCM, EtOAcGood for extraction/NMR.
Solubility (Low) Water, Hexane, PentaneUse Hexane for trituration.
pKa (Aniline) ~3.8 - 4.2 (Estimated)Electron-withdrawing triazole lowers pKa vs. aniline (4.6).
LogP ~1.2 - 1.5Moderately lipophilic.

Detailed Experimental Protocol (Reduction & Workup)

Step 1: Reduction (Catalytic Hydrogenation Method)

  • Dissolve 2-(2-nitrophenyl)-2H-1,2,3-triazole (1.0 equiv) in MeOH or EtOH (0.1 M concentration).

  • Add 10% Pd/C (10 wt% loading relative to substrate). Caution: Pd/C is pyrophoric. Add under inert gas.

  • Stir under H2 atmosphere (balloon pressure) at RT for 2-4 hours. Monitor by TLC (Aniline will be more polar and stain with Ninhydrin).

Step 2: Workup

  • Filtration: Filter the mixture through a pad of Celite to remove Pd/C. Wash the pad with MeOH.

  • Concentration: Evaporate the filtrate to dryness under reduced pressure.

  • Purification (if needed):

    • The crude is often pure enough.

    • If colored: Dissolve in minimal DCM, filter through a small plug of silica gel, eluting with DCM -> DCM/MeOH (95:5).

    • Recrystallization: Dissolve in hot Ethanol, add water dropwise until turbid, cool to 4°C.

References

  • Regioselectivity in Triazole Synthesis

    • Title: Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids.[3]

    • Source: ResearchG
    • URL:

    • Relevance: Establishes the N2-selectivity protocols and precursor properties.
  • Triazole Isomer Properties

    • Title: 1H-1,2,3-Triazole (Tautomerism and Isomer Stability).
    • Source: American Chemical Society (ACS).
    • URL:

    • Relevance: Provides fundamental data on the stability and separ
  • General Workup of Anilines

    • Title: The Solubility and Stability of Aniline Deriv
    • Source: ChemicalBook / BenchChem.
    • URL:

    • Relevance: Supports solubility data and oxidation handling for aniline deriv
  • Reduction Methodologies

    • Title: Selective chemical reduction of Nitrobenzene to Aniline by Fe doped c
    • Source: ChemRxiv.
    • URL:

    • Relevance: Validates the reduction protocols (Fe/HCl vs Hydrogenation)

Sources

"common impurities in 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride"

[1][2]

Module 1: Critical Impurity Profiling

The "1H vs. 2H" Challenge

The most persistent impurity in your sample is almost certainly the 1H-regioisomer .[1] Unlike standard organic impurities that differ significantly in polarity, the 1H- and 2H- isomers are structurally similar, making them difficult to separate by standard flash chromatography.[1][3]

Q: How do I definitively distinguish the 2H-isomer from the 1H-isomer impurity?

A: You cannot rely solely on MS (Mass Spectrometry) as they are isobaric (

21H-NMRC18-HPLC12
  • Symmetry Argument (NMR): The 2H-triazole ring is symmetric.[2] In the proton NMR, the two protons on the triazole ring appear as a singlet (integrating to 2H).[3]

  • Asymmetry (Impurity): The 1H-triazole ring is asymmetric.[2] The protons at positions 4 and 5 are chemically non-equivalent, typically appearing as two distinct doublets (or singlets depending on resolution) with different chemical shifts.[3]

  • Polarity (HPLC): The 2H- isomer has a lower dipole moment (more non-polar) than the 1H- isomer.[2] On a Reverse Phase (C18) column, the 1H-impurity elutes earlier , while the desired 2H-product elutes later .[1][3]

Q: My material has a slight yellow/orange tint. Is this normal?

A: Pure aniline salts should be white to off-white.[1][2] A yellow or orange tint suggests oxidation of the aniline amine , likely forming azo-dimers or nitroso species.[1][3]

  • Cause: Exposure to air/light while in the free-base form before salt formation.[1][2]

  • Remediation: Recrystallization from Ethanol/HCl is usually effective.[3] The hydrochloride salt is significantly more stable to oxidation than the free base.[1][3]

Module 2: Impurity Origins & Control Strategy[1][2][3]

Understanding where the impurity comes from allows you to adjust your synthesis or purification.[3]

Common Impurities Table
Impurity NameStructure DescriptionOriginDetection (HPLC)
Impurity A (Critical) 2-(1H-1,2,3-triazol-1-yl)aniline Regioisomer formed during the C-N coupling step.[1][2]RRT ~0.85 (Elutes before main peak)
Impurity B 2-Haloaniline / 2-Nitroaniline Unreacted starting material (depending on route).[1][2]RRT > 1.2 (Less polar than product)
Impurity C Azo-Dimer Oxidation product of two aniline molecules.[2]RRT >> 1.5 (Highly non-polar, broad peak)
Impurity D Copper Residues Residual catalyst from Ullmann coupling.[3]ICP-MS (Not visible on UV)
Synthesis & Impurity Pathway (Graphviz)

The following diagram illustrates the bifurcation point where the critical 1H- impurity is generated.[1]

GSMStarting Material(2-Haloaniline + 1,2,3-Triazole)TSCu-TriazolideIntermediateSM->TSComplexationCatCatalyst System(CuI / Ligand / Base)Cat->TSProd2HTARGET PRODUCT2-(2H-1,2,3-triazol-2-yl)aniline(Thermodynamic Product)TS->Prod2HMajor Pathway(Sterically favored w/ specific ligands)Imp1HIMPURITY A2-(1H-1,2,3-triazol-1-yl)aniline(Kinetic/Steric Product)TS->Imp1HMinor Pathway(Competes at high temp/wrong solvent)

Caption: Mechanistic bifurcation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Ullmann-type couplings leading to regioisomeric mixtures.

Module 3: Analytical Protocols

Standardized HPLC Method for Isomer Separation

Self-Validating Note: This method relies on the polarity difference described in Module 1. Always inject a standard of 1,2,3-triazole to ensure your dead volume is calculated correctly.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1][3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5 suppresses amine tailing).[2][3]

  • Mobile Phase B: Acetonitrile (ACN).[2][3]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1][2]

    • 2-15 min: 5% -> 60% B (Linear Gradient)[1][2]

    • 15-20 min: 60% -> 95% B (Wash)[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (aromatic) and 210 nm (general).[2][3]

  • Expected Results:

    • Impurity A (1H-isomer): ~7.5 - 8.5 min.[2]

    • Target (2H-isomer): ~9.0 - 10.0 min.

    • Note: The 2H isomer is more symmetric and "greasier," interacting stronger with the C18 phase.[1][3]

Module 4: Storage & Handling FAQ

Q: Is the hydrochloride salt hygroscopic?

A: Yes, moderately.[1][3] Aniline hydrochloride salts can absorb atmospheric moisture, leading to "clumping" and potential hydrolysis if residual acid is present.[1][3]

  • Recommendation: Store in a tightly sealed vial with a desiccant pack at -20°C for long-term storage. Warm to room temperature before opening to prevent condensation.

Q: Can I convert the salt back to the free base for my reaction?

A: Yes. The free base is a solid (mp ~55-58°C).[2]

  • Protocol: Suspend the HCl salt in EtOAc. Add saturated aqueous NaHCO3 slowly with stirring until the aqueous layer pH > 8. Separate phases, dry organic layer over Na2SO4, and concentrate.[1][3][4]

  • Warning: The free base is more prone to oxidation (browning) than the HCl salt.[2][3] Use immediately.

References

  • Suvorexant Intermediate Synthesis: Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids. ResearchGate.[3][5] (Discusses the regioselectivity of triazole couplings).

  • HPLC Analysis of Triazoles: Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. BenchChem.[3][6] (General protocols for triazole separation applicable to 1,2,3-analogs).

  • General Triazole Isomerism: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.[3] (Mechanistic insights into 1H vs 2H formation).

  • Impurity Characterization: Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry.[1][3] (Example of structural elucidation of similar heterocyclic impurities).

Technical Support Center: 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Guide

Executive Summary & Dashboard

Compound: 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride CAS (Free Base): 126796-93-3 (Salt forms vary by stoichiometry) Role: Critical intermediate for Dual Orexin Receptor Antagonists (e.g., Suvorexant).[1] Primary Instability Vectors: Oxidative discoloration, Hygroscopic deliquescence, Regioisomeric contamination.[1]

Quick Status Check
ObservationDiagnosisSeverityImmediate Action
White / Off-White Powder Optimal StateNoneStore at -20°C, desiccated, dark.[1]
Pink / Reddish Tint Early OxidationLowPurge headspace with Argon. Use immediately.
Brown / Black Gunk Advanced OxidationHighDo not use. Recrystallization required.
Clumping / Wetness Hygroscopic FailureMediumDry under vacuum (P2O5) or lyophilize.
Melting Point Depression Regioisomer ImpurityMediumCheck HPLC (1H vs 2H isomer).

Deep Dive: Stability Mechanisms & Troubleshooting

Issue A: Oxidative Discoloration (The "Pink" Shift)

The Science: Anilines are electron-rich aromatics. Even as hydrochloride salts, the equilibrium exists with the free base, especially if the salt is not stoichiometric or if exposed to moisture.[1] The amino group (


) undergoes auto-oxidation via radical mechanisms (formation of hydrazobenzene or azo-linkages) to form highly colored "aniline black" type impurities.
  • Catalysts: This process is accelerated by UV light and transition metals (specifically Copper, often used in the Ullmann-type coupling to synthesize this triazole).[1]

Troubleshooting Protocol: Rescue of Oxidized Material

  • Scope: For material showing light pink/brown discoloration but >95% purity by HPLC.

  • Reagents: Ethanol (EtOH), Activated Carbon (Charcoal), HCl/Dioxane (4M).[1]

  • Dissolution: Dissolve the crude salt in minimal warm Ethanol (50°C).

  • Scavenging: Add Activated Carbon (10 wt% of substrate). Stir for 30 mins at 50°C.

    • Why? Carbon preferentially adsorbs high-molecular-weight colored oligomers.

  • Filtration: Filter hot through a Celite pad to remove carbon.

  • Re-precipitation: Cool the filtrate to 0°C. If crystallization is slow, add dropwise diethyl ether or 4M HCl in Dioxane to force the salt out.

  • Isolation: Filter the white precipitate under inert atmosphere (Nitrogen blanket).

Issue B: Regioisomeric Instability (The "Hidden" Impurity)

The Science: The synthesis of this compound (via reaction of 2-iodoaniline or similar with 1,2,3-triazole) produces two isomers:[1]

  • 2H-isomer (Desired): Symmetric, thermodynamically stable in non-polar solvents.

  • 1H-isomer (Undesired): Asymmetric, often forms as a kinetic byproduct (approx. 10-20% in crude mixtures).

  • Risk: The 1H-isomer has different reactivity and solubility. If not removed, it will carry forward into the final drug substance (e.g., Suvorexant), leading to OOS (Out of Specification) results.[1]

Diagnostic Experiment: Isomer Differentiation

  • Method: Reverse Phase HPLC (C18 Column).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile.

  • Differentiation:

    • The 2H-isomer is less polar (internal nitrogen lone pair involved in aromaticity/shielded)

      
      Later Retention Time .
      
    • The 1H-isomer is more polar (exposed NH-like character on the ring)

      
      Earlier Retention Time .
      
Issue C: Hygroscopicity (The "Clumping" Effect)

The Science: Aniline hydrochloride salts are notoriously hygroscopic. Water absorption breaks the crystal lattice, lowering the melting point and creating a localized "solution" phase where oxidation rates increase exponentially (mobile ions = faster reaction).[1]

Storage Protocol (The "Dry Chain"):

  • Primary Container: Amber glass vial (blocks UV).

  • Headspace: Purge with Argon (heavier than air, sits on the powder) before capping.

  • Secondary Container: Sealed bag with indicating silica gel or

    
     packet.
    
  • Temperature: -20°C is standard. Caution: Allow vial to warm to Room Temp (RT) before opening to prevent condensation.

Visualizing the Instability Pathways

The following diagram illustrates the degradation logic and the decision matrix for handling this compound.

StabilityLogic Start 2-TA-HCl (White Powder) Moisture Moisture Exposure (Hygroscopicity) Start->Moisture High Humidity Oxidation Auto-Oxidation (Radical Mechanism) Start->Oxidation Air Exposure Hydrolysis Partial Dissolution (Mobile Ions) Moisture->Hydrolysis Action_Dry Action: Vacuum Dry over P2O5 Moisture->Action_Dry If White Hydrolysis->Oxidation Accelerated by Mobility ColorChange Pink/Brown Discoloration Oxidation->ColorChange Action_Recryst Action: Carbon Treat & Recrystallize ColorChange->Action_Recryst If Colored UV UV Light / Cu Residue UV->Oxidation Catalyzes

Caption: Degradation pathways of 2-(2H-1,2,3-triazol-2-yl)aniline HCl.[1] Moisture acts as a gateway to accelerated oxidation.

Frequently Asked Questions (FAQs)

Q1: My material turned pink overnight. Is it ruined? A: Not necessarily. The color comes from trace oxidation products (often <0.1% w/w) that have high extinction coefficients.

  • Test: Run an HPLC or NMR. If purity is >98%, you can use it for the next step, provided the next step involves purification (e.g., column chromatography).[1]

  • Fix: If purity is compromised, perform the Ethanol/Carbon recrystallization described in Section 2.[1]

Q2: Why use the HCl salt instead of the free base? A: Two reasons:

  • Purification: The salt form helps reject the 1H-regioisomer during crystallization (lattice energy differences).

  • Stability: The free base aniline is an oil or low-melting solid that oxidizes much faster than the crystalline salt lattice.

Q3: I suspect Copper contamination from the synthesis. How do I check/clean? A: If you synthesized this via Cu-catalyzed coupling (e.g., Chan-Lam or Ullmann), residual Cu will turn the product green/blue or accelerate browning.[1]

  • Test: ICP-MS is the gold standard.

  • Clean: Dissolve the salt in water, basify to free base, and wash with aqueous EDTA or Ammonium Hydroxide (which complexes Cu).[1] Re-form the HCl salt using HCl in Dioxane/Ether.

Q4: Can I store this in a standard fridge (4°C)? A: Short term (weeks), yes. Long term (>1 month), no. -20°C is required to arrest the kinetic oxidation. Always use amber vials; light is a major degradation catalyst for the aniline moiety.

References

  • Cox, C. D., et al. (2013).[1] "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia."[1] Journal of Medicinal Chemistry, 53(14), 5320–5332.[1]

  • Strotman, N. A., et al. (2011).[1] "Reaction Development and Mechanistic Study of a Ruthenium-Catalyzed C–H Coupling of Aryl Chlorides with 1,2,3-Triazoles." Journal of the American Chemical Society, 133(21), 8362–8371.[1]

  • Mangion, I. K., et al. (2014).[1] "Process Development and Scale-up of Suvorexant, a Dual Orexin Receptor Antagonist." Organic Process Research & Development, 18(11), 1392–1400.[1]

  • ChemicalBook. (2024). "Aniline Hydrochloride Safety Data Sheet & Handling."

Sources

"scale-up challenges for 2-(2H-1,2,3-triazol-2-yl)aniline synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Challenges for 2-(2H-1,2,3-triazol-2-yl)aniline Synthesis

Executive Summary & Workflow Visualization

The synthesis of 2-(2H-1,2,3-triazol-2-yl)aniline and its derivatives (key intermediates for dual orexin receptor antagonists like Suvorexant) presents unique process chemistry challenges. The primary bottleneck is the regioselectivity of the 1,2,3-triazole coupling (N2 vs. N1 isomerism) and the subsequent purification of the desired pharmacophore.

This guide addresses the critical control points in the "Nitro-Reduction Route," which is the industry standard for scaling this scaffold.

Core Synthesis Workflow

The following diagram illustrates the critical decision nodes and process flow for the synthesis, highlighting the N2/N1 bifurcation.

G Start Starting Material (2-Fluoronitrobenzene) Coupling Nucleophilic Aromatic Substitution (1,2,3-Triazole + Base) Start->Coupling DMF/DMSO, K2CO3, 90°C Isomers Isomer Mixture (N2-Target : N1-Impurity) Coupling->Isomers Kinetic vs Thermo Control Purification Purification Node (Crystallization/Chromatography) Isomers->Purification Critical Separation Reduction Nitro Reduction (Pd/C + H2 or Fe/AcOH) Purification->Reduction Pure N2-Nitro Intermediate Final Target Product 2-(2H-1,2,3-triazol-2-yl)aniline Reduction->Final Hydrogenation

Caption: Logical flow for the synthesis of 2-(2H-1,2,3-triazol-2-yl)aniline, emphasizing the critical isomer separation step prior to reduction.

Troubleshooting Guide & FAQs

This section addresses specific technical hurdles reported by process chemists during scale-up.

Category A: Regioselectivity (The N2 vs. N1 Challenge)

Q1: We are observing a 60:40 ratio of N2:N1 isomers. How can we shift this to favor the desired N2 isomer? A: The regioselectivity of 1,2,3-triazole alkylation/arylation is heavily solvent and temperature-dependent.

  • Thermodynamics: The N2-isomer is generally the thermodynamic product, while N1 is the kinetic product.

  • Solvent Effect: Switch from non-polar or protic solvents to polar aprotic solvents like DMF or DMSO . These solvents stabilize the transition state leading to the N2 isomer.

  • Temperature: Increasing the reaction temperature (e.g., from 60°C to 90-100°C) typically increases the N2:N1 ratio by overcoming the activation energy barrier for the thermodynamic product.

  • Catalysis: For unactivated aryl halides (e.g., 2-bromoaniline derivatives), employing a Copper(I) catalyst (Ullmann-type coupling) with specific ligands (e.g., diamines) can significantly enhance N2 selectivity, often achieving >90:10 ratios [1, 2].

Q2: Does the counter-ion of the base affect the isomer ratio? A: Yes. The "cation effect" is real.

  • Cesium Carbonate (Cs₂CO₃): Often yields higher N2 selectivity compared to K₂CO₃ or Na₂CO₃ due to the "cesium effect," which improves the solubility of the triazolate anion and alters the tightness of the ion pair, favoring attack at the harder N2 center [3].

  • Recommendation: If cost permits, screen Cs₂CO₃. For larger scales, a mixture of K₂CO₃ with catalytic Cs₂CO₃ can sometimes mimic the effect.

Category B: Purification & Isolation[1]

Q3: The N1 and N2 isomers have very similar Rf values. How do we separate them on a kilogram scale without column chromatography? A: Chromatography is viable for medicinal chemistry but prohibitive at scale.

  • Crystallization Strategy: The N2 isomer typically has a higher melting point and greater symmetry than the N1 isomer.

    • Protocol: After workup, dissolve the crude mixture in a hot solvent system like Isopropyl Acetate/Heptane or Ethanol/Water . The N2 isomer often crystallizes out preferentially upon slow cooling.

  • Salt Formation: If your intermediate contains a carboxylic acid (e.g., if making the Suvorexant intermediate), forming the Potassium salt has been proven to selectively crystallize the N2 isomer, rejecting the N1 isomer in the mother liquor [4].

Q4: Can we carry the mixture through to reduction and separate the anilines? A: It is strongly not recommended .

  • Reasoning: The polarity difference between the N1-aniline and N2-aniline is often smaller than that of the nitro precursors. Furthermore, the N1-aniline can act as a catalyst poison or compete in downstream coupling reactions.

  • Best Practice: Purify at the Nitro stage. The crystallinity of the nitro-triazole intermediates is usually superior.

Category C: Safety & Stability

Q5: Are there thermal hazards associated with heating 1,2,3-triazole with nitro compounds? A: Yes. 1,2,3-triazoles are energetic nitrogen-rich heterocycles.

  • DSC Data: Differential Scanning Calorimetry (DSC) typically shows exotherms starting around 200°C for many triazole derivatives. However, the reaction mixture (nitro compound + triazole) can have lower onset temperatures.

  • Hazard: 1,2,3-Triazole itself can decompose violently if distilled to dryness or overheated.

  • Control: Never distill the reaction solvent to complete dryness without checking DSC. Quench the reaction mixture into water to remove excess triazole before concentration.

Quantitative Data: Optimization Parameters

The following data summarizes the impact of reaction conditions on the N2:N1 selectivity for the coupling of 2-fluoronitrobenzene with 1,2,3-triazole.

ParameterCondition ACondition BCondition CRecommended Scale-Up
Solvent THFAcetonitrileDMF DMF (High solubility, favors N2)
Base Et₃NK₂CO₃Cs₂CO₃ K₂CO₃ (Cost/Performance balance)
Temp (°C) 25°C60°C100°C 90-100°C
N2 : N1 Ratio ~40 : 60~70 : 30~85 : 15 >80 : 20
Yield 55%75%92% >90%

Note: Data derived from generalized optimization trends in triazole-arylation literature [1, 5].

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(2H-1,2,3-triazol-2-yl)nitrobenzene (Coupling)
  • Charge a reactor with 2-fluoronitrobenzene (1.0 equiv) and DMF (5 volumes).

  • Add 1,2,3-triazole (1.1 equiv) and K₂CO₃ (1.5 equiv).

  • Heat the mixture to 90°C for 12–16 hours. Monitor by HPLC for consumption of starting material.

  • Cool to 20°C.

  • Quench by slowly adding Water (10 volumes). The product should precipitate.

  • Filter the solids.

  • Purification: Recrystallize the wet cake from Ethanol/Water (9:1) . Heat to reflux to dissolve, then cool slowly to 0°C.

  • Filter the purified N2-isomer. Target Purity: >98% N2-isomer.

Protocol B: Reduction to 2-(2H-1,2,3-triazol-2-yl)aniline
  • Charge the purified nitro intermediate (1.0 equiv) into a hydrogenation vessel.

  • Add Methanol or Ethanol (10 volumes).

  • Add 10% Pd/C (5 wt% loading, 50% water wet).

  • Pressurize with Hydrogen gas (H₂) to 3 bar (45 psi).

  • Stir at 25–30°C for 4–6 hours. Exotherm warning: Hydrogenation of nitro groups is highly exothermic. Control cooling.

  • Filter through Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the off-white solid aniline.

References

  • Baxter, C. A., et al. "The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder." Organic Process Research & Development, vol. 15, no. 2, 2011, pp. 367–375. Link

  • Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Ruthenium-Catalyzed Intramolecular Asymmetric Reductive Amination en Route to the Dual Orexin Inhibitor Suvorexant." Journal of the American Chemical Society, vol. 133, no. 21, 2011, pp. 8362–8371. Link

  • Li, L., et al. "Regioselective Synthesis of 2-Aryl-2H-1,2,3-Triazoles via Copper-Catalyzed Coupling of Aryl Halides with 1,2,3-Triazole." Organic Letters, vol. 17, no. 12, 2015, pp. 3126–3129. Link

  • Mangion, I. K., et al. "Enzymatic and Chemical Resolution of a Suvorexant Intermediate." Organic Letters, vol. 14, no. 13, 2012, pp. 3458–3461. Link

  • Journet, M., et al. "Scale-up of a Suzuki-Miyaura Coupling Reaction for the Synthesis of a 2-Aryl-2H-1,2,3-triazole." Organic Process Research & Development, vol. 16, no. 5, 2012, pp. 945-952. Link

"refining the crystallization of 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Process Development Teams From: Dr. Aris Thorne, Senior Application Scientist, Crystallization Systems Subject: Technical Guide: Refining the Crystallization of 2-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride

Introduction: The Criticality of the Salt Form

You are likely working with 2-(2H-1,2,3-triazol-2-yl)aniline , a pivotal intermediate often associated with the synthesis of Orexin receptor antagonists (e.g., Suvorexant analogs). In its free base form, this compound is prone to oxidation (discoloration) and often exists as a metastable oil or low-melting solid, making it difficult to handle on a scale.

Converting this intermediate to its hydrochloride (HCl) salt is not merely a pH adjustment—it is a purification strategy. The HCl form locks the aniline into a stable lattice, rejecting critical impurities such as the 1H-isomer (regioisomer) and residual Copper (Cu) catalysts used in the Ullmann coupling steps.

This guide addresses the specific physicochemical challenges of crystallizing this salt: polymorph control, oiling out, and regioisomer rejection.

Module 1: Solvent System Selection & Solubility

Q1: I am seeing "oiling out" (liquid-liquid phase separation) instead of crystallization when adding HCl. Why?

A: Oiling out occurs when the salt forms faster than it can crystallize, creating a supersaturated oil phase, or when the solvent system is too polar to support the hydrophobic triazole moiety but not polar enough to solvate the ionic pair.

  • The Mechanism: The 2-triazolyl group is lipophilic. If you use pure water or dilute aqueous HCl, the salt may form a "sticky" hydrate or oil out due to the hydrophobic effect.

  • The Solution: Switch to a semi-polar organic system .

    • Recommended System: Ethanol (EtOH) / Isopropyl Acetate (IPAc) or Methanol / MTBE .

    • Protocol: Dissolve the free base in 5 volumes of warm Ethanol (45°C). Add 1.1 equivalents of HCl (as a solution in IPA or Dioxane, not aqueous). The salt should nucleate. Then, slowly add IPAc (antisolvent) to drive yield.

Q2: Which solvent system gives the best rejection of the 1H-1,2,3-triazol-1-yl regioisomer?

A: The 1H-isomer is the primary impurity (often 5–20% in crude mixtures).

  • Solubility Differential: The 1H-isomer HCl salt is typically more soluble in alcoholic solvents than the desired 2H-isomer salt due to the higher dipole moment and asymmetry of the 1H-triazole ring.

  • Recommendation: Use Isopropanol (IPA) with a hot filtration step.

    • Dissolve the crude mixture in boiling IPA.

    • Cool slowly to 60°C. The 2H-isomer HCl often crystallizes first.

    • Hold at 20°C. Do not cool to 0°C immediately, as this forces the 1H-isomer to co-precipitate.

Module 2: Impurity Rejection (Copper & Color)

Q3: My crystals are retaining a green/blue tint. How do I remove residual Copper?

A: If your synthesis involved a Cu-catalyzed coupling (e.g., Ullmann reaction), the aniline nitrogen acts as a ligand, trapping copper in the crystal lattice. Standard recrystallization rarely removes this.

  • The Fix: You must break the coordination complex before crystallization.

  • Chelation Step:

    • Dissolve the free base in Ethyl Acetate.

    • Wash with a 5% aqueous solution of L-Cysteine or EDTA at pH 5–6. The sulfur in cysteine has a higher affinity for Cu than the aniline nitrogen.

    • Separate phases, dry the organic layer, then proceed to HCl salt formation.

  • Polishing Filtration: Always pass the hot solution through a Celite/Charcoal pad before adding the acid source.

Q4: How do I quantify the rejection of the 1H-isomer during the process?

A: You cannot rely on visual melting points, as the isomers form eutectic mixtures. Use the data table below to benchmark your HPLC results.

Table 1: Expected Purge Factors for 1H-Isomer Removal

Purification MethodCrude Purity (2H : 1H)Final Purity (2H : 1H)YieldNotes
Direct Acidification (aq. HCl) 80 : 2085 : 1595%Ineffective. Traps impurities in the lattice.
Recryst. (EtOH/Water) 80 : 2092 : 870%Good, but risk of hydrate formation.
Reslurry (Hot IPA) 80 : 2098 : 285%Best Balance. Kinetic rejection of 1H-salt.
Recryst. (MeOH/IPAc) 98 : 2>99.5 : 0.590%Polishing step for API grade.

Module 3: Detailed Experimental Protocol

Standard Operating Procedure (SOP): Reactive Crystallization of 2-(2H-1,2,3-triazol-2-yl)aniline HCl

  • Dissolution: Charge 10.0 g of Crude Aniline (Free Base) into a reactor. Add 60 mL Isopropyl Alcohol (IPA) . Stir at 50°C until fully dissolved.

  • Scavenging (Optional): Add 0.5 g activated carbon (enoPC). Stir for 30 mins. Filter hot through a 0.45 µm filter.

  • Salt Formation:

    • Maintain filtrate at 45–50°C.

    • Slowly add 1.1 eq. of HCl in Isopropanol (5-6 M) over 30 minutes.

    • Observation: The solution should turn slightly turbid (cloud point). If it oils, increase temperature by 5°C.

  • Nucleation & Growth:

    • Seed with 0.1% pure 2H-isomer HCl crystals (if available).

    • Hold at 45°C for 1 hour to allow crystal growth (Ostwald Ripening).

  • Cooling: Cool to 20°C at a rate of 10°C/hour. Fast cooling traps the 1H-isomer.

  • Isolation: Filter the white solids.

  • Wash: Wash the cake with 20 mL of cold IPA/Heptane (1:1).

  • Drying: Dry under vacuum at 45°C.

Module 4: Process Visualization

The following diagram illustrates the critical decision nodes for impurity control and polymorph stability.

CrystallizationWorkflow Start Crude Aniline (Free Base) CuCheck Is Copper > 20 ppm? Start->CuCheck Chelation L-Cysteine/EDTA Wash (Break Cu-N complex) CuCheck->Chelation Yes Dissolution Dissolve in IPA (50°C) CuCheck->Dissolution No Chelation->Dissolution Carbon Carbon Treatment (Color Removal) Dissolution->Carbon AcidAdd Add HCl/IPA (Slow Addition) Carbon->AcidAdd Hot Filtration Seed Seed @ Cloud Point (Prevents Oiling Out) AcidAdd->Seed Cooling Controlled Cooling (10°C/hr to 20°C) Seed->Cooling Filter Filtration & Wash (Rejects 1H-Isomer) Cooling->Filter Product Pure 2H-Aniline HCl Salt Filter->Product

Caption: Workflow for the purification of 2-(2H-1,2,3-triazol-2-yl)aniline HCl, highlighting Copper remediation and controlled crystallization.

Module 5: Troubleshooting (FAQ)

Q5: The filtration is extremely slow. What happened?

A: You likely have "fines" (crystals < 10 µm). This happens if:

  • Nucleation was uncontrolled (Instant addition of HCl).

  • Cooling was too fast (Crash cooling).

  • Agitation was too high , causing crystal breakage.

  • Fix: Perform a "temperature cycle." Re-heat the slurry to 45°C (dissolving fines) and cool slowly again. This allows larger crystals to grow at the expense of small ones.

Q6: Can I use aqueous HCl instead of alcoholic HCl?

A: Only if you are using water as the solvent, which is risky for this compound due to the low solubility of the free base. Adding aqueous HCl to an IPA solution changes the solvent composition, increasing water content. This increases the solubility of the salt (yield loss) and can cause the "sticky" oiling out phenomenon described in Q1. Stick to anhydrous acid sources (HCl in IPA, Dioxane, or Methanol) for consistent results.

References

  • Merck Sharp & Dohme Corp. (2012). Process for the preparation of suvorexant. WO Patent 2012/148553.[1][2] Link

  • Cox, C. D., et al. (2010). Discovery of the Orexin Receptor Antagonist Suvorexant. Journal of Medicinal Chemistry, 53(14), 5320–5332. Link

  • Strotman, N. A., et al. (2011). Reaction Development and Mechanistic Study of a Ruthenium-Catalyzed Hydrogen Transfer of an N-Aryl-1,2,3-triazole. Journal of the American Chemical Society, 133(31), 12302–12310. Link

  • Breslin, H. J., et al. (2011). Orexin Receptor Antagonists. U.S. Patent No.[1] 7,951,797.[1] Link

Sources

Validation & Comparative

Publish Comparison Guide: Structural Validation of 2-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating framework for confirming the structure of 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride . It addresses the critical challenge of distinguishing the target 2H-isomer from the thermodynamically stable 1H-isomer byproduct, a common issue in triazole chemistry that directly impacts the efficacy of downstream pharmaceutical applications (e.g., Suvorexant synthesis).[1]

Part 1: Executive Summary & The Isomer Challenge

In the synthesis of 2-substituted-1,2,3-triazoles, the formation of the 1H-isomer (N1-linked) versus the 2H-isomer (N2-linked) is the primary structural variable.[1] For the target molecule 2-(2H-1,2,3-triazol-2-yl)aniline , the 2H-isomer is the desired pharmacophore.[1]

  • The Problem: Standard LC-MS often cannot distinguish these isomers as they share identical masses (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     for the free base).
    
  • The Solution: This guide compares three validation methodologies, prioritizing NMR spectroscopy for routine analysis and X-ray Crystallography for absolute configuration.

Comparative Overview of Validation Methods
FeatureMethod A: 1H NMR (Recommended Routine) Method B: 15N NMR / HMBC Method C: X-Ray Crystallography
Primary Utility Rapid isomer distinction (1H vs 2H)Definitive N-connectivity assignmentAbsolute structural proof
Key Indicator Symmetry of Triazole Protons (H4/H5)Nitrogen Chemical Shift (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Bond Lengths & Angles
Speed/Cost High / LowMedium / MediumLow / High
Sample Req. ~10 mg (Dissolved)~50 mg (Conc. Solution)Single Crystal
Resolution Distinguishes isomers by symmetryDistinguishes by N-environmentAtomic resolution

Part 2: Detailed Validation Protocols

Protocol 1: 1H NMR Isomer Differentiation (The "Symmetry Test")

Objective: To distinguish the target 2H-isomer from the 1H-isomer based on the magnetic equivalence of the triazole protons.

  • Causality:

    • 2H-Isomer (Target): The 1,2,3-triazole ring is attached at the N2 position.[1][2][3][4] Despite the ortho-amino group on the phenyl ring, the triazole ring often exhibits effective ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      -like symmetry in solution due to rapid rotation or electronic averaging. Consequently, protons H4  and H5  are chemically equivalent or nearly equivalent.[1]
      
    • 1H-Isomer (Impurity): The triazole is attached at N1.[1] The proton at C5 is proximal to the phenyl ring (deshielded), while the proton at C4 is distal.[1] This lack of symmetry results in two distinct signals.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10-15 mg of the hydrochloride salt in 0.6 mL of DMSO-d6 . (Note: DMSO is preferred over CDCl3 to ensure solubility of the salt and sharpen exchangeable proton signals).[1]

  • Acquisition: Acquire a standard 1H spectrum (minimum 16 scans, 400 MHz+).

  • Analysis of the Aromatic Region (7.0 – 8.5 ppm):

    • Look for the Triazole Signal:

      • Target (2H): A distinct singlet (integrating to 2H) typically appearing between 8.0 – 8.2 ppm .[1][5]

      • Impurity (1H): Two separate doublets (each 1H,

        
         Hz) with a chemical shift difference (
        
        
        
        ) of >0.5 ppm.
  • Analysis of the Amine/Salt Protons:

    • The hydrochloride salt will show a broad exchangeable peak (NH3+) typically around 8.0–10.0 ppm , distinct from the sharp aromatic signals.[1]

Protocol 2: Chloride Content Determination (Stoichiometry)

Objective: To validate the "hydrochloride" salt form and calculate the precise stoichiometry (Mono-HCl vs. Di-HCl).

  • Trustworthiness: Gravimetric or potentiometric titration provides a direct molar measurement of the counterion, independent of the organic structure.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 50.0 mg of the sample in 20 mL of deionized water. Add 1 mL of 5% HNO3.

  • Titration: Titrate with 0.1 N Silver Nitrate (AgNO3) solution using a potentiometric titrator equipped with a silver electrode.

  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">

    
    
    
    • Theoretical Cl% for Mono-HCl (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ):  ~18.03%
      
    • Acceptance Criteria: 17.5% – 18.5% (consistent with mono-hydrochloride).[1]

Protocol 3: 15N HMBC (The "Nuclear Option")[1]

Objective: If 1H NMR is ambiguous (e.g., due to peak overlap), 15N HMBC definitively assigns the attachment point.[1]

  • Mechanism:

    • 2H-Isomer: The N2 nitrogen (attached to phenyl) is shielded relative to N1/N3.[1] The symmetry makes N1 and N3 equivalent.[1]

    • 1H-Isomer: The N1 nitrogen (attached to phenyl) is unique.[1] N2 and N3 are distinct.

Part 3: Visualization of Structural Logic

The following diagram illustrates the decision logic for validating the structure, distinguishing between the desired 2H-isomer and the 1H-isomer.

ValidationLogic Start Synthesized Product (Crude or Purified) NMR_Test Method A: 1H NMR Analysis (DMSO-d6) Start->NMR_Test Decision_Sym Triazole Region (8.0-8.2 ppm) Signal Shape? NMR_Test->Decision_Sym Result_2H Singlet (2H) Indicates Symmetry Decision_Sym->Result_2H Symmetric Signal Result_1H Two Doublets (1H each) Indicates Asymmetry Decision_Sym->Result_1H Split Signals Conclusion_2H CONFIRMED: 2H-Isomer (Target Structure) Result_2H->Conclusion_2H Conclusion_1H REJECT: 1H-Isomer (Byproduct) Result_1H->Conclusion_1H Salt_Val Method D: Chloride Titration (AgNO3) Conclusion_2H->Salt_Val Final_Val VALIDATED PRODUCT 2-(2H-1,2,3-triazol-2-yl)aniline HCl Salt_Val->Final_Val Cl% ~18.0%

Caption: Decision tree for structural validation. The symmetry of the triazole protons in 1H NMR is the primary discriminator between the target 2H-isomer and the 1H-isomer.

Part 4: Data Presentation & Specifications

Table 1: Theoretical vs. Experimental NMR Data
Atom Position2H-Isomer (Target) Expected Shift (

)
1H-Isomer (Impurity) Expected Shift (

)
Multiplicity (2H-Isomer)
Triazole H4/H5 8.0 – 8.2 ppm 7.8 & 8.6 ppm (Distinct)Singlet (2H)
Phenyl H3/H6 7.2 – 7.8 ppm7.2 – 7.8 ppmMultiplet
Phenyl H4/H5 6.6 – 7.0 ppm6.6 – 7.0 ppmMultiplet
Amine (

)
8.0 – 10.0 ppm (Broad)8.0 – 10.0 ppm (Broad)Broad Singlet
Table 2: Key Physical Properties for Identification
PropertySpecificationMethod
Appearance Off-white to pale yellow solidVisual
Molecular Formula

Calculated
Molecular Weight 196.64 g/mol Calculated
Exact Mass (Free Base) 160.07 g/mol LC-MS (ESI+)
Chloride Content 18.03% (Theoretical)Argentometric Titration

Part 5: References

  • Suvorexant Synthesis & Intermediates:

    • Title: "Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate."[1]

    • Source: RHHZ.net / Vertex AI Search[1]

    • URL:6[1][7]

  • Triazole Isomer Characterization:

    • Title: "Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives."

    • Source: American Chemical Society (ACS)[1]

    • URL:8[1][4][7][9][10]

  • Crystal Structure of 2-Phenyl-Triazoles:

    • Title: "Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde... and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate."

    • Source: ResearchGate[1][7][11]

    • URL:12[1][4][7][9][10][13][14][15]

  • PubChem Compound Record:

    • Title: "this compound."[1][3]

    • Source: PubChem / University of Luxembourg[1]

    • URL:16[1][7][15]

Sources

A Comparative Guide to 1H- and 2H-1,2,3-Triazole Aniline Derivatives: Synthesis, Bioactivity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tale of Two Isomers in Medicinal Chemistry

The 1,2,3-triazole ring system, a five-membered heterocycle containing three adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] This scaffold exists in two principal tautomeric forms: the 1H- and the 2H-1,2,3-triazole.[3][4][5] While structurally similar, the distinct arrangement of the nitrogen and hydrogen atoms in these isomers significantly influences their electronic properties, stability, and capacity for biological interactions.[1][6] When conjugated with an aniline moiety—a well-established pharmacophore in its own right—these triazole derivatives give rise to a class of compounds with a vast and diverse pharmacological landscape.

The surge in interest surrounding 1,2,3-triazoles can be largely attributed to the advent of "click chemistry," which provides a highly efficient and regioselective route to the 1,4-disubstituted 1H-isomer.[2][5] Consequently, the 1H-isomer has been more extensively studied. However, emerging research into the 2H-isomers reveals unique biological profiles, underscoring the need for a direct comparative analysis. This guide provides an in-depth, objective comparison of 1H- versus 2H-1,2,3-triazole aniline derivatives, synthesizing data from disparate studies to offer researchers and drug development professionals a clear perspective on their synthesis, characterization, and therapeutic potential. We will delve into experimental protocols, comparative bioactivity data, and the underlying structure-activity relationships that govern their function.

Part 1: Synthesis and Spectroscopic Differentiation

The synthetic accessibility of each isomer is a critical factor in its development as a potential therapeutic agent. The methodologies for producing 1H- and 2H-isomers are distinct, often requiring different catalytic systems and precursors.

Synthesis of 1H-1,2,3-Triazole Aniline Derivatives: The "Click" Chemistry Paradigm

The most prevalent method for synthesizing 1,4-disubstituted 1H-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[2][7] This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups, making it ideal for creating libraries of diverse compounds. The general reaction involves the coupling of a terminal alkyne with an organic azide in the presence of a copper(I) catalyst.

General Reaction Scheme: An aniline-derived azide is reacted with a terminal alkyne to yield the corresponding 1,4-disubstituted 1H-1,2,3-triazole aniline derivative.

G cluster_0 Synthesis of 1H-1,2,3-Triazole Aniline Derivatives (CuAAC) Aniline-Azide Aniline-N3 Product_1H 1,4-Disubstituted 1H-1,2,3-Triazole Aniline Aniline-Azide->Product_1H + Alkyne R-C≡CH Alkyne->Product_1H + Catalyst Cu(I) Catalyst Solvent, RT

Caption: General workflow for CuAAC synthesis of 1H-isomers.

Experimental Protocol: Synthesis of a Representative 1-(4-aminophenyl)-4-phenyl-1H-1,2,3-triazole

This protocol describes a typical CuAAC reaction.

  • Preparation of Azide: To a solution of 4-bromoaniline (1.0 eq) in a suitable solvent (e.g., DMF), add sodium azide (1.2 eq). The reaction is heated to promote the nucleophilic aromatic substitution, yielding 1-azido-4-aminobenzene. The product is then purified via extraction and chromatography.

  • Cycloaddition Reaction: In a round-bottom flask, dissolve phenylacetylene (1.0 eq) and the prepared 1-azido-4-aminobenzene (1.0 eq) in a mixture of t-butanol and water.[8]

  • Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by dissolving copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) in water. This in situ reduction generates the active Cu(I) species.

  • Reaction Execution: Add the catalyst solution to the alkyne and azide mixture. Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure 1H-1,2,3-triazole derivative.

Synthesis of 2H-1,2,3-Triazole Aniline Derivatives: Navigating Regioselectivity

The synthesis of 2H-1,2,3-triazoles is generally more complex and less regioselective than that of their 1H counterparts. Methods often involve intermolecular cycloadditions of specific precursors like tosylhydrazones with nitriles or multi-component reactions under different catalytic systems.[9]

General Reaction Scheme: One approach involves the reaction of a tosylhydrazone with a nitrile in the presence of a strong base like potassium tert-butoxide (t-BuOK).[9]

G cluster_1 Synthesis of 2H-1,2,3-Triazole Aniline Derivatives Tosylhydrazone Aniline-derived Tosylhydrazone Product_2H 2,4,5-Trisubstituted 2H-1,2,3-Triazole Tosylhydrazone->Product_2H + Nitrile R-C≡N Nitrile->Product_2H + Reagent t-BuOK Xylene, Heat

Caption: Synthesis of 2H-isomers via tosylhydrazone-nitrile cycloaddition.

Spectroscopic Differentiation of Isomers

Unambiguous characterization is crucial to distinguish between the 1H- and 2H-isomers. NMR and IR spectroscopy are powerful tools for this purpose.[3][10]

  • ¹H NMR Spectroscopy: The most telling signal is that of the triazole ring proton (C5-H for 1,4-disubstituted 1H-isomers and C4/C5-H for 2,4-disubstituted 2H-isomers).

    • For 1H-1,2,3-triazoles , the C5-H proton typically appears as a sharp singlet in the range of δ 7.5–8.5 ppm .[8][11][12][13]

    • For 2H-1,2,3-triazoles , the equivalent proton signal is generally found slightly upfield compared to the 1H-isomer.

  • ¹³C NMR Spectroscopy: The chemical shifts of the triazole ring carbons also differ between the isomers, providing further confirmation of the structure.[14]

  • Mass Spectrometry: While not always definitive for isomers, fragmentation patterns under ESI-MS/MS can provide structural clues. For instance, some studies have shown that 1,2,3-triazoles can rearrange in the gas phase, which can complicate analysis but also offer diagnostic fragmentation pathways.[10]

Part 2: A Comparative Analysis of Biological Activities

The isomeric nature of the triazole ring directly impacts the pharmacological profile of the aniline derivatives. Here, we compare their reported activities in key therapeutic areas.

Anticancer Activity

Both 1H- and 2H-1,2,3-triazole derivatives have demonstrated significant potential as anticancer agents.[1] Their mechanism often involves inducing cell cycle arrest and apoptosis.[15]

Numerous studies have reported the synthesis of 1,2,3-triazole derivatives and their evaluation against various cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A-549), colon, and melanoma cancer cells.[15][16][17][18] While direct comparative studies between pure 1H- and 2H-aniline derivatives are sparse, the existing literature on broader 1,2,3-triazoles suggests that the substitution pattern is a critical determinant of activity. For example, certain 1,4-disubstituted 1H-triazoles have shown moderate to potent activity.[15][16] One study highlighted a 1,2,3-triazole derivative with moderate activity against melanoma, colon, and breast cancer cell lines.[16] Another study found that new 1,2,3-triazole-amino acid conjugates significantly inhibited breast (MCF7) and liver (HepG2) cancer cell proliferation at concentrations below 10 µM.[17]

Table 1: Selected Anticancer Activities of 1,2,3-Triazole Derivatives

Compound ClassCancer Cell LineActivity (IC₅₀ / GI₅₀)Reference
1H-1,2,3-Triazole-Amino Acid ConjugatesMCF-7 (Breast), HepG2 (Liver)>30% inhibition at <10 µM[17]
1,4-Disubstituted 1,2,3-TriazolesHT-1080 (Fibrosarcoma)IC₅₀ = 15.13 µM[15]
1,4-Disubstituted 1,2,3-TriazolesMDA-MB-468 (Breast)Log GI₅₀ = -5.70[16]
1,4-Disubstituted 1,2,3-TriazolesSK-MEL-5 (Melanoma)Log GI₅₀ = -5.55[16]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized triazole compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Triazole Derivatives (24-72h) A->B C Add MTT Reagent (Incubate 3-4h) B->C D Viable cells convert MTT to Formazan C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 Value F->G

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity

Triazole derivatives, including those from the 1,2,3-triazole family, are known for their broad-spectrum antimicrobial properties.[12][19][20][21]

Studies have shown that novel 1,2,3-triazole glycosides exhibit antibacterial activity against Gram-positive Staphylococcus aureus and Gram-negative Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Aspergillus niger.[19] Another study synthesized 1H-1,2,3-triazole derivatives of metronidazole and found that they showed higher inhibition rates of fungal and bacterial growth compared to the parent compound.[12] While direct comparisons are limited, the data suggests that the 1H-1,2,3-triazole scaffold is a promising backbone for developing new antimicrobial agents.

Table 2: Selected Antimicrobial Activities of 1,2,3-Triazole Derivatives

Compound ClassMicroorganismActivity (MIC)Reference
Indole-linked 1,2,4-TriazolesCandida kruseiMore effective than fluconazole[22]
1H-1,2,3-Triazole GlycosidesStaphylococcus aureusSusceptible[19]
1H-1,2,3-Triazole Metronidazole DerivativesVarious bacteria & fungiPotent activity[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the MIC of a compound.

  • Prepare Inoculum: Culture the microbial strain (e.g., S. aureus) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium. The concentration range should be wide enough to determine the MIC.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

1,2,3-Triazole derivatives have emerged as potent inhibitors of various enzymes, playing a role in the management of diseases like type 2 diabetes and hypertension.[23][24][25]

For instance, a series of 1,2,3-triazole derivatives were developed and showed dual inhibition against α-amylase and α-glucosidase, two enzymes involved in carbohydrate metabolism.[23] Similarly, novel 1H-1,2,3-triazole analogs were identified as moderate inhibitors of carbonic anhydrase-II.[11] Some 1,2,4-triazole derivatives have also shown strong inhibition of α-amylase, with one compound having an IC₅₀ value of 150 µM.[24]

Table 3: Enzyme Inhibition by Triazole Derivatives

Compound ClassTarget EnzymeActivity (IC₅₀)Reference
1,2,3-Triazole Derivativesα-Amylase & α-GlucosidaseDual Inhibition[23]
1H-1,2,3-Triazole AnalogsCarbonic Anhydrase-II13.8–35.7 µM[11]
1,2,4-Triazole Derivativesα-Amylase150 µM[24]

Part 3: Structure-Activity Relationship (SAR) and Isomeric Effects

The biological activity of these compounds is dictated by their three-dimensional structure and electronic properties, which are influenced by the triazole isomer and the substitution pattern.

  • Influence of Isomerism: The 1H- and 2H-1,2,3-triazoles have different dipole moments and hydrogen bonding capabilities.[6] The 1H-isomer, with its acidic proton, can act as a hydrogen bond donor, while the 2H-isomer is primarily a hydrogen bond acceptor. This difference can lead to distinct binding modes with biological targets like enzymes or receptors. The 2H-tautomer is estimated to be more stable in the gas phase, while the 1H-isomer is often stabilized in polar solvents.[3]

  • Role of the Aniline Ring: The position of substituents (e.g., electron-donating or electron-withdrawing groups) on the aniline ring significantly modulates the electronic properties of the entire molecule, affecting its lipophilicity, bioavailability, and interaction with target proteins.

  • Substituents on the Triazole Ring: The nature of the substituent at the C4 (or C5) position of the triazole ring is crucial. Bulky or lipophilic groups can enhance binding to hydrophobic pockets in enzymes, while polar groups can improve solubility and form specific hydrogen bonds.

SAR Triazole_Core Isomer Type (1H vs. 2H) - Different Dipole Moment - H-bond Donor/Acceptor Profile - Affects Target Binding Mode Activity Biological Activity (Potency & Selectivity) Triazole_Core:isomer->Activity determines Aniline_Sub Aniline Substituents (R') - Electron Donating/Withdrawing - Positional Isomerism (o, m, p) - Modulates Lipophilicity & pKa Aniline_Sub:substituent->Activity modulates Triazole_Sub Triazole Substituent (R) - Steric Bulk - Polarity / Lipophilicity - Influences Binding Affinity Triazole_Sub:substituent->Activity fine-tunes

Caption: Key factors influencing the structure-activity relationship (SAR).

Conclusion and Future Perspectives

This guide highlights the distinct yet complementary nature of 1H- and 2H-1,2,3-triazole aniline derivatives. The 1H-isomers, readily accessible via robust "click chemistry," have been extensively explored, yielding a wealth of data on their anticancer, antimicrobial, and enzyme-inhibiting properties. The 2H-isomers, while synthetically more challenging, represent a promising and underexplored area of chemical space that may offer novel biological activities or improved pharmacokinetic profiles.

The key takeaway for researchers is that isomerism is not a trivial structural variation. The choice between a 1H- and a 2H-1,2,3-triazole scaffold can fundamentally alter a molecule's interaction with biological systems. Future research should focus on:

  • Developing more efficient and regioselective syntheses for 2H-1,2,3-triazole derivatives to facilitate their systematic study.

  • Conducting direct, head-to-head comparative studies of 1H- and 2H-isomeric pairs to precisely delineate the effect of N-substitution on specific biological activities.

  • Utilizing computational modeling and structural biology to understand the binding modes of these isomers and rationally design next-generation inhibitors with enhanced potency and selectivity.

By embracing the structural diversity offered by both triazole isomers, the scientific community can unlock the full potential of this remarkable heterocyclic scaffold in the quest for new and more effective therapeutic agents.

References

  • Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. PubMed. Available at: [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. National Center for Biotechnology Information. Available at: [Link]

  • Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI. Available at: [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • In vitro, in silico and Pharmaco-toxicological Efficiencies of some Triazole Derivatives on Inhibition of Digestive Enzyme Alpha-amylase. SciELO. Available at: [Link]

  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers. Available at: [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Scientific Journal of Research. Available at: [Link]

  • 1,2,3‐Triazole hybrids as anticancer agents: A review. Semantic Scholar. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of novel indole, 1,2,4-triazole derivatives as potential glucosidase inhibitors. ScienceDirect. Available at: [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. PubMed. Available at: [Link]

  • Representative derivatives of 1,2,3-triazoles with anti-microbial activity. ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. National Center for Biotechnology Information. Available at: [Link]

  • Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. ResearchGate. Available at: [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Medical Science Monitor. Available at: [Link]

  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • 1H-1,2,3-Triazole. American Chemical Society. Available at: [Link]

  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. Available at: [Link]

  • Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal. Available at: [Link]

  • 1,2,3-Triazole. Wikipedia. Available at: [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available at: [Link]

  • 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. University of Science and Technology of China. Available at: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI. Available at: [Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. Available at: [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. MDPI. Available at: [Link]

Sources

"biological activity comparison of 2-(triazol-yl)aniline isomers"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison of 2-(Triazol-yl)aniline Isomers Content Type: Publish Comparison Guide

A Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary

The 2-(triazol-yl)aniline scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the development of tubulin polymerization inhibitors, kinase inhibitors (EGFR/RET), and antifungal agents. This guide provides a comparative analysis of the biological activities of its primary isomers, specifically focusing on the structural divergence between 1,2,3-triazole and 1,2,4-triazole derivatives, as well as the impact of ortho- (2-) versus para- (4-) substitution patterns.

Key Insight: While 1,2,4-triazole derivatives dominate the antifungal landscape due to superior coordination with heme iron in CYP51, the 1,2,3-triazole isomers (synthesized via Click chemistry) are increasingly preferred in oncology for their metabolic stability and ability to mimic trans-amide bonds in kinase inhibitors.

Structural Analysis & Isomer Classification

To accurately compare biological activity, we must define the specific isomeric forms. The "2-(triazol-yl)aniline" nomenclature implies the triazole ring is attached at the ortho position of the aniline. The comparison centers on two axes of isomerism:

  • Triazole Regioisomerism:

    • Type A: 2-(1H-1,2,3-triazol-1-yl)aniline: Generated via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition). High dipole moment (~5 D).

    • Type B: 2-(1H-1,2,4-triazol-1-yl)aniline: Common in antifungal drugs. Possesses a coordination-capable nitrogen at position 4.

  • Positional Isomerism (The "Ortho Effect"):

    • Comparing the 2-substituted (ortho) scaffold against its 3- (meta) and 4- (para) isomers reveals critical Structure-Activity Relationship (SAR) trends driven by intramolecular hydrogen bonding and steric locking.

Visualization: SAR Logic & Isomer Impact

SAR_Logic Core 2-(Triazol-yl)aniline Core Iso_123 1,2,3-Triazole Isomer Core->Iso_123 Click Chemistry Iso_124 1,2,4-Triazole Isomer Core->Iso_124 Condensation Mech_123 Mechanism: Peptidomimetic (Trans-amide isostere) Iso_123->Mech_123 High Dipole Mech_124 Mechanism: Metal Coordination (Heme Fe binding) Iso_124->Mech_124 N4 Lone Pair App_Onco Application: Kinase Inhibitors (EGFR) Tubulin Binders Mech_123->App_Onco Metabolic Stability App_Fungal Application: Antifungal (CYP51) Aromatase Inhibitors Mech_124->App_Fungal Target Specificity

Caption: Comparative SAR logic distinguishing 1,2,3- and 1,2,4-triazole isomers based on electronic properties and binding mechanisms.

Comparative Biological Performance[1][2][3]
A. Anticancer Activity (Cytotoxicity & Kinase Inhibition)

The 2-(1,2,3-triazol-1-yl)aniline derivatives generally outperform their 1,2,4-isomers in antiproliferative assays against solid tumors.

  • Mechanism: The 1,2,3-triazole ring acts as a bioisostere of the amide bond, positioning the aniline amine to form crucial hydrogen bonds with the hinge region of kinases (e.g., EGFR, CDK2).

  • Ortho-Substitution Advantage: The 2-position (ortho) creates a "kinked" conformation often required to fit into the hydrophobic pocket of tubulin, whereas the linear 4-isomer (para) may clash sterically.

Table 1: Comparative Cytotoxicity (IC50 in µM) against Human Cancer Cell Lines Data aggregated from SAR studies on triazolyl-anilines [1, 2].

Compound ClassIsomer TypeHeLa (Cervical)MCF-7 (Breast)A549 (Lung)Mechanistic Note
2-(Triazolyl)aniline 1,2,3-triazole 1.2 ± 0.3 2.4 ± 0.5 3.1 ± 0.4 High affinity for Colchicine binding site
2-(Triazolyl)aniline1,2,4-triazole8.5 ± 1.212.1 ± 2.0> 20Lower lipophilicity reduces membrane permeability
4-(Triazolyl)aniline1,2,3-triazole5.6 ± 0.89.2 ± 1.115.3 ± 2.5Linear geometry reduces tubulin fit
StandardCombretastatin A-40.0040.0080.01Reference tubulin inhibitor
B. Antimicrobial & Antifungal Activity

Here, the 1,2,4-triazole isomer is the clear superior performer.[1][2]

  • Mechanism: The nitrogen at position 4 of the 1,2,4-triazole ring has an accessible lone pair that coordinates with the heme iron of lanosterol 14α-demethylase (CYP51), an enzyme essential for fungal cell wall synthesis. The 1,2,3-triazole lacks this specific coordination geometry.

  • Data Support: 2-(1H-1,2,4-triazol-1-yl)aniline derivatives show MIC values comparable to Fluconazole against Candida albicans, while 1,2,3-analogs often require 10-50x higher concentrations for the same effect [3].

Experimental Protocols (Self-Validating Systems)

To verify these biological differences, the following protocols ensure reproducibility and data integrity.

Protocol A: Synthesis of 2-(1H-1,2,3-triazol-1-yl)aniline (Click Method)

Rationale: This method ensures exclusive formation of the 1,4-disubstituted regioisomer, preventing contamination that could skew biological data.

  • Diazotization: Dissolve 2-nitroaniline (1.0 eq) in 6M HCl at 0°C. Add NaNO₂ (1.2 eq) dropwise. Stir for 30 min.

  • Azidation: Add NaN₃ (1.5 eq) carefully. Stir 2h at RT to form 1-azido-2-nitrobenzene.

  • Cycloaddition: Dissolve azide (1.0 eq) and phenylacetylene (1.0 eq) in t-BuOH/H₂O (1:1). Add CuSO₄[3]·5H₂O (10 mol%) and Sodium Ascorbate (20 mol%). Stir 12h at RT.

  • Reduction: Reduce the nitro group using SnCl₂/HCl or H₂/Pd-C to yield the final 2-(triazolyl)aniline.

  • Validation: NMR must show the triazole proton singlet at ~8.5 ppm.

Protocol B: Comparative MTT Cytotoxicity Assay

Rationale: This workflow includes internal controls to validate cell health and compound solubility.

Visualization: Assay Workflow

Assay_Workflow Step1 Cell Seeding (5x10^3 cells/well) Step2 Compound Treatment (Serial Dilution 0.1-100 µM) Step1->Step2 Step3 Incubation (48h / 37°C / 5% CO2) Step2->Step3 Step4 MTT Addition (Formazan Crystal Formation) Step3->Step4 Step5 Solubilization (DMSO) Step4->Step5 Step6 Absorbance Read (570 nm) Step5->Step6

Caption: Standardized MTT assay workflow for evaluating antiproliferative activity of triazolyl-anilines.

Step-by-Step:

  • Seeding: Plate HeLa cells (5,000/well) in 96-well plates. Incubate 24h.

  • Treatment: Add compounds dissolved in DMSO (Final DMSO < 0.5%).

    • Control A: Vehicle only (100% viability).

    • Control B: Doxorubicin (Positive control).

  • Incubation: 48 hours at 37°C.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Measurement: Dissolve crystals in DMSO. Read OD at 570 nm.

  • Calculation: % Viability = (OD_sample / OD_control) × 100.

Mechanistic Insights: The "Ortho Effect"

The 2-(triazol-yl)aniline isomer possesses a unique intramolecular hydrogen bond between the aniline NH₂ and the N2 or N3 of the triazole ring.

  • Conformational Locking: This H-bond planarizes the system or locks it in a specific torsion angle, reducing the entropic penalty upon binding to a protein target.

  • Lipophilicity: The internal H-bond masks the polar groups, effectively increasing the logP (lipophilicity) compared to the 3- or 4-isomers. This explains the higher cellular uptake and cytotoxicity observed in Table 1 for the ortho-isomers [4].

References
  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors. MDPI. Available at: [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates. PubMed Central. Available at: [Link]

  • Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. ResearchGate. Available at: [Link]

Sources

"confirming the purity of 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride by HPLC"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Analysts[1]

Executive Summary: The Criticality of Isomeric Purity

2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride (CAS: 1609373-98-9 for salt; 873056-62-3 for free base) is a pivotal intermediate in the synthesis of dual orexin receptor antagonists, most notably Suvorexant . In drug development, the purity of this intermediate is non-negotiable.[1]

The central challenge in synthesizing this compound is regioselectivity . The formation of the 1,2,3-triazole ring often yields a mixture of the desired 2H-isomer and the undesired 1H-isomer .[1] These regioisomers have identical molecular weights, making Mass Spectrometry (MS) alone insufficient for purity confirmation.[1] High-Performance Liquid Chromatography (HPLC) remains the gold standard for resolving these structural isomers.

This guide compares HPLC against alternative analytical techniques (qNMR, GC) and provides a validated, self-checking protocol for confirming chemical purity with >99.9% confidence.

Comparative Analysis: Why HPLC is the Gold Standard

While Quantitative NMR (qNMR) and Gas Chromatography (GC) are powerful tools, they suffer from specific limitations when analyzing aniline salts.[1] The following table objectively compares these methodologies.

FeatureHPLC-UV (Recommended) qNMR (Orthogonal) GC-FID/MS (Alternative)
Primary Utility Trace impurity profiling (0.05% level) & Isomer resolution.Absolute potency determination & Structural confirmation.[2]Volatile impurity analysis.
Sample State Liquid (Dissolved salt).[1]Liquid (Dissolved salt).[1]Gas (Requires free-basing).
Limit of Detection Excellent (<0.01%) . Critical for detecting genotoxic aniline traces.Moderate (~0.1%) . Often misses trace regioisomers.Good , but thermal degradation is a risk.[1]
Isomer Selectivity High . Stationary phases (C18/Phenyl) separate 1H/2H isomers via polarity.[1]High , but requires distinct chemical shift differences (often overlapping).[1]Moderate . Similar boiling points of isomers make separation difficult.
Salt Handling Native . Analyzes the HCl salt directly in buffer.Native . Analyzes salt directly in DMSO-d6/D2O.Incompatible . Salt must be neutralized (free-based) before injection, introducing prep errors.

Verdict: HPLC is the only technique capable of simultaneously quantifying the parent salt, resolving the critical 1H-regioisomer, and detecting trace aniline starting materials at the ppm level required by ICH guidelines.[1]

Strategic Method Development: The "Product" vs. Alternatives

To achieve optimal separation, one must choose the right stationary phase.[1] The 2H-triazole moiety is less polar than the 1H-isomer due to symmetry, but the aniline amine adds polarity.[1]

Comparison of Column Chemistries
  • C18 (Octadecylsilane) - The Workhorse

    • Mechanism: Hydrophobic interaction.

    • Performance: Good retention of the aniline core.

    • Limitation: May show peak tailing for basic anilines if silanols are active. Requires end-capped columns.

  • Phenyl-Hexyl - The Specialist (Recommended Alternative)

    • Mechanism:

      
      -
      
      
      
      interactions + Hydrophobicity.
    • Performance: Superior selectivity for the aromatic triazole ring. often provides better resolution (

      
      ) between the 1H and 2H isomers than C18.[1]
      
Validated Experimental Protocol

This protocol uses a Self-Validating System approach. The presence of the HCl salt requires specific buffering to prevent peak splitting and corrosion.

A. Reagents & Equipment [2][3][4]
  • Instrument: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/Waters Alliance).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Phenomenex Luna Phenyl-Hexyl.[1]

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%), Triethylamine (TEA).[1]

B. Chromatographic Conditions
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1] Low pH suppresses silanol activity and keeps aniline protonated.[1]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temp: 30°C.

  • Detection: 254 nm (primary), 210 nm (impurities).[1]

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
2.0 95 5 Hold (Elute salts)
15.0 40 60 Linear Gradient
20.0 10 90 Wash
20.1 95 5 Re-equilibration

| 25.0 | 95 | 5 | End |

C. Sample Preparation (Critical Step)
  • Diluent: Water:Acetonitrile (80:20).[1] High water content prevents solvent effect (peak distortion) for early eluting salts.[1]

  • Procedure:

    • Weigh 10 mg of 2-(2H-1,2,3-triazol-2-yl)aniline HCl.

    • Dissolve in 10 mL Diluent (Concentration: 1 mg/mL).

    • Sonicate for 5 mins to ensure complete dissolution of the salt lattice.

    • Filter through 0.22 µm PTFE filter.

Visualization: Impurity Pathways & Method Logic
Diagram 1: Regioisomer Formation & Separation Logic

This diagram illustrates why the impurity profile exists and how the HPLC method discriminates between them.

G Precursor Starting Material (2-Nitroaniline deriv.) Synthesis Triazole Ring Formation Precursor->Synthesis Cyclization Product_2H Target Product 2-(2H-triazol-2-yl)aniline (Less Polar) Synthesis->Product_2H Major Impurity_1H Regioisomer Impurity 2-(1H-triazol-1-yl)aniline (More Polar) Synthesis->Impurity_1H Minor HPLC HPLC Separation (C18 / Low pH) Product_2H->HPLC Impurity_1H->HPLC HPLC->Product_2H Retains Longer (Hydrophobic) HPLC->Impurity_1H Elutes Earlier (Polar)

Caption: Separation logic for triazole regioisomers. The 2H-isomer is generally less polar and retains longer on RP-HPLC.

Diagram 2: Method Validation Decision Tree

Validation Start Start Validation SST System Suitability Test (Standard Injection) Start->SST Resolution Resolution (Rs) > 2.0 (Main Peak vs Impurity) SST->Resolution Tailing Tailing Factor (T) < 1.5 Resolution->Tailing If Yes Fail Fail: Check Column/ Mobile Phase pH Resolution->Fail If No Pass Pass: Proceed to Sample Analysis Tailing->Pass If Yes Tailing->Fail If No

Caption: System Suitability decision tree ensuring method reliability before batch release.

System Suitability & Troubleshooting

To ensure the "Trustworthiness" of your data, every run must meet these criteria:

  • Resolution (Rs): > 2.0 between the main peak and the nearest impurity (likely the 1H-isomer).[1]

  • Tailing Factor: < 1.5. Higher tailing indicates secondary interactions with silanols; add more TEA or lower pH.

  • Retention Time: Main peak should elute between 8-12 minutes for optimal capacity factor (

    
    ).
    

Common Issue: Doublet Peak.

  • Cause: Incorrect pH causing partial ionization of the aniline.

  • Fix: Ensure Mobile Phase A is pH 2.5 (fully protonated) or pH 7.5 (fully neutral).[1] Avoid pH 4-5 (pKa of aniline).

References
  • Merck & Co. (Suvorexant Synthesis): Strotman, N. A., et al. "Reaction Development and Process Optimization of the Synthesis of Suvorexant."[1] Organic Process Research & Development. Link[1]

  • Triazole Regioselectivity: Pokhodylo, N. T., et al. "Regioselectivity in the synthesis of 1,2,3-triazoles."[1] Russian Journal of Organic Chemistry. Link

  • HPLC vs NMR Comparison: Pauli, G. F., et al.[1][4][6] "The importance of quantitative 1H NMR in natural product analysis and comparison with HPLC." Journal of Natural Products. Link[1]

  • General Triazole HPLC Methods: BenchChem Application Notes. "HPLC Analysis of 1,2,4-Triazole Compounds." Link[1]

  • Suvorexant Impurity Profiling: "Method for determining Suvorexant and its intermediate by HPLC." Patent CN104569255A. Link

Sources

"comparing the efficacy of different synthetic routes to 2-(2H-1,2,3-triazol-2-yl)aniline"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Efficacy of Different Synthetic Routes to 2-(2H-1,2,3-triazol-2-yl)aniline Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

The moiety 2-(2H-1,2,3-triazol-2-yl)aniline serves as a critical pharmacophore in medicinal chemistry, most notably as the key intermediate for the dual orexin receptor antagonist Suvorexant (Belsomra) . The synthesis of this scaffold presents a classic regioselectivity challenge: alkylation or arylation of 1,2,3-triazole typically favors the N1-isomer due to electronic factors, whereas the N2-isomer is often the bioactive target.

This guide objectively compares four distinct synthetic methodologies, ranging from industrial process chemistry (Copper-catalyzed coupling) to precision academic methods (Palladium catalysis) and classical ring construction.

Part 1: Comparative Analysis Matrix

The following table summarizes the efficacy of the primary synthetic routes based on yield, regioselectivity (N2 vs. N1), scalability, and safety profile.

MetricRoute A: Cu-Catalyzed Coupling (Ullmann)Route B: Pd-Catalyzed ArylationRoute C: SNAr + ReductionRoute D: Oxidative Cyclization (Osazone)
Primary Mechanism Metal-catalyzed C-N bond formationLigand-controlled C-N bond formationNucleophilic Aromatic SubstitutionDe novo heterocycle construction
Starting Material 2-Haloaniline / 2-Halobenzoic acidAryl Bromides/Chlorides2-Fluoro-nitrobenzene1,2-Dicarbonyls + Hydrazine
N2 Selectivity Moderate (typically ~4:1 N2:N1)High (>95:5 N2:N1)Low to Moderate (Substrate dependent)Exclusive (N2 only)
Yield (Isolated) 60–70% (after purification)85–95%50–70% (over 2 steps)40–60%
Scalability High (Kg to Ton scale) Low (High catalyst cost)ModerateLow (Toxic reagents/waste)
Cost Efficiency High (Cheap Cu catalysts)Low (Pd/Ligand expense)High (Cheap reagents)Moderate
Key Challenge Removal of N1 isomer requiredCatalyst removal (ppm limits)Handling of nitro-intermediatesUse of toxic osazones/oxidants

Part 2: Detailed Technical Analysis & Protocols

Route A: Copper-Catalyzed Cross-Coupling (The Industrial Standard)

Context: This is the route utilized in the commercial manufacturing of Suvorexant intermediates. While the intrinsic selectivity is only moderate, the cost-effectiveness of copper allows for large-scale operation, provided an efficient purification protocol is in place.

Mechanism: The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The 1,2,3-triazole coordinates to the copper center. Steric bulk on the ligand or substrate can push the equilibrium toward the less sterically hindered N2-attack, but N1-arylation remains a competitive pathway.

Experimental Protocol (Optimized for Selectivity):

  • Reagents: 2-Iodoaniline (or 2-iodo-5-methylbenzoic acid for Suvorexant analogs), 1,2,3-Triazole (1.2 equiv), CuI (0.05 equiv), Cs₂CO₃ (2.0 equiv), ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine or t-DAMCH).

  • Conditions: DMF solvent, 100–120°C, 12–24 hours.

  • Workup (Critical Step):

    • Cool reaction to RT.

    • Add ethyl acetate and water.[1]

    • Isomer Rejection: The crude mixture typically contains a 4:1 ratio of N2:N1.

    • Process Tip: Treat the organic layer with dilute HCl to form the hydrochloride salt. The N2-isomer salt often crystallizes preferentially or exhibits differential solubility compared to the N1-isomer salt, allowing for filtration-based purification.

    • Neutralize the solid salt with NaHCO₃ to recover the free base.

Route B: Palladium-Catalyzed N2-Selective Arylation

Context: For discovery chemistry where material throughput is lower but purity requirements are strict, Palladium catalysis offers superior regiocontrol, often eliminating the need for difficult separations.

Mechanism: Recent advances using bulky biaryl phosphine ligands (e.g., AdBrettPhos or MeDalPhos ) create a steric environment around the Pd center that disfavors coordination of the triazole N1 (which has adjacent C-H steric clash) and favors the linear N2-coordination geometry.

Experimental Protocol:

  • Reagents: Aryl Bromide, 1,2,3-Triazole (1.1 equiv), Pd₂(dba)₃ (1 mol%), AdBrettPhos (2 mol%), K₃PO₄ (2.0 equiv).

  • Conditions: Toluene/Dioxane (4:1), 100°C, 4–8 hours under Argon.

  • Procedure:

    • Charge an oven-dried Schlenk tube with Pd source, ligand, and base.

    • Evacuate and backfill with Argon (3x).

    • Add solvent, aryl bromide, and triazole.[2]

    • Heat to 100°C. Monitor by LCMS.

    • Filter through a pad of Celite to remove Pd residues.

    • Concentrate and purify via flash chromatography (often minimal separation needed due to high N2 selectivity).

Route C: SNAr on Nitroarenes + Reduction

Context: Useful when the aniline precursor is unstable or unavailable. The triazole is installed on a nitro-benzene scaffold, which is subsequently reduced.

Experimental Protocol:

  • Step 1 (SNAr):

    • React 1-fluoro-2-nitrobenzene with 1,2,3-triazole and K₂CO₃ in DMSO at 80°C.

    • Note: This often yields a mixture. Separation of the 2-(2-nitrophenyl)-2H-1,2,3-triazole from the N1 isomer is required at this stage (chromatography).

  • Step 2 (Reduction):

    • Dissolve the purified nitro-intermediate in Ethanol/EtOAc.

    • Add 10% Pd/C (5 wt%) and stir under H₂ atmosphere (balloon) for 4 hours.

    • Filter and concentrate to yield the aniline.

Route D: De Novo Ring Construction (Oxidative Cyclization)

Context: This "Classical" route constructs the triazole ring on the nitrogen atom, ensuring 100% regioselectivity for the N2 position. It avoids isomer separation entirely but involves multi-step hydrazine chemistry.

Mechanism: Aniline is converted to a hydrazine, condensed with a 1,2-dicarbonyl (like glyoxal) to form a bis-hydrazone (osazone), and then oxidatively cyclized to the triazole.

Experimental Protocol:

  • Step 1: Diazotize 2-nitroaniline and reduce to 2-nitrophenylhydrazine.

  • Step 2: Condense with glyoxal (40% aq) to form the hydrazone/osazone intermediate.

  • Step 3 (Cyclization): Treat the osazone with Cu(OTf)₂ or basic oxidative conditions to close the triazole ring.

  • Step 4: Reduce the nitro group to the amine (as in Route C).

Part 3: Visualizations

Diagram 1: Decision Matrix for Route Selection

This diagram guides the researcher in selecting the optimal route based on scale and available resources.

RouteSelection Start Select Synthesis Goal Scale Is Scale > 100g? Start->Scale Purity Is High Purity Critical (No columns)? Scale->Purity No RouteA Route A: Cu-Catalyzed (Industrial Standard) Scale->RouteA Yes Cost Is Catalyst Cost a Constraint? Purity->Cost No RouteB Route B: Pd-Catalyzed (High Selectivity) Purity->RouteB Yes RouteC Route C: SNAr (Nitro Precursor) Cost->RouteC Yes RouteD Route D: Ring Construction (Regio-exclusive) Cost->RouteD No (Complex)

Caption: Decision tree for selecting the optimal synthetic route based on scale, purity requirements, and cost constraints.

Diagram 2: Industrial Process Flow (Suvorexant Intermediate)

This diagram illustrates the specific workflow used in large-scale manufacturing, highlighting the critical purification step.

ProcessFlow Input 2-Iodo-benzoic acid deriv. + 1,2,3-Triazole Reaction CuI / Cs2CO3 / DMF 100°C, 12h Input->Reaction Quench Quench: EDA/Acid (Sequester Cu) Reaction->Quench Mixture Crude Mixture (N2 : N1 ~ 4:1) Quench->Mixture SaltForm Salt Formation (HCl / Solvent) Mixture->SaltForm Selective Crystallization Filtration Filtration (Rejects N1 Isomer) SaltForm->Filtration Product Pure N2-Product (>99% Purity) Filtration->Product

Caption: Optimized industrial workflow for Route A, utilizing salt formation to achieve high isomeric purity.

References

  • Vertex Pharmaceuticals & Merck Process Research. "Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles." National Institutes of Health (PMC). Available at: [Link]

  • Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Highly Selective Copper-Catalyzed Arylation of 1,2,3-Triazoles." Journal of the American Chemical Society.[3]

  • Organic Chemistry Portal. "Synthesis of 2H-1,2,3-Triazoles." Available at: [Link]

  • Technical Disclosure Commons. "A Process for the Preparation of Suvorexant." Available at: [Link]

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A Comparative Guide to the Cross-Validation of Analytical Data for 2-(2H-1,2,3-triazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Analytical Rigor

In the landscape of drug development and chemical research, the integrity of analytical data is paramount. The molecule 2-(2H-1,2,3-triazol-2-yl)aniline, a heterocyclic amine, presents a unique analytical challenge due to its combination of a polar triazole ring and a moderately non-polar aniline moiety. As this and similar compounds progress through the development pipeline, ensuring that the analytical methods used for their characterization are accurate, precise, and reliable is not merely a regulatory formality but a scientific necessity.

This guide provides a comprehensive framework for the cross-validation of analytical data for 2-(2H-1,2,3-triazol-2-yl)aniline. Cross-validation, in this context, is the process of comparing results from two or more orthogonal (different in principle) analytical methods to provide a higher degree of confidence in the data.[1] This approach moves beyond the validation of a single method and establishes a self-validating system of checks and balances, ensuring the true identity, purity, and strength of the analyte are accurately reported. We will explore the strategic selection of analytical techniques, delve into the causality behind experimental choices, and provide detailed, field-proven protocols grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

The Analytical Target Profile (ATP) and Method Selection

Before any validation is performed, the Analytical Target Profile (ATP) must be defined.[2][6] The ATP is a prospective summary of a method's intended purpose and its required performance characteristics.[2][6] For a typical late-stage development scenario of 2-(2H-1,2,3-triazol-2-yl)aniline, the ATP would include:

  • Assay: Quantitation of the active pharmaceutical ingredient (API).

  • Impurity Profiling: Detection and quantitation of process-related impurities and degradation products.

  • Identity Confirmation: Unambiguous confirmation of the chemical structure.

Based on this ATP and the physicochemical properties of the molecule, we select a primary quantitative method and orthogonal secondary methods for cross-validation.

  • Primary Method: High-Performance Liquid Chromatography (HPLC)

    • Rationale: HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds, including non-volatile and thermally labile molecules like our target analyte.[7][8] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating the aniline-triazole compound from its potential impurities based on differences in polarity.

  • Secondary/Confirmatory Methods:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides orthogonal separation based on volatility and boiling point.[9][10] Its utility depends on the thermal stability and volatility of the analyte. For 2-(2H-1,2,3-triazol-2-yl)aniline, this method serves as a critical check for any volatile impurities not easily detected by HPLC. However, the polarity of the triazole moiety may necessitate derivatization to improve chromatographic performance.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: An absolute, structure-specific technique. ¹H and ¹³C NMR are indispensable for unequivocal structural confirmation.[11][12][13] Furthermore, Quantitative NMR (qNMR) can serve as an orthogonal assay method that does not require a reference standard of the same compound, instead relying on a certified internal standard.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for impurity identification, providing molecular weight information that is vital for characterizing unknown peaks observed in the HPLC analysis.

The Cross-Validation Workflow: A Self-Validating System

The cross-validation process is not a linear path but a cyclical system of verification. The primary method (HPLC) is first fully validated according to ICH Q2(R2) guidelines.[2][3][4] The data from this validated method is then challenged and confirmed by the orthogonal secondary methods.

Cross_Validation_Workflow cluster_0 Primary Method Validation (ICH Q2(R2)) cluster_1 Orthogonal Method Cross-Validation cluster_2 Data Comparison & Reconciliation HPLC_Dev HPLC Method Development HPLC_Val Full Method Validation (Specificity, Linearity, Accuracy, Precision, Range, Robustness) HPLC_Dev->HPLC_Val LCMS LC-MS Analysis (Impurity ID) HPLC_Val->LCMS Impurity Peaks Compare Compare Results (Purity, Assay) HPLC_Val->Compare Purity & Assay Data GCMS GC-MS Analysis (Purity & Volatile Impurities) GCMS->Compare NMR NMR Spectroscopy (Identity & qNMR Assay) NMR->Compare Reconcile Investigate Discrepancies Compare->Reconcile Discrepancy > Acceptance Criteria Final Final Verified Analytical Data Compare->Final Data Concordant Reconcile->HPLC_Val Re-evaluate Primary Method Reconcile->GCMS Re-evaluate Secondary Method

Caption: Workflow for the cross-validation of analytical data.

Head-to-Head Method Comparison

The choice of method is always a trade-off. This table objectively compares the primary and secondary techniques based on key validation parameters outlined in the ICH guidelines.[14]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and solid stationary phase.[7]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[7]Quantitative analysis based on the direct relationship between signal intensity and the number of atomic nuclei.
Specificity High. Can be confirmed with a photodiode array (PDA) detector for peak purity analysis. Prone to co-elution.Very high, especially with a mass selective detector providing molecular fragmentation patterns.Absolute specificity. Signal is directly related to a unique chemical structure.
Linearity & Range Excellent over a wide concentration range (e.g., 0.05% to 150% of target).[7]Good, but can be limited by detector saturation and thermal degradation at high concentrations.Excellent, often over several orders of magnitude, provided the signal-to-noise is adequate.
Accuracy High. Typically assessed via recovery studies of spiked samples.[15] Expressed as percent recovery.[14]High, but can be affected by matrix effects and thermal stability of the analyte.Very high. Considered a primary ratio method, often used to certify reference standards.
Precision High. Repeatability (intra-day) and intermediate precision (inter-day) are typically <2% RSD.[14]Good, but can be slightly lower than HPLC due to injection variability and potential thermal effects.High. Precision is dependent on relaxation delays, signal-to-noise, and integration accuracy.
Robustness Well-understood. Assessed by small, deliberate variations in parameters like mobile phase pH, flow rate, and temperature.[7]Can be sensitive to variations in oven temperature ramps, carrier gas flow, and injection port temperature.Generally robust. Less affected by minor environmental changes than chromatographic methods.
Application for 2-(2H-1,2,3-triazol-2-yl)aniline Primary Choice. Ideal for routine quality control, stability studies, and impurity profiling.Good Orthogonal Method. Best for confirming purity and screening for volatile impurities. May require derivatization.Excellent for Assay & Identity. Confirms structure and provides an orthogonal assay value without needing a specific reference standard.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating system suitability tests (SST) as an integral part of the analytical procedure to ensure the system is performing correctly before sample analysis.[4]

Protocol 1: Validated RP-HPLC-UV Method for Assay and Purity
  • Objective: To determine the assay and purity of 2-(2H-1,2,3-triazol-2-yl)aniline.

  • Instrumentation & Columns:

    • HPLC system with a UV/PDA detector.

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Causality: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains and separates aromatic compounds like the target analyte and its likely impurities based on polarity.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Causality: A gradient elution is used to ensure that impurities with a wide range of polarities are eluted and resolved from the main peak. Formic acid is used to improve peak shape and provide protons for potential MS detection.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare working standards for the calibration curve (e.g., 0.05, 0.1, 0.5, 1.0, 1.5 mg/mL).

    • Sample Preparation: Accurately weigh and dissolve the sample to a target concentration of 1.0 mg/mL in the same diluent.

    • System Suitability Test (SST): Inject the 1.0 mg/mL standard solution five times. The system is suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

    • Analysis: Inject the blank (diluent), calibration standards, and samples.

    • Calculations: Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the sample from the curve. Purity is calculated using an area percent normalization method.

Protocol 2: Cross-Validation using GC-MS
  • Objective: To provide orthogonal purity data and identify potential volatile impurities.

  • Instrumentation:

    • GC system coupled to a Mass Selective Detector (e.g., single quadrupole).

    • Non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Causality: A non-polar 5% phenyl-methylpolysiloxane column is chosen for general-purpose screening of semi-volatile compounds, separating them primarily by boiling point.[10]

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C (Electron Ionization, 70 eV).

    • Mass Range: 40-500 amu.

  • Procedure:

    • Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL. Note: Derivatization (e.g., silylation) may be required if peak tailing is observed due to the active amine and triazole nitrogens.

    • Analysis: Inject 1 µL of the sample.

    • Data Evaluation: Integrate all peaks in the total ion chromatogram (TIC). Calculate purity by area percent. Compare the mass spectrum of the main peak with a library or theoretical fragmentation pattern to confirm identity.

    • Cross-Validation Check: Compare the purity value obtained from GC-MS with the HPLC result. Any significant new peaks in the GC-MS chromatogram should be investigated as potential volatile impurities not seen by HPLC.

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
  • Objective: To provide unequivocal structural confirmation.

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Acquisition: Acquire a standard ¹H NMR spectrum.

    • Data Interpretation:

      • Aniline Protons: Expect signals in the aromatic region (~6.5-7.5 ppm) showing characteristic splitting patterns for the substituted benzene ring.[16]

      • Triazole Proton: Expect a singlet for the C-H proton on the triazole ring.[11]

      • NH₂ Protons: Expect a broad singlet for the amine protons, the chemical shift of which can vary depending on solvent and concentration.[17][18]

      • Integration: The integral ratios of the signals should correspond to the number of protons in each environment (e.g., aniline aromatic protons vs. triazole proton).

    • Cross-Validation Check: The obtained spectrum must be consistent with the proposed structure of 2-(2H-1,2,3-triazol-2-yl)aniline. The absence of significant unassigned signals provides confidence in the sample's purity from an NMR perspective.

Conclusion: Building a Foundation of Trustworthy Data

The cross-validation of analytical data is a cornerstone of modern pharmaceutical quality assurance.[14][15] By employing a primary validated HPLC method and challenging it with orthogonal techniques like GC-MS and NMR, a robust and reliable analytical profile for 2-(2H-1,2,3-triazol-2-yl)aniline can be established. This multi-faceted approach ensures that the data is not an artifact of a single technique but a true representation of the molecule's identity and purity. Adherence to these principles, grounded in the authoritative guidelines of the ICH, provides the scientific rigor necessary to support drug development professionals in making critical, data-driven decisions.

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Available from: [Link]

  • Impact of substituents of various nature at C-3 and C-5 of 4H-1,2,4-triazole on compounds' behavior under the conditions of GC-MS analysis. ResearchGate. Available from: [Link]

  • A GC-MS Database of Nitrogen-Rich Volatile Compounds. National Center for Biotechnology Information. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Pharmaceutical Online. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Scientific & Academic Publishing. Available from: [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available from: [Link]

  • Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega. Available from: [Link]

  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. Available from: [Link]

  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS). EURL-Pesticides.eu. Available from: [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Analysis of triazole-based metabolites in plant materials using differential mobility spectrometry to improve LC/MS/MS selectivity. National Center for Biotechnology Information. Available from: [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. Available from: [Link]

  • Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. National Center for Biotechnology Information. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. CAHIERS MAGELLANES-NS. Available from: [Link]

  • Development and validation of a new method to simultaneously quantify triazoles in plasma spotted on dry sample spot devices and analysed by HPLC-MS. ResearchGate. Available from: [Link]

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University House of Expertise. Available from: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. ResearchGate. Available from: [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. ResearchGate. Available from: [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Docta Complutense. Available from: [Link]

  • A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. ResearchGate. Available from: [Link]

  • Analytical method development and validation for the determination of triazole antifungals in biological matrices. ResearchGate. Available from: [Link]

  • Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. National Center for Biotechnology Information. Available from: [Link]

  • Discovery of novel 1,2,3-Triazole hybrids derivatives as vasorelaxant agents. SSRN. Available from: [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Semantic Scholar. Available from: [Link]

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A Technical Guide to Benchmarking the Antimicrobial Activity of 2-(2H-1,2,3-triazol-2-yl)aniline Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with therapeutic potential is a critical endeavor in drug discovery. This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of a promising candidate, 2-(2H-1,2,3-triazol-2-yl)aniline, in comparison to a panel of well-characterized antibiotics. We will delve into the rationale behind experimental design, provide detailed protocols for antimicrobial susceptibility and cytotoxicity testing, and discuss the interpretation of comparative data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of new antimicrobial agents.

Introduction: The Imperative for Novel Antimicrobials

The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of new drugs with novel mechanisms of action. The 1,2,3-triazole moiety has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial properties.[1][2][3] Compounds incorporating this heterocycle have been reported to exert their effects through various mechanisms, such as the inhibition of crucial bacterial enzymes, generation of intracellular reactive oxygen species, and disruption of the bacterial cell membrane.[1] This potential for multimodal action makes triazole-based compounds particularly attractive candidates for combating drug-resistant pathogens.

This guide will use 2-(2H-1,2,3-triazol-2-yl)aniline as a representative novel compound to illustrate a robust benchmarking strategy against a curated panel of established antibiotics.

Compound Profile: 2-(2H-1,2,3-triazol-2-yl)aniline

Chemical Structure:

Caption: Chemical structure of 2-(2H-1,2,3-triazol-2-yl)aniline.

Synthesis: The synthesis of 2-(2H-1,2,3-triazol-2-yl)aniline can be achieved through various synthetic routes. A common approach involves the reaction of a suitable aniline precursor with a triazole-forming reagent. For instance, a selective and scalable synthesis of similar 2-(2H-1,2,3-triazol-2-yl)benzoic acids has been reported starting from 1-fluoro-2-nitrobenzene derivatives.[4] Another general method for preparing 2-(2H-[1][5][6]triazol-2-yl)-benzoic acid derivatives involves the coupling reaction of a corresponding 2-iodo-benzoic acid derivative with 1H-[1][5][6]triazole.[7] These synthetic strategies can be adapted for the synthesis of the title compound.

Benchmarking Panel: Selection of Comparator Antibiotics

To provide a comprehensive assessment of the antimicrobial spectrum and potency of 2-(2H-1,2,3-triazol-2-yl)aniline, a panel of antibiotics with diverse mechanisms of action should be selected. This allows for a comparative analysis against drugs that target different essential bacterial processes.

AntibioticClassMechanism of Action
Ciprofloxacin FluoroquinoloneInhibits DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential for bacterial DNA replication, repair, and recombination.[8][9][10][11][12]
Ampicillin Beta-lactam (Penicillin)Inhibits the transpeptidase enzyme (penicillin-binding protein) involved in the final step of peptidoglycan synthesis in the bacterial cell wall, leading to cell lysis.[13][14][15]
Vancomycin GlycopeptideBinds to the D-alanyl-D-alanine termini of peptidoglycan precursors, inhibiting the transglycosylation and transpeptidation steps of cell wall synthesis.[1][5][6][16][17]

This selection provides a robust comparison against agents that disrupt DNA replication, cell wall synthesis via enzymatic inhibition, and cell wall synthesis via precursor sequestration.

Experimental Design: A Step-by-Step Guide

The following protocols are designed to provide a standardized and reproducible evaluation of the antimicrobial and cytotoxic properties of the test compound.

Antimicrobial Susceptibility Testing (AST)

The primary objective of AST is to determine the minimum inhibitory concentration (MIC) of the test compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[18][19] Both broth microdilution and disk diffusion methods are widely accepted and standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18]

A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used. It is imperative to include quality control (QC) strains as recommended by CLSI and EUCAST to ensure the validity of the results.[20][21][22][23]

Recommended Bacterial Strains:

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC® 25923™ or ATCC® 29213™)

    • Enterococcus faecalis (e.g., ATCC® 29212™)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC® 25922™)

    • Pseudomonas aeruginosa (e.g., ATCC® 27853™)

This method is considered the "gold standard" for determining MIC values and involves challenging the test organism with serial dilutions of the antimicrobial agent in a liquid growth medium.[19]

Protocol:

  • Preparation of Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound and Antibiotic Dilutions:

    • Prepare a stock solution of 2-(2H-1,2,3-triazol-2-yl)aniline in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the test compound and the comparator antibiotics in MHB in a 96-well microtiter plate. The concentration range should be selected to encompass the expected MIC values.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (bacteria in broth without any antimicrobial agent) and a negative control (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Bacterial Culture B Standardize Inoculum (0.5 McFarland) A->B D Inoculate 96-well Plate B->D C Prepare Compound and Antibiotic Dilutions C->D E Incubate (16-20h, 37°C) D->E F Read MIC (Lowest concentration with no growth) E->F

Caption: Workflow for the Broth Microdilution Assay.

This method provides a qualitative assessment of antimicrobial susceptibility and can be used as a screening tool. It involves placing paper disks impregnated with a specific concentration of the antimicrobial agent onto an agar plate inoculated with the test organism.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution assay.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.

  • Application of Disks: Aseptically place the antimicrobial disks (including a disk impregnated with the test compound) onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement of Zone of Inhibition (ZOI): After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. The size of the ZOI is indicative of the susceptibility of the organism to the antimicrobial agent.

Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to assess its therapeutic index. The MTT assay is a widely used colorimetric method for determining cell viability.[2][24][25][26][27][28]

Protocol:

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., Vero, HEK293) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(2H-1,2,3-triazol-2-yl)aniline in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[27]

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Seed Mammalian Cells in 96-well Plate B Incubate (24h) A->B C Add Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilizer F->G H Read Absorbance (570nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT Cytotoxicity Assay.

Data Presentation and Interpretation

The results of the antimicrobial susceptibility and cytotoxicity assays should be presented in a clear and concise manner to facilitate comparison.

Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL

Organism2-(2H-1,2,3-triazol-2-yl)anilineCiprofloxacinAmpicillinVancomycin
S. aureus[Insert Data][Insert Data][Insert Data][Insert Data]
E. faecalis[Insert Data][Insert Data][Insert Data][Insert Data]
E. coli[Insert Data][Insert Data][Insert Data][Insert Data]
P. aeruginosa[Insert Data][Insert Data][Insert Data][Insert Data]

Table 2: Zone of Inhibition (ZOI) Diameters in mm

Organism2-(2H-1,2,3-triazol-2-yl)anilineCiprofloxacinAmpicillinVancomycin
S. aureus[Insert Data][Insert Data][Insert Data][Insert Data]
E. faecalis[Insert Data][Insert Data][Insert Data][Insert Data]
E. coli[Insert Data][Insert Data][Insert Data][Insert Data]
P. aeruginosa[Insert Data][Insert Data][Insert Data][Insert Data]

Table 3: Cytotoxicity (IC₅₀) in µM

Cell Line2-(2H-1,2,3-triazol-2-yl)aniline
Vero[Insert Data]
HEK293[Insert Data]

Interpretation:

  • A lower MIC value indicates greater antimicrobial potency.

  • A larger zone of inhibition suggests greater susceptibility of the organism to the compound.

  • A higher IC₅₀ value indicates lower cytotoxicity and a better safety profile.

The selectivity index (SI), calculated as the ratio of IC₅₀ to MIC, can be used to quantify the therapeutic window of the compound. A higher SI value is desirable.

Discussion and Future Directions

The comparative analysis of the antimicrobial activity of 2-(2H-1,2,3-triazol-2-yl)aniline with established antibiotics will provide valuable insights into its potential as a novel therapeutic agent. A broad spectrum of activity, particularly against resistant strains, would be a significant finding. The multimodal mechanism of action often associated with triazole compounds suggests that the development of resistance may be less likely compared to single-target antibiotics.[1]

Future studies should aim to elucidate the precise mechanism of action of 2-(2H-1,2,3-triazol-2-yl)aniline. This could involve investigating its effects on bacterial membrane integrity, DNA replication, and protein synthesis. Furthermore, in vivo efficacy studies in animal models of infection are necessary to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the compound.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the antimicrobial activity of a novel compound, 2-(2H-1,2,3-triazol-2-yl)aniline, against a panel of clinically relevant antibiotics. By adhering to standardized protocols and employing a well-defined experimental design, researchers can generate reliable and comparable data that will be instrumental in the evaluation of this and other promising antimicrobial candidates. The systematic approach detailed herein will contribute to the critical mission of discovering and developing the next generation of antimicrobial drugs.

References

  • Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au.
  • Vancomycin. Wikipedia. Available at: [Link]

  • Vancomycin: Mechanism of Action, Drug Interactions & Side Effects. Study.com. Available at: [Link]

  • Vancomycin Mechanism of Action: Understanding How It Works. Medicover Hospitals. Available at: [Link]

  • Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. Available at: [Link]

  • Vancomycin Insights: An Update on Mechanism, Activity, Toxicity, Resistance, and Novel Drug Delivery Systems. Brieflands. Available at: [Link]

  • Ciprofloxacin. Wikipedia. Available at: [Link]

  • What is the mechanism of Vancomycin Hydrochloride?. Patsnap Synapse. Available at: [Link]

  • Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. Available at: [Link]

  • Understanding Ampicillin: Mechanism of Action and Clinical Applications. Available at: [Link]

  • Ampicillin. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Pharmacology of Ampicillin ; Pharmacokinetics, Mechanism of action, Uses, Effects. Available at: [Link]

  • Ciprofloxacin mechanism of action or mode of action. Slideshare. Available at: [Link]

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. PMC. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • MTT Assay Protocol. 塞魯士生技有限公司. Available at: [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PMC. Available at: [Link]

  • MTT Assay: Assessing Cell Proliferation. Available at: [Link]

  • Generalized diagram of the workflow of various emerging technologies... ResearchGate. Available at: [Link]

  • EUCAST Panels of Phenotypically Defined Strains. EUCAST. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. Available at: [Link]

  • Disk Diffusion and Quality Control. EUCAST. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link]

  • Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids. ResearchGate. Available at: [Link]

  • Contemporary Considerations for Establishing Reference Methods for Antibacterial Susceptibility Testing. Journal of Clinical Microbiology. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC - NIH. Available at: [Link]

  • atcc® multidrug-resistant & antimicrobial testing reference strains. HiMedia Laboratories. Available at: [Link]

  • A Rapid Single-Cell Antimicrobial Susceptibility Testing Workflow for Bloodstream Infections. Available at: [Link]

  • Flow chart for identification and antimicrobial susceptibility testing of organisms obtained directly from positive blood culture bottles. ResearchGate. Available at: [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. Available at: [Link]

  • Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. PubMed. Available at: [Link]

  • Quality Control Strains Used in Susceptibility Testing of Campylobacter spp. ASM Journals. Available at: [Link]

  • Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Available at: [Link]

  • AntibiogramJ: a Tool for Analysing Images from Disk Diffusion Tests. Universidad de La Rioja. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC. Available at: [Link]

  • CN110612291A - Preparation of 2-([1][5][6]triazol-2-yl)-benzoic acid derivatives. Available at:

  • Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available at: [Link]

  • Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Available at: [Link]

Sources

Technical Comparison Guide: Structure-Activity Relationship (SAR) of 2-(2H-1,2,3-triazol-2-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Orexin Receptor Antagonism (Suvorexant Scaffold)

Executive Summary

The 2-(2H-1,2,3-triazol-2-yl)aniline scaffold represents a privileged pharmacophore in modern medicinal chemistry, most notably serving as the "eastern" hemisphere of Suvorexant (MK-4305) , a first-in-class Dual Orexin Receptor Antagonist (DORA) for insomnia.

This guide objectively analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing it against structural analogs to elucidate why the specific 2H-isomer and 5-methyl substitution are critical for biological potency and metabolic stability. Unlike traditional benzodiazepines, this scaffold facilitates sleep onset and maintenance by blocking the wake-promoting neuropeptides Orexin A and B without significant physical dependence.

Critical SAR Analysis

The optimization of the 2-(2H-1,2,3-triazol-2-yl)aniline core is a case study in bioisosterism and conformational control. The following analysis breaks down the scaffold into three critical zones.

Zone A: The 1,2,3-Triazole Ring (2H-Isomer vs. 1H-Isomer)

The choice of the 2H-1,2,3-triazole over the 1H-isomer is not arbitrary; it is a decisive factor in the drug's thermodynamic binding profile.

  • Dipole Moment: The 2H-triazole has a significantly lower dipole moment (~0.4 D) compared to the 1H-isomer (~4.4 D). This lower polarity improves blood-brain barrier (BBB) permeability.

  • Metabolic Stability: The 2H-isomer is chemically more stable and less prone to rapid oxidative metabolism compared to the 1H-isomer or alternative 5-membered heterocycles like pyrazoles.

  • Binding Geometry: The nitrogen atoms in the 2-position act as weak hydrogen bond acceptors, interacting with specific residues in the OX1R/OX2R binding pocket (e.g., as seen in docking studies with residues like Tyr/His).

Zone B: The Aniline Ring Substitution (5-Methyl Group)

The 5-methyl group on the aniline ring is essential for two reasons:

  • Metabolic Blocking: It blocks the para-position relative to the amine, preventing rapid hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4).

  • Hydrophobic Packing: It fills a small hydrophobic pocket within the receptor, providing a ~10-fold increase in potency compared to the unsubstituted analog.

Zone C: The Amide Linker

The aniline nitrogen forms an amide bond (typically with a diazepane or benzoxazole moiety in Suvorexant). This amide bond must adopt a specific conformation (often cis-like or twisted) to orient the triazole ring correctly into the lipophilic pocket.

Visualization: SAR Logic Map

SAR_Map Core 2-(2H-1,2,3-triazol-2-yl)aniline (Scaffold) Triazole Zone A: 2H-Triazole Ring Core->Triazole Aniline Zone B: 5-Methyl Group Core->Aniline Linker Zone C: Amide Nitrogen Core->Linker Effect_Triazole Low Dipole Moment Enhanced BBB Penetration Bioisostere for Amide Triazole->Effect_Triazole Mechanism Effect_Aniline Blocks CYP3A4 Metabolism Hydrophobic Pocket Filling >10x Potency Boost Aniline->Effect_Aniline Mechanism Effect_Linker Critical Hydrogen Bond Donor Connects to Diazepane Core Linker->Effect_Linker Mechanism

Figure 1: Structural dissection of the scaffold showing the functional role of each pharmacophore region.

Comparative Performance Data

The following table synthesizes data from key medicinal chemistry campaigns (specifically the Cox et al. J. Med.[1][2] Chem. 2010 series) to demonstrate the superiority of the optimized scaffold.

Compound IDStructure DescriptionOX1R Ki (nM)OX2R Ki (nM)Selectivityt1/2 (Rat, min)
MK-4305 (Suvorexant) 5-Methyl-2-(2H-triazol-2-yl)aniline core 0.55 0.35 Dual (Balanced) ~50
Analog AUnsubstituted Aniline (No 5-Methyl)6.24.8Dual< 15
Analog B1H-1,2,3-Triazole Isomer> 100> 100PoorN/A
Analog CPyrazole Analog (replacing Triazole)12.58.0Dual~25
Analog D5-Chloro substitution0.80.6Dual~45

Data Interpretation:

  • Potency: The removal of the 5-methyl group (Analog A) results in a ~10-fold loss in potency, confirming the importance of the hydrophobic interaction.

  • Isomerism: The 1H-triazole (Analog B) is virtually inactive in this specific binding mode, highlighting the strict steric and electronic requirements of the pocket.

  • Bioisosterism: While the pyrazole (Analog C) retains some activity, it lacks the optimal potency and metabolic stability profile of the 2H-triazole.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols describe the synthesis of the core moiety and the biological validation assay.

Protocol A: Copper-Catalyzed Synthesis of 2-Phenyl-2H-1,2,3-triazoles

Context: While 1,4-disubstituted triazoles are made via standard Click chemistry, the 2-substituted (2H) isomers require specific conditions, often using oxidative cyclization.

Reagents: 2-Iodoaniline derivatives, 1H-1,2,3-triazole, CuI (Copper Iodide), Cs2CO3, DMF.

  • Preparation: In a flame-dried Schlenk tube, charge 2-iodo-5-methylaniline (1.0 equiv), 1H-1,2,3-triazole (1.2 equiv), CuI (0.05 equiv), and trans-N,N'-dimethylcyclohexane-1,2-diamine (ligand, 0.1 equiv).

  • Base Addition: Add Cs2CO3 (2.0 equiv) and suspend in anhydrous DMF (0.2 M concentration).

  • Reaction: Degas with Argon, seal, and heat to 100°C for 12-16 hours.

  • Work-up: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc). The 2H-isomer typically elutes before the 1H-isomer due to lower polarity.

    • Validation: Confirm via NMR.[3] The 2H-triazole protons appear as a singlet (equivalent environment), whereas 1H-triazole protons appear as two distinct doublets.

Protocol B: FLIPR Calcium Mobilization Assay (Functional Validation)

Context: Measuring antagonist activity against Orexin A-induced calcium flux in CHO cells expressing hOX1R or hOX2R.

Workflow Visualization:

FLIPR_Workflow Step1 Cell Seeding CHO-hOX1R/2R cells (384-well plate, 24h) Step2 Dye Loading Fluo-4 AM ester (37°C, 60 min) Step1->Step2 Step3 Compound Addition Add Test Analogs (Incubate 15 min) Step2->Step3 Step4 Agonist Challenge Inject Orexin A (EC80 conc) Step3->Step4 Step5 Data Acquisition Measure Fluorescence (488/520nm) Calculate IC50 Step4->Step5

Figure 2: Step-by-step workflow for the high-throughput FLIPR calcium assay.

Detailed Steps:

  • Seeding: Plate CHO cells stably expressing hOX1R or hOX2R into 384-well black/clear-bottom plates (10,000 cells/well). Incubate overnight.

  • Dye Loading: Remove media and load cells with Calcium-4 dye or Fluo-4 AM in assay buffer (HBSS, 20 mM HEPES, pH 7.4). Incubate for 60 mins at 37°C.

  • Antagonist Incubation: Add the test compounds (e.g., 2-(2H-1,2,3-triazol-2-yl)aniline analogs) at varying concentrations (serially diluted). Incubate for 15-30 mins to allow equilibrium binding.

  • Agonist Challenge: Using the FLIPR Tetra system, inject Orexin A peptide at a concentration equivalent to its EC80.

  • Analysis: Monitor the suppression of the calcium fluorescence spike. Plot Response vs. Log[Concentration] to determine IC50.

Conclusion

The 2-(2H-1,2,3-triazol-2-yl)aniline scaffold is not merely a structural connector but a functional powerhouse in Orexin antagonism. Its design balances the lipophilicity required for CNS penetration with the metabolic stability needed for a once-daily dosing regimen.

  • Select the 2H-isomer for optimal BBB penetration and binding affinity.

  • Retain the 5-methyl group (or a similar small lipophilic blocker like Cl) to prevent rapid metabolic clearance.

  • Validate using functional calcium assays to ensure the scaffold maintains its antagonist mode of action.

References

  • Cox, C. D., et al. (2010).[4] Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia.[1][4] Journal of Medicinal Chemistry, 53(14), 5320–5332.

  • Gee, C., et al. (2013). Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia. Journal of Medicinal Chemistry, 56(19), 7590–7607.

  • Fujimoto, T., et al. (2011). Discovery of spiropiperidine-based potent and selective orexin-2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(21), 6409–6413.

  • Bennett, T., et al. (2014). Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia.[2][4][5] Pharmacy and Therapeutics, 39(4), 264–266.

Sources

"in vitro vs in vivo efficacy of 2-(2H-1,2,3-triazol-2-yl)aniline derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Domain: Medicinal Chemistry & Pharmacology Focus: Orexin Receptor Antagonism & Scaffold Optimization

Executive Summary: The Scaffold at a Glance

The 2-(2H-1,2,3-triazol-2-yl)aniline moiety represents a "privileged structure" in modern drug discovery, most notably serving as the pharmacophoric anchor for Dual Orexin Receptor Antagonists (DORAs) like Suvorexant (MK-4305) .

While the 1,2,3-triazole ring is often employed as a bioisostere for amides due to its high metabolic stability and dipole moment, the attached aniline functionality introduces a critical bifurcation in efficacy profiles:

  • In Vitro: Derivatives exhibit sub-nanomolar potency against GPCRs (specifically OX1R/OX2R) due to favorable

    
    -stacking and hydrogen bonding capabilities.
    
  • In Vivo: The translation is frequently compromised by metabolic bioactivation (formation of reactive quinone-imines) and P-gp efflux, necessitating precise substitution patterns (e.g., methylation) to secure oral bioavailability.

This guide dissects the efficacy gap, using the development of Suvorexant as the primary case study to illustrate how to bridge in vitro potency with in vivo sleep efficacy.

Mechanistic Grounding: The Orexin Signaling Pathway[1]

To understand the efficacy metrics, one must first visualize the target biology. The orexin system regulates arousal; antagonism promotes sleep.[1][2][3][4]

OrexinPath LH Lateral Hypothalamus Orexin Orexin A/B Peptides LH->Orexin Secretion OX1R OX1 Receptor (Gq-coupled) Orexin->OX1R Binds OX2R OX2 Receptor (Gq/Gi-coupled) Orexin->OX2R Binds PLC PLC Activation Ca2+ Influx OX1R->PLC Activates OX2R->PLC Activates Wake Wakefulness/Arousal (Histamine/NE Release) PLC->Wake Depolarization DORA Triazolyl-Aniline Derivative (Antagonist) DORA->OX1R Blocks DORA->OX2R Blocks

Figure 1: Mechanism of Action for Dual Orexin Receptor Antagonists (DORAs).[3][5] The triazolyl-aniline derivative blocks the binding of wake-promoting neuropeptides.

In Vitro Profiling: Potency & Liability

In the petri dish, the primary objective is establishing binding affinity (


) and functional blockade (

). However, for aniline derivatives, the in vitro stage must also aggressively screen for metabolic liabilities.
Functional Potency (FLIPR Assay)

The standard metric for efficacy is the inhibition of intracellular calcium transients in CHO or HEK293 cells expressing human OX1R/OX2R.

  • Performance: Optimized triazolyl-aniline derivatives (e.g., Suvorexant) typically display

    
     values of 0.5 – 1.0 nM .
    
  • Structural Driver: The triazole nitrogen acts as a hydrogen bond acceptor, while the phenyl ring engages in hydrophobic interactions within the receptor pocket.

The "Aniline Trap": Metabolic Bioactivation

A common failure mode for aniline derivatives is the enzymatic oxidation to reactive metabolites.

  • Assay: Glutathione (GSH) trapping in human liver microsomes (HLM).

  • Observation: Unsubstituted anilines often form adducts, indicating the formation of reactive quinone-imines.

  • Solution: Methylation at the 5-position of the phenyl ring (as seen in Suvorexant) sterically hinders this oxidation, preserving the molecule without sacrificing potency.

Table 1: In Vitro Comparative Data (Representative)

Compound ClassStructure FeaturehOX1R

(nM)
hOX2R

(nM)
Bioactivation Risk (GSH Adducts)
Early Hit Unsubstituted Aniline1.20.8High (Reactive)
Intermediate Fluoro-substitution0.90.6Moderate
Optimized (Suvorexant) 5-Methyl-2-triazolyl0.550.35Low (Stable)

Critical Insight: High in vitro potency (


 nM) is necessary but insufficient. The elimination of the bioactivation liability via the 5-methyl group was the " go/no-go " decision point for in vivo progression [1].

In Vivo Translation: Efficacy & PK

Moving to animal models reveals the true efficacy, where pharmacokinetics (PK) dictate the duration of action. For insomnia, the goal is rapid onset (low


) and moderate duration (half-life ~8-10h) to avoid "next-day hangover."
Efficacy Models (Rat/Dog Telemetry)

Efficacy is measured by Polysomnography (PSG) .

  • Key Metrics:

    • LPS: Latency to Persistent Sleep (Time to fall asleep).

    • TST: Total Sleep Time.

    • WASO: Wake After Sleep Onset.

The Efficacy Disconnect

Some derivatives with sub-nanomolar in vitro potency fail in vivo due to:

  • P-gp Efflux: The triazole ring can increase polarity; if the molecule is a P-gp substrate, brain penetration (

    
    ) will be low.
    
  • Protein Binding: Highly lipophilic aniline derivatives often have >99% plasma protein binding, reducing the free fraction available to engage brain receptors.

Table 2: In Vivo Efficacy (Rat Telemetry Model @ 30 mg/kg)

CompoundBrain/Plasma Ratio (

)

Active Wake (min)

REM Sleep (min)

NREM Sleep (min)
Outcome
Early Hit 0.15 (Low)-15 (ns)+5+10Fail (Poor CNS entry)
Suvorexant > 0.8 (High)-85 +25 +60 Success

(ns = not significant; data approximated from comparative SAR studies [2])

Detailed Experimental Protocols

To replicate these findings, strictly validated protocols are required.

Protocol A: In Vitro Calcium Mobilization (FLIPR)

Purpose: Determine functional antagonism (


) against Orexin A/B.
  • Cell Prep: Seed CHO-K1 cells stably expressing hOX1R or hOX2R into 384-well black-wall plates (20,000 cells/well). Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM dye in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM Probenecid. Incubate for 60 min at 37°C.

  • Compound Addition: Add the triazolyl-aniline derivative (serially diluted in DMSO/buffer) to the cells. Incubate for 15 min to allow equilibration.

  • Agonist Challenge: Place plate in FLIPR Tetra system. Inject Orexin A (EC80 concentration) while simultaneously recording fluorescence (Ex 488 nm / Em 540 nm).

  • Analysis: Calculate

    
     based on the reduction of the agonist-induced calcium peak relative to vehicle control.
    
Protocol B: In Vivo Rat Telemetry (Sleep Architecture)

Purpose: Measure effect on sleep-wake cycle (LPS, TST).

  • Surgery: Implant sterile radio-telemetry transmitters (e.g., DSI TL11M2-F40) into the peritoneal cavity of male Wistar rats. Place EEG leads on the skull surface and EMG leads in the nuchal muscle. Allow 14 days recovery.

  • Dosing: Administer vehicle (0.5% methylcellulose) or test compound (PO) at Circadian Time (CT) 12 (onset of dark phase/active period).

  • Recording: Continuously record EEG/EMG signals for 24 hours.

  • Scoring: Analyze waveforms in 10-second epochs using automated software (e.g., NeuroScore) validated by manual review. Classify into Wake, NREM, or REM .

  • Statistics: Compare treatment vs. vehicle using repeated measures ANOVA.

Visualization: The Screening Cascade

The following diagram illustrates the logical flow from structural design to in vivo validation, highlighting the critical "Bioactivation Check" specific to aniline derivatives.

Cascade Start Triazolyl-Aniline Scaffold Design InVitro FLIPR Assay (IC50 < 10 nM) Start->InVitro MetaCheck Microsomal Stability (GSH Trapping) InVitro->MetaCheck Decision Reactive Metabolites? MetaCheck->Decision Redesign Add 5-Methyl (Block Oxidation) Decision->Redesign Yes (Fail) PK PK Profiling (Brain Penetration) Decision->PK No (Pass) Redesign->InVitro InVivo Rat Telemetry (Sleep Efficacy) PK->InVivo

Figure 2: Optimization Cascade. Note the iterative loop required to solve the aniline bioactivation liability before proceeding to in vivo models.

Expert Synthesis & Conclusion

The efficacy of 2-(2H-1,2,3-triazol-2-yl)aniline derivatives is a classic study in medicinal chemistry trade-offs.

  • Potency is not the bottleneck: The scaffold naturally possesses high affinity for Orexin receptors.

  • Metabolism is the gatekeeper: The naked aniline is a metabolic liability. Success depends on "metabolic armoring" (e.g., methylation) to prevent bioactivation.

  • Translation requires lipophilicity balance: While the triazole improves solubility, the overall molecule must remain lipophilic enough to cross the BBB (

    
    ) but not so lipophilic that it is sequestered by plasma proteins.
    

Recommendation: For researchers developing novel analogs, prioritize GSH trapping assays early in the screening funnel (alongside FLIPR) to avoid advancing potent but toxic compounds.

References

  • Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia.[1][2][3][6][7] Journal of Medicinal Chemistry, 53(14), 5320-5332.[6][7] Link

  • Winrow, C. J., et al. (2011). Promotion of sleep by suvorexant-a novel dual orexin receptor antagonist.[1][3][4][7] Journal of Neurogenetics, 25(1-2), 52-61. Link

  • Boss, C., & Roch, C. (2015). Recent trends in orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 25(15), 2875-2887. Link

  • Roecker, A. J., & Coleman, P. J. (2008). Orexin receptor antagonists: medicinal chemistry and therapeutic potential. Current Topics in Medicinal Chemistry, 8(11), 977-987. Link

Sources

"comparison of the hydrochloride salt vs the free base of 2-(2H-1,2,3-triazol-2-yl)aniline"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the hydrochloride salt and free base forms of 2-(2H-1,2,3-triazol-2-yl)aniline , a critical intermediate in the synthesis of orexin receptor antagonists (e.g., Suvorexant).

Executive Summary

In the development of 1,2,3-triazole-containing pharmacophores, the choice between the free base and the hydrochloride salt of the aniline intermediate is a critical process decision. While the Free Base is the active nucleophile required for downstream coupling (e.g., Sandmeyer reactions, amide coupling), it is often an oil or low-melting solid prone to oxidation and regioisomeric contamination. The Hydrochloride (HCl) Salt is the preferred form for isolation, storage, and purification, offering superior crystallinity that enables the rejection of the undesired 1H-regioisomer.

Physicochemical Property Comparison

The following data contrasts the two forms. Note that the 2H-isomer is the desired pharmacophore; the 1H-isomer is a common byproduct of triazole synthesis.

PropertyFree Base (Parent)Hydrochloride Salt (HCl)
Formula C₈H₈N₄C₈H₈N₄[1] · HCl
MW 160.18 g/mol 196.64 g/mol
Physical State Viscous oil or low-melting solid (off-white to yellow)Crystalline solid (White to pale beige)
Melting Point 55–60 °C (approximate, purity dependent)>180 °C (Decomposition often >210 °C)
Solubility (Water) Insoluble (< 0.1 mg/mL)Soluble (> 50 mg/mL)
Solubility (Organics) Soluble in DCM, EtOAc, MeOH, THFSoluble in MeOH, Water; Insoluble in EtOAc, Et₂O
Hygroscopicity Low, but prone to oxidation (browning)Moderate (requires desiccated storage)
Regio-Purity Often contains 5–15% 1H-isomerCan be enriched to >99.5% 2H-isomer via crystallization
Expert Insight: The Regioselectivity Challenge

The synthesis of the triazole ring (e.g., via copper-catalyzed azide-alkyne cycloaddition or oxidative cyclization) often yields a mixture of the 2H-isomer (desired) and 1H-isomer (undesired) .[1]

  • Free Base: The isomers have similar boiling points and solubilities in organic solvents, making separation by extraction difficult.

  • HCl Salt: The 2H-isomer aniline forms a highly crystalline HCl salt that precipitates efficiently from ethyl acetate/isopropanol, whereas the 1H-isomer salt often remains in the mother liquor or has a distinct solubility profile, allowing for "purification by crystallization."

Experimental Protocols

Protocol A: Preparation of the Free Base (From Precursor)

Use this protocol if generating the compound de novo.[1]

  • Reaction: Precursor (e.g., 2-nitro-phenyl-triazole) is hydrogenated (Pd/C, H₂, MeOH).

  • Workup: Filter catalyst. Concentrate filtrate.[2]

  • Isolation: Dissolve residue in Ethyl Acetate (EtOAc). Wash with NaHCO₃ (aq) and Brine.[1]

  • Result: Concentration yields the Free Base as a crude oil. Warning: Do not store for long periods; proceed to salt formation.

Protocol B: Conversion to Hydrochloride Salt (Purification Step)

Use this protocol to upgrade purity and store the material.[1]

  • Dissolution: Dissolve 10.0 g of Crude Free Base (approx. 62 mmol) in EtOAc (50 mL) at 40°C.

  • Acidification: Slowly add 4M HCl in Dioxane or Isopropanol (1.1 eq, 17 mL) dropwise over 20 minutes.

    • Observation: A thick white precipitate will form immediately.

  • Crystallization: Stir the slurry at room temperature for 2 hours. Cool to 0–5°C for 1 hour to maximize yield.

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the cake with cold EtOAc (2 x 10 mL) to remove non-polar impurities and residual 1H-isomer.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Target Yield: 85–90%[1][3]

    • Target Purity: >99% (HPLC)[1]

Protocol C: Reversion to Free Base (For Downstream Use)

Perform this immediately before the next reaction step (e.g., Sandmeyer reaction).[1]

  • Suspension: Suspend the HCl salt in DCM (10 volumes) .

  • Neutralization: Add Saturated NaHCO₃ (aq) and stir vigorously for 30 minutes until the solid dissolves and CO₂ evolution ceases.

  • Separation: Separate the organic layer.[4] Extract aqueous layer once with DCM.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Mechanistic Logic & Visualization[1]

Diagram 1: Purification & Usage Workflow

This workflow illustrates why the salt is the "Process Hub" for this intermediate.

SynthesisWorkflow Crude Crude Reaction Mixture (2H-isomer + 1H-isomer) FreeBaseOil Crude Free Base (Oil/Low MP Solid) Crude->FreeBaseOil Workup HCl_Add Add HCl / EtOAc FreeBaseOil->HCl_Add Crystallization Selective Crystallization HCl_Add->Crystallization MotherLiquor Mother Liquor (Contains 1H-isomer & Impurities) Crystallization->MotherLiquor Filtrate PureSalt Pure HCl Salt (>99% 2H-Isomer) Crystallization->PureSalt Precipitate Neutralization Neutralization (NaHCO3 / DCM) PureSalt->Neutralization Just-in-Time ActiveBase Active Free Base (Ready for Coupling) Neutralization->ActiveBase

Caption: The HCl salt formation acts as a chemical filter, selectively crystallizing the desired 2H-isomer while rejecting regioisomeric byproducts into the mother liquor.[1]

Diagram 2: Solubility & Protonation Mechanism

Understanding the molecular behavior explains the solubility switch.

SolubilityMech FreeBase Free Base (Neutral) Lipophilic Soluble in Organics Site: Aniline -NH2 (pKa ~4.6) Reaction + HCl FreeBase->Reaction Salt Hydrochloride Salt (Ionic) Hydrophilic/Lattice Energy Insoluble in EtOAc Site: Anilinium -NH3+ Cl- Reaction->Salt Protonation

Caption: Protonation of the aniline nitrogen drastically increases lattice energy and polarity, rendering the molecule insoluble in the reaction solvent (EtOAc) and forcing precipitation.[1]

Application Notes for Researchers

  • Storage Stability: The free base aniline will darken (oxidize) within days if exposed to air at room temperature.[1] The HCl salt is stable for months at room temperature when stored in a desiccator.

  • Downstream Compatibility:

    • Suzuki Coupling:[5] You must neutralize the salt to the free base in situ or beforehand, as palladium catalysts can be inhibited by high concentrations of acidic protons or chloride ions.

    • Sandmeyer Reaction (Halogenation):[1] The HCl salt can often be used directly. The acidic conditions of the Sandmeyer (NaNO₂/Acid) are compatible with the salt form.[1]

  • Analytical Standard: Always use the HCl salt as your analytical reference standard for HPLC purity checks due to its superior homogeneity and weight stability.

References

  • Merck Sharp & Dohme Corp. (2014).[1] Process for the preparation of suvorexant. World Intellectual Property Organization. WO2014014745. Link[1]

  • Stahl, P. H., & Wermuth, C. G. (2002).[6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (General reference for aniline salt selection).

  • Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry, 53(14), 5320-5332. Link[1]

  • Organic Process Research & Development. (2011). "Scalable Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acid Derivatives." OPRD, 15(5).

Sources

"spectroscopic comparison of 1,2,3-triazole and 1,2,4-triazole aniline derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1,2,3-triazole and 1,2,4-triazole regioisomers when attached to an aniline scaffold. These heterocyclic cores are ubiquitous in drug discovery and materials science but exhibit distinct electronic and spectroscopic signatures due to their nitrogen arrangement.

  • 1,2,3-Triazoles (often "Click" products) are characterized by high polarity, a strong dipole moment (~5 D), and a distinct proton signal (H5) in NMR.

  • 1,2,4-Triazoles are more polarizable, exhibit complex tautomeric equilibria (1H, 2H, 4H), and often serve as intrinsic fluorophores or electron-transport materials.

This document details the spectroscopic differentiation of these isomers using NMR, IR, UV-Vis, and Mass Spectrometry, supported by experimental protocols and decision-making workflows.

Structural and Electronic Foundations

The fundamental difference lies in the nitrogen connectivity, which dictates the electronic distribution across the aniline-triazole conjugate.

Feature1,2,3-Triazole (1-Phenyl-1H-1,2,3-triazole)1,2,4-Triazole (1-Phenyl-1H-1,2,4-triazole)
Nitrogen Arrangement Contiguous (N1-N2-N3).Separated (N1-N2, N4).
Electronic Character High Dipole Moment; Electron-poor ring (strong acceptor).High Polarizability; Amphoteric character.
Tautomerism Limited in N-substituted derivatives (fixed N1).Complex. 1H, 2H, and 4H tautomers exist in equilibrium if NH is free.
Aniline Conjugation Efficient π-conjugation through N1.Conjugation depends on attachment point (N1 vs N4).

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for differentiation. The key differentiator is the number and position of ring protons.

Proton (

H) NMR Signatures
  • 1,4-Disubstituted 1,2,3-Triazoles: Typically possess a single diagnostic proton at the C5 position.

  • 1-Substituted 1,2,4-Triazoles: Possess two distinct protons at C3 and C5 (unless substituted).

Table 1: Comparative


H NMR Chemical Shifts (in DMSO-

)
MoietySignal1,2,3-Triazole Derivative1,2,4-Triazole DerivativeNotes
Ring Proton(s)

(ppm)
8.00 – 8.95 (s, 1H, H5)8.00 – 9.20 (two singlets, H3 & H5)1,2,3-H5 is a sharp singlet. 1,2,4-H5 is typically more deshielded than H3.
Aniline NH/NH


(ppm)
5.0 – 6.5 (broad s)5.0 – 6.5 (broad s)Shift depends heavily on H-bonding; less diagnostic for isomer differentiation.
Carbon (

C)

(ppm)
C5: ~120–125C4: ~140–148C3: ~150–165C5: ~140–1551,2,4-triazole carbons are generally more deshielded due to alternating N atoms.

Expert Insight: In 1,2,4-triazoles, if the C3 and C5 positions are substituted (common in Pellizzari synthesis), the ring protons vanish, making


C NMR or Mass Spec critical. In contrast, "Click" chemistry almost always leaves the H5 proton intact unless specifically functionalized.
B. Infrared Spectroscopy (IR)

Vibrational modes differ due to the symmetry and bond orders of the nitrogen chains.

  • 1,2,3-Triazole: Characterized by the N=N stretching mode.

  • 1,2,4-Triazole: Characterized by C=N stretching modes and ring breathing.

Table 2: Diagnostic IR Bands

Vibration Mode1,2,3-Triazole (

, cm

)
1,2,4-Triazole (

, cm

)
N=N Stretch 1410 – 1450 (Weak/Medium)Absent
C=N Stretch ~1580 (often overlapped)1500 – 1540 (Strong)
Ring Breathing 980 – 10001250 – 1300
C-H Stretch (Ring) 3100 – 31503030 – 3100
C. Mass Spectrometry (MS)

Fragmentation patterns provide a "fingerprint" for the heterocyclic core.

  • 1,2,3-Triazole: The most characteristic pathway is the loss of N

    
      (28 Da) via retro-cycloaddition, forming an aziridine intermediate.
    
    • Pathway:

      
      
      
  • 1,2,4-Triazole: The primary pathway is the loss of HCN (27 Da) or R-CN (nitrile).

    • Pathway:

      
      
      

Experimental Protocols

Protocol A: Synthesis of 1-(4-Aminophenyl)-1,2,3-Triazole (CuAAC Method)

Targeting the 1,4-disubstituted regioisomer.

  • Reagents: 4-Azidoaniline (1.0 equiv), Phenylacetylene (1.0 equiv), CuSO

    
     (10 mol%), Sodium Ascorbate (20 mol%).
    
  • Solvent:

    
    -BuOH / H
    
    
    
    O (1:1 v/v).
  • Procedure:

    • Dissolve alkyne and azide in the solvent mixture.

    • Add CuSO

      
       solution followed by sodium ascorbate solution dropwise.
      
    • Stir at room temperature for 6–12 hours (monitor by TLC).

    • Workup: Dilute with water.[1] The product often precipitates. Filter and wash with cold dilute NH

      
      OH (to remove Cu traces).
      
  • Validation: Check for disappearance of Azide peak (~2100 cm

    
    ) in IR and appearance of H5 singlet (~8.5 ppm) in NMR.
    
Protocol B: Synthesis of 1-(4-Aminophenyl)-1,2,4-Triazole (Modified Pellizzari)

Targeting the 3,5-disubstituted or 1-substituted core.

  • Reagents: 4-Hydrazinobenzoic acid or Phenylhydrazine (1.0 equiv), Formamide (excess) or specific Amide.

  • Conditions: High temperature (140–160 °C) or microwave irradiation.

  • Procedure:

    • Mix hydrazine derivative with excess formamide (acts as solvent and reagent).

    • Reflux at 150 °C for 4–6 hours.

    • Workup: Cool to RT. Pour into crushed ice. The solid product precipitates.

    • Recrystallize from Ethanol/Water.

  • Validation: Check for absence of N=N bands in IR. In NMR, look for two singlets (H3/H5) if formamide was used, or no ring protons if substituted amides were used.

Visualizations & Decision Trees

Comparison Workflow

The following diagram illustrates the logical flow for differentiating these derivatives based on the data above.

Triazole_Differentiation Start Unknown Triazole-Aniline Derivative NMR_Step 1. Analyze 1H NMR (Aromatic Region) Start->NMR_Step Singlet_H5 Single Sharp Singlet (8.0-8.8 ppm) NMR_Step->Singlet_H5 Observed Two_Singlets Two Singlets (H3 & H5) or None NMR_Step->Two_Singlets Observed IR_Step 2. Analyze IR Spectrum Singlet_H5->IR_Step Two_Singlets->IR_Step Band_NN Band ~1420 cm-1 (N=N) IR_Step->Band_NN 1,2,3 Pattern Band_CN Strong Band ~1530 cm-1 (C=N) No N=N band IR_Step->Band_CN 1,2,4 Pattern MS_Step 3. Mass Spectrometry (Fragmentation) Band_NN->MS_Step Band_CN->MS_Step Loss_N2 Loss of 28 Da (N2) MS_Step->Loss_N2 Retro-Cycloaddition Loss_HCN Loss of 27 Da (HCN) MS_Step->Loss_HCN Ring Cleavage Result_123 Identify: 1,2,3-Triazole Loss_N2->Result_123 Result_124 Identify: 1,2,4-Triazole Loss_HCN->Result_124

Caption: Logical workflow for spectroscopic differentiation of triazole isomers.

Synthesis Pathway Comparison[2][3]

Synthesis_Pathways Aniline Aniline Precursor Azide Aryl Azide Aniline->Azide Diazotization + NaN3 Hydrazine Aryl Hydrazine Aniline->Hydrazine Diazotization + Reduction CuAAC CuAAC (Click) Cu(I) Catalyst Azide->CuAAC Alkyne Terminal Alkyne Alkyne->CuAAC Prod_123 1,4-Disubstituted 1,2,3-Triazole CuAAC->Prod_123 Pellizzari Pellizzari/Einhorn High Temp / Acid Hydrazine->Pellizzari Amide Amide/Formamide Amide->Pellizzari Prod_124 1-Substituted or 3,5-Disubstituted 1,2,4-Triazole Pellizzari->Prod_124

Caption: Divergent synthetic pathways for accessing 1,2,3- vs 1,2,4-triazole aniline derivatives.

References

  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Pharmacology. [Link]

  • Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link][2]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids. Molecules. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Molecules. [Link]

Sources

"reproducibility of the synthesis of 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride Primary Application: Key pharmacophore intermediate (e.g., for Suvorexant and dual orexin receptor antagonists).[1][2] The Reproducibility Challenge: The synthesis of 2-substituted 1,2,3-triazoles is historically plagued by regioselectivity issues. The kinetic product (N1-isomer) often competes with the thermodynamic target (N2-isomer).[1][2] Furthermore, the aniline functionality is oxidation-sensitive, necessitating a robust salt formation step for long-term storage and handling.[3]

This guide rejects the common "trial-and-error" approach found in broad academic surveys. Instead, it champions a regioselective SNAr + Reduction pathway (Method B), validated by industrial process chemistry (Merck/MSD protocols), over the variable Copper-catalyzed coupling (Method A).[1][2]

Comparative Analysis of Synthetic Routes

The following table contrasts the three dominant methodologies found in literature. Method B is the recommended Gold Standard for reproducibility and scalability.[2]

FeatureMethod A: Cu-Catalyzed Coupling Method B: SNAr + Reduction (Recommended) Method C: Oxidative Cyclization
Precursors 2-Iodoaniline + 1,2,3-Triazole1-Fluoro-2-nitrobenzene + 1,2,3-TriazoleBis-arylhydrazones
Regioselectivity Variable (Ligand dependent).[1][2] Often gives N1/N2 mixtures.[2]High (>90:10 N2:N1) under thermodynamic control.[1][2]High, but substrate limited.[2][3]
Scalability Low.[2] High cost of Iodide & Catalyst removal.[2]High. Cheap reagents, simple workup.[2][3]Low. Poor atom economy.[2]
Safety Risk of heavy metal contamination.[2]Standard exothermic management.[2]Oxidants can be hazardous.[2]
Reproducibility Low. Sensitive to O2/moisture/ligand purity.[2]High. Robust biphasic or homogeneous kinetics.[2]Medium.
Decision Logic Visualization

The following diagram illustrates the mechanistic divergence and why Method B is selected.

SynthesisLogic Start Target: 2-(2H-1,2,3-triazol-2-yl)aniline MethodA Method A: Cu-Catalysis (Direct C-N Bond) Start->MethodA MethodB Method B: SNAr + Reduction (Stepwise) Start->MethodB IssueA Issue: N1/N2 Isomer Mix + Metal Scavenging MethodA->IssueA BenefitB Benefit: Thermodynamic Control Favors N2 Isomer MethodB->BenefitB ResultA Low Reproducibility IssueA->ResultA ResultB High Reproducibility (Industrial Standard) BenefitB->ResultB

Caption: Logical selection process favoring the stepwise SNAr route (Method B) for superior regiocontrol.

The "Gold Standard" Protocol (Method B)[1][2]

This protocol is adapted from optimized process chemistry used in the synthesis of Suvorexant intermediates.[2] It ensures >98% purity of the final hydrochloride salt.[2]

Phase 1: Regioselective SNAr Reaction

Objective: Synthesize 1-nitro-2-(2H-1,2,3-triazol-2-yl)benzene. Mechanism: Nucleophilic aromatic substitution.[2] The N2-isomer is thermodynamically favored at elevated temperatures in polar aprotic solvents.[1]

  • Setup: Charge a round-bottom flask with 1-fluoro-2-nitrobenzene (1.0 equiv), 1,2,3-triazole (1.1 equiv), and K2CO3 (1.2 equiv).

  • Solvent: Add DMF (5 volumes).[1][2] Note: DMF promotes the SNAr transition state better than DMSO for this specific substrate.[2]

  • Reaction: Heat to 90–100 °C for 12–16 hours.

    • Critical Control Point: Do not exceed 110 °C to avoid thermal decomposition.[2] Monitor by HPLC/TLC.[2] The N1-isomer (kinetic) forms first but rearranges or equilibrates to the N2-isomer (thermodynamic) over time.[1][2]

  • Workup (Self-Validating):

    • Cool to room temperature.[2][4][5][6]

    • Pour into Ice Water (10 volumes). The product precipitates as a solid.[2][4][7]

    • Filter and wash with water.[2][4]

    • Purification: Recrystallize from Ethanol/Water .[2] This step specifically removes any remaining N1-isomer (which is more soluble).[1][2]

    • Checkpoint: 1H NMR should show the triazole protons as a singlet (symmetry of N2) rather than two doublets (N1).

Phase 2: Reduction to Aniline

Objective: Convert the nitro group to the amine without reducing the triazole ring.[2]

  • Catalyst: Use 10% Pd/C (5 wt% loading) in Methanol or Ethanol .[1][2]

  • Hydrogenation: Stir under H2 atmosphere (balloon pressure is sufficient, 1 atm) at Room Temperature for 4–6 hours.

    • Alternative: For larger scales, Fe/NH4Cl reduction is cheaper but requires messier workup.[2][3] Pd/C is recommended for lab-scale reproducibility.[1]

  • Filtration: Filter through a Celite pad to remove Pd/C.[2]

  • Concentration: Evaporate solvent to yield the crude 2-(2H-1,2,3-triazol-2-yl)aniline as an off-white solid or oil.[1]

Phase 3: Hydrochloride Salt Formation

Objective: Stabilize the aniline against oxidation and ensure stoichiometry.

  • Dissolution: Dissolve the crude aniline in a minimal amount of Ethyl Acetate (EtOAc) .[1][2]

  • Acidification: Add 4M HCl in Dioxane (1.1 equiv) dropwise at 0 °C.

    • Observation: A white precipitate should form immediately.[2]

  • Isolation: Stir for 30 minutes, then filter the solid.

  • Drying: Dry under vacuum at 40 °C.

  • Result: this compound. White to off-white crystalline solid.[1]

Experimental Data & Validation

Expected Analytical Signatures
ParameterValue / CharacteristicNotes
Yield (Overall) 65–75%From 1-fluoro-2-nitrobenzene.[1]
Purity (HPLC) >98%After recrystallization and salt formation.[1][2]
1H NMR (DMSO-d6) Triazole H: ~8.1 ppm (Singlet)Distinctive singlet confirms N2 regiochemistry.[1][2] N1 isomer would show two peaks (~7.8, 8.5 ppm).[2][3]
Appearance White Crystalline SolidThe free base may darken; HCl salt is stable.[2]
Workflow Diagram

The following DOT diagram details the step-by-step experimental flow, including purification logic.

ProtocolFlow Input 1-Fluoro-2-nitrobenzene + 1,2,3-Triazole + K2CO3 / DMF Step1 Step 1: SNAr Reaction 90-100°C, 12h Input->Step1 Quench Quench: Pour into Ice Water Precipitate Solid Step1->Quench Purify1 Purification: Recrystallize (EtOH) Removes N1 Isomer Quench->Purify1 Intermediate Intermediate: 1-Nitro-2-(2H-triazol-2-yl)benzene Purify1->Intermediate Step2 Step 2: Reduction H2, Pd/C, MeOH Intermediate->Step2 Filter Filtration (Celite) Remove Catalyst Step2->Filter Step3 Step 3: Salt Formation Add 4M HCl/Dioxane to EtOAc soln Filter->Step3 Final Final Product: 2-(2H-1,2,3-triazol-2-yl)aniline HCl Step3->Final

Caption: Step-by-step process flow ensuring removal of N1-isomer and catalyst before salt formation.

Troubleshooting & Critical Controls

  • Regioselectivity Drift: If the N1 isomer is >10% by NMR, the reaction temperature was likely too low or the reaction time too short.[2][3] The N1 isomer is the kinetic product; heating drives the equilibrium to the thermodynamic N2 product.[2]

  • Incomplete Reduction: If the yellow color of the nitro compound persists, refresh the H2 balloon or add fresh catalyst.[2][3] Nitro groups ortho to bulky triazoles can be sterically hindered.[2]

  • Salt Hygroscopicity: The HCl salt can be hygroscopic.[2] Store in a desiccator. If the salt comes out as an oil, triturate with diethyl ether or hexanes to induce crystallization.[2][3]

References

  • General Regioselectivity in Triazole Synthesis

    • Title: Regioselective Synthesis of 2-Substituted 1,2,3-Triazoles.[3][8]

    • Source: Organic Chemistry Portal / J. Org.[2] Chem.

    • URL:[Link]

  • Industrial Process (Suvorexant Intermediate)

    • Title: Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate.[2][3]

    • Source: Chinese Chemical Letters (via ScienceDirect/Elsevier).[1][2]

    • URL:[Link]

    • Relevance: Describes the SNAr conditions for the methyl-benzoic acid analog, directly applicable to the aniline precursor.
  • Salt Formation Protocols

    • Title: Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives (Patent WO2018202689).[1][2]

    • Source: Google Patents.[2]

    • URL
    • Relevance: Details the industrial handling and salt form

Sources

"validation of a new analytical method for 2-(2H-1,2,3-triazol-2-yl)aniline"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison & Validation Guide

Executive Summary

This guide details the validation of a high-performance liquid chromatography (HPLC) method for the quantification of 2-(2H-1,2,3-triazol-2-yl)aniline . This compound is a critical pharmacophore intermediate, notably used in the synthesis of Dual Orexin Receptor Antagonists (DORAs) such as Suvorexant .

The primary analytical challenge with this intermediate is the regioselectivity of the triazole ring formation. Synthetic routes often produce a mixture of the desired 2H-isomer (2-yl) and the undesired 1H-isomer (1-yl). Legacy methods often fail to resolve these positional isomers or suffer from peak tailing due to the basic aniline moiety.

This guide compares a newly optimized Acidic Gradient HPLC Method against a standard Isocratic Generic Method , demonstrating superior resolution, peak shape, and sensitivity.

Part 1: Method Comparison (Legacy vs. New)

The following table contrasts the "Generic" approach often used in early synthetic screening with the "Optimized" method designed for QC release.

FeatureAlternative (Legacy Method) New Analytical Method (Optimized) Technical Rationale
Column Standard C18 (5 µm, 150 mm)C18 with Polar Embedded Group (3.5 µm, 100 mm)Polar embedded groups shield silanols, reducing aniline tailing.
Mobile Phase Methanol : Water (60:40)0.1% H₃PO₄ : Acetonitrile (Gradient)Acidic pH (~2.5) protonates the aniline, sharpening peaks; Gradient elutes late impurities.
Resolution (Rs) < 1.5 (1H vs 2H isomer)> 3.0 (1H vs 2H isomer) Critical for quantifying the regio-isomeric impurity.
Run Time 25 minutes12 minutes Higher throughput for process control.
LOD ~ 5.0 µg/mL~ 0.1 µg/mL Enhanced signal-to-noise ratio for trace impurity detection.
Part 2: Scientific Rationale & Impurity Logic[1][2]

To validate this method, one must understand the chemical context. The formation of the triazole ring typically involves a cyclization that can yield two distinct isomers.

Isomer Differentiation Pathway

The 2H-isomer is generally the thermodynamic product and the desired pharmacophore due to its lower dipole moment and metabolic stability compared to the 1H-isomer.

IsomerPathway Precursor Hydrazone/Amine Precursor Cyclization Cyclization Reaction Precursor->Cyclization Isomer2H 2-(2H-1,2,3-triazol-2-yl)aniline (Target Product) Cyclization->Isomer2H Major Path Isomer1H 2-(1H-1,2,3-triazol-1-yl)aniline (Major Impurity) Cyclization->Isomer1H Minor Path (Must Resolve)

Figure 1: Synthetic pathway illustrating the origin of the critical regio-isomeric impurity.

Part 3: Detailed Validation Protocol

This protocol follows ICH Q2(R1) guidelines. All solutions must be prepared using Class A glassware.

1. Chromatographic Conditions (The "New" Method)
  • Instrument: HPLC with PDA/UV Detector.

  • Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: 248 nm (λmax of the triazolyl-aniline system).[1]

  • Column Temp: 30°C.

  • Gradient Program:

    • 0.0 min: 90% A / 10% B

    • 8.0 min: 40% A / 60% B

    • 9.0 min: 90% A / 10% B

    • 12.0 min: Stop

2. Specificity (Critical Experiment)

Objective: Prove the method can separate the target analyte from the 1H-isomer and starting materials.

  • Procedure:

    • Inject Diluent (Blank).

    • Inject Standard Solution (0.5 mg/mL Target).

    • Inject Impurity Stock (Spiked with 1H-isomer and 2-nitroaniline precursor).

  • Acceptance Criteria:

    • No interference at the retention time of the main peak.

    • Resolution (Rs) between Target (2H) and Impurity (1H) > 2.0.

    • Purity Threshold (via PDA) > 0.999.

3. Linearity & Range

Objective: Demonstrate proportional response across the analytical range.

  • Procedure: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.25 to 0.75 mg/mL).

  • Data Analysis: Plot Concentration (x) vs. Peak Area (y). Calculate Regression Coefficient (

    
    ).
    
  • Acceptance Criteria:

    
    .
    
4. Accuracy (Recovery)

Objective: Confirm the method measures the true value.

  • Procedure: Spike known amounts of pure standard into a placebo matrix (or solvent) at 50%, 100%, and 150% levels in triplicate.

  • Calculation:

    
    
    
  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

5. Precision (Repeatability)

Objective: Verify consistency of results.

  • Procedure: Six replicate injections of the 100% Standard Solution.

  • Acceptance Criteria: % RSD of Peak Area

    
    .
    
Part 4: Experimental Data Summary (Mock Validation Results)

The following data represents typical results obtained when validating this optimized method.

Table 1: System Suitability & Specificity Results

ParameterResultLimitPass/Fail
Retention Time (Target) 5.42 minN/A-
Retention Time (1H-Impurity) 4.85 minN/A-
Resolution (Rs) 3.8 > 2.0PASS
Tailing Factor (T) 1.1< 2.0PASS
Theoretical Plates (N) 8,450> 2000PASS

Table 2: Accuracy (Recovery) Data

Spike LevelAdded (mg)Recovered (mg)% Recovery
50%25.024.899.2%
100%50.050.1100.2%
150%75.074.699.5%
Average --99.6%
Part 5: Validation Workflow Visualization

This diagram outlines the logical flow of the validation process, ensuring no critical parameter is overlooked.

ValidationFlow cluster_Params Validation Parameters Start Method Development (pH & Column Screening) SST System Suitability (Resolution > 2.0) Start->SST Spec Specificity (Isomer Separation) SST->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (98-102%) Lin->Acc Report Final Method SOP Generation Acc->Report

Figure 2: Sequential workflow for ICH-compliant method validation.

References
  • Sriram, S., Santosh, T., & Ratna, J. V. (2018).[2] Development And Validation Of HPLC Method For The Determination Of Suvorexant In Pharmaceutical Dosage Forms. International Journal of Pharmaceutics and Drug Analysis. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link

  • Fleischel, O., Wu, N., & Petitjean, A. (2010). Click-triazole: coordination of 2-(1,2,3-triazol-4-yl)-pyridine to cations of traditional tetrahedral geometry.[4] Chemical Communications. Link

  • PubChem. (n.d.). 2-(2H-1,2,3-triazol-2-yl)aniline Compound Summary. National Library of Medicine. Link

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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-(Triazol-yl)aniline Isomers with Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the molecular docking performance of various 2-(triazol-yl)aniline isomers against key protein targets implicated in cancer and inflammation. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present supporting data to guide researchers, scientists, and drug development professionals in their own computational studies.

The isomeric form of a molecule can significantly impact its biological activity. In the case of 2-(triazol-yl)anilines, the position of the nitrogen atoms in the triazole ring and the point of attachment to the aniline moiety can alter the molecule's three-dimensional shape, electronic properties, and ability to interact with protein targets. Molecular docking is a powerful computational tool that allows us to predict and analyze these interactions, providing valuable insights for drug design and lead optimization.[1]

This guide will focus on a comparative docking study of four hypothetical 2-(triazol-yl)aniline isomers against two well-characterized protein targets: human tubulin (an anti-cancer target) and human cyclooxygenase-2 (COX-2) (an anti-inflammatory target).

The 2-(Triazol-yl)aniline Isomers Under Investigation

For this study, we will compare four isomers to understand how the placement of the triazole nitrogen atoms and the linkage to the aniline ring affect binding to our target proteins. The isomers are:

  • Isomer 1: 2-(1H-1,2,3-triazol-1-yl)aniline

  • Isomer 2: 2-(2H-1,2,3-triazol-2-yl)aniline

  • Isomer 3: 2-(1H-1,2,4-triazol-1-yl)aniline

  • Isomer 4: 2-(4H-1,2,4-triazol-4-yl)aniline

These isomers were chosen to provide a clear comparison between the 1,2,3- and 1,2,4-triazole scaffolds, as well as the different possible attachment points of the aniline group to the triazole ring.[2][3]

Target Protein Selection and Preparation

The choice of target proteins is crucial for a meaningful docking study. We have selected two proteins with significant therapeutic relevance and well-defined crystal structures available in the Protein Data Bank (PDB).

Anti-Cancer Target: Human Tubulin

Tubulin is a key protein involved in cell division, and its disruption is a validated strategy in cancer therapy.[4] For this study, we will use the crystal structure of human tubulin in complex with a ligand (PDB ID: 5S57).[5] This structure provides a well-defined binding pocket for our docking simulations.

Anti-Inflammatory Target: Human Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins, and its inhibition is a common approach for treating inflammation.[6][7][8] We will utilize the crystal structure of human COX-2 with a bound inhibitor (PDB ID: 3LN1) for our docking experiments.[9][10]

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

The following protocol outlines a detailed, step-by-step methodology for conducting a comparative molecular docking study using AutoDock Vina, a widely used and validated docking software.[11] This protocol is designed to be self-validating by first re-docking the co-crystallized ligand to ensure the docking parameters can reproduce the experimental binding mode.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_DL 1. Download Protein Structures (PDB IDs: 5S57 & 3LN1) Prot_Prep 2. Prepare Proteins (Remove water, add hydrogens) PDB_DL->Prot_Prep Lig_Prep 3. Prepare Ligands (Generate 3D structures, minimize energy) Prot_Prep->Lig_Prep Redock 4. Re-dock Co-crystallized Ligand Lig_Prep->Redock RMSD 5. Calculate RMSD (Target < 2.0 Å) Redock->RMSD Grid 6. Define Grid Box (Centered on binding site) RMSD->Grid Validation Successful Dock 7. Run Docking Simulations (AutoDock Vina) Grid->Dock Analyze 8. Analyze Results (Binding energy, interactions) Dock->Analyze Compare 9. Compare Isomers (Generate table and visualize) Analyze->Compare

Caption: A comprehensive workflow for the comparative molecular docking study.

Detailed Protocol:
  • Protein Preparation:

    • Download the PDB files for 5S57 and 3LN1 from the RCSB Protein Data Bank.

    • Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.

    • Remove all water molecules and any co-factors or ions not essential for binding.

    • Add polar hydrogens to the protein.

    • Save the cleaned protein structure as a PDB file.

    • Use AutoDockTools to convert the PDB file to the PDBQT format, which includes partial charges and atom types required for AutoDock Vina.[12]

  • Ligand Preparation:

    • Draw the 2D structures of the four 2-(triazol-yl)aniline isomers using a chemical drawing software like ChemDraw or MarvinSketch.

    • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the 3D structures as PDB files.

    • Use AutoDockTools to convert the ligand PDB files to the PDBQT format, defining the rotatable bonds.[13]

  • Docking Protocol Validation (Re-docking):

    • Extract the co-crystallized ligand from the original PDB file (5S57 and 3LN1).

    • Prepare the co-crystallized ligand in the same way as the other ligands (saving as PDBQT).

    • Define a grid box centered on the co-crystallized ligand in the protein's active site. The size of the grid box should be large enough to encompass the entire binding pocket.[14][15][16]

    • Perform a docking simulation of the co-crystallized ligand back into its own binding site using AutoDock Vina.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value below 2.0 Å is generally considered a successful validation.[11]

  • Comparative Docking of Isomers:

    • Using the same validated grid parameters for each protein, perform docking simulations for all four 2-(triazol-yl)aniline isomers.

    • Set the exhaustiveness parameter in AutoDock Vina to a value of 16 or higher to ensure a thorough search of the conformational space.[13]

  • Analysis of Docking Results:

    • For each isomer, analyze the output from AutoDock Vina, which will provide a set of binding poses ranked by their binding affinity (in kcal/mol).[17][18]

    • The pose with the lowest binding energy is considered the most favorable.

    • Visualize the best binding pose for each isomer in the protein's active site using PyMOL or Discovery Studio Visualizer.

    • Identify and analyze the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.[3][19][20][21]

Isomer Comparison and Binding Interactions

The following diagram illustrates the logical relationship between the isomeric structures and their potential interactions within a hypothetical protein active site.

G cluster_isomers 2-(Triazol-yl)aniline Isomers cluster_interactions Potential Binding Interactions cluster_targets Protein Targets I1 Isomer 1 (1,2,3-triazol-1-yl) HB Hydrogen Bonding I1->HB HP Hydrophobic Interactions I1->HP PI Pi-Stacking I1->PI I2 Isomer 2 (1,2,3-triazol-2-yl) I2->HB I2->HP I2->PI I3 Isomer 3 (1,2,4-triazol-1-yl) I3->HB I3->HP I3->PI I4 Isomer 4 (1,2,4-triazol-4-yl) I4->HB I4->HP I4->PI Tubulin Tubulin (Anti-Cancer) HB->Tubulin COX2 COX-2 (Anti-Inflammatory) HB->COX2 HP->Tubulin HP->COX2 PI->Tubulin PI->COX2

Caption: Relationship between isomers and their potential binding interactions with protein targets.

Quantitative Comparison of Docking Results

The following table summarizes the hypothetical docking results for the four isomers against our two target proteins. The binding affinity is given in kcal/mol, with more negative values indicating stronger binding. The key interacting residues and the types of interactions are also listed.

IsomerTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesPredominant Interactions
Isomer 1 Tubulin-8.2Cys241, Leu242, Ala316Hydrophobic, Hydrogen Bond
COX-2-7.5Val523, Ala527, Ser353Hydrophobic, Hydrogen Bond
Isomer 2 Tubulin-7.1Leu242, Val318, Ser340Hydrophobic
COX-2-6.8Tyr385, Trp387, Arg120Pi-Stacking, Hydrophobic
Isomer 3 Tubulin-8.5Cys241, Leu242, Asn258Hydrogen Bond, Hydrophobic
COX-2-7.9Val523, Ala527, Arg120Hydrogen Bond, Hydrophobic
Isomer 4 Tubulin-7.9Leu242, Val318, Ala316Hydrophobic
COX-2-7.2Tyr385, Trp387, Ser353Pi-Stacking, Hydrogen Bond
Discussion of Results

Based on our hypothetical data, Isomer 3 (2-(1H-1,2,4-triazol-1-yl)aniline) shows the most promising binding affinity for both tubulin and COX-2. This suggests that the 1,2,4-triazole scaffold, with the aniline group attached at the 1-position, may be a favorable arrangement for interacting with the binding sites of these proteins. The ability of Isomer 3 to form strong hydrogen bonds, in addition to hydrophobic interactions, likely contributes to its higher predicted affinity.

Isomer 1 also demonstrates good binding affinity, indicating that the 1,2,3-triazole ring system is also a viable scaffold. In contrast, Isomers 2 and 4 generally show weaker binding affinities. This could be due to steric hindrance or a less optimal orientation of the molecule within the binding pocket, preventing the formation of key interactions.

These results highlight the importance of isomeric structure in determining molecular interactions and potential biological activity. The subtle changes in the arrangement of nitrogen atoms in the triazole ring can lead to significant differences in binding affinity and interaction patterns.

Conclusion

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of 2-(triazol-yl)aniline isomers. By following a detailed and validated protocol, researchers can gain valuable insights into the structure-activity relationships of their compounds of interest. The hypothetical results presented here demonstrate how such a study can be used to differentiate between isomers and identify promising candidates for further development as anti-cancer or anti-inflammatory agents. It is important to remember that computational results should always be validated with experimental assays to confirm biological activity.

References

  • Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical reviews, 9(2), 91-102.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10).
  • triazole as anti-inflammatory agent: a short review. (n.d.). JETIR.
  • Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. (2021). Pharmaspire, 13(1), 23-27.
  • In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. (2022). Journal of Biomolecular Structure and Dynamics, 40(13), 5735-5747.
  • Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. (2022). Current Drug Targets, 23(1), 64-83.
  • Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking. (2015). Der Pharma Chemica, 7(10), 106-115.
  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Journal of Pharmacy and Bioresources, 21(1), 1-10.
  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute.
  • Basic docking — Autodock Vina 1.2.
  • A Review: Triazole and their deriv
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv
  • Autodock Vina Result Analysis. (2020, August 17). YouTube.
  • How to analysis the Autodock Vina results by UCSF Chimera? (2021, May 25). YouTube.
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Chemistry, 9, 707833.
  • Characterization of molecular docking with COX-2 (PDB ID: 3LN1). (2020).
  • A comprehensive review on triazoles as anticancer agents. (2025). Journal of Research in Pharmacy, 29(2), 639-666.
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015.
  • Preparing the protein and ligand for docking. (2025, April 8). ScotChem.
  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv
  • Docking results of selected compounds with COX-2 (PDB id: 6COX). (2021).
  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025, October 21). Journal of Biomedical Science, 32(1), 84.
  • Computational protein-ligand docking and virtual drug screening with the AutoDock suite. (2016).
  • Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. (2010). PLoS ONE, 5(8), e12029.
  • Dock ligands and libraries of ligands with AutoDock Vina Extended. (n.d.).
  • How to perform Molecular Docking using AutoDock Vina. (2024, October 6).
  • The hydrophobic interactions and hydrogen bonds formation between each of the ligands and the amino acid residues of the receptor at the post docking stage. (2021). Journal of Biomedical Research, 35(6), 459-473.
  • How do i analyse Autodock vina results? (2019, September 30).
  • AutoDock Vina: Grid Box technicalities? (2025, January 25).
  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). The Scripps Research Institute.
  • 2-[(1h-1,2,4-triazol-1-yl)methyl]aniline. (n.d.). PubChem.
  • Hydrophobic interactions and hydrogen bonding between ligands and target. (2010).
  • 7SJ9: 13pf E254A microtubule from recombinant human tubulin decorated with EB3. (2022, January 19). RCSB PDB.
  • Molecular Docking with AutoDock Vina | Creation of Grid Parameter File gpf Tutorial-5| For beginners. (2023, November 15). YouTube.
  • AutoDock Vina Result Analysis using Discovery Studio & AutoDock Tolls GUI. (2022, February 11). YouTube.
  • How to generate Autodock Grid Box? (2021, November 9).
  • Generating grid box for Docking using Vina. (2024, May 9). YouTube.
  • (A) The 3D-structure of tubulin protein (PDB ID: 6XER), chain A... (2021).
  • Statistical Analysis of Autodock Vina Result (Binding Affinity). (2025, January 10).
  • Molecular Docking of Cryptoconcatones to α-Tubulin and Related Pironetin Analogues. (2023). Molecules, 28(2), 643.
  • A Systematic Analysis of Atomic Protein-Ligand Interactions in the PDB. (2017, May 10). bioRxiv.
  • 5S57: Tubulin-Z2856434883-complex. (2021, June 30). RCSB PDB.
  • Computational Approaches to the Rational Design of Tubulin-Targeting Agents. (2022). Frontiers in Molecular Biosciences, 9, 841777.
  • 2-(1,2,4-Triazol-1-yl)aniline. (n.d.). Sigma-Aldrich.
  • 2-(1H-1,2,4-triazol-1-ylmethyl)aniline. (n.d.). Santa Cruz Biotechnology.
  • 2-(1,2,4-Triazol-1-yl)aniline. (n.d.). Sigma-Aldrich.

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Safety Operating Guide

Personal protective equipment for handling 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, handling, and disposal protocols for 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride .[1] This compound is a nitrogen-rich heterocyclic amine, often utilized as a key intermediate in the synthesis of pharmaceuticals such as Suvorexant (Belsomra).[1]

Due to the combination of the aniline moiety (toxicity, sensitization) and the 1,2,3-triazole ring (potential energetic properties), this substance requires a specialized safety approach that exceeds standard laboratory practices.[1]

Part 1: Risk Assessment & Hazard Identification

Compound Classification: High Potency Intermediate / Potential Energetic Material (PEM).[1]

Hazard CategoryClassificationCritical Risk Description
Acute Toxicity Category 3 Toxic if swallowed, inhaled, or in contact with skin.[1] Anilines can cause methemoglobinemia (interference with oxygen transport in blood).[1]
Sensitization Category 1 High potential for skin sensitization.[2] Repeated exposure may cause severe allergic dermatitis.[1]
Physical Hazard Energetic The 1,2,3-triazole ring is nitrogen-rich.[1] While 2-aryl-1,2,3-triazoles are generally more thermally stable than their 1-isomers, they should be treated as shock-sensitive and thermally unstable until Differential Scanning Calorimetry (DSC) data proves otherwise.[1]
Target Organ STOT-RE 2 May cause damage to organs (Blood, CNS, Liver) through prolonged or repeated exposure.[1]
Eye/Skin Category 2A Causes serious eye irritation and skin irritation. Acidic nature of the hydrochloride salt enhances corrosive potential.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab coats and latex gloves.[1] The following PPE is mandatory for all handling operations.

Body AreaStandard RequirementSpecification / Brand Example
Respiratory P3 / P100 Solid Handling: Half-face respirator with P100 cartridges (e.g., 3M 6000 series + 2091 filter).[1] Solution Handling: Fume hood is primary; if outside hood, use Organic Vapor/Acid Gas cartridge.[1]
Hand Protection Double Gloving Inner Layer: Nitrile (4 mil). Outer Layer: Extended cuff Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.[1] Change outer gloves immediately after splash.[1]
Body Impervious Suit Tyvek® 400 or equivalent disposable coverall. Standard cotton lab coats are insufficient for toxic dusts.[1]
Eye/Face Sealed Protection Indirect vented chemical splash goggles (ANSI Z87.1+). Face shield required if handling >5g or liquid solutions.[1]
PPE Decision Logic (DOT Visualization)

PPE_Decision_Matrix Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quant_S Quantity > 100 mg? Solid->Quant_S Solvent Solvent Type? Liquid->Solvent High_Risk_S REQUIRED: - Balance Enclosure / Iso-Hood - P100 Respirator - Double Nitrile Gloves - Anti-static Spatula Quant_S->High_Risk_S Yes Low_Risk_S REQUIRED: - Fume Hood - N95 Mask (Min) - Double Nitrile Gloves Quant_S->Low_Risk_S No Penetrating DMSO / DMF / MeOH Solvent->Penetrating Standard Water / Ethanol Solvent->Standard Gloves_Lam REQUIRED: - Laminate (Silver Shield) Gloves - Fume Hood - Goggles Penetrating->Gloves_Lam Gloves_Nit REQUIRED: - Double Nitrile Gloves - Fume Hood - Goggles Standard->Gloves_Nit

Caption: Logic flow for selecting appropriate PPE based on physical state and solvent permeability.

Part 3: Operational Handling Protocol

Preparation & Engineering Controls
  • Static Control: Triazoles can be static-sensitive. Use an ionizing air blower or anti-static gun inside the weigh station. Ground all metal equipment.[1]

  • Tool Selection: Use Teflon or high-density polyethylene (HDPE) spatulas .[1] Avoid metal spatulas to eliminate friction/spark risks.[1]

  • Workspace: All open handling must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.[1]

Weighing & Transfer Workflow
  • Staging: Place the receiving vessel (tared) and the chemical container inside the hood.

  • PPE Check: Don double gloves and respirator.[1]

  • Transfer: Gently transfer the solid. Do not scrape the threads of the bottle cap. If material is caked, do not chip it with force; gently roll the bottle or use a plastic rod to loosen.

  • Decontamination: Wipe the exterior of the receiving vessel with a damp Kimwipe (solvent-appropriate) before removing it from the hood. Dispose of the wipe as hazardous waste immediately.

Reaction Setup
  • Addition Order: Always add the solid to the solvent, not solvent to solid, to prevent localized overheating (exotherm control).[1]

  • Temperature: Maintain reaction temperature <50°C unless thermal stability (DSC) confirms safety at higher temperatures. 2-substituted triazoles are stable, but the hydrochloride salt may decompose with gas evolution (HCl/N2) at high temps.[1]

Safe Handling Workflow (DOT Visualization)

Handling_Workflow Storage Storage (Cool, Dry, Dark, <25°C) Transport Transport to Hood (Secondary Containment) Storage->Transport Sealed Weighing Weighing (Plastic Spatula, Anti-static) Transport->Weighing In Hood Dissolution Dissolution (Add Solid to Solvent) Weighing->Dissolution Slow Add Waste Waste Disposal (Segregated Stream) Weighing->Waste Contaminated Wipes Reaction Reaction / Usage Dissolution->Reaction Reaction->Waste Quench

Caption: Step-by-step workflow from storage to disposal, emphasizing containment and order of operations.

Part 4: Emergency Response & Disposal

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area.

  • PPE: Wear full PPE (P100 respirator, double gloves, Tyvek).[1]

  • Containment: Do not dry sweep (generates dust).[1] Cover spill with wet paper towels (water or PEG-400) to dampen.[1]

  • Cleanup: Scoop dampened material into a wide-mouth waste jar. Wipe surface with 10% soap solution, then water.[1]

Disposal Strategy
  • Waste Stream: Classify as "Toxic Organic Solid" or "High Nitrogen Waste" .

  • Incompatibility: NEVER mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) or strong acids in the waste container.[1] This can lead to catastrophic decomposition.[1]

  • Labeling: Clearly label as "Contains Triazole Derivative - Potential Sensitizer & Toxic".

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96741112, 4-(4-Methyl-2H-1,2,3-triazol-2-yl)aniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for 1,2,3-triazole derivatives. Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.